molecular formula BCl3 B046275 Boron trichloride CAS No. 10294-34-5

Boron trichloride

货号: B046275
CAS 编号: 10294-34-5
分子量: 117.2 g/mol
InChI 键: FAQYAMRNWDIXMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boron trichloride (BCl₃) is an indispensable reagent in inorganic and organometallic synthesis, serving as a strong Lewis acid catalyst and a fundamental boron source. Its primary research value lies in its application in the semiconductor industry, where it is used as a vapor-phase boron dopant to modify the electrical properties of silicon wafers, and in the chemical vapor deposition (CVD) of boron-containing thin films and boron nitride nanomaterials. The mechanism of action for BCl₃ is characterized by its acute electron-acceptor properties; the vacant p-orbital on the boron atom readily accepts a lone pair of electrons from Lewis bases, facilitating chloride abstraction and enabling the formation of new B-C, B-N, and B-O bonds. This reactivity is exploited in organic synthesis for cleaving ethers, and in polymer chemistry as a catalyst for the polymerization of olefins and the production of boron-modified resins. Furthermore, BCl₃ is a critical precursor for the synthesis of other high-value boron compounds, such as boron hydrides and organoboranes. Researchers value this compound for its high reactivity and purity, which are essential for reproducible results in advanced materials development and exploratory chemistry. This product is strictly For Research Use Only.

属性

IUPAC Name

trichloroborane
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InChI

InChI=1S/BCl3/c2-1(3)4
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InChI Key

FAQYAMRNWDIXMY-UHFFFAOYSA-N
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Canonical SMILES

B(Cl)(Cl)Cl
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Molecular Formula

BCl3
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DSSTOX Substance ID

DTXSID2041676
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Molecular Weight

117.2 g/mol
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Physical Description

Boron trichloride appears as a colorless gas with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue and is toxic. Under prolonged exposure to fire or intense heat, the containers may rupture violently and rocket. Used as a catalyst in chemical manufacture, in soldering fluxes, and for many other uses., Gas or Vapor; Liquid, Gas or colorless, fuming liquid with a pungent odor; bp = 12.5 deg C; [ICSC], GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

54.5 °F at 760 mmHg (EPA, 1998), 12.5 °C
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Solubility

Solubility in water: reaction
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Density

1.35 at 53.6 °F (EPA, 1998) - Denser than water; will sink, 4.789 g/L, Relative density (water = 1): 1.35
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Vapor Density

4.03 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.03 (Air = 1), Relative vapor density (air = 1): 4.03
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Vapor Pressure

760 mmHg at 54.86 °F (EPA, 1998), Vapor pressure: 100 Pa (0.75 mm Hg) at -94.0 °C; 1 kPa (7.5 mm Hg) at -70.5 °C; 10 kPa (75 mm Hg) at -37.4 °C; 100 k Pa (750 mm Hg) at 12.3 °C, 166 kPa (1250 mm Hg) at 300 K (27 °C), Vapor pressure, kPa at 20 °C: 150
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Impurities

Impurities: phosgene & chlorine; other possible impurities: hydrogen chloride, ferric chloride, silicon tetrachloride, arsenic trichloride, and sulfur dioxide.
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Color/Form

Gas at room temperature

CAS No.

10294-34-5, 37226-51-0
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Melting Point

-161 °F (EPA, 1998), -107.3 °C, -107 °C
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Foundational & Exploratory

Boron Trichloride (BCl₃): A Comprehensive Technical Analysis of Molecular Geometry and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract: This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and Lewis acidity of boron trichloride (B1173362) (BCl₃). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document synthesizes theoretical principles, including VSEPR theory and valence bond theory, with experimental data. Key quantitative data are summarized in tabular format, and detailed experimental methodologies are provided. Logical and reaction pathways are illustrated using Graphviz diagrams to enhance comprehension of core concepts.

Introduction

Boron trichloride (BCl₃) is a versatile inorganic compound used extensively as a reagent in organic synthesis and semiconductor manufacturing.[1] Its high reactivity, particularly as a potent Lewis acid, is a direct consequence of its unique electronic structure and molecular geometry. Understanding the principles governing its bonding and three-dimensional shape is critical for predicting its reactivity and effectively utilizing it in chemical applications. This paper details the theoretical framework and experimental evidence that define the molecular architecture of BCl₃.

Molecular Geometry and Structure

The geometry of the BCl₃ molecule is dictated by the arrangement of electron pairs in the valence shell of the central boron atom, a concept effectively described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

2.1 VSEPR Theory Application The central boron atom in BCl₃ has three valence electrons.[2] In the BCl₃ molecule, boron forms single covalent bonds with three chlorine atoms, resulting in three bonding pairs of electrons and no lone pairs on the central atom.[3][4] According to VSEPR theory, these three regions of electron density will arrange themselves to be as far apart as possible to minimize electrostatic repulsion.[5][6] This maximal separation is achieved in a trigonal planar arrangement, where the chlorine atoms are positioned at the vertices of an equilateral triangle around the central boron atom.[2][4][5]

The logical flow for determining this geometry via VSEPR is outlined below.

G A 1. Lewis Structure of BCl₃ B Central Atom: Boron (B) Valence Electrons = 3 A->B C Surrounding Atoms: 3 x Chlorine (Cl) 3 x 7 Valence Electrons = 21 A->C D Total Valence Electrons = 24 B->D C->D E 2. VSEPR Analysis F Identify Electron Pairs on Central Atom (B) E->F G Bonding Pairs = 3 (from 3 B-Cl bonds) Lone Pairs = 0 F->G H Total Electron Domains = 3 G->H I 3. Predict Geometry J Arrangement for 3 electron domains is Trigonal Planar. I->J K Molecular Geometry: Trigonal Planar J->K L Electron Geometry: Trigonal Planar J->L

VSEPR theory workflow for determining BCl₃ geometry.

Hybridization and Bonding

Valence Bond Theory explains the formation of covalent bonds through the overlap of atomic orbitals. For BCl₃, the concept of hybridization is invoked to rationalize the observed trigonal planar geometry.

3.1 sp² Hybridization of Boron The ground state electron configuration of boron is 1s²2s²2p¹.[7] To form three equivalent bonds with chlorine, one of the 2s electrons is promoted to an empty 2p orbital.[7][8] The one 2s orbital and two 2p orbitals then intermix to form three new, equivalent sp² hybrid orbitals .[7][8][9][10][11] These three sp² orbitals are oriented in a trigonal planar arrangement, 120° apart, which minimizes electron repulsion and perfectly matches the geometry predicted by VSEPR theory.[9][10]

Each of these half-filled sp² hybrid orbitals on the boron atom overlaps with a half-filled 3p orbital from a chlorine atom to form three strong sigma (σ) bonds.[7][8]

G cluster_1 Energy Ground State Ground State 2p_ground ↑ | | 2s_ground ↑↓ 2p_excited ↑ | ↑ | 2p_ground->2p_excited 2s_excited 2s_ground->2s_excited Excited State Excited State p_unhybridized 2p_excited->p_unhybridized sp2_orbitals ↑ | ↑ | ↑ 2p_excited->sp2_orbitals 2s_excited->sp2_orbitals sp² Hybridized State sp² Hybridized State E_high E_low E_high->E_low Energy

Orbital hybridization scheme for boron in BCl₃.

3.2 Bond Characteristics The resulting B-Cl bonds are strong covalent sigma bonds. The molecule is nonpolar overall because the individual B-Cl bond dipoles are symmetrically arranged and cancel each other out.[5]

Quantitative Molecular Data

Experimental and computational studies have precisely determined the structural parameters of the BCl₃ molecule.

ParameterValueUnitReference
B-Cl Bond Length175pm[1][3]
Cl-B-Cl Bond Angle120°[2][4][6][11][12][13]
B-Cl Bond Dissociation Energy~536kJ/mol[14]
Molecular ShapeTrigonal Planar-[3][4][5][11]
Dipole Moment0Debye[1]

Experimental Determination of Structure

The trigonal planar structure of BCl₃ is not merely theoretical; it is confirmed by various experimental techniques. Gas-phase electron diffraction is a primary method for determining the precise bond lengths and angles of covalent molecules.

5.1 Protocol: Gas-Phase Electron Diffraction

Objective: To determine the internuclear distances and bond angles of BCl₃ in the gas phase.

Methodology:

  • Sample Preparation: A pure sample of gaseous BCl₃ is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure that the molecules are isolated and interactions are minimized.

  • Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun, which consists of a heated cathode filament.[15] The electrons are accelerated by a high potential difference and focused into a narrow beam.[15]

  • Interaction: The electron beam is passed through the stream of BCl₃ gas. The electrons are scattered by the electrostatic potential of the boron and chlorine nuclei and the surrounding electron clouds.

  • Diffraction Pattern Formation: The scattered electrons interfere with each other, creating a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD sensor).[15][16] The pattern is a function of the scattering angle.

  • Data Analysis:

    • The intensity of the scattered electrons is measured as a function of the scattering angle.

    • The data is converted into a molecular scattering function, which isolates the scattering contribution from the BCl₃ molecules.

    • A radial distribution curve is generated by a Fourier transform of the molecular scattering function. This curve shows peaks corresponding to the different internuclear distances within the molecule (B-Cl and Cl-Cl).

    • By fitting this experimental curve to a theoretical model of a trigonal planar molecule, the B-Cl bond length and the Cl-B-Cl bond angle can be determined with high precision.[17]

Lewis Acidity and Reactivity

The electron configuration of the central boron atom in BCl₃ (with only six valence electrons) makes it electron-deficient and a powerful Lewis acid.[18] It readily accepts a pair of electrons from a Lewis base to complete its octet.

6.1 Reaction with Lewis Bases BCl₃ reacts exothermically with Lewis bases such as ammonia (B1221849) (NH₃) or amines to form a stable adduct. In this reaction, the lone pair of electrons on the nitrogen atom of the base forms a dative (coordinate) covalent bond with the empty 2p orbital of the boron atom.

This reaction induces a change in the geometry of the BCl₃ moiety from trigonal planar (sp²) to pyramidal (approaching sp³ hybridization) within the adduct.[19] The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is counterintuitive based on electronegativity alone but is explained by the extent of π-backbonding from the halogen to the boron, which is strongest in BF₃.[19][20][21]

G BCl3 BCl₃ (Lewis Acid) Trigonal Planar (sp² Boron) Adduct H₃N-BCl₃ Adduct Tetrahedral Geometry at B and N BCl3->Adduct Accepts e⁻ pair NH3 NH₃ (Lewis Base) Trigonal Pyramidal NH3->Adduct Donates e⁻ pair

Reaction pathway of BCl₃ with ammonia (NH₃).

Conclusion

The molecular structure of this compound is a direct and elegant illustration of fundamental chemical principles. Its trigonal planar geometry is robustly predicted by VSEPR theory and explained by the sp² hybridization of the central boron atom. This structure, confirmed by experimental methods like gas-phase electron diffraction, results in a nonpolar molecule with highly specific bond lengths and angles. The inherent electron deficiency of the sp²-hybridized boron atom confers potent Lewis acidity upon BCl₃, defining its primary mode of chemical reactivity and making it an indispensable tool in modern chemistry.

References

An In-depth Technical Guide to the Lewis Acidity of Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boron trichloride (B1173362) (BCl₃) is a potent Lewis acid widely utilized in organic synthesis, catalysis, and materials science. Its reactivity stems from the electron-deficient nature of the central boron atom, which possesses an incomplete octet and a vacant p-orbital, making it an avid electron-pair acceptor. Contrary to expectations based on electronegativity, BCl₃ is a stronger Lewis acid than Boron trifluoride (BF₃). This guide provides a comprehensive technical explanation of the principles governing the Lewis acidity of BCl₃, including its electronic structure, the nuanced role of π-back-bonding, and the energetic factors involved in adduct formation. Quantitative data, detailed experimental protocols for acidity determination, and visual diagrams of key concepts are presented to offer a thorough understanding for researchers and professionals in chemistry-related fields.

Core Concepts of BCl₃ Lewis Acidity

Electronic Structure and Electron Deficiency

The boron atom in BCl₃ has the electronic configuration [He] 2s²2p¹. In its trivalent state, it undergoes sp² hybridization to form three single covalent bonds with chlorine atoms.[1] This results in a trigonal planar molecular geometry with bond angles of 120°.[1][2] The central boron atom is left with only six valence electrons, creating an incomplete octet and a vacant, unhybridized 2p orbital perpendicular to the molecular plane.[3][4][5] This empty orbital is the primary site of Lewis acidity, readily accepting a pair of electrons from a Lewis base (an electron-pair donor) to form a stable Lewis acid-base adduct.[3][6]

The Counterintuitive Acidity Trend of Boron Trihalides

A fundamental topic in inorganic chemistry is the Lewis acidity trend of boron trihalides (BX₃), which is BI₃ > BBr₃ > BCl₃ > BF₃.[7][8] This order is the reverse of what would be predicted based solely on the electronegativity of the halogens. Since fluorine is the most electronegative halogen, one might expect it to withdraw the most electron density from boron, making BF₃ the strongest Lewis acid.[9][10] The observed trend is explained by a combination of two key factors: π-back-bonding and reorganization energy.

The traditional explanation for the observed acidity trend involves π-back-bonding, a form of resonance where a filled p-orbital on a halogen atom donates electron density to the empty 2p-orbital of the boron atom.[7][11] This interaction confers some double-bond character to the B-X bond and reduces the electron deficiency on the boron, thereby decreasing its Lewis acidity.[9][11]

The effectiveness of this back-bonding depends on the overlap between the interacting orbitals. In BF₃, the overlap between the filled 2p-orbital of fluorine and the empty 2p-orbital of boron is highly efficient due to their similar size and energy.[7][12] In BCl₃, the overlap is between boron's 2p-orbital and chlorine's larger 3p-orbital, which is less effective.[12] Consequently, π-back-bonding is strongest in BF₃ and weakest in BI₃. This leads to the electron deficiency on the boron atom being most compensated in BF₃, making it the weakest Lewis acid in the series.[12]

A more modern and complete explanation considers the energy required to change the geometry of the BX₃ molecule upon forming an adduct with a Lewis base. The initially trigonal planar (sp²) BCl₃ molecule must pyramidalize to a tetrahedral (sp³) geometry to form a stable bond with the incoming base.[9][10][11]

This process involves breaking the existing π-back-bond and distorting the molecule, which requires a significant energy input known as the reorganization or pyramidalization energy. The B-F bond is shorter and stronger than the B-Cl bond.[13] Therefore, more energy is required to lengthen the B-F bonds and distort the BF₃ molecule from its planar geometry compared to BCl₃.[10][13] Because BCl₃ has a lower reorganization energy, the overall energetic cost of forming an adduct is lower, making it a stronger Lewis acid than BF₃ when reacting with strong bases.[13]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. These provide valuable data for comparing the reactivity of different Lewis acids.

Thermodynamic and Spectroscopic Data

The table below summarizes key quantitative metrics for the Lewis acidity of boron trihalides, including adduct formation energies with ammonia (B1221849) (NH₃) and spectroscopic acceptor numbers.

ParameterBF₃BCl₃BBr₃BI₃
ΔH⁰ (kcal/mol) with NH₃ [8]-20.25-23.13-24.10-25.52
ΔG⁰ (kcal/mol) with NH₃ [8]-10.81-12.95-12.92-14.33
Pyramidalization Energy (kcal/mol) [8]23.6323.4021.2118.77
Gutmann-Beckett Acceptor Number (AN) [14]89>89-115

Note: A more negative enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) indicate a more favorable reaction and thus stronger Lewis acidity. A lower pyramidalization energy facilitates adduct formation. Higher Acceptor Numbers (AN) indicate greater Lewis acidity.

Experimental Protocols for Measuring Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity through ³¹P NMR spectroscopy.[14][15] It relies on a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which acts as a Lewis base.[14]

Methodology:

  • Reference Measurement: A solution of Et₃PO is prepared in a weakly Lewis acidic solvent, such as hexane (B92381) or dichloromethane (B109758) (CD₂Cl₂), and its ³¹P NMR chemical shift (δ) is recorded. In hexane, the reference shift is defined as δ = 41.0 ppm, corresponding to an Acceptor Number (AN) of 0.[14]

  • Sample Preparation: The Lewis acid of interest (e.g., BCl₃) is dissolved in the same weakly coordinating solvent.

  • Adduct Formation: A stoichiometric amount of the Et₃PO probe molecule is added to the solution containing the Lewis acid. The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic center of BCl₃.

  • ³¹P NMR Analysis: The ³¹P NMR spectrum of the resulting Lewis acid-base adduct is recorded. The coordination of Et₃PO to the Lewis acid causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (a more positive δ value) in the ³¹P NMR spectrum.[15][16]

  • Calculation of Acceptor Number (AN): The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid. The AN is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[14] A higher AN value signifies a stronger Lewis acid.[14]

Visualizing Core Concepts

Diagrams generated using Graphviz provide clear visual representations of the complex factors and processes governing the Lewis acidity of BCl₃.

BCl3_Adduct_Formation BCl3 BCl₃ sp² Hybridized Trigonal Planar Reorg Reorganization (Pyramidalization) BCl3->Reorg Base :Base e.g., NH₃ Base->Reorg Adduct Base:→BCl₃ Adduct sp³ Hybridized Tetrahedral Reorg->Adduct Adduct Formation

Caption: Reaction pathway for BCl₃ Lewis acid-base adduct formation.

Lewis_Acidity_Factors LA Lewis Acidity of BX₃ (BF₃ < BCl₃ < BBr₃) F1 Electronegativity (F > Cl > Br) F1->LA Opposes E1 Predicts BF₃ is strongest acid (Incorrect Trend) F2 π-Back-bonding (BF₃ > BCl₃ > BBr₃) F2->LA Explains E2 Reduces e⁻ deficiency on Boron (Explains weaker acidity of BF₃) F3 Reorganization Energy (BF₃ > BCl₃ > BBr₃) F3->LA Explains E3 Energy cost to pyramidalize (Explains weaker acidity of BF₃)

Caption: Factors influencing the Lewis acidity trend of Boron Trihalides.

Gutmann_Beckett_Workflow A 1. Prepare Et₃PO Probe in Non-coordinating Solvent C 3. Mix Solutions to form Et₃PO:BCl₃ Adduct A->C B 2. Prepare Lewis Acid (e.g., BCl₃) in same Solvent B->C D 4. Acquire ³¹P NMR Spectrum C->D E 5. Measure Chemical Shift (δ_sample) D->E F 6. Calculate Acceptor Number (AN) AN = 2.21 * (δ_sample - 41.0) E->F

Caption: Experimental workflow for the Gutmann-Beckett method.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Boron Trichloride (BCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile and highly reactive inorganic compound with significant applications across various scientific and industrial domains, including organic synthesis, semiconductor manufacturing, and as a precursor for other boron-containing compounds.[1][2] Its utility stems from its strong Lewis acidic character and its ability to readily undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of BCl₃, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and reactivity. All quantitative data are summarized in structured tables for ease of reference, and key processes are illustrated with diagrams generated using the DOT language.

Physical Properties

Boron trichloride is a colorless gas at standard conditions, which fumes in moist air due to its rapid hydrolysis.[2] It can be condensed into a liquid under pressure. The physical properties of BCl₃ are summarized in the table below.

PropertyValue
Molecular Formula BCl₃
Molar Mass 117.17 g/mol
Appearance Colorless gas, fumes in air[1]
Odor Pungent, irritating
Melting Point -107.3 °C[1]
Boiling Point 12.6 °C[1]
Density (liquid) 1.326 g/cm³[1]
Vapor Density (air=1) 4.03
Solubility Reacts with water and ethanol[1]
Flammability Non-flammable[1]

Molecular Structure and Spectroscopic Properties

The BCl₃ molecule possesses a trigonal planar geometry with D₃h symmetry, as predicted by VSEPR theory. The central boron atom is sp² hybridized, forming three sigma bonds with the chlorine atoms. The B-Cl bond length is approximately 175 pm, and the Cl-B-Cl bond angle is 120°.[1]

// Lone pairs for Chlorine atoms lp1_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl1 -> lp1_1 [style=invis]; Cl1 -> lp1_2 [style=invis]; Cl1 -> lp1_3 [style=invis]; Cl1 -> lp1_4 [style=invis]; Cl1 -> lp1_5 [style=invis]; Cl1 -> lp1_6 [style=invis];

lp2_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl2 -> lp2_1 [style=invis]; Cl2 -> lp2_2 [style=invis]; Cl2 -> lp2_3 [style=invis]; Cl2 -> lp2_4 [style=invis]; Cl2 -> lp2_5 [style=invis]; Cl2 -> lp2_6 [style=invis];

lp3_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl3 -> lp3_1 [style=invis]; Cl3 -> lp3_2 [style=invis]; Cl3 -> lp3_3 [style=invis]; Cl3 -> lp3_4 [style=invis]; Cl3 -> lp3_5 [style=invis]; Cl3 -> lp3_6 [style=invis]; }

Caption: Lewis structure and trigonal planar geometry of this compound.

Spectroscopic data for BCl₃ are crucial for its identification and characterization.

Spectroscopic DataWavenumber (cm⁻¹)
Infrared (IR) Active Modes 995, 480, 244
Raman Active Modes 995, 471, 244
¹¹B NMR Chemical Shift Referenced to BF₃·OEt₂

Chemical Properties and Reactivity

This compound is a potent Lewis acid due to the electron-deficient nature of the boron atom. This property governs much of its chemical reactivity.

Lewis Acidity: BCl₃ readily forms adducts with Lewis bases such as amines, ethers, phosphines, and halide ions.[1]

Hydrolysis: It reacts violently with water and moisture to produce boric acid and hydrochloric acid.[1] This reaction is highly exothermic.

Hydrolysis_of_BCl3 BCl3 BCl₃ BOH3 B(OH)₃ (Boric Acid) BCl3->BOH3 + H2O 3H₂O HCl 3HCl (Hydrochloric Acid) BOH3->HCl +

Caption: Reaction scheme for the hydrolysis of this compound.

Reaction with Alcohols: BCl₃ reacts with alcohols to form borate (B1201080) esters.[1]

Ether Cleavage: A significant application of BCl₃ in organic synthesis is the cleavage of C-O bonds in ethers.[1]

ReactantProduct(s)
Water (H₂O) Boric acid (B(OH)₃) and Hydrochloric acid (HCl)[1]
Alcohols (ROH) Borate esters (B(OR)₃)[1]
Amines (R₃N) Adducts (R₃N·BCl₃)
Ethers (R₂O) Cleavage products (e.g., alkyl chlorides and borates)[1]

Experimental Protocols

Synthesis of this compound

Method 1: Reaction of Boron Trifluoride with Aluminum Chloride [2]

This laboratory-scale synthesis involves a halide exchange reaction.

Materials:

  • Boron trifluoride (BF₃) gas

  • Anhydrous aluminum chloride (AlCl₃) powder

  • Inert gas (e.g., nitrogen or argon)

  • Schlenk line apparatus

  • Reaction flask with a condenser

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Assemble a dry Schlenk line apparatus. The reaction flask containing anhydrous AlCl₃ should be flame-dried under vacuum and then filled with an inert atmosphere.

  • Cool the reaction flask in an ice bath.

  • Slowly bubble BF₃ gas through the stirred suspension of AlCl₃ in the reaction flask. The reaction is exothermic.

  • The volatile BCl₃ product will pass through the condenser and can be collected in a cold trap cooled with liquid nitrogen.

  • The non-volatile aluminum fluoride (B91410) (AlF₃) remains in the reaction flask.

  • The collected BCl₃ can be further purified by fractional distillation.

Method 2: Direct Chlorination of Boron

This method involves the direct reaction of elemental boron with chlorine gas at elevated temperatures.

Materials:

  • Amorphous or crystalline boron powder

  • Chlorine (Cl₂) gas

  • Inert gas (e.g., nitrogen or argon)

  • Tube furnace

  • Quartz or ceramic reaction tube

  • Gas flow controllers

  • Cold trap

Procedure:

  • Place the boron powder in the center of the reaction tube within the tube furnace.

  • Purge the system with an inert gas to remove air and moisture.

  • Heat the furnace to the reaction temperature (typically > 400 °C).

  • Once the desired temperature is reached, introduce a controlled flow of chlorine gas over the boron.

  • The gaseous BCl₃ product is carried out of the furnace by the gas stream.

  • Collect the BCl₃ by condensation in a cold trap.

  • Unreacted chlorine and any byproducts should be passed through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide (B78521) solution).

BCl3_Synthesis_Flowchart cluster_reactants Reactants cluster_reaction Reaction Setup cluster_purification Purification BF3 BF₃ Gas ReactionVessel Reaction Vessel (Schlenk Flask) BF3->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Condenser Condenser ReactionVessel->Condenser Gaseous BCl₃ ColdTrap Cold Trap (-196 °C) Condenser->ColdTrap Product Pure BCl₃ ColdTrap->Product

Caption: General experimental workflow for the laboratory synthesis of BCl₃.

Purification of this compound

Commercial BCl₃ may contain impurities such as phosgene (B1210022) (COCl₂) and chlorine (Cl₂).[1] Purification is often necessary for high-purity applications.

Method: Fractional Distillation

Due to the close boiling points of BCl₃ (12.6 °C) and phosgene (8.2 °C), a highly efficient fractional distillation column is required.

Procedure:

  • Set up a fractional distillation apparatus in a well-ventilated fume hood. The entire system must be scrupulously dry.

  • The distillation flask containing the crude BCl₃ should be cooled in an appropriate bath (e.g., ice-salt).

  • Slowly heat the distillation flask. The more volatile phosgene will distill first.

  • Carefully monitor the temperature at the head of the column. A sharp rise in temperature will indicate the distillation of BCl₃.

  • Collect the BCl₃ fraction in a receiver cooled in a dry ice/acetone bath.

Method: Removal of Phosgene and Chlorine

Phosgene can be removed by passing the BCl₃ gas through a tube containing activated carbon heated to 300-400 °C.[3][4] Chlorine can be removed by passing the gas through a trap containing mercury or by bubbling it through a suitable reducing agent.

Characterization of this compound

Infrared (IR) Spectroscopy:

  • Sample Handling: Gaseous BCl₃ can be analyzed in a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl). The cell must be vacuum-dried before introducing the sample. For liquid BCl₃, a sealed liquid cell can be used, or the analysis can be performed on a solution in an inert solvent like carbon tetrachloride.

  • Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used. Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 1-4 cm⁻¹.

Raman Spectroscopy:

  • Sample Handling: Liquid BCl₃ can be analyzed in a sealed glass capillary tube. Gaseous samples can be analyzed in a high-pressure gas cell.

  • Instrument Parameters: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Handling: ¹¹B NMR spectra are typically recorded on solutions of BCl₃ in an inert, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a sealed NMR tube. Due to the reactivity of BCl₃, sample preparation must be carried out under anhydrous and inert conditions.

  • Instrument Parameters: A high-field NMR spectrometer is used. ¹¹B NMR spectra are referenced to an external standard, commonly BF₃·OEt₂.

Safety and Handling

This compound is a toxic and corrosive substance that reacts violently with water.[2] It is critical to handle BCl₃ in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn. In case of exposure, immediate medical attention is necessary. All equipment must be thoroughly dried before use to prevent hazardous reactions.

Conclusion

This compound is a compound of significant chemical interest and practical utility. Its physical and chemical properties, particularly its strong Lewis acidity, make it a valuable reagent in various chemical processes. A thorough understanding of its properties, along with strict adherence to safety protocols for its synthesis, handling, and characterization, is essential for its effective and safe use in research and development.

References

Synthesis and industrial production of Boron trichloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Industrial Production of Boron Trichloride (B1173362)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron trichloride (BCl₃) is a highly reactive, colorless gas that serves as a critical reagent and precursor in a multitude of advanced industrial applications. Its primary uses are in the semiconductor industry for plasma etching of metals and as a p-type dopant, in the synthesis of elemental boron and other boron compounds, and as a versatile Lewis acid catalyst in organic synthesis.[1][2][3] The demand for high-purity BCl₃, particularly in electronics, necessitates robust and efficient manufacturing and purification processes. This guide provides a comprehensive technical overview of the principal synthesis routes, industrial production methodologies, and purification techniques for this compound. It includes detailed experimental protocols, comparative data, and process flow visualizations to serve as a resource for professionals in research and chemical manufacturing.

Properties of this compound

This compound is a trigonal planar molecule that does not dimerize.[4] It is highly reactive, fuming in moist air due to rapid hydrolysis, which produces hydrochloric acid and boric acid.[4][5] This high reactivity makes it a powerful reagent but also necessitates careful handling and storage in dry, inert conditions.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula BCl₃[4]
Molar Mass 117.16 g·mol⁻¹[4]
Appearance Colorless gas/liquid, fumes in air[4]
Melting Point -107.3 °C[3][4]
Boiling Point 12.6 °C[4][6]
Density (liquid) 1.326 g/cm³[4]
Solubility Reacts with water and alcohol; soluble in CCl₄[4][5]
Molecular Shape Trigonal planar[4]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -427 kJ/mol (gas)[4][7]

Synthesis and Production Methodologies

The synthesis of this compound can be broadly categorized into large-scale industrial methods designed for bulk production and smaller-scale laboratory preparations, which are often employed for producing high-purity grades or for research purposes.

Industrial Production

The dominant industrial method for producing BCl₃ is the carbothermic reduction of boron oxides followed by direct chlorination at high temperatures.

1. Chlorination of Boron Oxide and Carbon: This is the most common industrial route, analogous to the Kroll process for titanium tetrachloride production.[1][4] A mixture of boron oxide (B₂O₃) and a carbon source (such as coke or carbon black) is heated to high temperatures in a reactor, and chlorine gas is passed through the mixture.[4][8]

  • Reaction: B₂O₃ + 3 C + 3 Cl₂ → 2 BCl₃ + 3 CO

  • Conditions: The reaction is typically carried out at temperatures around 500-501°C, though the range can extend from 500°C to over 1000°C.[1][4][8]

  • Byproducts: A significant byproduct is carbon monoxide (CO). A critical impurity that often forms under these conditions is phosgene (B1210022) (COCl₂), which must be removed in subsequent purification steps.[4]

2. Chlorination of Boron Carbide: An alternative industrial process utilizes boron carbide (B₄C) as the starting material. This method involves the direct chlorination of boron carbide at elevated temperatures.[9]

  • Reaction: B₄C + 6 Cl₂ → 4 BCl₃ + C

  • Conditions: The reaction temperature is typically in the range of 550°C to 1100°C.[9] This process can achieve high yields, with reports of up to 98%.[9] A preliminary step to remove metallic impurities from the raw boron carbide is often required to ensure the purity of the final product.[9]

3. Proprietary Boric Acid Process: UBE Corporation has developed a patented manufacturing method that uses boric acid as the raw material in a closed system.[10] This process is designed to produce extremely high-purity BCl₃ (≥99.999%) directly, minimizing contaminants from the outset.[10]

Laboratory and Alternative Synthesis Methods

1. Halogen Exchange: For producing smaller quantities of high-purity BCl₃, a halogen exchange reaction is often used.[6] Boron trifluoride (BF₃) is reacted with aluminum chloride (AlCl₃).[4][6]

  • Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃

  • Advantages: This method can yield a very pure product, as the non-volatile aluminum fluoride (B91410) can be easily separated from the volatile BCl₃.[6]

2. Direct Synthesis from Elements: this compound can be synthesized by the direct reaction of elemental boron with chlorine gas at high temperatures (e.g., 700°C).[5][11] However, the high cost of pure elemental boron makes this route generally uneconomical for large-scale production.[5]

3. Chlorination of Borate (B1201080) Esters: A lower-temperature route involves the free-radical chlorination of borate esters, such as trimethyl borate [B(OCH₃)₃].[12][13]

  • Conditions: This reaction is conducted in the liquid phase at temperatures between 20°C and 100°C, using a free-radical initiator like light.[12][13]

  • Products: This process yields BCl₃, carbon monoxide, and hydrogen chloride, with significantly lower amounts of phosgene compared to the carbothermic route.[13]

Table 2: Comparison of this compound Synthesis Methods

MethodReactantsTemperatureScalePurityKey Features
Carbothermic Reduction B₂O₃, Carbon, Cl₂500 - 1000°C[1][12]IndustrialCrude (requires purification)Most common industrial method; phosgene is a key impurity.[4]
Boron Carbide Chlorination B₄C, Cl₂550 - 1100°C[9]IndustrialHigh (with pure B₄C)High yield (98%); requires pre-treatment of raw B₄C.[9]
Halogen Exchange BF₃, AlCl₃N/ALaboratoryHighProduces small volumes of high-purity BCl₃.[6]
Direct Synthesis B, Cl₂~700°C[11]LaboratoryHighUneconomical due to the high cost of elemental boron.[5]
Borate Ester Chlorination B(OCH₃)₃, Cl₂20 - 100°C[12][13]N/AHighLower temperature process; produces less phosgene.[13]

Industrial Purification

Crude this compound from carbothermic production contains several impurities that are detrimental to its primary applications, especially in the semiconductor industry. The purification process is a critical part of manufacturing and is typically a multi-step, continuous operation.

Table 3: Common Impurities and High-Purity Specifications

ImpurityChemical FormulaTypical Level (Crude)Specification (High Purity)Reference(s)
PhosgeneCOCl₂>500 ppm< 0.2 ppm[10][14]
ChlorineCl₂Variable< 1.0 ppm[10][15]
Hydrogen ChlorideHClVariable< 10 ppm[15]
Light Gases (N₂, O₂, CO, CO₂)-Variable< 5 ppm (total)[6]
Metallic Impurities(e.g., Fe, Al, Ca)Variable< 20 ppb (each)[10]

The purification workflow generally involves the following stages:

  • Vaporization: The crude liquid BCl₃ is vaporized, often by bubbling an inert gas like helium through it.[14]

  • Phosgene Decomposition: The BCl₃ vapor stream is passed through a reactor containing a catalyst, typically activated carbon, heated to between 250°C and 370°C.[14] This thermally decomposes the phosgene impurity into carbon monoxide and elemental chlorine.[15]

  • Chlorine Adsorption: The gas stream is then cooled to a lower temperature (e.g., 10-26°C) and passed through a bed of a solid adsorbent, again typically activated carbon.[14] This step removes the elemental chlorine from the gas stream.[15]

  • Condensation and Stripping: The purified BCl₃ vapor is condensed into a liquid at very low temperatures (-80°C to -100°C).[14] Any remaining light gas impurities (CO, N₂, etc.) can be removed by stripping the liquid with an inert gas.[15]

  • Distillation (Rectification): Final purification to remove any remaining low-boiling-point impurities can be achieved through fractional distillation.[16]

Process and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key industrial and purification workflows.

Industrial_Production_Workflow cluster_reactants Reactant Preparation cluster_reaction Chlorination cluster_purification Purification Train B2O3 Boron Oxide (B₂O₃) Mixer Mixing & Pelletizing B2O3->Mixer Carbon Carbon Source Carbon->Mixer Reactor Shaft Furnace (500-1000°C) Mixer->Reactor Chlorine Chlorine (Cl₂) Gas Chlorine->Reactor Phosgene_Decomp Phosgene Decomposition (Catalytic, ~300°C) Reactor->Phosgene_Decomp CO_Vent CO Off-Gas Reactor->CO_Vent Cooler Cooler Phosgene_Decomp->Cooler Cl2_Adsorb Chlorine Adsorption Cooler->Cl2_Adsorb Condenser Low-Temp Condenser Cl2_Adsorb->Condenser Final_Product High-Purity BCl₃ Condenser->Final_Product

Caption: Industrial production workflow for this compound via carbothermic reduction.

Purification_Workflow Crude_BCl3 Crude BCl₃ Vapor (contains COCl₂, Cl₂, HCl) Phosgene_Reactor Step 1: Phosgene Decomposition Heated Activated Carbon (250-370°C) Crude_BCl3->Phosgene_Reactor Intermediate_Gas1 BCl₃, CO, Cl₂, HCl Phosgene_Reactor->Intermediate_Gas1 Cooler Step 2: Cooling (10-26°C) Intermediate_Gas1->Cooler Chlorine_Adsorber Step 3: Chlorine Adsorption Activated Carbon Bed Cooler->Chlorine_Adsorber Intermediate_Gas2 BCl₃, CO, HCl Chlorine_Adsorber->Intermediate_Gas2 Condenser Step 4: Condensation & Stripping (-80°C to -100°C) Intermediate_Gas2->Condenser Pure_BCl3 Purified Liquid BCl₃ (≥99.999%) Condenser->Pure_BCl3 Light_Gases Light Gas Vent (CO, HCl, N₂) Condenser->Light_Gases

References

Unveiling Boron Trichloride: A Journey Through its Historical Discovery and Chemical Evolution

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃), a colorless, fuming liquid with a pungent odor, stands as a cornerstone in the edifice of modern chemistry. Its potent Lewis acidity and versatile reactivity have cemented its role as an indispensable reagent in organic synthesis, a crucial etchant in semiconductor manufacturing, and a precursor to a myriad of boron-containing compounds. This in-depth technical guide navigates the historical milestones of its discovery, delineates its key physicochemical properties, and provides detailed experimental protocols for its synthesis, offering a comprehensive resource for professionals in research and development.

Historical Discovery and Development

The story of boron trichloride is intrinsically linked to the discovery of its constituent element, boron. In 1808, the scientific community witnessed a significant breakthrough when French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, alongside the English chemist Sir Humphry Davy, independently isolated elemental boron.[1][2][3] This achievement laid the fundamental groundwork for the exploration of boron compounds.

While the precise moment of the first synthesis of this compound is not definitively documented in a single seminal publication, the pioneering work of Jöns Jacob Berzelius in the 1820s on the systematic characterization of elements and their compounds strongly suggests its preparation during this era. Berzelius, a central figure in the establishment of modern chemistry, is credited with the first preparation of elemental silicon in 1824 by reducing potassium fluorosilicate with potassium.[4] His extensive work on the chemistry of newly discovered elements makes it highly probable that he, or his contemporaries, investigated the reaction of boron with chlorine.

Further solidifying this timeframe, French chemist Jean-Baptiste Dumas, known for his work on atomic weights and organic analysis, is also associated with early investigations into boron compounds in the 1820s. The first explicit synthesis can be attributed to Friedrich Wöhler and Heinrich Buff in 1858, who produced it by passing chlorine over a heated mixture of boric anhydride (B1165640) and carbon. This carbothermic reduction method remains a cornerstone of industrial production today.

The subsequent decades saw a refinement in the understanding of BCl₃'s properties and the development of new synthetic routes. The early 20th century witnessed the elucidation of its molecular structure and its potent Lewis acidic nature, paving the way for its widespread application as a catalyst and reagent in organic chemistry. The latter half of the 20th century, with the advent of the semiconductor industry, saw a surge in demand for high-purity this compound as a key plasma etchant.

Historical_Discovery cluster_1800 Early 19th Century cluster_1850 Mid 19th Century cluster_1900 20th Century & Beyond Discovery_of_Boron 1808: Discovery of Boron (Gay-Lussac, Thénard, Davy) Berzelius_Work c. 1824: Berzelius investigates boron compounds Discovery_of_Boron->Berzelius_Work Foundation Dumas_Work c. 1826: Dumas investigates boron compounds First_Synthesis 1858: First explicit synthesis of BCl₃ (Wöhler & Buff) Dumas_Work->First_Synthesis Leads to Lewis_Acidity Early 20th C: Elucidation of Lewis acidity First_Synthesis->Lewis_Acidity Enables study of properties Semiconductor_Use Mid-Late 20th C: Application in semiconductor manufacturing Lewis_Acidity->Semiconductor_Use Key property for application

Figure 1: Historical timeline of the discovery and development of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective application.

Physical Properties

This compound is a colorless gas at standard temperature and pressure, which fumes in moist air due to its rapid hydrolysis.[5] It is typically handled as a liquefied gas under pressure. A summary of its key physical properties is presented in Table 1.

PropertyValue
Molecular Formula BCl₃
Molar Mass 117.17 g/mol
Appearance Colorless, fuming liquid/gas
Odor Pungent, irritating
Boiling Point 12.6 °C (285.8 K)[5]
Melting Point -107.3 °C (165.8 K)[6]
Density (liquid) 1.326 g/cm³[6]
Vapor Pressure 101.3 kPa at 12.6 °C
Solubility Reacts with water and alcohol. Soluble in carbon tetrachloride.[6]
Molecular Geometry Trigonal planar
B-Cl Bond Length 175 pm[6]

Table 1: Key Physical Properties of this compound

Chemical Properties

The chemical behavior of this compound is dominated by the electron-deficient nature of the boron atom, making it a strong Lewis acid.

  • Hydrolysis: this compound reacts vigorously with water in an exothermic reaction to form boric acid and hydrochloric acid.[6] BCl₃ + 3H₂O → B(OH)₃ + 3HCl

  • Lewis Acidity: As a potent Lewis acid, BCl₃ readily forms adducts with a wide range of Lewis bases, such as amines, ethers, phosphines, and halides.[6] This property is fundamental to its catalytic activity. BCl₃ + NR₃ → R₃N-BCl₃

  • Ether Cleavage: this compound is a widely used reagent for the cleavage of ethers, a crucial transformation in organic synthesis.

  • Halogen Exchange: It can undergo halogen exchange reactions with other boron halides or with metal halides.[7]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound, each with its advantages depending on the desired scale and purity.

Carbothermic Reduction of Boron Oxide (Industrial Method)

This method is the primary route for the large-scale industrial production of this compound.[6][8] It involves the high-temperature reaction of boron oxide with carbon in the presence of chlorine gas.

Reaction: B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO

Experimental Protocol:

  • Reactant Preparation: A finely powdered and intimate mixture of boric oxide (B₂O₃) and a carbon source (e.g., charcoal, coke) is prepared. The reactants should be thoroughly dried to prevent the formation of hydrogen chloride during the reaction.

  • Apparatus Setup: The reaction is typically carried out in a vertical shaft furnace or a tube furnace made of a material resistant to high temperatures and chlorine, such as graphite (B72142) or silicon carbide.[9] The furnace is equipped with a gas inlet for chlorine and an outlet for the product gases. The outlet is connected to a series of cold traps or a condenser to collect the liquid BCl₃.

  • Reaction Conditions: The furnace is heated to a temperature range of 700-1000 °C.[10] A stream of dry chlorine gas is then passed through the heated mixture of boron oxide and carbon.

  • Product Collection and Purification: The gaseous this compound product, along with carbon monoxide, exits the furnace. The BCl₃ is condensed and collected in cold traps cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen). The crude BCl₃ may contain impurities such as phosgene (B1210022) (COCl₂), unreacted chlorine, and silicon tetrachloride (if silica (B1680970) is present in the reactants). Purification is typically achieved through fractional distillation.[11][12]

Carbothermic_Reduction cluster_reactants Reactants cluster_process Process cluster_products Products B2O3 Boric Oxide (B₂O₃) Furnace High-Temperature Furnace (700-1000 °C) B2O3->Furnace Carbon Carbon (C) Carbon->Furnace Chlorine Chlorine Gas (Cl₂) Chlorine->Furnace Condensation Condensation (Cold Traps) Furnace->Condensation Gaseous Products CO Carbon Monoxide (CO) Furnace->CO Purification Fractional Distillation Condensation->Purification Crude BCl₃ BCl3 This compound (BCl₃) Purification->BCl3 Purified Product Impurities Impurities (COCl₂, Cl₂, SiCl₄) Purification->Impurities Separated

Figure 2: Experimental workflow for the carbothermic reduction synthesis of BCl₃.

Halogen Exchange Reaction (Laboratory Scale)

For the preparation of smaller quantities of high-purity this compound in a laboratory setting, the halogen exchange reaction between boron trifluoride (BF₃) and aluminum chloride (AlCl₃) is a convenient method.[5][6]

Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃

Experimental Protocol:

  • Reactant Handling: Boron trifluoride is a gas and is typically handled in a lecture bottle or a gas cylinder. Aluminum chloride is a solid that should be anhydrous. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

  • Apparatus Setup: The reaction is performed in a sealed, thick-walled glass tube or a stainless steel autoclave. The apparatus should be thoroughly dried before use.

  • Reaction Procedure: Anhydrous aluminum chloride is placed in the reaction vessel. The vessel is then evacuated and cooled in liquid nitrogen. A stoichiometric amount of boron trifluoride gas is condensed into the vessel.

  • Reaction Conditions: The sealed vessel is allowed to warm to room temperature and is then heated to a temperature of approximately 100-150 °C for several hours.

  • Product Isolation and Purification: After the reaction is complete, the vessel is cooled. The more volatile this compound can be separated from the non-volatile aluminum fluoride (B91410) by vacuum distillation into a cold trap.

Halogen_Exchange cluster_reactants Reactants (Anhydrous) cluster_process Process (Inert Atmosphere) cluster_products Products BF3 Boron Trifluoride (BF₃) Reaction_Vessel Sealed Reaction Vessel BF3->Reaction_Vessel AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction_Vessel Heating Heating (100-150 °C) Reaction_Vessel->Heating Separation Vacuum Distillation Heating->Separation Reaction Mixture BCl3 This compound (BCl₃) Separation->BCl3 Volatile Product AlF3 Aluminum Fluoride (AlF₃) Separation->AlF3 Non-volatile Byproduct

Figure 3: Logical workflow for the halogen exchange synthesis of BCl₃.

Direct Chlorination of Boron Carbide

Another method for producing this compound involves the direct chlorination of boron carbide (B₄C). This method can be advantageous as boron carbide is a readily available and stable starting material.

Reaction: B₄C + 6Cl₂ → 4BCl₃ + C

Experimental Protocol:

  • Reactant Preparation: Powdered boron carbide is used as the starting material. It should be dry before use.

  • Apparatus Setup: The experimental setup is similar to the carbothermic reduction method, employing a high-temperature tube furnace.

  • Reaction Conditions: The boron carbide is heated in the furnace to a temperature typically in the range of 600-1200 °C. A stream of dry chlorine gas is then passed over the heated boron carbide.

  • Product Collection and Purification: The resulting this compound gas is collected and purified using the same condensation and distillation techniques described for the carbothermic reduction method.

Safety Considerations

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood.[9] It is highly reactive with water and can cause severe burns upon contact with skin and eyes. Inhalation of the vapors can lead to respiratory irritation and damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when working with this chemical. In case of exposure, immediate medical attention is necessary.

Conclusion

From its inferred discovery in the early 19th century to its indispensable role in modern technology and synthesis, this compound has had a rich and impactful history. Its unique combination of properties, particularly its strong Lewis acidity, has driven the development of various synthetic methodologies and secured its place as a vital chemical building block. This guide provides a comprehensive overview of its historical context, physicochemical characteristics, and detailed experimental protocols, serving as a valuable resource for the scientific community in harnessing the full potential of this remarkable compound.

References

An In-depth Technical Guide to the Reaction of Boron Trichloride with Water and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trichloride (B1173362) (BCl₃) is a highly reactive Lewis acid that undergoes vigorous reactions with protic solvents such as water and alcohols. This technical guide provides a comprehensive overview of these reactions, detailing the reaction mechanisms, thermodynamics, kinetics, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways are illustrated with diagrams generated using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals working with boron trichloride in various scientific and industrial applications, including organic synthesis and semiconductor manufacturing.

Introduction

This compound is a planar inorganic compound with a trigonal planar geometry. The boron atom in BCl₃ is electron-deficient, having only six valence electrons, which makes it a strong Lewis acid. This inherent reactivity drives its interactions with Lewis bases, such as water and alcohols, which possess lone pairs of electrons on their oxygen atoms. These reactions are highly exothermic and typically proceed rapidly.

The reaction of this compound with water, known as hydrolysis, results in the formation of boric acid (H₃BO₃) and hydrochloric acid (HCl)[1][2]. Similarly, the reaction with alcohols, or alcoholysis, yields borate (B1201080) esters (B(OR)₃) and hydrochloric acid[1]. These reactions are of significant interest in various fields. For instance, the alcoholysis reaction is utilized in organic synthesis for the preparation of borate esters, which are versatile intermediates[3]. Understanding the kinetics and mechanisms of these reactions is crucial for controlling their outcomes and ensuring safe handling of this reactive compound.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a rapid and highly exothermic reaction that produces boric acid and hydrochloric acid[1]. The overall balanced chemical equation for this reaction is:

BCl₃(g) + 3H₂O(l) → B(OH)₃(aq) + 3HCl(aq)[1]

Reaction Mechanism

The hydrolysis of this compound is believed to proceed through a stepwise mechanism involving the formation of a Lewis acid-base adduct between BCl₃ and water, followed by the sequential elimination of HCl.

The initial step is the coordination of a water molecule to the electron-deficient boron atom, forming a tetrahedral intermediate. This is followed by the elimination of a molecule of hydrogen chloride and the formation of a hydroxy-substituted boron dichloride. This process repeats until all three chlorine atoms are replaced by hydroxyl groups.

Hydrolysis_Mechanism BCl3 BCl₃ Adduct [Cl₃B-OH₂] BCl3->Adduct + H₂O H2O H₂O Intermediate1 Cl₂B(OH) + HCl Adduct->Intermediate1 - HCl Intermediate2 ClB(OH)₂ + 2HCl Intermediate1->Intermediate2 + H₂O, - HCl BOH3 B(OH)₃ + 3HCl Intermediate2->BOH3 + H₂O, - HCl

Caption: Proposed mechanism for the hydrolysis of this compound.

Thermodynamics and Kinetics

Table 1: Thermodynamic Data for the Hydrolysis of this compound

ParameterValueReference
Heat of Hydrolysis (liquid BCl₃) at 25°C-69.2 kcal/mole[4]
Heat of Solution and Hydrolysis (gaseous BCl₃) at 25°CNot specified[4]
Experimental Protocol: Controlled Hydrolysis of this compound

Caution: this compound reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Objective: To perform a controlled hydrolysis of this compound to produce boric acid.

Materials:

  • This compound (BCl₃) solution (e.g., 1 M in a non-reactive solvent like dichloromethane)

  • Deionized water

  • A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the round-bottom flask with a specific volume of deionized water and begin stirring.

  • Cool the flask in an ice bath to control the reaction temperature.

  • Slowly add the this compound solution to the stirred water from the dropping funnel over a period of time, ensuring the temperature of the reaction mixture does not rise excessively.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • The resulting aqueous solution contains boric acid and hydrochloric acid. The boric acid can be isolated by crystallization upon cooling, if desired.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols is analogous to its reaction with water, yielding borate esters and hydrogen chloride[1]. The general reaction is:

BCl₃ + 3ROH → B(OR)₃ + 3HCl

The nature of the alcohol (R group) influences the reactivity and the properties of the resulting borate ester.

Reaction Mechanism

Similar to hydrolysis, the alcoholysis of this compound is thought to proceed through the formation of a Lewis acid-base adduct, followed by the stepwise elimination of HCl.

Alcoholysis_Mechanism BCl3 BCl₃ Adduct [Cl₃B-ORH] BCl3->Adduct + ROH ROH ROH Intermediate1 Cl₂B(OR) + HCl Adduct->Intermediate1 - HCl Intermediate2 ClB(OR)₂ + 2HCl Intermediate1->Intermediate2 + ROH, - HCl BOR3 B(OR)₃ + 3HCl Intermediate2->BOR3 + ROH, - HCl

Caption: Proposed mechanism for the alcoholysis of this compound.

Thermodynamics and Kinetics

The alcoholysis of this compound is also an exothermic process. Kinetic studies have been performed for the gas-phase reaction with methanol (B129727).

Table 2: Kinetic Data for the Gas-Phase Reaction of BCl₃ with Methanol

ParameterValueConditionsReference
Rate Constant (k)DerivedRoom temperature, 1.5–27.9 Torr[5]
Experimental Protocols

Objective: To synthesize trimethyl borate via the reaction of this compound with methanol.

Materials:

  • This compound

  • Anhydrous methanol

  • A non-reactive solvent (e.g., hexane)

  • A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure: (Adapted from the synthesis of trimethyl borate from boric acid)[3][6][7]

  • Set up the reaction apparatus in a fume hood and ensure all glassware is dry.

  • Charge the flask with anhydrous methanol and a non-reactive solvent.

  • Cool the flask in an ice bath.

  • Slowly add this compound to the stirred methanol solution from the dropping funnel. A vigorous reaction with the evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • The trimethyl borate can be isolated from the reaction mixture by distillation. Trimethyl borate forms an azeotrope with methanol[7].

Objective: To synthesize triethyl borate from the reaction of this compound with ethanol (B145695).

Materials:

  • This compound

  • Anhydrous ethanol

  • A suitable non-reactive solvent

  • Reaction and distillation apparatus as described above.

Procedure: (Adapted from the synthesis of triethyl borate from boric acid)[8][9][10]

  • Follow a similar procedure as for the synthesis of trimethyl borate, using anhydrous ethanol instead of methanol.

  • The reaction will produce triethyl borate and HCl gas.

  • Isolate the triethyl borate by distillation.

Data Summary

Table 3: Summary of Products from the Reaction of BCl₃ with Water and Alcohols

ReactantProduct(s)Reference
Water (H₂O)Boric acid (B(OH)₃), Hydrochloric acid (HCl)[1]
Methanol (CH₃OH)Trimethyl borate (B(OCH₃)₃), Hydrochloric acid (HCl)[1]
Ethanol (C₂H₅OH)Triethyl borate (B(OCH₂CH₃)₃), Hydrochloric acid (HCl)[8]
n-ButanolTri-n-butyl borate[11]
iso-ButanolTri-isobutyl borate[11]
sec-ButanolTri-sec-butyl borate[11]
tert-Butanoltert-Butyl chloride, Boric acid[11]

Logical Workflow for Reaction Analysis

The investigation of the reaction between this compound and a protic solvent typically follows a logical workflow, from initial reaction setup to product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reagents Prepare Anhydrous Reactants and Solvents Apparatus Assemble Dry Reaction Apparatus Reagents->Apparatus Mixing Controlled Addition of BCl₃ at Low Temp. Apparatus->Mixing Monitoring Monitor Reaction (Temp., Gas Evolution) Mixing->Monitoring Quenching Quench (if necessary) Monitoring->Quenching Isolation Isolate Product (Distillation/Crystallization) Quenching->Isolation Spectroscopy Spectroscopic Analysis (NMR, IR) Isolation->Spectroscopy Chromatography Chromatographic Analysis (GC, HPLC) Isolation->Chromatography Quantification Yield and Purity Determination Spectroscopy->Quantification Chromatography->Quantification

Caption: General experimental workflow for studying BCl₃ reactions.

Conclusion

The reactions of this compound with water and alcohols are fundamental transformations driven by the strong Lewis acidity of the boron center. These reactions are rapid, exothermic, and lead to the formation of boric acid or borate esters, respectively, with the concomitant evolution of hydrogen chloride. This guide has provided an overview of the mechanisms, thermodynamics, and kinetics of these reactions, along with detailed experimental considerations. The provided data and protocols serve as a valuable resource for the safe and effective handling and utilization of this compound in a research and development setting. Further research into the kinetics of these reactions in the liquid phase and with a wider variety of alcohols would provide a more complete understanding of this important class of reactions.

References

An In-depth Technical Guide to the B-Cl Bond Characteristics in Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trichloride (B1173362) (BCl₃) is a pivotal inorganic compound and a versatile reagent in modern chemistry, with significant applications ranging from semiconductor manufacturing to complex organic synthesis and pharmaceutical development. Its utility is fundamentally governed by the unique electronic and structural characteristics of the boron-chlorine (B-Cl) bond. This technical guide provides a comprehensive examination of the B-Cl bond, detailing its molecular geometry, quantitative characteristics, potent Lewis acidity, and the experimental protocols used for its characterization. The document aims to serve as a detailed resource for professionals leveraging BCl₃ in research and development.

Molecular Structure and Electronic Bonding

Boron trichloride is a colorless gas at standard conditions, notable for its high reactivity, particularly with water. The core of its chemical behavior lies in the nature of the B-Cl bond.

Molecular Geometry and Hybridization: The central boron atom in BCl₃ has three valence electrons, each forming a single covalent bond with a chlorine atom.[1][2] As predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, the three B-Cl bonds arrange themselves to minimize repulsion, resulting in a trigonal planar molecular geometry.[3][4][5] This arrangement corresponds to sp² hybridization of the boron atom, where one 2s and two 2p orbitals combine to form three equivalent sp² hybrid orbitals.[3][5][6] The resulting Cl-B-Cl bond angles are precisely 120° .[7][8][9]

Bond Polarity and Molecular Dipole Moment: Due to the significant difference in electronegativity between boron (2.04) and chlorine (3.16), the B-Cl bond is inherently polar covalent, with a partial positive charge (δ+) on the boron atom and a partial negative charge (δ-) on each chlorine atom.[7] However, the symmetrical trigonal planar geometry of the molecule causes the individual bond dipoles to cancel each other out.[10] Consequently, the net dipole moment of the BCl₃ molecule is zero, rendering it a nonpolar molecule .[3][4]

Partial Double Bond Character: The experimentally measured B-Cl bond length of approximately 175 pm is notably shorter than the sum of the covalent radii of boron and chlorine (calculated to be around 186 pm), which would be expected for a pure single bond.[7][11][12] This shortening suggests a degree of partial double bond character .[7][11] This phenomenon is explained by π-back-bonding, where the lone pair electrons from the p-orbitals of the chlorine atoms are partially donated into the vacant 2p orbital of the electron-deficient boron atom. While this concept is widely accepted, the full extent of this π-bonding remains a subject of theoretical debate.[11]

Quantitative Bond Characteristics

The physicochemical properties of the B-Cl bond have been extensively studied and quantified. A summary of these key metrics is presented below.

ParameterValueUnitReference(s)
B-Cl Bond Length 174 - 176pm[4][11][13]
Cl-B-Cl Bond Angle 120°[3][5][8]
B-Cl Bond Dissociation Energy ~444kJ/mol[7]
Symmetric Stretch (Raman) 471cm⁻¹[14][15]
Asymmetric Stretch (IR, Raman) 995cm⁻¹[14][15]
Out-of-Plane Bend (IR) 480cm⁻¹[14][15]
In-Plane Bend (Raman) 244cm⁻¹[14][15]

Lewis Acidity: The Cornerstone of BCl₃ Reactivity

A defining feature of this compound is its potent Lewis acidity. The boron atom, with only six valence electrons, has an incomplete octet, making it highly electron-deficient. This deficiency drives its ability to readily accept a pair of electrons from a Lewis base (e.g., amines, ethers, phosphines) to form a stable adduct.[11]

LewisAdduct cluster_reactants Reactants cluster_product Product BCl3 BCl₃ (Lewis Acid) Adduct Cl₃B←NR₃ (Adduct) Base :NR₃ (Lewis Base) Base->Adduct Electron Pair Donation

Formation of a Lewis adduct between BCl₃ and a generic amine base.

Interestingly, the Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃. This is counterintuitive based on electronegativity alone, which would suggest BF₃ is the strongest acid. The prevailing explanation is that the formation of the Lewis adduct requires the molecule to reorganize from a planar to a tetrahedral geometry. This reorganization requires energy to break the aforementioned π-back-bonding, which is strongest in the B-F bond. Because the B-Cl bond has weaker π-back-bonding, less energy is required for this geometric change, making BCl₃ a stronger Lewis acid than BF₃ toward most strong bases.[16]

Experimental Protocols for Synthesis and Characterization

Protocol: Synthesis of this compound

Industrial Method: Carbothermic Reduction and Chlorination this compound is produced industrially by the high-temperature chlorination of boron oxide mixed with a carbon source.[11][17]

  • Reactant Preparation: A mixture of boron oxide (B₂O₃) and carbon (e.g., coke) is prepared.

  • Reaction: The mixture is heated to approximately 500°C in a reactor.

  • Chlorination: Chlorine gas (Cl₂) is passed over the heated mixture. The overall reaction is: B₂O₃ + 3C + 3Cl₂ → 2BCl₃(g) + 3CO(g)

  • Purification: The gaseous BCl₃ product is separated from carbon monoxide and purified through distillation. Care must be taken as this process can produce phosgene (B1210022) (COCl₂) as a toxic byproduct.[11]

Laboratory Method: Halide Exchange A common laboratory-scale synthesis involves a halide exchange reaction between boron trifluoride and aluminum trichloride.[11][17]

  • Setup: Aluminum trichloride (AlCl₃) is placed in a reaction flask equipped with a gas inlet and a condenser cooled for distillation.

  • Reaction: Boron trifluoride (BF₃) gas is passed over the heated AlCl₃.

  • Equation: BF₃ + AlCl₃ → BCl₃ + AlF₃

  • Collection: The more volatile BCl₃ (boiling point 12.6°C) is distilled from the reaction mixture and collected in a cold trap, leaving behind the solid, less volatile aluminum fluoride (B91410) (AlF₃).

Protocol: Structural Characterization via Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods used to confirm the D₃h symmetry of BCl₃.

Ether_Cleavage Reactants Ar-O-CH₃ + BCl₃ Adduct Intermediate Adduct [Ar-O(BCl₃)-CH₃] Reactants->Adduct 1. Adduct Formation Cleavage Intramolecular Halide Attack Adduct->Cleavage Products1 Ar-O-BCl₂ + CH₃Cl Cleavage->Products1 2. C-O Cleavage Workup Aqueous Workup (H₂O) Products1->Workup FinalProducts Phenol (Ar-OH) + B(OH)₃ + HCl Workup->FinalProducts 3. Hydrolysis

References

Boron Trichloride as a Lewis Acid Catalyst: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Fundamentals of Boron Trichloride (B1173362) in Lewis Acid Catalysis for Researchers, Scientists, and Drug Development Professionals.

Introduction

Boron trichloride (BCl₃) is a versatile and powerful Lewis acid catalyst employed in a variety of organic transformations crucial for pharmaceutical synthesis.[1][2] Its utility stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making it a strong electron pair acceptor. This inherent Lewis acidity allows BCl₃ to activate a wide range of functional groups, facilitating key bond-forming and bond-cleaving reactions. This technical guide provides an in-depth overview of the fundamental principles of BCl₃ catalysis, focusing on its application in key organic reactions relevant to drug discovery and development. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and provide mechanistic insights through signaling pathway diagrams.

Core Principles of this compound Lewis Acidity

This compound's reactivity is dictated by its trigonal planar structure and the electron-deficient boron center.[2] The boron atom in BCl₃ has an incomplete octet, readily accepting a pair of electrons from a Lewis base to form a stable adduct. This interaction activates the substrate, making it more susceptible to nucleophilic attack or rearrangement. The strength of BCl₃ as a Lewis acid is influenced by the electronegativity of the chlorine atoms and their ability to withdraw electron density from the boron center. While less common than other boron halides in some applications, BCl₃ offers unique reactivity and selectivity profiles in several important transformations.

Key Applications in Organic Synthesis

This compound is utilized in a range of synthetic methodologies, including Friedel-Crafts reactions, ether cleavage for deprotection, and various carbon-carbon bond-forming reactions. Its application can be either catalytic or stoichiometric, depending on the specific transformation.

Ortho-Selective Acylation of Phenols (Friedel-Crafts Acylation)

A significant application of this compound is in the ortho-selective acylation of phenols to produce 2-hydroxy-aryl-ketones.[3] This reaction is a variation of the Friedel-Crafts acylation and is particularly valuable in the synthesis of pharmaceutical intermediates where regioselectivity is crucial. BCl₃ demonstrates a distinct advantage over other Lewis acids in directing the acylation to the ortho position of the phenol (B47542).[3]

The following table summarizes the yields of 2-hydroxy-aryl-ketones from the BCl₃-catalyzed acylation of various phenols with different acylating agents.

Phenol DerivativeAcylating AgentProductYield (%)Reference
PhenolAcetyl chloride2-Hydroxyacetophenone85[3]
PhenolPropionyl chloride2-Hydroxypropiophenone82[3]
PhenolBenzoyl chloride2-Hydroxybenzophenone78[3]
4-MethylphenolAcetyl chloride2-Hydroxy-5-methylacetophenone88[3]
4-ChlorophenolAcetyl chloride2-Hydroxy-5-chloroacetophenone90[3]
4-MethoxyphenolAcetyl chloride2-Hydroxy-5-methoxyacetophenone75[3]

This protocol is adapted from the work of Piccolo et al.[3]

Materials:

  • Phenol

  • Acetyl chloride

  • This compound (1M solution in an inert solvent)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of phenol (1.0 eq) in anhydrous DCM is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • A 1M solution of this compound (1.1 eq) is added dropwise to the stirred solution of phenol.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

  • Acetyl chloride (1.05 eq) is then added dropwise via the dropping funnel.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 10% aqueous HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-hydroxyacetophenone.

The BCl₃-catalyzed ortho-acylation of phenols proceeds through the formation of a boron-phenol complex, which then directs the electrophilic attack of the acylium ion to the ortho position.

BCl3_Acylation Phenol Phenol LewisAcidComplex Phenol-BCl₃ Complex Phenol->LewisAcidComplex + BCl₃ BCl3 BCl₃ BCl3->LewisAcidComplex AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) AcylChloride->AcyliumIon + BCl₃ Intermediate Wheland Intermediate LewisAcidComplex->Intermediate + Acylium Ion (ortho attack) AcyliumIon->Intermediate ProductComplex Product-BCl₃ Complex Intermediate->ProductComplex - H⁺ Product 2-Hydroxy-aryl-ketone ProductComplex->Product + H₂O (workup) HCl HCl ProductComplex->HCl

BCl₃-catalyzed ortho-acylation of phenol.
Cleavage of Ethers for Deprotection of Alcohols

This compound is a highly effective reagent for the cleavage of ether bonds, a critical step in the deprotection of hydroxyl groups in the synthesis of complex molecules and natural products.[2] It is particularly useful for the dealkylation of aryl ethers. The reaction often requires stoichiometric amounts of BCl₃ and proceeds under mild conditions.

The following table illustrates the utility of BCl₃ in the debenzylation of various protected phenols.

Substrate (Benzyl Ether)Cation ScavengerProduct (Phenol)Yield (%)Reference
4-Benzyloxyanisole (B189286)Pentamethylbenzene (B147382)4-Methoxyphenol95[4]
3-Benzyloxy-N-Boc-anilinePentamethylbenzene3-Hydroxy-N-Boc-aniline92[4]
4-Benzyloxy-2-nitroanisolePentamethylbenzene4-Hydroxy-2-nitroanisole88[4]
1-Benzyloxy-4-fluorobenzenePentamethylbenzene4-Fluorophenol98[4]
2-(Benzyloxy)naphthalenePentamethylbenzene2-Naphthol94[4]

This protocol is based on the work of Okano et al.[4]

Materials:

  • 4-Benzyloxyanisole

  • Pentamethylbenzene

  • This compound (1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of 4-benzyloxyanisole (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere, cool the mixture to -78 °C.

  • Add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 15 minutes. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of a 10:1 mixture of CHCl₃ and methanol.

  • Allow the resulting mixture to warm to room temperature.

  • Remove the excess organic solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxyphenol.

The cleavage of benzyl (B1604629) ethers with BCl₃ proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a chloride ion or intramolecular rearrangement, facilitated by a cation scavenger to prevent side reactions.

BCl3_EtherCleavage ArylBenzylEther Aryl Benzyl Ether (Ar-O-Bn) OxoniumComplex Oxonium-BCl₃ Complex ArylBenzylEther->OxoniumComplex + BCl₃ BCl3 BCl₃ BCl3->OxoniumComplex PhenolProduct Phenol (Ar-OH) OxoniumComplex->PhenolProduct + Cl⁻ (from BCl₃) BenzylChloride Benzyl Chloride (Bn-Cl) OxoniumComplex->BenzylChloride Scavenger Cation Scavenger (e.g., Pentamethylbenzene) ScavengedCation Scavenged Benzyl Cation Scavenger->ScavengedCation BenzylChloride->ScavengedCation + Scavenger

BCl₃-mediated cleavage of an aryl benzyl ether.

Other Notable Applications in Pharmaceutical Synthesis

While detailed quantitative data and protocols for BCl₃ catalysis in Diels-Alder and aldol (B89426) reactions are less commonly reported compared to other Lewis acids, BCl₃ is a valuable reagent in other areas of pharmaceutical synthesis.

  • Synthesis of Chalcones: this compound can be used to catalyze the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[5] The reaction typically proceeds under solvent-free conditions, offering an environmentally friendly approach.[5]

  • Demethylation of Amides: In the synthesis of certain pharmaceutical compounds, BCl₃ has been employed for the demethylation of amides to yield the final active products.[1]

Conclusion

This compound is a potent and versatile Lewis acid catalyst with significant applications in organic synthesis, particularly for reactions requiring high regioselectivity and mild conditions. Its utility in the ortho-acylation of phenols and the cleavage of ethers for alcohol deprotection makes it a valuable tool for drug development professionals. While its application in other key transformations such as Diels-Alder and aldol reactions is less documented, its unique reactivity profile warrants further exploration. The detailed protocols and quantitative data presented in this guide serve as a practical resource for chemists aiming to leverage the power of BCl₃ in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. As with any highly reactive reagent, proper handling and safety precautions are paramount when working with this compound.[2]

References

Theoretical Insights into the Reactivity of Boron Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of Boron trichloride (B1173362) (BCl₃), a versatile and powerful Lewis acid widely employed in organic synthesis and materials science. By delving into computational chemistry investigations, we aim to provide a deeper understanding of its reaction mechanisms, Lewis acidity, and interactions with various substrates. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique chemical properties of BCl₃ in their work.

The Dual Nature of Boron Trichloride's Reactivity: A Theoretical Perspective

This compound's reactivity is fundamentally governed by the electron-deficient nature of the central boron atom, which possesses an empty p-orbital, making it a potent Lewis acid.[1][2] Unlike its lighter counterpart, boron trifluoride (BF₃), BCl₃ is a stronger Lewis acid with respect to strong bases.[3][4] Theoretical studies have been instrumental in elucidating the electronic and structural factors that underpin this intriguing reactivity trend.

Computational investigations, primarily employing Density Functional Theory (DFT) and other ab initio methods, have provided invaluable insights into the thermodynamics and kinetics of BCl₃ reactions.[3][5] These studies have allowed for the detailed mapping of reaction pathways, the characterization of transition states, and the quantification of energetic barriers, thereby offering a predictive framework for understanding and optimizing BCl₃-mediated transformations.

Unraveling the Lewis Acidity of Boron Trihalides

A central theme in the theoretical study of BCl₃ is the explanation for its greater Lewis acidity compared to BF₃, a trend that contradicts simple electronegativity arguments.[3][6] Computational analyses have revealed that the energy required to distort the planar BX₃ molecule into the pyramidal geometry it adopts upon forming an adduct is a critical factor.[3][4] Calculations have shown that the deformation energies for BCl₃ and BF₃ are surprisingly similar.[3][4]

The superior Lewis acidity of BCl₃ is attributed to its lower-lying Lowest Unoccupied Molecular Orbital (LUMO), which leads to more favorable covalent interactions with Lewis bases.[3][4] Energy partitioning analyses of the BCl₃-NH₃ and BF₃-NH₃ adducts have demonstrated that the stronger bond in the BCl₃ complex arises from enhanced covalent interactions between the Lewis acid and the Lewis base.[3]

Key Reaction Mechanisms Elucidated by Theoretical Studies

BCl₃-Promoted Chloroboration of Carbonyl Compounds

DFT calculations have been employed to investigate the catalyst-free chloroboration of carbonyl compounds with BCl₃.[7][8] These studies have revealed a two-step mechanism. The initial step involves the formation of a coordination complex between the boron atom of BCl₃ and the oxygen atom of the carbonyl group.[7][8] This is followed by a 1,3-migration of a chlorine atom from the boron to the carbonyl carbon.[7][8] Theoretical calculations have shown that this process is kinetically favorable, with activation free energies typically below 20 kcal/mol, which aligns with experimental observations of these reactions proceeding at room temperature.[7][9]

Hydrolysis of this compound

The high reactivity of BCl₃ towards water is a well-known characteristic.[1][10] BCl₃ readily undergoes hydrolysis to form boric acid (H₃BO₃) and hydrochloric acid (HCl).[1][11] Theoretical studies have investigated the reaction mechanism, showing that the electron-deficient boron atom readily accepts a pair of electrons from the oxygen atom in water.[2] This initial adduct formation is followed by the elimination of HCl.

Decomposition of this compound

Theoretical investigations into the gas-phase decomposition of BCl₃ in the presence of hydrogen radicals have revealed complex reaction pathways.[1][5][12] Ab initio calculations coupled with kinetic modeling have shown that an addition-elimination mechanism, where a hydrogen radical adds to BCl₃ to form a transient BHCl₃ complex, is a more significant pathway for BCl₃ consumption than direct hydrogen abstraction.[5][12] This intermediate can then eliminate a chlorine atom or an HCl molecule.[5]

Quantitative Data from Theoretical Investigations

The following tables summarize key quantitative data obtained from theoretical studies on BCl₃ reactivity, providing a basis for comparison and a deeper understanding of the energetic landscapes of these reactions.

Table 1: Calculated Activation Free Energies for the BCl₃-Promoted Chloroboration of Various Carbonyl Compounds [9]

SubstrateB-O Bond Formation (kcal/mol)1,3-Cl Migration (kcal/mol)
Benzaldehyde4.92.1
Acetophenone5.22.4
Benzaldehyde (o-CH₃)4.51.9
Benzaldehyde (p-CF₃)5.52.5
Picolinaldehyde3.52.7
Thiophene-2-carbaldehyde3.42.3
1-(p-tolyl)ethanone3.51.8

Table 2: Calculated Bond Dissociation and Deformation Energies for Boron Trihalide-Ammonia Adducts (BX₃-NH₃) [3][4]

Lewis AcidBond Dissociation Energy (kcal/mol)Deformation Energy of BX₃ (kcal/mol)
BF₃25.818.2
BCl₃30.817.5

Methodologies in Theoretical Studies of BCl₃ Reactivity

Computational Protocols

The theoretical studies cited in this guide predominantly utilize Density Functional Theory (DFT) to model the electronic structure and energetics of BCl₃ and its reactions. A common computational approach involves:

  • Geometry Optimization: The molecular structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to characterize the nature of the stationary points on the potential energy surface. Transition states are identified by the presence of a single imaginary frequency. These calculations also provide zero-point vibrational energies and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.

  • Commonly Used Functionals and Basis Sets:

    • Functionals: B3LYP, PW91, M06-2X.

    • Basis Sets: 6-31G(d), 6-311+G(d,p), aug-cc-pVTZ.

General Experimental Protocols

While this guide focuses on theoretical studies, a brief overview of the general experimental procedures for key reactions is provided for context.

  • BCl₃-Promoted Chloroboration of Carbonyl Compounds: These reactions are typically carried out under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere) due to the moisture sensitivity of BCl₃. The carbonyl compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, hexanes), and a solution of BCl₃ (often as a 1M solution in a non-coordinating solvent) is added, usually at a low temperature (e.g., 0 °C or -78 °C). The reaction is then allowed to warm to room temperature and stirred until completion.

  • Handling of BCl₃: this compound is a corrosive and toxic gas that fumes in moist air.[13] It is typically handled as a solution in an appropriate solvent or as a compressed gas in a well-ventilated fume hood. All glassware must be thoroughly dried before use.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and logical workflows discussed in this guide.

Chloroboration_Mechanism BCl3-Promoted Chloroboration of Benzaldehyde Reactants Benzaldehyde + BCl3 Adduct Lewis Acid-Base Adduct (O-B Coordination) Reactants->Adduct Coordination TS1 Transition State 1 (Cl Migration) Adduct->TS1 Intramolecular Rearrangement Product Chloroborate Product TS1->Product C-Cl Bond Formation

Caption: Reaction pathway for the BCl₃-promoted chloroboration of benzaldehyde.

BCl3_Decomposition Decomposition Pathways of BCl3 with H Radical cluster_main cluster_path1 Direct Abstraction cluster_path2 Addition-Elimination BCl3_H BCl3 + H• TS_abs Transition State (H-Cl-B) BCl3_H->TS_abs Adduct [BHCl3]• Adduct BCl3_H->Adduct Prod_abs BCl2• + HCl TS_abs->Prod_abs TS_elim_Cl TS (Cl Elimination) Adduct->TS_elim_Cl TS_elim_HCl TS (HCl Elimination) Adduct->TS_elim_HCl Prod_elim_Cl BHCl2 + Cl• TS_elim_Cl->Prod_elim_Cl Prod_elim_HCl BCl2• + HCl TS_elim_HCl->Prod_elim_HCl

Caption: Decomposition pathways of BCl₃ induced by a hydrogen radical.

Conclusion

Theoretical studies have significantly advanced our understanding of the reactivity of this compound. By providing detailed mechanistic insights and quantitative energetic data, computational chemistry has become an indispensable tool for rationalizing the observed reactivity of BCl₃ and for predicting its behavior in new chemical transformations. The continued development of computational methods promises to further enhance our ability to harness the synthetic potential of this important Lewis acid in various fields, including drug development and materials science.

References

Unraveling the Potency of Boron Trichloride: A Quantum Mechanical Perspective on its Lewis Acidity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) stands as a cornerstone Lewis acid in organic synthesis and catalysis, driving a vast array of chemical transformations. Its potent electrophilicity, stemming from the electron-deficient boron center, enables the formation of Lewis acid-base adducts that are central to its reactivity. A precise understanding of the factors governing the Lewis acidity of BCl₃ is paramount for the rational design of catalysts and the development of novel synthetic methodologies. This technical guide delves into the quantum mechanical calculations that illuminate the intricate details of BCl₃'s Lewis acidity, providing a comprehensive resource for researchers in the chemical and pharmaceutical sciences. Through a synthesis of theoretical principles, detailed computational protocols, and a quantitative analysis of key parameters, this document aims to provide a deep understanding of the electronic and structural factors that define the reactivity of this pivotal molecule.

Theoretical Background

The Lewis acidity of a molecule is its ability to accept a pair of electrons from a Lewis base, forming a coordinate covalent bond. In the case of BCl₃, the boron atom possesses a vacant p-orbital, rendering it highly susceptible to nucleophilic attack. The strength of the resulting Lewis acid-base interaction is influenced by a delicate balance of several factors, including:

  • Orbital Interactions: The primary interaction involves the donation of electron density from the Highest Occupied Molecular Orbital (HOMO) of the Lewis base to the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid. The energy gap between these orbitals is a critical determinant of the interaction strength.

  • Electrostatics: The electrostatic attraction between the positively polarized boron atom and the negatively polarized region of the Lewis base contributes significantly to the overall binding energy.

  • Deformation Energy: Upon adduct formation, the planar D₃h geometry of BCl₃ distorts to a pyramidal C₃v geometry. The energy required for this geometric rearrangement, known as the deformation or preparation energy, counteracts the stabilizing effect of the Lewis acid-base interaction.

  • Pauli Repulsion: The repulsive forces between the electron clouds of the Lewis acid and base also play a crucial role in determining the equilibrium geometry and stability of the adduct.

Quantum mechanical calculations provide a powerful framework for dissecting and quantifying these contributions, offering unparalleled insights into the nature of Lewis acidity.

Computational Methodologies

The quantum mechanical calculations cited in this guide predominantly employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to model the electronic structure and energetics of BCl₃ and its adducts.

Experimental Protocol: Geometry Optimization and Energy Calculations

A representative computational protocol for investigating the interaction between BCl₃ and a Lewis base, such as ammonia (B1221849) (NH₃), is as follows:

  • Software: All calculations are typically performed using the Gaussian 16 suite of programs.[1]

  • Methodology: The geometries of the isolated BCl₃ and NH₃ molecules, as well as the BCl₃-NH₃ adduct, are optimized without any symmetry constraints. This is commonly achieved using DFT with a functional such as B3LYP or PBE0, or at the MP2 level of theory.[2][3]

  • Basis Set: A triple-zeta quality basis set, such as aug-cc-pVTZ, is often employed to provide a flexible and accurate description of the electronic wavefunction.[4]

  • Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated by subtracting the energies of the optimized isolated fragments from the energy of the optimized adduct. Corrections for basis set superposition error (BSSE) are often applied using the counterpoise method to obtain a more accurate interaction energy.

  • Thermodynamic Properties: Standard enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) of reaction are calculated using the vibrational frequency data.[5]

Experimental Protocol: Energy Decomposition Analysis (EDA)

To dissect the interaction energy into physically meaningful components, Energy Decomposition Analysis (EDA) is employed. A typical EDA protocol involves:

  • Fragmentation: The adduct is divided into the Lewis acid (BCl₃) and Lewis base (NH₃) fragments.

  • Calculation of Interaction Energy Components: The total interaction energy is decomposed into the following terms:

    • ΔE_elstat: The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

    • ΔE_Pauli: The repulsive interaction arising from the Pauli exclusion principle when the electron clouds of the fragments overlap.

    • ΔE_orb: The stabilizing orbital interaction energy, which arises from the mixing of the orbitals of the two fragments. This term can be further decomposed into contributions from different orbital symmetries (e.g., σ and π).

    • ΔE_disp: The dispersion interaction energy, which accounts for long-range electron correlation effects.

  • Software and Method: EDA calculations are often performed using specialized software packages or modules within quantum chemistry programs, employing a chosen DFT functional and basis set.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum mechanical calculations on the BCl₃-NH₃ Lewis acid-base adduct.

Table 1: Calculated Interaction Energies and Thermodynamic Data for BX₃-NH₃ Adducts (in kcal/mol) [5]

Lewis AcidΔEΔH⁰ΔG⁰
BF₃-22.59-20.25-10.81
BCl₃-26.16-23.13-12.95
BBr₃-27.23-24.10-12.92
BI₃-28.67-25.52-14.33

Table 2: Calculated Geometrical Parameters for the BCl₃-NH₃ Adduct

ParameterValueReference
B-N bond distance (Å)1.636[5]
B-Cl bond distance (Å)1.841[5]
Cl-B-Cl bond angle (°)112.5[5]

Table 3: Energy Decomposition Analysis for the BCl₃-NH₃ Adduct (in kJ/mol) [4]

Energy TermValue
ΔE_reaction-110.0
ΔE_complexation-208.5
ΔE_rehybridization98.5
ΔE_distortion (NH₃)0.0

Visualizing the Factors of Lewis Acidity

The interplay of orbital and electrostatic interactions, along with the energetic cost of geometric distortion, governs the Lewis acidity of BCl₃. The following diagram illustrates these key relationships.

BCl3_Lewis_Acidity cluster_factors Factors Influencing BCl₃ Lewis Acidity cluster_outcome Outcome LUMO Low-lying LUMO of BCl₃ Orbital_Interaction Strong Orbital Interaction (ΔE_orb) LUMO->Orbital_Interaction Accepts e⁻ pair HOMO High-energy HOMO of Lewis Base HOMO->Orbital_Interaction Donates e⁻ pair Strong_Acidity Strong Lewis Acidity of BCl₃ Orbital_Interaction->Strong_Acidity Stabilizing Electrostatics Favorable Electrostatic Interaction (ΔE_elstat) Electrostatics->Strong_Acidity Stabilizing Deformation Pyramidalization Deformation Energy (ΔE_prep) Deformation->Strong_Acidity Destabilizing Pauli Pauli Repulsion (ΔE_Pauli) Pauli->Strong_Acidity Destabilizing

Key energetic contributions to the Lewis acidity of BCl₃.

Discussion

The quantum mechanical calculations consistently demonstrate that BCl₃ is a stronger Lewis acid than its lighter counterpart, BF₃. This trend, which contradicts simple electronegativity arguments, is rationalized by a detailed analysis of the contributing factors.

The data in Table 1 clearly shows a more negative interaction energy (ΔE), enthalpy (ΔH⁰), and Gibbs free energy (ΔG⁰) for the formation of the BCl₃-NH₃ adduct compared to the BF₃-NH₃ adduct.[5] This indicates a thermodynamically more favorable interaction for BCl₃.

The primary reason for the enhanced acidity of BCl₃ lies in the nature of its Lowest Unoccupied Molecular Orbital (LUMO). The LUMO of BCl₃ is lower in energy than that of BF₃, leading to a smaller HOMO-LUMO gap with the incoming Lewis base.[1] This smaller energy gap results in a more significant and stabilizing orbital interaction (ΔE_orb), as the electron pair from the Lewis base can be more readily accepted into the LUMO of BCl₃.

Furthermore, while the electrostatic interaction (ΔE_elstat) is a significant stabilizing component, the deformation energy required to pyramidalize the BX₃ fragment upon adduct formation is a key counteracting factor. Computational studies have shown that the energy required to distort BCl₃ from its planar geometry to the pyramidal form in the complex is substantial.[4] However, the gain in stability from the strong orbital and electrostatic interactions in the BCl₃ adduct outweighs this energetic penalty.

The energy decomposition analysis (Table 3) provides a quantitative breakdown of these effects. The large negative complexation energy for the BCl₃-NH₃ system highlights the strength of the interaction once the fragments are in the geometry of the adduct.[4] The significant rehybridization energy underscores the energetic cost of distorting the BCl₃ molecule.[4]

Conclusion

Quantum mechanical calculations provide an indispensable tool for a nuanced and quantitative understanding of the Lewis acidity of boron trichloride. By dissecting the complex interplay of orbital interactions, electrostatics, and geometric deformation, these computational methods reveal that the low-lying LUMO of BCl₃ is the dominant factor responsible for its potent electrophilicity. This in-depth theoretical framework not only explains the observed reactivity trends but also provides a predictive foundation for the design of new catalysts and reagents in drug development and other areas of chemical science. The continued application of advanced computational techniques promises to further refine our understanding of Lewis acidity and guide the development of next-generation chemical technologies.

References

Boron Trichloride: A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety precautions and handling procedures for Boron trichloride (B1173362) (BCl₃). Boron trichloride is a highly reactive and corrosive gas with a pungent odor, widely used in organic synthesis, semiconductor manufacturing, and other industrial applications.[1][2][3] Due to its hazardous nature, stringent safety protocols are imperative to prevent acute and chronic health effects, including severe burns, respiratory damage, and potential harm to the liver and kidneys.[3][4] This document outlines the chemical and physical properties of this compound, detailed handling and storage protocols, emergency procedures, and the necessary personal protective equipment (PPE) for laboratory personnel.

Chemical and Physical Properties

This compound is a colorless gas that fumes in moist air, reacting vigorously with water to produce hydrochloric acid and boric acid.[2][5] It is a strong Lewis acid and forms stable adducts with various bases.[1][6] While nonflammable, it poses an explosion hazard when heated or in contact with certain metals and water.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula BCl₃
Molecular Weight 117.16 g/mol [7]
Appearance Colorless gas, fumes in air[6]
Odor Pungent, irritating[2][7]
Boiling Point 12.6 °C (54.7 °F)[6][8]
Melting Point -107.3 °C (-161.1 °F)[6][7]
Vapor Density (air=1) 4.03[7]
Vapor Pressure 131.7 kPa @ 21.1 °C[7]
Specific Gravity (water=1) 1.349 @ 11 °C[7]
Water Solubility Decomposes/reacts violently[2][7]

Health Hazards and Toxicity

Exposure to this compound can cause severe health effects. It is classified as fatal if inhaled or swallowed and causes severe skin burns and eye damage.[9]

Table 2: Toxicity Data for this compound

Exposure RouteEffect
Inhalation Fatal.[9] Can cause respiratory irritation, coughing, shortness of breath, and pulmonary edema (a medical emergency).[4] High exposure can lead to seizures, coma, and death.[4]
Skin Contact Causes severe burns.[9] Can be absorbed through the skin, increasing overall exposure.[4]
Eye Contact Causes serious eye damage, with the potential for permanent injury.[4][9]
Ingestion Fatal.[9] Can cause nausea, vomiting, and diarrhea.[4]

Long-term exposure may lead to liver and kidney damage.[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

  • Respiratory Protection : A full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[1][3][10]

  • Eye Protection : Chemical splash goggles and a face shield must be worn.[3][4] Emergency eyewash stations should be readily accessible.[4]

  • Skin and Body Protection : An acid-resistant, flame-resistant laboratory coat, along with impervious gloves (e.g., neoprene, butyl rubber) and closed-toe shoes are necessary.[3][11][12] Full-body suits may be required for high-risk procedures.[5]

  • Hand Protection : Chemically resistant gloves are essential.[9]

Handling and Storage Procedures

General Handling

All work with this compound must be conducted in a well-ventilated chemical fume hood or a glove box.[12] Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in areas where this compound is handled.[4]

Storage

Store this compound cylinders in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, amines, and combustible materials.[7][12] Cylinders must be kept upright and secured.[14] Storage areas should be equipped with gas detection systems.[1]

Experimental Protocols

Protocol for a Reaction Using this compound
  • Preparation : Ensure the reaction apparatus is thoroughly dry and purged with an inert gas (e.g., nitrogen or argon). Assemble the apparatus in a certified chemical fume hood.

  • Personal Protective Equipment : Don all required PPE as outlined in Section 3.

  • Reagent Transfer : Cool the reaction vessel in an appropriate bath (e.g., dry ice/acetone). Slowly condense the desired amount of this compound gas from the cylinder into the reaction vessel. Alternatively, use a pre-weighed and cooled lecture bottle for smaller quantities.

  • Reaction : Slowly add other reactants to the vessel containing this compound while maintaining a controlled temperature and inert atmosphere.

  • Quenching : After the reaction is complete, cautiously quench any remaining this compound by slowly adding a high-boiling point, inert solvent and then carefully introducing a quenching agent (e.g., a cooled, saturated solution of sodium bicarbonate) while monitoring for any exothermic reaction.

  • Work-up and Waste Disposal : Neutralize the reaction mixture and dispose of all waste according to institutional and regulatory guidelines.

Hydrolysis of this compound (Demonstration of Reactivity)

This procedure illustrates the vigorous reaction of this compound with water and should only be performed under strict safety controls.

G cluster_reactants Reactants cluster_products Products BCl3 BCl₃ (this compound) BOH3 B(OH)₃ (Boric Acid) BCl3->BOH3 Reacts with H2O 3 H₂O (Water) HCl 3 HCl (Hydrochloric Acid) H2O->HCl To produce

Figure 1: Hydrolysis reaction of this compound.

Emergency Procedures

Spills and Leaks

In the event of a this compound leak or spill, immediate action is critical.

  • Evacuate : Immediately evacuate the area.[4]

  • Ventilate : If safe to do so, increase ventilation to the area.[4]

  • Containment : For liquid spills, cover with a dry, inert absorbent material such as dry lime, sand, or soda ash.[4] DO NOT USE WATER .[4]

  • Neutralization : Use neutralizing agents like dry lime or soda ash to contain spills.[1]

  • Cleanup : Place the contained material into a sealed, labeled container for hazardous waste disposal.[4]

G start BCl₃ Spill/Leak Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Full-face respirator, chemical suit) evacuate->ppe stop_leak If Safe, Stop the Leak ppe->stop_leak ventilate Ventilate the Area stop_leak->ventilate contain Contain Spill with Dry Absorbent (Dry Lime, Sand, Soda Ash) ventilate->contain no_water DO NOT USE WATER contain->no_water cleanup Collect and Place in Sealed Hazardous Waste Container contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate end Emergency Resolved decontaminate->end

Figure 2: this compound spill response workflow.
Fire

This compound is not flammable, but its containers may explode when heated.[4] In case of a fire involving this compound:

  • Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[4]

  • DO NOT USE WATER .[4]

  • Poisonous gases, including hydrogen chloride, are produced in a fire.[4]

  • Use a water spray to cool fire-exposed containers, but do not allow water to enter the containers.[4]

First Aid
  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Immediately flush the skin with large amounts of water for at least 15-30 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Disposal

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific disposal procedures.

Logical Workflow for Handling this compound in a Laboratory Setting

G start Planning the Experiment sds_review Review Safety Data Sheet (SDS) start->sds_review ppe_check Ensure Availability and Proper Function of PPE sds_review->ppe_check hood_check Verify Fume Hood Certification and Airflow ppe_check->hood_check setup Prepare and Dry Glassware Under Inert Atmosphere hood_check->setup handling Handle BCl₃ in Fume Hood Following Protocol setup->handling cleanup Quench and Clean Up According to Procedure handling->cleanup waste Dispose of Hazardous Waste Properly cleanup->waste end Experiment Complete waste->end

Figure 3: General laboratory handling workflow for this compound.

References

Gas-Phase Decomposition of Boron Trichloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile reagent with significant applications in organic synthesis and semiconductor manufacturing. Its gas-phase decomposition is a critical aspect of processes such as chemical vapor deposition (CVD) for the production of boron-containing materials. Understanding the underlying mechanisms of BCl₃ decomposition is paramount for process optimization and control. This technical guide provides an in-depth overview of the current understanding of the gas-phase decomposition of boron trichloride, with a focus on the core reaction mechanisms. The information presented herein is a synthesis of theoretical studies and available experimental observations.

Core Decomposition Mechanisms

The gas-phase decomposition of this compound is predominantly understood through theoretical and computational models, often in the context of its interaction with other species, particularly hydrogen. Experimental validation of these models is an ongoing area of research.

Unimolecular Decomposition

The unimolecular decomposition of BCl₃ to BCl₂ and a chlorine radical (Cl) is a thermodynamically driven process that is significant at high temperatures.

BCl₃ → BCl₂ + Cl

Detailed experimental kinetic data for this specific unimolecular reaction is sparse in the literature. Most studies focus on the decomposition of BCl₃ in the presence of other reactants.

Decomposition in the Presence of Hydrogen

The presence of hydrogen significantly influences the decomposition pathways of BCl₃. Theoretical studies have identified two primary competing mechanisms: direct abstraction and an addition-elimination pathway.[1] These reactions are crucial in environments such as the chemical vapor deposition of boron.

1. Direct Abstraction: In this pathway, a hydrogen radical directly abstracts a chlorine atom from BCl₃ to form hydrogen chloride (HCl) and a BCl₂ radical.[1]

BCl₃ + H → BCl₂ + HCl

2. Addition-Elimination: This mechanism involves the initial formation of a weakly stabilized BHCl₃ complex.[1] At temperatures below 800 K, this complex can be observed.[1] At higher temperatures, the complex is unstable and can proceed through two elimination pathways: elimination of a chlorine atom or elimination of HCl.[1]

  • Formation of the intermediate complex: BCl₃ + H → BHCl₃

  • Elimination pathways from the complex:

    • Chlorine elimination: BHCl₃ → BHCl₂ + Cl

    • HCl elimination: BHCl₃ → BCl₂ + HCl

The addition-elimination mechanism, particularly the chlorine elimination route, is suggested to allow for a more rapid consumption of BCl₃ compared to the direct abstraction reaction.[1]

Quantitative Kinetic Data

The majority of available kinetic data for the gas-phase decomposition of BCl₃ is derived from theoretical calculations. These values are essential for kinetic modeling of complex reaction systems involving BCl₃.

ReactionA (cm³ mol⁻¹ s⁻¹)nEa (kJ mol⁻¹)Temperature Range (K)Source TypeReference
BCl₃ + H → BCl₂ + HCl (Direct Abstraction)Varies with model-VariesTheoreticalTheoretical[2]
BCl₃ + H → BHCl₂ + Cl (Addition-Elimination)Varies with model-VariesTheoreticalTheoretical[2]

Note: Specific Arrhenius parameters (A, n, Ea) are highly dependent on the theoretical model and computational level of theory used. For detailed modeling, it is recommended to consult the primary literature.

One study on the decomposition of a BCl₃–CH₄–H₂ gas-phase system reported apparent activation energies for BCl₃ decomposition to be 201.7 kJ mol⁻¹ in the temperature range of 700–1600 K and 378.3 kJ mol⁻¹ for 1700–2000 K, suggesting different kinetic mechanisms dominate at different temperatures.[2]

Experimental Protocols

Detailed experimental protocols for the direct study of BCl₃ gas-phase decomposition are not extensively published. However, the literature alludes to several experimental techniques used to validate kinetic models and analyze reaction products, primarily in the context of chemical vapor deposition.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy in a CVD Reactor

This method is used to monitor the concentration of gas-phase species during the decomposition process in real-time.

Objective: To identify and quantify the reactants, intermediates, and products of BCl₃ decomposition at various temperatures.

Generalized Methodology:

  • Reactor Setup: A hot-wall chemical vapor deposition (CVD) reactor is typically used. The reactor is equipped with optically transparent windows (e.g., KBr or ZnSe) to allow for the passage of an infrared beam.

  • Gas Delivery: Mass flow controllers are used to precisely introduce BCl₃ and any co-reactants (e.g., H₂) into the reactor at desired concentrations and flow rates.

  • Temperature Control: The reactor is heated to the desired reaction temperature, and the temperature is monitored and controlled using thermocouples.

  • FTIR Analysis: An FTIR spectrometer is aligned with the optical windows of the reactor. The infrared beam passes through the gas mixture inside the reactor.

  • Data Acquisition: Spectra are collected at different reaction temperatures. A background spectrum of the inert carrier gas is typically taken first and subtracted from the sample spectra.

  • Data Analysis: The absorbance peaks in the FTIR spectra are used to identify the chemical species present based on their characteristic vibrational frequencies. The concentration of each species can be quantified using calibration curves or theoretical absorption cross-sections.

Shock Tube Studies

Shock tubes are used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

Objective: To determine reaction rate constants at high temperatures.

Generalized Methodology:

  • Shock Tube Setup: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

  • Gas Mixture Preparation: A dilute mixture of BCl₃ in an inert gas (e.g., Argon) is prepared in the driven section.

  • Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to travel through the driven section, rapidly heating and compressing the gas mixture.

  • Detection: The progress of the reaction behind the shock wave is monitored using various diagnostic techniques, such as laser absorption spectroscopy or time-of-flight mass spectrometry, to measure the concentration of reactants and products as a function of time.

  • Kinetic Analysis: The time-resolved concentration data is used to determine the rate constants of the elementary reactions occurring at the high post-shock temperatures.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways in the gas-phase decomposition of this compound.

BCl3_Decomposition_Pathways cluster_unimolecular Unimolecular Decomposition cluster_hydrogen_interaction Decomposition in Presence of Hydrogen cluster_direct_abstraction Direct Abstraction cluster_addition_elimination Addition-Elimination BCl3_uni BCl₃ BCl2_uni BCl₂ BCl3_uni->BCl2_uni High T Cl_rad Cl• BCl3_abs BCl₃ BCl2_abs BCl₂ BCl3_abs->BCl2_abs H_rad_abs H• HCl_abs HCl H_rad_abs->HCl_abs BCl3_add BCl₃ BHCl3_int [BHCl₃]* (Intermediate) BCl3_add->BHCl3_int H_rad_add H• H_rad_add->BHCl3_int BHCl2_elim BHCl₂ BHCl3_int->BHCl2_elim Cl• elimination Cl_rad_elim Cl• BCl2_elim BCl₂ BHCl3_int->BCl2_elim HCl elimination HCl_elim HCl

Figure 1: Key decomposition pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep Prepare BCl₃/Carrier Gas Mixture reactor Introduce Gas into Reactor (CVD or Shock Tube) prep->reactor control Set Temperature and Pressure reactor->control in_situ In-situ Analysis (e.g., FTIR) control->in_situ post_reaction Post-reaction Analysis (e.g., GC-MS) control->post_reaction kinetics Kinetic Modeling in_situ->kinetics post_reaction->kinetics mechanism Mechanism Elucidation kinetics->mechanism

Figure 2: Generalized experimental workflow for studying BCl₃ decomposition.

References

Stability and reactivity of Boron trichloride-amine adducts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of Boron Trichloride-Amine Adducts

Introduction

Boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid characterized by an electron-deficient boron center, making it highly reactive toward electron-pair donors (Lewis bases).[1] Among the most significant Lewis bases are amines, which possess a lone pair of electrons on the nitrogen atom. The reaction between BCl₃ and an amine results in the formation of a stable coordination complex, known as a Lewis adduct, through the formation of a dative bond between the nitrogen and boron atoms.[2][1]

These BCl₃-amine adducts exhibit moderated reactivity compared to free BCl₃, which is a corrosive and highly reactive gas that fumes in moist air. This controlled reactivity makes them valuable reagents and catalysts in various chemical transformations. Their stability and reactivity are delicately balanced, governed by electronic and steric factors, which allows for their application as latent thermal catalysts in polymerization, particularly for epoxy resins, and as versatile intermediates in organic synthesis.[3][4] This guide provides a comprehensive overview of the principles governing the stability and reactivity of these adducts, details experimental protocols for their study, and presents key quantitative data for researchers in chemistry and drug development.

Adduct Formation and Bonding

The formation of a this compound-amine adduct is a classic Lewis acid-base interaction. The nitrogen atom of the amine donates its lone pair of electrons to the empty p-orbital of the trigonal planar BCl₃ molecule. This donation results in the formation of a coordinate covalent bond (B–N) and a change in the geometry at the boron center from trigonal planar to tetrahedral.[2][5]

Caption: Formation of a BCl₃-Amine Adduct via Lewis Acid-Base Interaction.

Stability of BCl₃-Amine Adducts

The stability of BCl₃-amine adducts can be considered from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the strength of the B–N bond, while kinetic stability refers to the adduct's resistance to decomposition or reaction with ambient conditions, such as moisture.

Factors Influencing Thermodynamic Stability

The strength of the B–N dative bond is the primary determinant of the adduct's thermodynamic stability. Several factors influence this bond strength:

  • Lewis Acidity of BCl₃: this compound is a stronger Lewis acid than boron trifluoride (BF₃). This is attributed to less effective π-backbonding between the 3p orbitals of chlorine and the 2p orbital of boron, which leaves the boron center more electron-deficient and ready to accept an electron pair.[5][6]

  • Basicity of the Amine: The stability of the adduct is directly proportional to the basicity of the amine. Amines with higher pKₐ values are stronger bases and form more stable adducts because the nitrogen's lone pair is more available for donation.[6][7] Aliphatic amines, being more basic than aromatic amines, generally form stronger adducts.

  • Steric Effects: The presence of bulky substituents on the amine can sterically hinder the approach to the boron center, weakening the B–N bond and reducing the adduct's stability.[8] This is why trimethylamine, a strong base with moderate steric bulk, forms a very stable adduct, while more hindered amines may form weaker ones.

  • Electronic Effects: Electron-donating groups on the amine increase its basicity and the resulting adduct's stability. Conversely, electron-withdrawing groups decrease basicity and lead to less stable adducts.

G Stability Adduct Stability (B-N Bond Strength) Basicity Amine Basicity (pKa) Basicity->Stability Increases Sterics Steric Hindrance Sterics->Stability Decreases Electronics Electronic Effects Electronics->Basicity EDG Electron-Donating Groups EDG->Electronics EWG Electron-Withdrawing Groups EWG->Electronics

Caption: Key factors influencing the thermodynamic stability of BCl₃-amine adducts.

Kinetic Stability

A significant practical feature of many BCl₃-tertiary amine adducts is their remarkable kinetic stability. Unlike free BCl₃, which hydrolyzes rapidly in air, these adducts are often stable to moisture and can be handled in air for extended periods without degradation.[3] This stability is crucial for their use as latent catalysts, where they must remain inert under storage conditions before being activated, typically by heat.

Reactivity of BCl₃-Amine Adducts

The formation of an adduct moderates the extreme reactivity of BCl₃. The reactivity of the adduct itself is primarily centered on two pathways: dissociation to regenerate the Lewis acid and base, and substitution reactions at the boron center.

Thermal Dissociation and Latent Catalysis

BCl₃-amine adducts exist in a dissociative equilibrium with the free amine and this compound, especially in solution.

R₃N·BCl₃ ⇌ R₃N + BCl₃

This equilibrium is temperature-dependent. At ambient temperatures, the equilibrium lies far to the left, and the adduct is stable. As the temperature increases, the equilibrium shifts to the right, releasing the highly reactive BCl₃. This behavior is the basis for their use as latent catalysts. For example, the commercial curative LEECURE 38-239 B shows exceptional latency up to 80°C but becomes highly reactive above 120°C, initiating epoxy resin polymerization.[4]

Nucleophilic Substitution at Boron

The chlorine atoms on the boron in the adduct can be displaced by stronger nucleophiles. This allows BCl₃-amine adducts to serve as synthons for other substituted boron compounds. A notable example is the reaction with pseudohalide salts, such as potassium thiocyanate (B1210189) (KNCS), to produce isothiocyanato-boron adducts.[3][8]

The reaction can proceed stepwise, allowing for the synthesis of mixed-halide species (e.g., D·BCl₂(NCS)) or fully substituted products (D·B(NCS)₃), depending on the stoichiometry and reaction conditions.[3] However, these reactions can be complex, sometimes leading to the cleavage of the B-N bond and the formation of anionic borate (B1201080) species like [B(NCS)₄]⁻.[3]

G start BCl₃-Amine Adduct (D·BCl₃) step1 Single Substitution (D·BCl₂X) start->step1 + Nu⁻ - Cl⁻ nuc Nucleophile (e.g., NCS⁻) step2 Multiple Substitutions (D·BClX₂, D·BX₃) step1->step2 + Nu⁻ - Cl⁻ cleavage B-N Bond Cleavage step1->cleavage Harsher Conditions step2->cleavage Harsher Conditions anion Anionic Species ([BX₄]⁻) cleavage->anion

Caption: General reactivity pathway for nucleophilic substitution on BCl₃-amine adducts.

Quantitative Data Summary

Quantitative analysis is essential for understanding and predicting the behavior of BCl₃-amine adducts. Spectroscopic data, particularly ¹¹B NMR, is highly informative.

Table 1: ¹¹B NMR Chemical Shifts for Selected Boron-Amine Adducts and Related Species
Compound¹¹B Chemical Shift (δ, ppm)Reference(s)
BCl₃ (free)~40[3]
LDMA·BCl₃27.6[3]
LDMA·BCl₂(NCS)23.0[3]
BDMA·B(NCO)₃-6.0[3]
BCl₄⁻7.2[3]
BCl₃(NCS)⁻9.4[3]
BCl₂(NCS)₂⁻10.4[3]
BCl(NCS)₃⁻16.5[3]
B(NCS)₄⁻8.3[3]
LDMA = N,N-dilaurylamine; BDMA = N,N-dimethylbenzylamine
Table 2: Thermodynamic Data for Archetypal Lewis Adducts
AdductBond Energy (ΔE, kcal/mol)MethodReference(s)
H₃B–NH₃-29.5DFT[5]
Cl₃B–NH₃-20.6DFT[5]
F₃B–NH₃-18.7DFT[5]
Note: Negative values indicate a stabilizing bond energy. Data for BCl₃-NH₃ provides a baseline for understanding the energetics of more complex amine adducts.

Experimental Protocols

The synthesis and characterization of BCl₃-amine adducts require specific laboratory techniques due to the moisture sensitivity of the starting materials and some products.

General Synthesis of a BCl₃-Amine Adduct

Objective: To prepare a BCl₃-amine adduct by direct combination of the Lewis acid and base.

Materials:

  • This compound (can be used as a solution in a non-coordinating solvent like hexanes or dichloromethane, or from a dimethyl sulfide (B99878) adduct, BCl₃·S(CH₃)₂, which is a safer solid source).[2]

  • Tertiary amine (e.g., N,N-dimethylbenzylamine).

  • Anhydrous, non-coordinating solvent (e.g., toluene, xylene, dichloromethane).

Procedure:

  • All glassware must be oven- or flame-dried and cooled under a stream of dry inert gas (argon or nitrogen). All reactions should be performed under an inert atmosphere using Schlenk line or glovebox techniques.[3]

  • The selected tertiary amine is dissolved in the anhydrous solvent in a Schlenk flask.

  • The flask is cooled in an ice bath (0°C) to moderate the exothermic reaction.

  • An equimolar amount of BCl₃ (as a solution or released from its DMS adduct by gentle warming) is added dropwise to the stirred amine solution.

  • Upon addition, the adduct often precipitates as a white solid.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete reaction.

  • The solid product is isolated by filtration under inert atmosphere, washed with cold anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

G start Start prep Prepare Anhydrous Glassware & Solvent start->prep dissolve Dissolve Amine in Anhydrous Solvent prep->dissolve cool Cool to 0°C dissolve->cool add Add BCl₃ Solution Dropwise cool->add react Stir and Warm to Room Temperature add->react isolate Isolate Product by Filtration react->isolate wash Wash with Cold Anhydrous Solvent isolate->wash dry Dry Under Vacuum wash->dry char Characterization (NMR, IR, etc.) dry->char end End char->end

Caption: Experimental workflow for the synthesis and characterization of BCl₃-amine adducts.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is the most definitive method for characterizing these adducts. The formation of the tetrahedral adduct results in a significant upfield shift in the ¹¹B resonance compared to free trigonal planar BCl₃ (typically from ~40 ppm to a range of 5-30 ppm depending on the amine and other substituents).[3] ¹H and ¹³C NMR can be used to confirm the structure of the amine ligand within the adduct.

  • Infrared (IR) Spectroscopy: Formation of the B–N bond can be observed by the appearance of new stretching frequencies. Changes in the vibrational modes of the B–Cl bonds also indicate the change in geometry from trigonal planar to tetrahedral.

  • Elemental Analysis: Provides confirmation of the adduct's stoichiometry.

Conclusion

This compound-amine adducts are a versatile class of compounds whose properties are governed by a tunable balance between stability and reactivity. The strength of the central B–N bond is dictated by a predictable interplay of Lewis acid-base strength, steric hindrance, and electronic effects. This tunability allows for their design as robust, air-stable solids that can, upon thermal activation, release the highly reactive BCl₃ for applications in catalysis or serve as valuable synthetic intermediates for the preparation of other organoboron compounds. A thorough understanding of these principles, supported by robust analytical and synthetic protocols, is essential for leveraging their full potential in academic research and industrial applications.

References

In-Depth Technical Guide: Safe Handling of Boron Trichloride in Fume Hoods and Inert Atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures and safety protocols for handling boron trichloride (B1173362) (BCl₃) in a laboratory setting. Boron trichloride is a versatile and powerful Lewis acid used in a variety of chemical syntheses; however, its high reactivity, corrosivity, and toxicity necessitate stringent handling protocols to ensure the safety of laboratory personnel and the integrity of experimental results.

Properties and Hazards of this compound

This compound is a colorless gas at room temperature with a sharp, pungent odor.[1] It is highly reactive and fumes in moist air due to a vigorous reaction with water, producing hydrochloric acid and boric acid.[2][3] This reactivity is the primary driver behind the need for handling in a moisture-free, inert atmosphere.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula BCl₃
Molar Mass 117.17 g/mol [4]
Appearance Colorless gas[1]
Boiling Point 12.5 °C (54.5 °F)[4]
Melting Point -107 °C (-161 °F)[4]
Vapor Density 4.05 (relative to air)
Solubility Reacts violently with water[4]
Health and Safety Hazards

This compound is classified as a toxic and corrosive substance. Inhalation can cause severe irritation to the respiratory tract, pulmonary edema, and can be fatal.[1] Skin and eye contact will result in severe burns.[1] Due to these hazards, strict adherence to safety protocols is paramount.

HazardDescription
Inhalation Toxic; can cause severe respiratory irritation and pulmonary edema.[1]
Skin Contact Corrosive; causes severe burns.[1]
Eye Contact Corrosive; causes severe burns and potential for permanent eye damage.[1]
Reactivity Reacts violently with water and other protic solvents.[4]
Exposure LimitValue
OSHA PEL (8-hour TWA) 1 ppm[1]

Engineering Controls: Fume Hood and Inert Atmosphere

Due to its hazardous nature, this compound must be handled exclusively within a certified chemical fume hood or a glovebox under an inert atmosphere.[1]

Fume Hood Specifications

A standard chemical fume hood is sufficient for many procedures involving this compound, provided it meets the following criteria:

ParameterSpecification
Face Velocity 80 - 125 feet per minute[1]
Certification Annually certified by a qualified technician
Sash Position Kept as low as possible during all manipulations
Inert Atmosphere Handling (Glovebox)

For reactions that are highly sensitive to moisture and air, or when handling larger quantities of this compound, a glovebox is the preferred engineering control. The glovebox should be maintained with a dry, inert atmosphere (typically nitrogen or argon) with oxygen and moisture levels below 1 ppm.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant gloves (nitrile is recommended, double-gloving is best practice).[1]
Eye Protection ANSI-approved safety goggles and a face shield.[1]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Not typically required when using a fume hood or glovebox, but a full-face respirator with an appropriate cartridge should be available for emergency situations.[1]

Experimental Protocols

The following sections provide detailed protocols for the safe handling and use of this compound in a laboratory setting.

General Handling in a Fume Hood

This protocol outlines the basic steps for using a lecture bottle of this compound in a fume hood.

Materials:

  • Lecture bottle of this compound with a compatible regulator

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas source (e.g., nitrogen or argon) with a bubbler

  • Tubing for gas transfer

  • Appropriate solvent and reagents

Procedure:

  • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

  • Secure the this compound lecture bottle in an upright position within the fume hood.

  • Attach the regulator to the lecture bottle, ensuring all connections are tight.

  • Connect the outlet of the regulator to the reaction vessel via tubing.

  • Purge the entire system with an inert gas for at least 15-20 minutes to remove any residual air and moisture.

  • Slowly open the main valve on the lecture bottle, followed by careful adjustment of the regulator to control the flow of this compound gas into the reaction vessel.

  • Monitor the reaction closely.

  • Upon completion, close the main valve of the lecture bottle first, followed by the regulator.

  • Purge the system with inert gas to remove any remaining this compound before dismantling the apparatus.

Reaction under Inert Atmosphere in a Glovebox

This protocol describes a typical reaction using this compound within a glovebox.

Materials:

  • All necessary glassware, reagents, and solvents, dried and brought into the glovebox antechamber.

  • This compound source (e.g., lecture bottle or a solution in a suitable solvent).

Procedure:

  • Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Transfer all necessary equipment and reagents into the glovebox through the antechamber, following proper evacuation and refilling cycles.

  • Set up the reaction apparatus inside the glovebox.

  • If using a lecture bottle, carefully attach the regulator and control the flow of this compound as described in the fume hood protocol.

  • If using a solution of this compound, transfer it to the reaction vessel using standard inert atmosphere techniques (e.g., cannula transfer).

  • Carry out the reaction, monitoring as required.

  • After the reaction is complete, quench any unreacted this compound with a suitable reagent (e.g., a high-boiling point alcohol) before removing the reaction mixture from the glovebox.

Material Compatibility

This compound and its hydrolysis product, hydrochloric acid, are corrosive to many materials. Careful selection of compatible materials for your experimental setup is crucial.

MaterialCompatibility with this compound
Metals Stainless steel, Monel®, Hastelloy® are recommended.[5] Avoid carbon steel, especially in the presence of moisture.[5]
Plastics Polytetrafluoroethylene (PTFE) and other fluoropolymers are generally resistant. Polyamides are not recommended.[5]
Elastomers Fluoroelastomers (FKM, Viton®) are recommended for seals and O-rings.[6]

Visualizations

The following diagrams illustrate key processes and workflows related to the safe handling of this compound.

Hydrolysis_Pathway BCl3 This compound (BCl₃) Intermediate Adduct Formation BCl₃·H₂O BCl3->Intermediate Reaction with moisture H2O Water (H₂O) H2O->Intermediate BoricAcid Boric Acid (B(OH)₃) Intermediate->BoricAcid Hydrolysis HCl Hydrochloric Acid (HCl) Intermediate->HCl Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution cluster_cleanup Cleanup Prep_Fume_Hood Verify Fume Hood Operation Prep_PPE Don Appropriate PPE Prep_Fume_Hood->Prep_PPE Prep_Glassware Assemble and Dry Glassware Prep_PPE->Prep_Glassware Setup_Cylinder Secure BCl₃ Cylinder Setup_System Assemble Reaction Apparatus Setup_Cylinder->Setup_System Setup_Purge Purge System with Inert Gas Setup_System->Setup_Purge Exec_Reagent Introduce BCl₃ to Reaction Exec_Monitor Monitor Reaction Progress Exec_Reagent->Exec_Monitor Clean_Quench Quench Excess BCl₃ Clean_Purge Purge System with Inert Gas Clean_Quench->Clean_Purge Clean_Dismantle Dismantle Apparatus Clean_Purge->Clean_Dismantle Clean_Waste Dispose of Waste Properly Clean_Dismantle->Clean_Waste Safety_Logic Start Proposed Experiment with BCl₃ RiskAssessment Conduct Risk Assessment Start->RiskAssessment Controls Implement Engineering Controls (Fume Hood / Glovebox) RiskAssessment->Controls HighRisk High Risk? Proceed Proceed with Experiment HighRisk->Proceed No Reassess Re-evaluate and Modify Procedure HighRisk->Reassess Yes PPE Select and Use Appropriate PPE Controls->PPE Procedure Develop and Follow Detailed SOP PPE->Procedure Procedure->HighRisk Stop Stop and Re-evaluate Proceed->Stop Unexpected Event Reassess->RiskAssessment

References

Methodological & Application

Boron Trichloride: A Versatile Reagent in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron trichloride (B1173362) (BCl₃) is a powerful and versatile Lewis acid that serves as a key reagent in a multitude of organic transformations. Its utility spans from catalysis of fundamental reactions to the selective cleavage of protecting groups, making it an indispensable tool in modern organic synthesis, including the synthesis of complex molecules and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of boron trichloride in the laboratory.

Safety Precautions and Handling

This compound is a toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water, releasing hydrogen chloride (HCl) gas.[1] All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2]

  • Respiratory Protection: In case of potential exposure to vapors or aerosols, a properly fitted respirator with an acid gas cartridge is necessary.[1]

Emergency Procedures:

  • Spills: Small spills can be neutralized with a dry absorbent material like sand or sodium bicarbonate.[1] Do not use water.[4]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air and seek immediate medical attention.[3]

Applications in Organic Synthesis

Lewis Acid Catalysis

As a potent Lewis acid, this compound effectively catalyzes a range of important carbon-carbon bond-forming reactions.

This compound is an effective catalyst for the Friedel-Crafts acylation of aromatic compounds, providing an alternative to more traditional Lewis acids like aluminum chloride.[5] The reaction involves the activation of an acyl halide or anhydride (B1165640) by BCl₃ to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes the acylation of anisole with benzoyl chloride, catalyzed by this compound.

Materials:

  • Anisole

  • Benzoyl chloride

  • This compound (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 equiv) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of this compound in CH₂Cl₂ (1.1 equiv) to the stirred solution via the dropping funnel over 15 minutes.

  • To this mixture, add benzoyl chloride (1.05 equiv) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-methoxybenzophenone.

Quantitative Data: BCl₃ Catalyzed Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentProductYield (%)Reference
AnisoleBenzoyl chloride4-Methoxybenzophenone~90[6]
TolueneAcetyl chloride4-Methylacetophenone~85[7]
BenzenePropionyl chloridePropiophenone~88[8]
NaphthaleneAcetyl chloride2-Acetylnaphthalene~82[8]

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ [BCl₄]⁻ AcylChloride->AcyliumIon + BCl₃ BCl3 BCl₃ AromaticRing Ar-H SigmaComplex Intermediate (Wheland Intermediate) AromaticRing->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R SigmaComplex->Product - H⁺ HCl HCl BCl3_regen BCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

This compound can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.

Experimental Protocol: BCl₃ Catalyzed Diels-Alder Reaction

This protocol outlines the cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674).

Materials:

  • Freshly distilled cyclopentadiene

  • Methyl acrylate

  • This compound (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl acrylate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1 M solution in CH₂Cl₂, 0.1 equiv) dropwise to the stirred solution.

  • After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.2 equiv) dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield the corresponding bicyclic ester.

Cleavage of Ethers and Esters

One of the most prominent applications of this compound is the cleavage of C-O bonds in ethers and esters, which is particularly useful for the deprotection of hydroxyl and carboxyl groups.

This compound is a highly effective reagent for the cleavage of ethers, especially aryl methyl ethers, to the corresponding phenols.[9] The reaction is often performed at low temperatures and is tolerant of a variety of other functional groups.

Experimental Protocol: Demethylation of 4-Bromoanisole (B123540)

Materials:

  • 4-Bromoanisole

  • This compound (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromoanisole (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a 1 M solution of this compound in CH₂Cl₂ (1.2 equiv) via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-bromophenol.

Quantitative Data: Demethylation of Aryl Methyl Ethers with BCl₃

SubstrateReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
4-Methoxybiphenyl-78 to RT395[10]
2-Methoxynaphthalene-78 to RT392[10]
3,4-Dimethoxytoluene-78 to RT488[10]
Veratrole-78 to RT294[10]

Ether_Demethylation_Workflow

Caption: Mechanism of benzofuran (B130515) synthesis.

Alkyne-Aldehyde Coupling Reactions

This compound mediates the coupling of terminal alkynes with aldehydes to produce stereodefined 1,5-dihalo-1,4-pentadienes. [11][12]The reaction proceeds through the formation of vinylboron dichloride intermediates. [13]

Experimental Protocol: Coupling of Phenylacetylene (B144264) and Benzaldehyde (B42025)

Materials:

  • Phenylacetylene

  • Benzaldehyde

  • This compound (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of phenylacetylene (2.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add a 1 M solution of this compound in CH₂Cl₂ (1.0 equiv).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add benzaldehyde (1.0 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water.

  • Extract with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate.

  • Purify by chromatography to yield the corresponding 1,5-dichloro-1,4-pentadiene.

Deprotection of Sulfonamides

This compound provides a mild and selective method for the deprotection of N-tert-butyl aryl sulfonamides to the corresponding primary sulfonamides in high yields. [14]This method is advantageous as it often does not affect other sensitive functional groups, such as methoxy (B1213986) groups. [14]

Experimental Protocol: Deprotection of N-tert-Butyl-4-methylbenzenesulfonamide

Materials:

  • N-tert-Butyl-4-methylbenzenesulfonamide

  • This compound (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-tert-butyl-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C and add a 1 M solution of this compound in CH₂Cl₂ (1.5 equiv).

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-methylbenzenesulfonamide.

Quantitative Data: Deprotection of N-tert-Butyl Aryl Sulfonamides

SubstrateYield (%)Reference
N-tert-Butyl-4-methoxybenzenesulfonamide92[14]
N-tert-Butyl-4-chlorobenzenesulfonamide95[14]
N-tert-Butylnaphthalene-2-sulfonamide90[14]

Conclusion

This compound is a highly effective reagent in organic synthesis with a broad range of applications. Its strong Lewis acidity allows it to catalyze important C-C bond-forming reactions and to effect the cleavage of robust ether and ester functionalities. Furthermore, its utility in the synthesis of heterocycles and for the deprotection of sulfonamides underscores its importance in the modern synthetic chemist's toolkit. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this powerful reagent. The detailed protocols and data presented herein are intended to guide researchers in the safe and effective use of this compound for their synthetic endeavors.

References

Application Notes and Protocols: Boron Trichloride for Aryl Methyl Ether Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile Lewis acid reagent employed in organic synthesis for the cleavage of ether linkages, a crucial transformation in natural product synthesis and medicinal chemistry.[1] While boron tribromide (BBr₃) is a more potent reagent for complete demethylation of polymethoxyarenes, the milder nature of BCl₃ allows for selective demethylation, particularly of sterically hindered aryl methyl ethers.[2][3][4] This selectivity provides a valuable tool for the targeted synthesis of polyphenolic compounds. These application notes provide an overview of the reaction mechanism, quantitative data on its application, and detailed experimental protocols for the use of boron trichloride in the demethylation of aryl methyl ethers.

Reaction Mechanism and Selectivity

The demethylation of aryl methyl ethers with this compound proceeds through the formation of a Lewis acid-base adduct between the boron center and the ether oxygen. This coordination weakens the carbon-oxygen bond, making the methyl group susceptible to nucleophilic attack by a chloride ion. The subsequent cleavage of the C-O bond results in the formation of a dichloroboryl phenoxide and methyl chloride. Upon aqueous workup, the borate (B1201080) intermediate is hydrolyzed to yield the corresponding phenol.

The selectivity observed with BCl₃, especially for sterically hindered ethers, can be attributed to the lower nucleophilicity of the chloride ion compared to the bromide ion.[2] This difference in reactivity allows for discrimination between methoxy (B1213986) groups in different steric and electronic environments within the same molecule.

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_0 Reaction Mechanism Aryl_Methyl_Ether Ar-O-CH₃ Adduct Ar-O⁺(BCl₃)-CH₃ Aryl_Methyl_Ether->Adduct Lewis Acid Coordination BCl3 BCl₃ BCl3->Adduct Transition_State [Cl⁻ --- CH₃ --- O⁺(BCl₃)-Ar]‡ Adduct->Transition_State Nucleophilic Attack by Cl⁻ Products Ar-O-BCl₂ + CH₃Cl Transition_State->Products C-O Bond Cleavage Hydrolysis H₂O Workup Products->Hydrolysis Final_Product Ar-OH Hydrolysis->Final_Product

Caption: Proposed mechanism for BCl₃-mediated demethylation.

Quantitative Data

The following tables summarize the reaction conditions and yields for the demethylation of various aryl methyl ethers using this compound.

Table 1: Demethylation of Methoxybenzene Derivatives [2]

SubstrateBCl₃ (equiv.)Reaction Time (h)Product(s)Yield (%)
2,4,6-Trimethylanisole1.142,4,6-Trimethylphenol95
2,6-Di-tert-butylanisole1.1262,6-Di-tert-butylphenol98
2-tert-Butyl-4-methoxyanisole1.132-tert-Butyl-4-methoxyphenol90
1,2,3-Trimethoxybenzene1.052,3-Dimethoxyphenol60
2,6-Dimethoxyphenol15
1,2,4-Trimethoxybenzene1.1222,4-Dimethoxyphenol70
2,5-Dimethoxyphenol10
Methyl 3,4,5-trimethoxybenzoate2.2523Methyl 3,5-dimethoxy-4-hydroxybenzoate85

Table 2: Demethylation of Methoxyarenes [2]

SubstrateBCl₃ (equiv.)Reaction Time (h)Product(s)Yield (%)
1-Methoxynaphthalene1.141-Naphthol92
1,5-Dimethoxynaphthalene1.125-Methoxy-1-naphthol88
1,8-Dimethoxynaphthalene1.10.58-Methoxy-1-naphthol95
2,7-Dimethoxynaphthalene1.1207-Methoxy-2-naphthol80
1,2,3,4-Tetramethoxy-9,10-dihydrophenanthrene1.10.51,2,3-Trimethoxy-9,10-dihydrophenanthren-4-ol90
1,2,3-Trimethoxydibenzofuran1.10.52,3-Dimethoxydibenzofuran-1-ol85

Experimental Protocols

General Considerations
  • This compound is a toxic and corrosive gas that reacts violently with water. It is typically supplied as a 1M solution in an inert solvent like dichloromethane (B109758).[1]

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1]

  • Handle BCl₃ solutions with care in a well-ventilated fume hood.

General Experimental Workflow

The following diagram outlines the typical workflow for a BCl₃-mediated demethylation reaction.

G cluster_0 Experimental Workflow Start Start Setup Dissolve Substrate in Anhydrous DCM under Inert Atmosphere Start->Setup Cool Cool Reaction Mixture to -78°C (Dry Ice/Acetone) Setup->Cool Add_BCl3 Add BCl₃ Solution Dropwise Cool->Add_BCl3 React Allow to Warm to RT and Stir Add_BCl3->React Quench Carefully Quench with Water/Methanol React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Brine, NaHCO₃) Extract->Wash Dry Dry over Anhydrous Sulfate (B86663) (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

Caption: General workflow for BCl₃ demethylation.

Detailed Protocol for the Demethylation of a Hindered Aryl Methyl Ether

This protocol is adapted from a general procedure for the selective demethylation of sterically hindered methoxyarenes.[2]

Materials:

  • Aryl methyl ether substrate

  • This compound (1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Solvents for purification (e.g., hexanes, ethyl acetate (B1210297) for chromatography)

  • Round-bottom flask, magnetic stirrer, stir bar, septum, nitrogen/argon inlet, dropping funnel, and other standard laboratory glassware.

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, add the aryl methyl ether (1.0 equiv). Dissolve the substrate in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add the this compound solution (1.1-2.5 equiv.) dropwise to the stirred solution via a syringe or dropping funnel over 10-15 minutes. A white precipitate may form upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the tables above or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water or methanol. Caution: The quenching process is exothermic and may release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) and shake. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired phenol.

Conclusion

This compound is an effective reagent for the demethylation of aryl methyl ethers, offering a milder alternative to boron tribromide with useful selectivity for sterically hindered substrates. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the strategic deprotection of methoxy groups in complex molecules. Careful adherence to anhydrous and inert reaction conditions is crucial for the success of this transformation.

References

Application Notes and Protocols for BCl₃ in Plasma Etching for Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron trichloride (B1173362) (BCl₃) is a cornerstone of plasma etching in the semiconductor industry, prized for its ability to etch a wide variety of materials with high precision and control. Its effectiveness stems from a combination of chemical reactivity and physical sputtering effects in a plasma environment. BCl₃ plasmas are particularly adept at etching metal oxides, III-V compound semiconductors, and silicon carbide, making them indispensable for the fabrication of advanced electronic and optoelectronic devices.[1][2]

One of the key advantages of BCl₃ is its ability to scavenge residual oxygen and water vapor in the etching chamber, ensuring a clean and reproducible process.[2][3] The boron component can form non-volatile compounds with silicon, providing high selectivity when etching other materials over silicon substrates.[4][5][6] This application note provides a comprehensive overview of the use of BCl₃ in plasma etching, including detailed protocols for various materials, a summary of process parameters, and a discussion of the underlying etching mechanisms.

Key Applications of BCl₃ Plasma Etching

BCl₃-based plasma etching is a versatile technique with a broad range of applications in semiconductor manufacturing:

  • Gate Etching: BCl₃ plasmas are used to pattern metal gates, including materials like Tantalum Nitride (TaN), due to their high selectivity over silicon substrates and their ability to etch native metal oxides and high-k dielectrics.[4][7]

  • III-V Semiconductor Etching: Anisotropic etching of III-V materials such as GaAs, GaP, and InP is a critical step in the fabrication of high-performance electronic and optoelectronic devices.[8][9] BCl₃, often mixed with chlorine (Cl₂), enables the creation of vertical sidewalls essential for devices like via-hole Field Effect Transistors (FETs).[8]

  • Silicon Carbide (SiC) Etching: Due to its chemical inertness, wet etching of SiC is challenging. High-anisotropy reactive ion etching (RIE) with BCl₃ plasma is an effective method for patterning 4H-SiC, a key material for high-power electronics.[1]

  • High-k Dielectric Etching: BCl₃ plasmas are effective for etching high-k dielectric materials like hafnium oxide (HfO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃), which are crucial for modern CMOS devices.[2][4][5][6][10][11] The boron in the plasma reacts with oxygen in the dielectric to form volatile boron-oxygen-chlorine compounds.[5][6]

  • Deep Ion Etching: BCl₃-based inductively coupled plasma (ICP) reactive-ion etching (RIE) is employed for deep etching of materials like β-Ga₂O₃ to fabricate high-aspect-ratio nanostructures for vertical devices.[12]

  • Pattern Transfer: BCl₃ plasma etching is a fundamental process for transferring patterns from a mask (e.g., photoresist or a hard mask like SiO₂) to the underlying semiconductor material.[1][12]

Data Presentation: Etching Parameters and Performance

The following tables summarize quantitative data for BCl₃ plasma etching of various semiconductor materials.

Table 1: Process Parameters for 4H-SiC Etching [1]

ParameterRangeEffect on Etch Rate
RF Power100 - 400 WLinear increase
Chamber Pressure10 - 50 mTorrDecreases above an optimal point
BCl₃ Flow Rate0 - 50 sccmIncreases with higher BCl₃ content in Ar/BCl₃ mixture
Process Time5 - 20 minLinear increase in etch depth

Table 2: Etching Performance for Various III-V Semiconductors in BCl₃-based Plasmas [13][14]

MaterialGas ChemistryMaximum Etch Rate (µm/min)
GaAsBCl₃/N₂~1.2
GaPBCl₃/N₂~1.2
GaSbBCl₃/N₂~1.2
AlGaAsBCl₃/N₂~1.2
GaNBCl₃/N₂~0.3

Table 3: Etching of Al-doped ZnO (AZO) Thin Films

Gas Mixture (BCl₃:Ar)Etch RateEffect of RF Power/Bias
25:75HighestIncreases with power and bias

Table 4: Etching of Al₂O₃ Thin Films [11]

Gas ChemistryRF PowerDC-Bias VoltageProcess PressureMaximum Etch Rate (nm/min)
BCl₃/Cl₂/Ar600 W-5 mTorr115.75

Experimental Protocols

Protocol 1: Anisotropic Plasma Etching of III-V Semiconductors[9]

This protocol describes a general method for achieving anisotropic etching of III-V materials like GaAs, InP, and GaP using a BCl₃/Cl₂ plasma.

1. Substrate Preparation:

  • Prepare the III-V semiconductor wafer.
  • Apply a delineating material (e.g., photoresist) to the surface to be etched, exposing only the areas to be removed.

2. Plasma Etching (Reactive Ion Etching - RIE):

  • Etching System: A parallel plate plasma etcher.
  • Gases: A mixture of Boron Trichloride (BCl₃) and a source of atomic chlorine, typically Chlorine (Cl₂).
  • Gas Composition: The chlorine source should be in the range of 5% to 13% of the BCl₃ by volume.
  • Pressure: The partial pressure of the BCl₃/Cl₂ mixture should be in the range of 50 to 200 microns.
  • Plasma Generation: Induce a plasma discharge using microwave power densities in the range of 0.5 to 2 Watts/cm².
  • Etching Process: The atomic chlorine in the plasma chemically reacts with the semiconductor material, while the BCl₃ helps in removing native oxides and promoting anisotropic etching.

3. Post-Etch Processing:

  • Remove the remaining delineating material.
  • Clean the etched substrate.

Protocol 2: Reactive Ion Etching of 4H-SiC[2]

This protocol details the RIE of 4H-SiC using a BCl₃ plasma with an SiO₂ mask.

1. Mask Deposition and Patterning:

  • Deposit a silicon dioxide (SiO₂) layer on the clean 4H-SiC surface using plasma-enhanced chemical vapor deposition (PECVD).
  • Perform photolithography to define the desired pattern in the SiO₂ masking layer.
  • Remove the exposed SiO₂ using a buffered hydrofluoric acid (HF) solution.

2. Plasma Etching (RIE):

  • Etching System: OXFORD PLASMALAB 80+.
  • Gases: Pure BCl₃ or a mixture of BCl₃ and Argon (Ar).
  • Process Parameters (Example for pure BCl₃):
  • RF Power: 400 W
  • Chamber Pressure: 30 mTorr
  • BCl₃ Flow Rate: 50 sccm
  • Etching Process: The chemical-based mechanism of Cl-species reacting with SiC is the primary etching pathway, often enhanced by physical sputtering from ions.

3. Post-Etch Analysis:

  • Measure the etch depth using a stylus profilometer.
  • Analyze surface morphology and roughness using Atomic Force Microscopy (AFM).

Protocol 3: Deep Ion Etching of β-Ga₂O₃[13]

This protocol is for achieving high-aspect-ratio nanostructures in β-Ga₂O₃ using a BCl₃-based ICP-RIE process.

1. Substrate Preparation and Masking:

  • Prepare the β-Ga₂O₃ substrate.
  • Apply a SUEX K40 dry film photoresist to overcome lithographic challenges on small substrates and ensure high-resolution patterning.

2. Plasma Etching (ICP-RIE):

  • Etching System: PlasmaTherm Apex SLR RIE/ICP.
  • Etching Cycle (repeated in loops):
  • Etch Step (5 minutes):
  • BCl₃ Flow Rate: 20 sccm
  • ICP Power: 400 W
  • RIE Power: 100 W
  • Cooling Step (1 minute):
  • Ar Flow Rate: 40 sccm
  • Pressure: 90 mTorr

3. Post-Etch Processing:

  • Strip the photoresist overnight using a suitable stripper (e.g., Futurrex RR41) at an elevated temperature (e.g., 120 °C for SUEX).
  • Analyze the etched structures using a profilometer (e.g., DektakXT) and Field-Emission Scanning Electron Microscopy (FE-SEM).

Visualization of Mechanisms and Workflows

BCl₃ Plasma Etching Mechanism for a Metal Oxide

BCl3_Etching_Mechanism cluster_surface On the Substrate Plasma BCl₃ Plasma Reactive_Species Reactive Species (Cl, BClx, B*) Plasma->Reactive_Species Dissociation & Ionization Adsorption Adsorption of Reactive Species Reactive_Species->Adsorption Surface Metal Oxide Surface (e.g., MOx) Adsorption->Surface Reaction Surface Reactions Adsorption->Reaction Ion_Bombardment Ion Bombardment (Ar+, BClx+) Ion_Bombardment->Surface Physical Sputtering & Bond Breaking Volatile_Products Volatile Etch Products (MClx, BOClx, BxOyClz) Reaction->Volatile_Products Desorption Desorption Volatile_Products->Desorption Etched_Surface Etched Surface

Caption: BCl₃ plasma etching mechanism for a generic metal oxide.

Experimental Workflow for Patterned Etching

Etching_Workflow Start Start: Semiconductor Wafer Mask_Deposition Mask Deposition (e.g., PECVD of SiO₂) Start->Mask_Deposition Photolithography Photolithography Mask_Deposition->Photolithography Mask_Etch Mask Patterning (e.g., HF dip) Photolithography->Mask_Etch Plasma_Etch BCl₃ Plasma Etching (RIE or ICP-RIE) Mask_Etch->Plasma_Etch Resist_Strip Resist/Mask Removal Plasma_Etch->Resist_Strip Analysis Analysis (SEM, AFM, Profilometry) Resist_Strip->Analysis End End: Patterned Wafer Analysis->End

Caption: A typical experimental workflow for patterned plasma etching.

Safety Considerations

Working with BCl₃ and other chemicals in a semiconductor manufacturing environment requires strict adherence to safety protocols.[15][16][17]

  • Chemical Hazards: BCl₃ is a corrosive and toxic gas. Proper handling, storage, and disposal are essential.[15] All personnel should be trained on the hazards and emergency procedures.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, goggles, and aprons, must be worn when handling chemicals or working with etching equipment.[17]

  • Ventilation: Adequate ventilation, including the use of fume hoods and exhaust systems, is crucial to prevent inhalation of hazardous gases.[17]

  • Gas Detection: Gas detection systems should be in place and regularly maintained to monitor for leaks of BCl₃ and other hazardous gases.[17]

  • Emergency Procedures: Emergency plans, including the location and use of safety showers and eyewash stations, must be clearly communicated to all personnel.[16]

By following these guidelines and the detailed protocols provided, researchers and engineers can safely and effectively utilize BCl₃ plasma etching for the fabrication of advanced semiconductor devices.

References

Application Notes and Protocols for Selective Ether Cleavage with Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile Lewis acid reagent employed for the selective cleavage of ethers, a critical transformation in organic synthesis, particularly in the deprotection of hydroxyl groups. Its lower reactivity compared to boron tribromide (BBr₃) allows for enhanced selectivity in complex molecular architectures. This document provides detailed protocols and data for the selective cleavage of various ether types using BCl₃ and its combinations with other reagents.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the selective cleavage of various ethers using boron trichloride and its associated reagent systems.

EntrySubstrate (Ether Type)Reagent SystemStoichiometry (Ether:BCl₃:Additive)SolventTemperature (°C)TimeYield (%)Reference
1Aryl Benzyl (B1604629) EtherBCl₃ / Pentamethylbenzene (B147382)1 : 2 : 3CH₂Cl₂-7815 min95+[1][2]
2Electron-Rich Aryl Benzyl EtherBCl₃ / Pentamethylbenzene1 : 2 : 3CH₂Cl₂-7820 min84[2]
3Primary Alkyl Aryl EtherBCl₃ / n-Bu₄NI1 : 1.5 : 1.5CH₂Cl₂0 to rt2 h92[3]
4Secondary Benzyl EtherBCl₃·SMe₂1 : 2CH₂Cl₂0 to rt1 h95[4]
5Primary Benzyl EtherBCl₃·SMe₂1 : 2CH₂Cl₂0 to rt30 min98[4]
6Hindered Aryl Methyl EtherBCl₃1 : 1.1CH₂Cl₂04 h90[1]

Experimental Protocols

Protocol 1: Selective Debenzylation of Aryl Benzyl Ethers using BCl₃ and Pentamethylbenzene

This protocol is particularly useful for substrates containing acid-sensitive functional groups.[1][2] Pentamethylbenzene acts as a non-Lewis basic cation scavenger, preventing side reactions.[1]

Materials:

  • Aryl benzyl ether

  • Pentamethylbenzene

  • This compound (1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl benzyl ether (1.0 equiv) and pentamethylbenzene (3.0 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of a pre-cooled mixture of CHCl₃:MeOH (10:1).

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol (B47542).

Protocol 2: Mild Cleavage of Primary Alkyl Aryl Ethers with BCl₃ and Tetra-n-butylammonium Iodide

This method enhances the reactivity of BCl₃, allowing for the cleavage of less reactive ethers at low temperatures.[3]

Materials:

  • Primary alkyl aryl ether

  • Tetra-n-butylammonium iodide (n-Bu₄NI)

  • This compound (1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary alkyl aryl ether (1.0 equiv) and tetra-n-butylammonium iodide (1.5 equiv) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target phenol.

Protocol 3: Selective Debenzylation using this compound-Dimethyl Sulfide (B99878) Complex

The BCl₃·SMe₂ complex is a milder reagent, suitable for the deprotection of benzyl ethers in the presence of various functional groups.[4]

Materials:

  • Benzyl ether

  • This compound-dimethyl sulfide complex (BCl₃·SMe₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the benzyl ether (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BCl₃·SMe₂ (2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (as indicated by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography to obtain the debenzylated alcohol.

Mandatory Visualizations

Signaling Pathway: Mechanism of BCl₃ Mediated Ether Cleavage

The cleavage of ethers by this compound is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. The subsequent cleavage of the carbon-oxygen bond can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.[5][6][7] For primary and less hindered ethers, an Sₙ2 mechanism is favored, while for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations, an Sₙ1 mechanism is more likely.[8][9]

G Mechanism of BCl₃ Ether Cleavage cluster_sn2 Sₙ2 Pathway (e.g., Methyl/Primary Ethers) cluster_sn1 Sₙ1 Pathway (e.g., Tertiary/Benzylic Ethers) Ether_SN2 R-O-R' + BCl₃ Adduct_SN2 Lewis Acid-Base Adduct [R-O(BCl₃)-R']+ Ether_SN2->Adduct_SN2 Coordination TS_SN2 Transition State Adduct_SN2->TS_SN2 Cl⁻ attack Products_SN2 R-Cl + R'-OBCl₂ TS_SN2->Products_SN2 Hydrolysis_SN2 R'-OH + B(OH)₃ + 2HCl Products_SN2->Hydrolysis_SN2 Work-up Ether_SN1 R-O-R' + BCl₃ Adduct_SN1 Lewis Acid-Base Adduct [R-O(BCl₃)-R']+ Ether_SN1->Adduct_SN1 Coordination Carbocation Carbocation Intermediate [R⁺] + [R'-OBCl₃]⁻ Adduct_SN1->Carbocation Heterolysis Products_SN1 R-Cl + R'-OBCl₂ Carbocation->Products_SN1 Cl⁻ attack Hydrolysis_SN1 R'-OH + B(OH)₃ + 2HCl Products_SN1->Hydrolysis_SN1 Work-up

Caption: General mechanisms for BCl₃-mediated ether cleavage via Sₙ2 and Sₙ1 pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the selective cleavage of ethers using this compound.

G Experimental Workflow for BCl₃ Ether Cleavage Start Start Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N₂) - Dissolve substrate and additives in anhydrous solvent Start->Setup Cooling Cool Reaction Mixture (e.g., -78°C or 0°C) Setup->Cooling Reagent_Addition Slow, Dropwise Addition of BCl₃ Solution Cooling->Reagent_Addition Reaction Stir Reaction and Monitor by TLC Reagent_Addition->Reaction Quench Quench Reaction (e.g., with MeOH or NaHCO₃ soln.) Reaction->Quench Workup Aqueous Work-up: - Extraction - Drying of organic layer Quench->Workup Purification Purification: - Solvent removal - Column chromatography Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for BCl₃-mediated ether cleavage reactions.

References

Application Notes and Protocols: Boron Trichloride Mediated Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1] These ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While aluminum chloride (AlCl₃) is the traditional Lewis acid catalyst for this reaction, boron trichloride (B1173362) (BCl₃) has emerged as a potent alternative with distinct advantages in certain applications. This document provides detailed application notes, experimental protocols, and comparative data for boron trichloride-mediated Friedel-Crafts acylation reactions.

Advantages of this compound as a Lewis Acid Catalyst

This compound is a strong Lewis acid that effectively catalyzes Friedel-Crafts acylation reactions. Its utility stems from several key properties:

  • High Lewis Acidity: BCl₃ is a stronger Lewis acid than aluminum chloride (AlCl₃) due to less effective back-bonding between the boron 2p and chlorine 3p orbitals, leading to a more electron-deficient boron center. This enhanced acidity can lead to faster reaction rates and activation of less reactive substrates.

  • Good Solubility: this compound is soluble in many common organic solvents, facilitating homogeneous reaction conditions.

  • Alternative to AlCl₃: It serves as an effective alternative to AlCl₃, which can sometimes lead to unwanted side reactions or complex work-up procedures.

However, it is crucial to handle BCl₃ with care as it is a corrosive and moisture-sensitive gas. Reactions should be carried out under anhydrous conditions in a well-ventilated fume hood.

Reaction Mechanism

The mechanism of this compound-mediated Friedel-Crafts acylation is analogous to the classical mechanism involving other Lewis acids.

  • Formation of the Acylium Ion: this compound, a potent Lewis acid, coordinates to the halogen of the acyl halide, activating it and facilitating the departure of the halide to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroborate anion ([BCl₄]⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the this compound catalyst.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Halide R-CO-Cl Acylium_Complex R-CO-Cl⁺-B⁻Cl₃ Acyl_Halide->Acylium_Complex + BCl₃ BCl3 BCl₃ Acylium_Ion R-C≡O⁺ ↔ R-C⁺=O Acylium_Complex->Acylium_Ion BCl4_anion [BCl₄]⁻ Acylium_Complex->BCl4_anion Arene Ar-H Sigma_Complex [Ar(H)-COR]⁺ Arene->Sigma_Complex + R-C⁺=O Aryl_Ketone Ar-COR Sigma_Complex->Aryl_Ketone + [BCl₄]⁻ HCl HCl Sigma_Complex->HCl Regenerated_BCl3 BCl₃ Sigma_Complex->Regenerated_BCl3 Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble dry glassware under inert atmosphere. Charge_Flask Charge flask with arene and anhydrous DCM. Setup->Charge_Flask Cool Cool the mixture to 0 °C. Charge_Flask->Cool Add_BCl3 Add BCl₃ solution dropwise. Cool->Add_BCl3 Add_Acyl_Chloride Add acyl chloride dropwise. Add_BCl3->Add_Acyl_Chloride Stir Stir at 0 °C to room temperature. Add_Acyl_Chloride->Stir Monitor Monitor reaction by TLC. Stir->Monitor Quench Pour reaction mixture into ice/HCl. Monitor->Quench Extract Extract with DCM. Quench->Extract Wash Wash with NaHCO₃ and brine. Extract->Wash Dry Dry organic layer over Na₂SO₄. Wash->Dry Filter Filter and concentrate. Dry->Filter Purify Purify by column chromatography or distillation. Filter->Purify Logical_Relationships Aromatic_Substrate Aromatic Substrate (Electron-rich favored) Product_Yield_Selectivity Product Yield & Selectivity Aromatic_Substrate->Product_Yield_Selectivity Reactivity Acylating_Agent Acylating Agent (Acyl chloride > Anhydride) Acylating_Agent->Product_Yield_Selectivity Reactivity BCl3_Catalyst BCl₃ Catalyst (Strong Lewis Acid) BCl3_Catalyst->Product_Yield_Selectivity Activation Reaction_Conditions Reaction Conditions (Anhydrous, Inert Atmosphere) Reaction_Conditions->Product_Yield_Selectivity Optimization

References

Application Notes: Boron Trichloride (BCl₃) in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron trichloride (B1173362) (BCl₃) is a highly reactive, colorless gas that serves as a powerful Lewis acid in organic synthesis.[1][2][3][4] Its utility in the synthesis of pharmaceutical intermediates is significant, primarily revolving around its ability to mediate specific chemical transformations with high efficiency and selectivity.[2] BCl₃ is particularly valued for the cleavage of ether bonds—a common deprotection step in the synthesis of complex molecules—and for catalyzing cyclization reactions to form key structural motifs.[1][4][5] This document provides detailed application notes, experimental protocols, and safety guidelines for researchers, scientists, and drug development professionals utilizing BCl₃.

Key Applications

  • Ether Cleavage (Demethylation and Debenzylation): BCl₃ is a premier reagent for the deprotection of hydroxyl groups by cleaving methyl and benzyl (B1604629) ethers.[3][4][6] Its lower reactivity compared to boron tribromide (BBr₃) can be advantageous for achieving greater selectivity.[3] It is especially effective for the selective cleavage of sterically hindered aryl methyl ethers.[7][8] The combination of BCl₃ with specific additives, such as tetra-n-butylammonium iodide or pentamethylbenzene (B147382), allows for mild and highly selective dealkylation, preserving other sensitive functional groups within the molecule.[9][10]

  • Lewis Acid Catalysis: As a potent Lewis acid, BCl₃ readily forms adducts with bases like ethers and amines, activating substrates for a variety of transformations.[1][2][4] This catalytic activity is harnessed to promote reactions such as Friedel-Crafts alkylations, esterifications, and various cyclization reactions that are crucial for building the core structures of pharmaceutical compounds.[11][12][13]

  • Borylative Cyclization: A modern, metal-free application of BCl₃ involves mediating the borylative cyclization of substrates like o-alkynylstyrenes.[1][14] This process yields boron-functionalized indenes and naphthalenes, which are valuable intermediates for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other complex molecules.[1][14] This method is noted for its broad substrate scope and mild reaction conditions.[14]

Data Presentation: BCl₃ Mediated Reactions

The following tables summarize quantitative data for representative applications of BCl₃ in the cleavage of ethers.

Table 1: Selective Demethylation of Hindered Aryl Methyl Ethers

Substrate BCl₃ (Equivalents) Solvent Temperature (°C) Time (h) Product Yield (%) Reference
1,2,3-Trimethoxybenzene 1.1 CH₂Cl₂ -70 4 2,6-Dimethoxyphenol 90 [7]
2,6-Dimethoxytoluene 1.1 CH₂Cl₂ -70 1 2-Methoxy-6-methylphenol 92 [7]

| 1,8-Dimethoxynaphthalene | 1.1 | CH₂Cl₂ | -70 | 4 | 8-Methoxy-1-naphthol | 95 |[7] |

Table 2: Mild Debenzylation of Aryl Benzyl Ethers with BCl₃/Pentamethylbenzene

Substrate BCl₃ (Equiv.) Scavenger (Equiv.) Solvent Temperature (°C) Time Product Yield (%) Reference
4-(Benzyloxy)anisole 2.0 3.0 CH₂Cl₂ -78 10 min 4-Methoxyphenol 99 [10]
1-(Benzyloxy)-4-nitrobenzene 2.0 3.0 CH₂Cl₂ -78 to 0 20 min 4-Nitrophenol 99 [10]

| 4-(Benzyloxy)pivalophenone | 2.0 | 3.0 | CH₂Cl₂ | -78 | 10 min | 4-Hydroxypivalophenone | 99 |[10] |

Experimental Protocols

Safety Precautions:

Boron trichloride is a toxic, corrosive, and water-reactive gas.[1][4][15][16][17] It reacts violently and exothermically with moisture to release hydrochloric acid (HCl) gas.[3][4][18] All manipulations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or a glove box.[3][15] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves (double-gloving with nitrile is recommended), and ANSI-approved safety goggles with a face shield, must be worn at all times.[1][15][16] Emergency eyewash stations and safety showers must be readily accessible.[1]

Protocol 1: General Procedure for Demethylation of an Aryl Methyl Ether

This protocol describes a general method for the cleavage of an aryl methyl ether using a 1M solution of BCl₃ in dichloromethane (B109758) (CH₂Cl₂).

Materials:

  • Aryl methyl ether substrate

  • This compound (1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Dissolve the aryl methyl ether substrate (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Slowly add the BCl₃ solution (1.0 - 2.0 eq) dropwise via syringe over 15-30 minutes. The reaction mixture may change color.

  • Stir the reaction at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding excess methanol dropwise at the reaction temperature. This will neutralize the unreacted BCl₃.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired phenol (B47542).

Protocol 2: Selective Debenzylation with BCl₃ and Pentamethylbenzene

This protocol provides a mild and chemoselective method for cleaving aryl benzyl ethers while preserving other acid-sensitive functional groups.[10]

Materials:

  • Aryl benzyl ether substrate

  • Pentamethylbenzene (cation scavenger)

  • This compound (1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl benzyl ether substrate (1.0 eq) and pentamethylbenzene (3.0 eq).

  • Dissolve the solids in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Add the BCl₃ solution (2.0 eq) dropwise.

  • Stir the mixture at -78 °C and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.[10]

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the resulting product using standard techniques. This method effectively prevents side reactions like C-benzylation of the aromatic ring.[10]

Protocol 3: Metal-Free Borylative Cyclization of an o-Alkynylstyrene

This protocol outlines the synthesis of a boron-functionalized naphthalene (B1677914) intermediate, showcasing a modern application of BCl₃.[1][14]

Materials:

  • o-Alkynylstyrene substrate

  • This compound (1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous hexanes

  • Standard inert atmosphere glassware

Procedure:

  • In a glove box or under a strictly inert atmosphere, dissolve the o-alkynylstyrene substrate (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Slowly add the BCl₃ solution (1.1 eq) and stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent in vacuo to yield the crude boron-functionalized product.

  • Purify the product by washing with anhydrous hexanes and drying under high vacuum. The resulting organoboron compounds are versatile intermediates for subsequent cross-coupling reactions.

Visualizations

BCl3_General_Workflow A Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B Substrate Dissolution & Cooling (-78°C to 0°C) A->B C Slow Addition of BCl₃ Solution B->C D Reaction Monitoring (TLC) C->D E Reaction Quench (e.g., Methanol) D->E F Aqueous Workup E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for a BCl₃-mediated reaction.

Ether_Cleavage_Mechanism cluster_step1 Step 1: Lewis Acid Adduct Formation cluster_step2 Step 2: Nucleophilic Attack by Chloride cluster_step3 Step 3: Hydrolysis R_O_R R-O-R' (Ether) Adduct R-O+(BCl₃)-R' (Oxonium Intermediate) R_O_R->Adduct + BCl₃ BCl3 BCl₃ Adduct2 R-O+(BCl₃)-R' Products R-Cl + R'-O-BCl₂ Adduct2->Products Cl⁻ attack Borinate R'-O-BCl₂ Final_Alcohol R'-OH (Alcohol/Phenol) Borinate->Final_Alcohol + H₂O (Workup)

Caption: Mechanism of BCl₃-mediated ether cleavage.

References

Application Notes & Protocols: Boron Trichloride as a Precursor for Boron Nitride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron Nitride (BN) is a versatile advanced ceramic material known for its exceptional properties, including high thermal conductivity, excellent thermal shock resistance, low thermal expansion, high electrical resistance, and chemical inertness.[1] Structurally similar to carbon, BN exists in several polymorphs, with the most common being hexagonal boron nitride (h-BN), often called "white graphite," and cubic boron nitride (c-BN), which is second only to diamond in hardness.[1] These properties make BN a critical material in a wide range of applications, including electronics, aerospace, and as a component in composite materials.[1][2]

Boron trichloride (B1173362) (BCl3) is a highly reactive, colorless gas that serves as a key precursor in the synthesis of high-purity boron nitride.[3][4][5] Its use in Chemical Vapor Deposition (CVD) processes is particularly advantageous for creating thin films and coatings of BN with controlled thickness and properties.[6][7][8] This document provides detailed application notes and protocols for the synthesis of boron nitride using boron trichloride as a precursor, with a primary focus on the CVD method.

The overall chemical reaction for the synthesis of BN from BCl3 and ammonia (B1221849) (NH3) is: BCl3 + NH3 → BN + 3HCl [9]

Synthesis Methods: Chemical Vapor Deposition (CVD)

CVD is a widely employed technique for producing high-purity BN films and powders.[1][4] The process involves the reaction of gaseous precursors, BCl3 and NH3, at elevated temperatures within a reaction chamber, leading to the deposition of a solid BN film on a substrate.[10]

Key advantages of using BCl3 in CVD for BN synthesis include:

  • Scalability: The use of gaseous precursors like BCl3 and NH3 is well-suited for large-scale manufacturing.[6][7]

  • High Purity: CVD processes can yield high-purity BN, crucial for applications in microelectronics.[1]

  • Controllability: The process allows for precise control over film thickness and uniformity.[6][7]

Challenges associated with this method include the corrosive nature of the reaction and the formation of unwanted by-products like ammonium (B1175870) chloride.[6][7] To mitigate these challenges, techniques such as sequential-pulsed injection of precursors have been developed.[6][7]

Experimental Protocols

This protocol is adapted from a method for synthesizing atomically thin, polycrystalline hexagonal boron nitride (h-BN) layers on a catalytic copper foil substrate.[6][7]

Materials and Equipment:

  • Cold-wall CVD system with a susceptor (heater)

  • High-purity this compound (BCl3) gas

  • High-purity ammonia (NH3) gas

  • High-purity nitrogen (N2) and hydrogen (H2) as carrier/ambient gases

  • Mass flow controllers (MFCs) for precise gas control

  • Copper foil substrate

  • Vacuum pump

Procedure:

  • Substrate Preparation: Place a piece of copper foil on the susceptor inside the CVD chamber.

  • Chamber Purge: Evacuate the chamber and then introduce N2 and H2 gases at a flow rate of 1000 sccm each to purge the system.

  • Heating: Heat the susceptor to the target growth temperature (e.g., 800–1000 °C) at a rate of 100 °C/min.[6][7]

  • Temperature Stabilization: Once the target temperature is reached, stabilize for 5 minutes under the N2/H2 flow.[6][7]

  • Sequential Deposition:

    • Introduce BCl3 into the chamber for a set injection time (e.g., 5-10 seconds) at a flow rate of 3-5 sccm.[6][7]

    • Stop the BCl3 flow and purge the chamber with N2/H2 for a set time (e.g., 5-10 seconds) to remove unreacted precursor and by-products.

    • Introduce NH3 into the chamber for a set injection time (e.g., 5-10 seconds) at a flow rate of 200-500 sccm.[6][7]

    • Stop the NH3 flow and purge the chamber again with N2/H2.

    • Repeat this cycle until the desired film thickness is achieved. The sequential injection minimizes the formation of ammonium chloride by-products.[7]

  • Cooling: After the final deposition cycle, turn off the precursor gases and cool the chamber naturally to room temperature under the flow of ambient gases.[6][7]

This method involves premixing BCl3 and NH3 at elevated temperatures before they enter the deposition zone to form volatile intermediates, which then decompose to form BN.[11] This approach can improve the uniformity of the deposit.[11]

Materials and Equipment:

  • Hot-wall CVD reactor with a separate premixing chamber

  • High-purity BCl3, NH3, H2, and N2 gases

  • MFCs

  • Substrate (e.g., silicon carbide fiber)

  • Vacuum pump

Procedure:

  • Premixing: Introduce BCl3 and NH3 gases into a premixing chamber heated to 120–220 °C.[11] This reaction forms volatile intermediates like trichloroborazine.[11]

  • Transport: Transport the gaseous intermediates through a single tube into the main deposition zone of the reactor.

  • Deposition: The deposition zone is heated to a higher temperature (e.g., 600-850 °C).[10] The intermediates decompose on the heated substrate to form a BN coating.

  • Carrier Gas: Use H2 and N2 as carrier gases to control the flow and pressure within the system.

  • Cooling: After deposition, cool the reactor to room temperature under an inert gas flow.

Data Presentation: CVD Synthesis Parameters

The following tables summarize typical quantitative data for the synthesis of BN using BCl3 and NH3 via CVD.

Table 1: General CVD Process Parameters

ParameterValue RangeSource(s)
Deposition Temperature600 - 1000 °C[6][7][10]
System PressureVaries (Low Pressure CVD)[6]
BCl3 Flow Rate3 - 5 sccm[6][7]
NH3 Flow Rate200 - 500 sccm[6][7]
Carrier Gas (N2) Flow Rate1000 sccm[6][7]
Carrier Gas (H2) Flow Rate1000 sccm[6][7]
BCl3/NH3 Injection Time (Pulsed)5 - 10 s[6][7]

Table 2: Effect of Temperature on BN Deposition Rate

Deposition Temperature (°C)Deposition Rate TrendSource(s)
600 - 850Increases with temperature[10]
800 - 1000Affects crystallinity[6][7]

Note: Deposition rates are also influenced by system pressure, where they may first increase and then decrease, indicating a shift from surface reaction control to mass transfer control.[10]

Visualizations

The synthesis of BN from BCl3 and NH3 proceeds through the formation of intermediate gas-phase species.[10][12]

G BCl3 BCl₃ Intermediate Cl₂BNH₂ + HCl (Dichloroboramine) BCl3->Intermediate High Temp Reaction NH3 NH₃ NH3->Intermediate BN BN (s) + 2HCl (g) Intermediate->BN Deposition

Caption: Reaction pathway for BN synthesis from BCl3 and NH3.

This diagram outlines the logical steps involved in a typical CVD experiment for synthesizing BN.

G arrow arrow sub_prep 1. Substrate Preparation (e.g., Cu Foil Cleaning) load 2. Load Substrate into CVD Chamber sub_prep->load purge 3. Purge Chamber (N₂, H₂) load->purge heat 4. Heat to Growth Temp (e.g., 800-1000°C) purge->heat deposit 5. Precursor Injection (BCl₃ and NH₃) heat->deposit cool 6. Cool Down Under Inert Atmosphere deposit->cool unload 7. Unload Sample cool->unload char 8. Characterization (SEM, TEM, Raman) unload->char

Caption: General experimental workflow for CVD of boron nitride.

This diagram illustrates a basic hot-wall CVD reactor setup for BN synthesis.

G cluster_0 cluster_1 Hot-Wall Reactor BCl3_gas BCl₃ Source MFCs Mass Flow Controllers BCl3_gas->MFCs NH3_gas NH₃ Source NH3_gas->MFCs Carrier_gas Carrier Gas (N₂, H₂) Carrier_gas->MFCs Reactor_tube Quartz Tube MFCs->Reactor_tube Gas Inlet Furnace Furnace Substrate Substrate Exhaust Exhaust / Vacuum Pump Reactor_tube->Exhaust Gas Outlet

Caption: Schematic of a typical CVD setup for BN synthesis.

Characterization of Synthesized Boron Nitride

After synthesis, the properties of the BN material are analyzed using various characterization techniques:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and density of the BN coating.[10]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states.[10]

  • X-ray Diffraction (XRD): To identify the crystalline structure (e.g., amorphous vs. hexagonal).[10]

  • Transmission Electron Microscopy (TEM): To investigate the crystallinity and layer structure of the BN film.[6][7]

  • Raman Spectroscopy: To confirm the hexagonal structure and assess the quality of the BN.[6][7]

Safety Considerations

  • This compound (BCl3): BCl3 is a toxic, corrosive, and colorless gas that fumes in moist air, reacting with water to form hydrochloric acid and boric acid.[5][13] It can cause severe burns upon contact with skin, eyes, and the respiratory tract.[5] All handling must be done in a well-ventilated fume hood or a glovebox, with appropriate personal protective equipment (PPE).

  • Ammonia (NH3): Ammonia is a corrosive and hazardous gas. Inhalation can cause severe respiratory irritation.

  • Reaction By-products: The reaction produces hydrogen chloride (HCl), a highly corrosive gas. The exhaust from the CVD system must be scrubbed to neutralize acidic gases before release.

References

Application Notes and Protocols for Metal-Free Cyclization Reactions Using Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron trichloride (B1173362) (BCl₃), a simple and inexpensive Lewis acid, has emerged as a powerful reagent for promoting metal-free cyclization reactions. This approach offers a sustainable and efficient alternative to traditional transition-metal-catalyzed methods, avoiding concerns of metal contamination in final products, which is of particular importance in pharmaceutical development. These application notes provide an overview of selected BCl₃-mediated cyclization strategies, detailed experimental protocols, and quantitative data to facilitate their implementation in a research and development setting.

Borylative Cyclization of o-Alkynylstyrenes: Selective Synthesis of Indenes and Benzofulvenes

A significant application of BCl₃ in metal-free cyclization is the reaction of o-alkynylstyrenes. This methodology allows for the selective synthesis of either boron-functionalized indenes or benzofulvenes by simple modulation of the reaction conditions. The resulting borylated products are versatile intermediates for further synthetic transformations.[1][2]

A key feature of this method is the temperature-controlled selectivity during the workup phase. The initial cyclization at 0 °C forms a chloroindene intermediate, which can be selectively converted to the corresponding indene (B144670) boronate ester at 0 °C or undergo elimination to form the benzofulvene boronate ester at a higher temperature (60 °C).[3]

Application Highlight: Total Synthesis of Sulindac

This methodology has been successfully applied to the total synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). The key step involves the BCl₃-mediated cyclization of a suitably substituted o-alkynylstyrene to form a borylated benzofulvene intermediate, demonstrating the practical utility of this reaction in pharmaceutical synthesis.[1][2]

Quantitative Data: Synthesis of Borylated Indenes
EntrySubstrate (R)ProductYield (%)
1Phenyl2a85
24-MeO-C₆H₄2b82
34-F-C₆H₄2d88
42-Thienyl2h86
5Cyclohexyl2i75

Conditions: i) BCl₃ (1.5 equiv), CH₂Cl₂, 0 °C, 30 min. ii) Pinacol (B44631) (2.0 equiv), NEt₃ (4.0 equiv), 0 °C, 15 min.[2][3]

Quantitative Data: Synthesis of Borylated Benzofulvenes
EntrySubstrate (R)ProductYield (%)
1Phenyl3a91
24-MeO-C₆H₄3b89
34-F-C₆H₄3d93
42-Thienyl3h85
5Cyclohexyl3i82

Conditions: i) BCl₃ (1.5 equiv), CH₂Cl₂, 0 °C, 30 min. ii) Pinacol (2.0 equiv), NEt₃ (4.0 equiv), 60 °C, 16 h.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Borylated Indenes (e.g., 2a)

  • To a flame-dried Schlenk tube under an argon atmosphere, add the o-alkynylstyrene (1a, 0.2 mmol, 1.0 equiv) and anhydrous dichloromethane (B109758) (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (0.3 mL, 0.3 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add triethylamine (B128534) (111 µL, 0.8 mmol, 4.0 equiv) followed by pinacol (47 mg, 0.4 mmol, 2.0 equiv).

  • Continue stirring at 0 °C for 15 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on deactivated silica (B1680970) gel to afford the desired borylated indene 2a.[2]

Protocol 2: General Procedure for the Synthesis of Borylated Benzofulvenes (e.g., 3a)

  • Follow steps 1-4 as described in Protocol 1.

  • Add triethylamine (111 µL, 0.8 mmol, 4.0 equiv) followed by pinacol (47 mg, 0.4 mmol, 2.0 equiv).

  • Transfer the reaction mixture to a preheated oil bath at 60 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired borylated benzofulvene 3a.[3]

Reaction Workflow and Mechanism

G cluster_cyclization BCl3-Mediated Cyclization cluster_workup Selective Workup start o-Alkynylstyrene bcl3 BCl3 (1.5 equiv) CH2Cl2, 0 °C, 30 min start->bcl3 Activation intermediate Dichloroboryl/ Chloro-indene Intermediate bcl3->intermediate 5-endo-dig Cyclization workup_indene Pinacol, NEt3 0 °C, 15 min intermediate->workup_indene Low Temp. workup_benzo Pinacol, NEt3 60 °C, 16 h intermediate->workup_benzo High Temp. (Elimination) product_indene Borylated Indene workup_indene->product_indene product_benzo Borylated Benzofulvene workup_benzo->product_benzo

Caption: Temperature-controlled selective synthesis workflow.

Regiodivergent Borylative Cyclization of Enynes

The reaction of biphenyl-embedded 1,3,5-trien-7-ynes with BCl₃ provides a fascinating example of temperature-controlled regiodivergence in metal-free cyclizations. This method allows access to two distinct polycyclic borylated skeletons from the same starting material simply by adjusting the reaction temperature.[4][5]

  • At 60 °C , the reaction yields borylated phenanthrenes through a process involving an uncommon skeletal rearrangement.

  • At 0 °C , the reaction produces phenanthrene-fused borylated cyclobutanes via a formal [2+2] borylative cycloaddition.

This temperature-dependent selectivity offers a powerful tool for generating molecular diversity from a common precursor.[5]

Quantitative Data: Temperature-Controlled Cyclization of Enynes
EntrySubstrate (R¹)Temp (°C)ProductYield (%)
1Phenyl60Phenanthrene (2a)85
2Phenyl0Cyclobutane (3a)70
34-MeO-C₆H₄60Phenanthrene (2b)82
44-MeO-C₆H₄0Cyclobutane (3b)68
5n-Hexyl60Phenanthrene (2g)75
6n-Hexyl0Cyclobutane (3g)72

Conditions: i) BCl₃ (1.5 equiv), 1,2-dichloroethane (B1671644). ii) Pinacol (2.0 equiv), NEt₃ (4.0 equiv).[5][6]

Experimental Protocols

Protocol 3: Synthesis of Borylated Phenanthrenes (e.g., 2a)

  • To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (1a, 0.2 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (2.0 mL).

  • Add a 1.0 M solution of BCl₃ in CH₂Cl₂ (0.3 mL, 0.3 mmol, 1.5 equiv) at room temperature.

  • Place the sealed tube in a preheated oil bath at 60 °C and stir for 4 hours.

  • Cool the mixture to 0 °C and add triethylamine (111 µL, 0.8 mmol, 4.0 equiv) followed by pinacol (47 mg, 0.4 mmol, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous NH₄Cl solution, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel to afford the desired borylated phenanthrene.

Protocol 4: Synthesis of Borylated Cyclobutanes (e.g., 3a)

  • To a flame-dried Schlenk tube under an argon atmosphere, add the enyne (1a, 0.2 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (2.0 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (0.3 mL, 0.3 mmol, 1.5 equiv).

  • Stir the reaction at 0 °C for 1 hour.

  • Add triethylamine (111 µL, 0.8 mmol, 4.0 equiv) followed by pinacol (47 mg, 0.4 mmol, 2.0 equiv) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous NH₄Cl solution, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel to afford the desired borylated cyclobutane.

Logical Relationship Diagram

G cluster_high_temp High Temperature (60 °C) cluster_low_temp Low Temperature (0 °C) Start Enyne Substrate + BCl3 Path_A Skeletal Rearrangement Pathway Start->Path_A Heat Path_B [2+2] Cycloaddition Pathway Start->Path_B Cold Product_A Borylated Phenanthrene Path_A->Product_A Product_B Borylated Cyclobutane Path_B->Product_B

Caption: Temperature-controlled reaction pathways.

Intramolecular Aminoboration and Hydroamination of Alkenes and Alkynes

BCl₃ also facilitates the intramolecular cyclization of amine-tethered alkenes and alkynes. These reactions provide access to nitrogen-containing heterocyclic compounds. Interestingly, while aminoboration is the expected outcome, subsequent protodeboronation can occur, leading to hydroamination products as the major species in some cases, particularly with alkyne substrates.[7][8] This highlights the nuanced reactivity that can be accessed using BCl₃.

Experimental Protocol

Protocol 5: General Procedure for BCl₃-Promoted Intramolecular Hydroamination of Alkynes

  • In a glovebox, add the amino-alkyne substrate (0.5 mmol) and anhydrous chlorobenzene (B131634) (5 mL) to a screw-capped vial.

  • Add a 1.0 M solution of BCl₃ in hexanes (0.75 mL, 0.75 mmol, 1.5 equiv).

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography to yield the hydroaminated heterocyclic product.[7]

Mechanistic Pathway Overview

G Start Amino-Alkyne BCl3 BCl3 Start->BCl3 Coordination Aminoboration Intramolecular Aminoboration BCl3->Aminoboration Cyclization Borylated_Product Borylated Heterocycle (Aminoboration Product) Aminoboration->Borylated_Product Protodeboronation Protodeboronation (e.g., during workup) Borylated_Product->Protodeboronation Hydroamination_Product Hydroamination Product Protodeboronation->Hydroamination_Product Major Pathway for Alkynes

Caption: Aminoboration vs. Hydroamination pathway.

Safety Note: Boron trichloride is a corrosive and toxic gas that reacts violently with water.[9] It should be handled with extreme care in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solutions of BCl₃ are typically used for easier handling.

References

Application Notes and Protocols: BCl₃ for the Synthesis of Boron-Functionalized Indenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of boron-functionalized indenes utilizing boron trichloride (B1173362) (BCl₃). This metal-free approach offers a versatile and efficient pathway to valuable synthetic intermediates crucial in materials science and medicinal chemistry.

Introduction

Boron-functionalized indenes are pivotal building blocks in organic synthesis, serving as precursors for a variety of chemical transformations. Their applications are widespread, ranging from the development of novel materials to their role as ligands in metal complexes and their presence in biologically active molecules and pharmaceuticals. A notable example is the application of this methodology in the total synthesis of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID).

The use of boron trichloride (BCl₃) as a promoter in the cyclization of ortho-alkynylstyrenes presents a robust, metal-free strategy for creating a C–B bond and a carbocycle simultaneously. This method is distinguished by its high yields, broad substrate scope, and the ability to selectively control the formation of either boron-functionalized indenes or benzofulvenes by simple adjustments of the reaction temperature.

Reaction Principle

The synthesis proceeds via an intramolecular cyclization initiated by the nucleophilic attack of the styrenic double bond onto the alkyne, which is activated by the electrophilic this compound. The initially formed BCl₂-indenes are typically converted into more stable and isolable pinacol (B44631) boronate esters for subsequent applications.

Experimental Protocols

The following protocols are based on the successful synthesis of various boron-functionalized indenes.

General Procedure for the Synthesis of Borylated Indenes (Pinacol Esters)

This procedure outlines the synthesis of 2-(2,2-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)phenol as a representative example.

Materials:

  • ortho-Alkynylstyrene substrate

  • This compound (BCl₃, 1 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pinacol

  • Triethylamine (NEt₃)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Protocol:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the ortho-alkynylstyrene substrate (0.2 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous CH₂Cl₂ (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BCl₃ (1 M solution in CH₂Cl₂, 0.3 mL, 1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of pinacol (59 mg, 0.5 mmol, 2.5 equiv) and NEt₃ (0.14 mL, 1.0 mmol, 5.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL).

  • Add the pinacol/NEt₃ solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired borylated indene.

Synthesis of Borylated Benzofulvene for Sulindac Synthesis

For specific substrates, such as the precursor to Sulindac, elevated temperatures and a higher equivalence of BCl₃ may be necessary to drive the reaction to completion.

Protocol:

  • Prepare the o-alkynylstyrene precursor for Sulindac.

  • In a suitable reaction vessel, dissolve the substrate in an appropriate solvent.

  • Add 4 equivalents of BCl₃.

  • Heat the reaction mixture to 70 °C.

  • To prevent partial deborylation of the final product, 2,4,6-tri-tert-butylpyridine (B184576) (TBP) can be added to the reaction medium.

  • Upon completion, the resulting borylated benzofulvene can be isolated and carried forward in the synthesis of Sulindac.

Data Presentation

The following tables summarize the yields for the synthesis of various boron-functionalized indenes and their subsequent derivatizations, demonstrating the versatility of this methodology.

**Table 1:

Application Notes and Protocols for High-Purity Boron Trichloride in Optical Fiber Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The production of low-loss optical fibers relies on the precise control of the refractive index profile of the glass core and cladding. This is achieved by doping high-purity silica (B1680970) with other materials during the manufacturing process. High-purity boron trichloride (B1173362) (BCl₃) is a critical precursor gas used as a boron source to lower the refractive index of silica glass. This is particularly important in the fabrication of the cladding or specific regions of the core in certain types of optical fibers. The purity of the BCl₃ is paramount, as even trace impurities can lead to significant signal attenuation in the final optical fiber, compromising its performance in telecommunications and other applications.

These application notes provide detailed information and protocols for researchers, scientists, and professionals in the field of optical fiber manufacturing and drug development on the use of high-purity boron trichloride.

The Role of this compound in Optical Fiber Production

In the context of optical fiber manufacturing, this compound serves as a dopant in the Modified Chemical Vapor Deposition (MCVD) process. The primary function of boron doping is to decrease the refractive index of the silica glass. By carefully controlling the concentration of BCl₃ in the gas stream, manufacturers can precisely tailor the refractive index profile of the optical fiber preform.

The chemical reaction for the incorporation of boron into the silica matrix during the MCVD process is as follows:

4BCl₃(g) + 3O₂(g) + 3SiH₄(g) → 2B₂O₃(s) + 3SiO₂(s) + 12HCl(g)

The resulting borosilicate glass (SiO₂-B₂O₃) has a lower refractive index than pure silica.

Purity Specifications and Impact on Optical Fiber Attenuation

The purity of this compound is a critical factor influencing the transmission loss (attenuation) of the final optical fiber. Metallic and hydroxyl (OH) impurities are the most detrimental. High-purity BCl₃, typically with a purity of 99.999% (5N) or higher, is required for the production of low-loss optical fibers.

Quantitative Impact of Impurities on Attenuation

The presence of transition metal ions and hydroxyl groups introduces absorption losses at specific wavelengths. The following tables summarize the approximate increase in attenuation caused by 1 part per million (ppm) of various impurities.

Table 1: Attenuation Caused by Transition Metal Impurities [1][2]

Impurity IonAttenuation at 850 nm (dB/km per ppm)Attenuation at 1100 nm (dB/km per ppm)Absorption Peak Wavelength (μm)
Fe²⁺-0.681.1
Cu²⁺1.1-0.85
Cr³⁺1.6-0.625
V⁴⁺2.7-0.725
Ni²⁺0.1-0.65
Mn³⁺0.2-0.5

Table 2: Attenuation Caused by Hydroxyl (OH⁻) Impurities [1][3]

Impurity IonAttenuation (dB/km per ppm)Absorption Peak Wavelength (μm)
OH⁻1.00.95
OH⁻2.01.24
OH⁻4.01.38

It is crucial to maintain impurity levels, particularly of transition metals, below the parts per billion (ppb) range to achieve the ultra-low loss characteristics of modern optical fibers (e.g., < 0.2 dB/km at 1550 nm).[1]

Experimental Protocols

Protocol 1: Modified Chemical Vapor Deposition (MCVD) for Boron-Doped Silica Fiber Preform Fabrication

This protocol describes a generalized MCVD process for fabricating a boron-doped silica preform. The precise parameters may need to be optimized based on the specific equipment and desired fiber characteristics.

Materials and Equipment:

  • High-purity fused silica substrate tube

  • High-purity precursor chemicals: Silicon tetrachloride (SiCl₄), this compound (BCl₃), Oxygen (O₂)

  • MCVD lathe

  • Traversing oxy-hydrogen torch

  • Mass flow controllers

  • Exhaust gas scrubbing system

Procedure:

  • Substrate Tube Preparation:

    • Thoroughly clean a high-purity fused silica tube with deionized water and a suitable acid (e.g., nitric acid) to remove any contaminants.

    • Mount the cleaned tube in the MCVD lathe.

  • Fire Polishing:

    • Rotate the substrate tube and traverse an oxy-hydrogen torch along its length to polish the surface and remove any surface defects.

  • Cladding Deposition:

    • Introduce a controlled flow of SiCl₄ and O₂ into the rotating tube.

    • Heat the tube with the traversing torch to a temperature of approximately 1600-1800 °C. This initiates the oxidation of SiCl₄ to form SiO₂ particles, which deposit on the inner wall of the tube.

    • Multiple layers are deposited to form the cladding.

  • Core Deposition (Boron Doping):

    • Introduce a precisely controlled mixture of SiCl₄, BCl₃, and O₂ into the tube. The ratio of BCl₃ to SiCl₄ will determine the level of boron doping and thus the refractive index of the core.

    • Maintain the deposition temperature in the range of 1600-1800 °C. The traversing torch sinters the deposited soot into a clear glass layer.

    • The flow rates of the precursor gases are critical and must be accurately controlled by mass flow controllers. Typical flow rates can range from tens to hundreds of sccm depending on the desired deposition rate and composition.

  • Tube Collapse:

    • After the deposition of the core and cladding layers is complete, increase the torch temperature to approximately 2000-2200 °C.

    • Slowly traverse the torch along the tube to collapse the hollow tube into a solid rod, known as the preform.

  • Preform Drawing:

    • The fabricated preform is then transferred to a fiber drawing tower.

    • The tip of the preform is heated in a furnace to its softening point, and a thin strand of glass is drawn from it.

    • The diameter of the fiber is continuously monitored and controlled.

    • A protective polymer coating is applied to the fiber as it is drawn.

MCVD_Process cluster_0 Precursor Delivery cluster_1 MCVD Lathe cluster_2 Output SiCl4 SiCl₄ Tube Rotating Silica Tube SiCl4->Tube BCl3 BCl₃ BCl3->Tube O2 O₂ O2->Tube Preform Fiber Preform Tube->Preform Collapse Exhaust Exhaust Gases Tube->Exhaust Torch Traversing Torch Torch->Tube Heat

Caption: Modified Chemical Vapor Deposition (MCVD) process workflow.

Protocol 2: Quality Control of High-Purity this compound

Ensuring the purity of BCl₃ is crucial. This protocol outlines analytical methods for verifying the purity of BCl₃ before its use in the MCVD process.

A. Analysis of Metallic Impurities using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique for determining the concentration of trace metallic impurities.

Sample Preparation:

  • Hydrolysis: Due to the reactive nature of BCl₃, direct introduction into the ICP-MS is not feasible. A controlled hydrolysis of a known quantity of liquid BCl₃ is performed in a clean, inert atmosphere (e.g., argon) to convert it to boric acid (H₃BO₃) and hydrochloric acid (HCl). BCl₃(l) + 3H₂O(l) → H₃BO₃(aq) + 3HCl(aq)

  • Matrix Removal (Optional but Recommended): To reduce matrix effects, the boron can be removed by evaporation as methyl borate (B1201080) after esterification with methanol.

  • Dilution: The resulting aqueous solution is then diluted with high-purity deionized water to a suitable concentration for ICP-MS analysis.

Instrumentation and Analysis:

  • Instrument: A high-resolution ICP-MS instrument.

  • Calibration: Use certified multi-element standards to create a calibration curve for the elements of interest (e.g., Fe, Cu, Cr, Ni, Mn, V).

  • Analysis: Aspirate the prepared sample solution into the plasma. The instrument measures the mass-to-charge ratio and intensity of the ions to determine the concentration of each metallic impurity.

B. Analysis of Water Content using Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can detect the characteristic vibrational frequencies of water molecules.

Sample Preparation and Analysis:

  • Gas Cell: Use a gas cell with a long path length to increase the sensitivity of the measurement.

  • Sample Introduction: Carefully introduce the gaseous BCl₃ into the evacuated gas cell.

  • Spectral Acquisition: Acquire the infrared spectrum of the gas sample.

  • Quantification: The concentration of water can be determined by measuring the absorbance of the characteristic OH stretching bands (around 3700 cm⁻¹) and comparing it to a calibration curve generated using gas standards with known water concentrations.

Logical Relationship of Purity and Fiber Quality

The quality of the final optical fiber is directly dependent on the purity of the precursor materials. The following diagram illustrates this relationship.

Purity_Quality_Relationship BCl3_Purity High-Purity BCl₃ (>99.999%) Low_Impurities Low Metallic and OH⁻ Impurities BCl3_Purity->Low_Impurities MCVD Controlled MCVD Process Low_Impurities->MCVD Preform High-Quality Preform (Uniform Refractive Index) MCVD->Preform Fiber Low-Loss Optical Fiber (<0.2 dB/km at 1550 nm) Preform->Fiber

Caption: Relationship between BCl₃ purity and optical fiber quality.

Conclusion

The use of high-purity this compound is indispensable for the fabrication of low-attenuation optical fibers. The stringent control of metallic and hydroxyl impurities in BCl₃ directly translates to the superior performance of the final product. The protocols and data presented in these application notes provide a comprehensive guide for professionals in the field to ensure the quality and reliability of their optical fiber manufacturing processes.

References

Application Notes and Protocols: Boron Trichloride in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile and powerful Lewis acid that has become an indispensable reagent in the synthesis of complex natural products.[1][2] Its utility stems from its ability to effect a variety of chemical transformations, most notably the cleavage of ether and acetal (B89532) protecting groups, as well as mediating cyclization and other carbon-carbon bond-forming reactions.[1][3] This document provides detailed application notes and protocols for the use of boron trichloride in the synthesis of bioactive natural products, with a focus on demethylation, debenzylation, and cyclization reactions.

Key Applications of this compound in Natural Product Synthesis

This compound's strong Lewis acidity makes it highly effective for the deprotection of various functional groups commonly employed in multi-step organic synthesis. Its reactivity can be modulated by temperature and the use of scavengers, allowing for selective transformations in the presence of other sensitive functionalities.

Demethylation of Aryl Methyl Ethers

One of the most prevalent applications of BCl₃ in natural product synthesis is the cleavage of aryl methyl ethers to unveil phenolic hydroxyl groups. This is often a crucial final step in the synthesis of polyphenolic natural products, which exhibit a wide range of biological activities. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, facilitating the cleavage of the methyl C-O bond.

Table 1: BCl₃-Mediated Demethylation in the Synthesis of Natural Products

Natural Product/AnalogSubstrateBCl₃ (equiv.)SolventTemperature (°C)TimeYield (%)Reference
(±)-Siculine3-O-benzyl-N-trifluoroacetyl-norbelladine derivative1.5CH₂Cl₂-78--
Homoisoflavonoids5,7,8-trioxygenated-3-benzylidenechroman-4-ones----42-60[4]
Viniferifuran analoguesPermethylated stilbene (B7821643) precursors-DCM0 to rt6 h-[5]
Resveratrol analoguesBis(Bn) ether stilbene precursors-CH₂Cl₂---[6]

Experimental Protocol: Demethylation in the Synthesis of (±)-Siculine

This protocol describes the deprotection of a benzyl (B1604629) ether, which is mechanistically similar to demethylation, in the synthesis of the Amaryllidaceae alkaloid, siculine.

  • Preparation: A solution of the dienone intermediate (238 mg, 0.52 mmol) in dichloromethane (B109758) (3 mL) is prepared in a flame-dried flask under an inert atmosphere.

  • Reaction: The solution is cooled to -78 °C. This compound (0.78 mL, 1.0 M solution in dichloromethane, 0.78 mmol) is added dropwise to the cooled solution.

  • Work-up: Following the reaction, the mixture is carefully quenched and worked up to isolate the debenzylated product.

Debenzylation of Aryl Benzyl Ethers

Similar to demethylation, BCl₃ is effective for the cleavage of benzyl ethers, a common protecting group for hydroxyl functionalities. The use of a cation scavenger, such as pentamethylbenzene (B147382), can be crucial to prevent side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings.

Experimental Protocol: Selective Debenzylation using BCl₃ and Pentamethylbenzene

This protocol is adapted from a general procedure for the chemoselective debenzylation of aryl benzyl ethers.

  • Materials:

    • Benzyl-protected phenolic compound

    • Pentamethylbenzene (cation scavenger)

    • This compound (1.0 M solution in CH₂Cl₂)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Chloroform/methanol (10/1, v/v) for quenching

  • Procedure:

    • Dissolve the benzyl-protected substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add the BCl₃ solution (2.0 equiv) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the dropwise addition of a chloroform/methanol solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Remove the excess organic solvents under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

BCl₃-Mediated Cyclization Reactions

This compound can act as a potent Lewis acid to promote intramolecular cyclization reactions, leading to the formation of complex carbocyclic and heterocyclic ring systems found in many natural products.

Application Example: Synthesis of Rocaglamide

In some synthetic approaches to the anticancer natural product rocaglamide, BCl₃ has been employed to selectively demethylate and facilitate the formation of a hemiketal intermediate, a key step in constructing the benzofuranone core of the molecule.[7]

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow substrate Protected Natural Product Precursor dissolve Dissolve in Anhydrous Solvent substrate->dissolve cool Cool to Low Temperature (e.g., -78 °C) dissolve->cool add_bcl3 Add BCl₃ Solution Dropwise cool->add_bcl3 react Stir at Low Temperature add_bcl3->react quench Quench Reaction react->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify product Deprotected Natural Product purify->product

Caption: General experimental workflow for BCl₃-mediated deprotection.

rocaglamide_moa cluster_translation_initiation Translation Initiation eIF4A eIF4A eIF4F eIF4F complex eIF4A->eIF4F Complex eIF4A-Rocaglamide-mRNA Complex eIF4A->Complex mRNA mRNA (polypurine sequence) mRNA->Complex Rocaglamide Rocaglamide Rocaglamide->Complex Scanning Ribosome Scanning Complex->Scanning blocks Translation Protein Synthesis Inhibition Inhibition of Translation Scanning->Inhibition combretastatin_moa Combretastatin Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) Combretastatin->Tubulin binds to Polymerization Microtubule Polymerization Tubulin->Polymerization inhibits Depolymerization Microtubule Depolymerization MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis morphine_signaling Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR activates G_protein Gi/o Protein MOR->G_protein couples to AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel inhibits K_channel K⁺ Channels G_protein->K_channel activates cAMP cAMP Production AC->cAMP reduces Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter reduces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization induces Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

References

Application Notes and Protocols: The Role of Boron Trichloride (BCl₃) in the Production of Elemental Boron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a critical precursor in the synthesis of high-purity elemental boron, a material of significant interest in various advanced applications, including semiconductor manufacturing, high-energy fuels, and the development of specialty alloys and ceramics. The primary industrial method for producing elemental boron from BCl₃ is through high-temperature hydrogen reduction. Additionally, Chemical Vapor Deposition (CVD) techniques utilizing BCl₃ are employed to create boron films and coatings. These application notes provide detailed protocols for both methods, summarizing key quantitative data and illustrating the underlying processes.

Key Production Methods

Two principal methods leverage BCl₃ for the production of elemental boron:

  • Hydrogen Reduction of BCl₃: This is a widely used technique for producing high-purity, crystalline boron powder. The process involves the gas-phase reduction of boron trichloride with hydrogen at elevated temperatures.

  • Chemical Vapor Deposition (CVD) of Elemental Boron: This method is employed for creating thin films or coatings of elemental boron on a substrate. It involves the chemical reaction of BCl₃ and hydrogen in a vacuum chamber, leading to the deposition of a solid boron layer.

Method 1: High-Purity Elemental Boron via Hydrogen Reduction of BCl₃

This method is favored for producing high-purity boron powder, with reported purities reaching up to 99.99% after purification steps.[1] The fundamental chemical reaction is:

2BCl₃(g) + 3H₂(g) → 2B(s) + 6HCl(g)

Quantitative Data
ParameterValueNotes
Reaction Temperature 900°C - 1300°COptimal yields are often achieved at the higher end of this range.[2]
BCl₃/H₂ Molar Ratio 1:2 to 1:30An optimal H₂ to BCl₃ molar ratio of 30 has been reported for achieving high recovery.[2] Ratios of 1:2 and 1:4 have also been used successfully.[1]
Substrate Material Quartz, TungstenTungsten is noted for its lack of reactivity with the depositing boron.[2]
Boron Recovery ~85%This is achievable under optimized conditions.[2]
Product Purity Up to 99.99%Achieved after post-synthesis purification steps like HF leaching.[1]
Byproducts Hydrogen Chloride (HCl)A corrosive gas that needs to be handled with appropriate safety measures.
Experimental Protocol

Objective: To synthesize high-purity elemental boron powder through the hydrogen reduction of this compound.

Materials:

  • This compound (BCl₃), high purity

  • Hydrogen (H₂), ultra-high purity

  • Argon (Ar), high purity (for purging)

  • Hydrofluoric acid (HF), dilute solution (for purification)

  • Deionized water

Equipment:

  • Horizontal or vertical tube furnace capable of reaching at least 1300°C

  • Quartz or alumina (B75360) reactor tube

  • Tungsten or quartz substrate/boat

  • Gas flow controllers for BCl₃, H₂, and Ar

  • Bubbler for BCl₃ vaporization (if starting from liquid BCl₃) maintained at a controlled temperature

  • Cold trap to condense unreacted BCl₃ and other volatiles

  • Scrubber system for HCl byproduct neutralization

  • Vacuum pump

  • Pressure gauges

  • Appropriate safety equipment (gas cabinet, fume hood, personal protective equipment)

Procedure:

  • System Preparation:

    • Assemble the reactor system within a well-ventilated fume hood or a gas cabinet.

    • Place the substrate (e.g., tungsten boat) in the center of the reactor tube.

    • Ensure all connections are leak-tight.

    • Purge the entire system with high-purity argon for at least 30 minutes to remove any residual air and moisture.

  • Reaction:

    • Heat the furnace to the desired reaction temperature (e.g., 1100°C).[1]

    • Once the temperature has stabilized, introduce the reactant gases into the reactor tube.

    • Set the flow rates of H₂ and BCl₃ to achieve the desired molar ratio (e.g., a BCl₃/H₂ molar ratio of 1:4).[1] If using liquid BCl₃, the carrier gas (Ar or H₂) flow through the bubbler and the bubbler temperature will determine the BCl₃ vapor concentration.

    • Maintain a constant pressure within the reactor, typically near atmospheric pressure.

    • Continue the reaction for the desired duration. The reaction time will influence the amount of boron deposited.

  • Product Collection and Purification:

    • After the reaction is complete, stop the flow of BCl₃ and H₂.

    • Cool the reactor to room temperature under a continuous flow of argon.

    • Carefully remove the substrate from the reactor tube. The elemental boron will be deposited on the substrate as a powder or a solid deposit.

    • Mechanically collect the boron powder.

    • To remove impurities, the collected boron powder can be leached with a dilute HF solution, followed by washing with deionized water and drying under vacuum.[1]

  • Waste Neutralization:

    • The exhaust gases, primarily containing HCl and unreacted H₂, must be passed through a scrubber containing a basic solution (e.g., NaOH or KOH) to neutralize the acidic HCl gas.

Signaling Pathway Diagram

Hydrogen_Reduction_of_BCl3 BCl3 BCl₃ (gas) Reactants Reactant Gas Mixture BCl3->Reactants H2 H₂ (gas) H2->Reactants Reactor High-Temperature Reactor (900-1300°C) Reactants->Reactor Introduction Boron Elemental Boron (solid) Reactor->Boron Deposition HCl HCl (gas) Reactor->HCl Byproduct Purification Purification (HF Leaching) Boron->Purification HighPurityBoron High-Purity Boron Purification->HighPurityBoron

Caption: Workflow for the production of high-purity elemental boron via hydrogen reduction of BCl₃.

Method 2: Elemental Boron Thin Films via Chemical Vapor Deposition (CVD)

CVD is a versatile technique for depositing high-quality thin films of various materials, including elemental boron. In this process, BCl₃ and H₂ are introduced into a vacuum chamber where they react at a heated substrate surface to form a boron film.

Quantitative Data
ParameterValueNotes
Deposition Temperature 75°C - 1350°CThe deposition rate and film properties are highly dependent on the temperature.[3] Boron film formation is notable between 900°C and 1000°C on silicon substrates.[4]
Pressure Low Pressure to AtmosphericThe specific pressure depends on the CVD system and desired film characteristics.
Precursor Gases BCl₃, H₂Argon or other inert gases may be used as carriers.
Substrate Material Silicon, Graphite, various metalsThe choice of substrate depends on the intended application of the boron film.
Deposition Rate Varies significantly with temperature and pressureCan range from negligible to micrometers per minute.[4]
Experimental Protocol

Objective: To deposit a thin film of elemental boron onto a substrate using Chemical Vapor Deposition.

Materials:

  • This compound (BCl₃), high purity

  • Hydrogen (H₂), ultra-high purity

  • Argon (Ar) or Nitrogen (N₂), high purity (carrier/purge gas)

  • Substrate wafers (e.g., silicon)

Equipment:

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

  • High-vacuum pumping system (e.g., turbomolecular pump backed by a rotary vane pump)

  • Mass flow controllers for precise gas delivery

  • Pressure gauges (e.g., capacitance manometer)

  • Exhaust gas scrubbing system

Procedure:

  • Substrate Preparation:

    • Clean the substrate wafers to remove any surface contaminants. A standard cleaning procedure for silicon wafers (e.g., RCA clean) can be used.

    • Load the cleaned substrates into the CVD reactor chamber.

  • System Pump-Down and Purge:

    • Evacuate the reactor chamber to a high vacuum (e.g., < 10⁻⁵ Torr) to remove atmospheric gases.

    • Purge the chamber with a high-purity inert gas like argon.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 950°C).

    • Introduce the precursor gases, BCl₃ and H₂, into the chamber at controlled flow rates. An inert carrier gas may also be used.

    • Maintain a constant pressure within the chamber during deposition.

    • The deposition time will determine the thickness of the boron film.

  • Post-Deposition:

    • After the desired film thickness is achieved, stop the flow of precursor gases.

    • Cool the substrate down to room temperature under an inert gas atmosphere.

    • Vent the chamber to atmospheric pressure with the inert gas and unload the coated substrates.

  • Characterization:

    • The deposited boron films can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystallinity, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition and purity.

Logical Relationship Diagram

CVD_of_Boron BCl3_H2 BCl₃ and H₂ Precursors CVD_Reactor CVD Reactor Chamber BCl3_H2->CVD_Reactor Heated_Substrate Heated Substrate (e.g., 950°C) CVD_Reactor->Heated_Substrate Surface_Reaction Surface Chemical Reaction CVD_Reactor->Surface_Reaction Gas transport to surface Heated_Substrate->Surface_Reaction Provides activation energy Boron_Film Elemental Boron Film Deposition Surface_Reaction->Boron_Film Solid product Byproducts Gaseous Byproducts (HCl) Surface_Reaction->Byproducts Gaseous product Exhaust Exhaust System Byproducts->Exhaust

Caption: Logical flow of the Chemical Vapor Deposition (CVD) process for elemental boron films.

Safety Considerations

This compound is a toxic and corrosive gas that reacts violently with water to produce hydrochloric acid. All handling of BCl₃ should be performed in a well-maintained gas cabinet or fume hood with appropriate safety protocols in place. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The exhaust from the reactor must be treated to neutralize corrosive byproducts.

Conclusion

The hydrogen reduction of BCl₃ and Chemical Vapor Deposition are robust methods for the production of high-purity elemental boron and boron thin films, respectively. The protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists working in this field. Careful control over experimental parameters is crucial for achieving the desired product purity, yield, and material properties.

References

Boron Trichloride as a Catalyst in Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile and potent Lewis acid catalyst employed in a variety of polymerization reactions.[1][2] Its strong electrophilic nature facilitates the initiation of cationic polymerization of olefins and vinyl ethers, as well as the ring-opening polymerization of cyclic monomers.[3][4][5] The ability of BCl₃ to induce living/controlled polymerization makes it a valuable tool for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities.[4][6][7] This document provides detailed application notes and experimental protocols for the use of BCl₃ in these polymerization processes.

Applications of Boron Trichloride in Polymerization

This compound is a key component in several polymerization systems, primarily for the synthesis of polyisobutylene (B167198) (PIB), poly(vinyl ethers), and polyphosphazenes.

Cationic Polymerization of Olefins

BCl₃ is widely used as a co-initiator for the cationic polymerization of olefins, most notably isobutylene (B52900).[8][9] It can function in conjunction with a proton source (protogen) like water, or with an organic initiator (cationogen) such as an ether or ester, to form a complex that initiates polymerization.[6][7][10] This process allows for the production of polyisobutylene with varying molecular weights, including highly reactive polyisobutylene (HR-PIB) with a high content of exo-olefin end groups.[8]

One of the significant advancements in this area is the development of living carbocationic polymerization of isobutylene using BCl₃-based initiating systems.[4][6] This technique provides precise control over the polymer architecture, leading to polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 1.0).[4]

Ring-Opening Polymerization of Cyclic Monomers

BCl₃ is an effective catalyst for the ring-opening polymerization of inorganic cyclic compounds, such as hexachlorocyclotriphosphazene ((NPCl₂)₃).[3][11][12] This reaction is the primary route to poly(dichlorophosphazene) (B1141720), a precursor to a wide range of technologically important poly(organophosphazenes). The BCl₃-catalyzed process allows for polymerization to occur at lower temperatures compared to the uncatalyzed thermal polymerization, offering better control over the reaction and yielding soluble high molecular weight polymers.[3]

Polymerization of Vinyl Ethers

The cationic polymerization of vinyl ethers can also be initiated by Lewis acids like this compound.[5] This class of polymers has applications in adhesives, coatings, and as viscosity modifiers. The controlled polymerization of vinyl ethers using BCl₃-based systems can lead to polymers with specific tacticities and well-defined structures.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions using this compound as a catalyst.

Table 1: Living Cationic Polymerization of Isobutylene

Initiator SystemSolventTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Tertiary Alkyl/Aryl Methyl Ether / BCl₃CH₂Cl₂ or CH₃Cl-10 to -30Proportional to [Monomer]/[Initiator]~1.0[4][6]
Organic Acetate / BCl₃Various-10 to -50Varies with conversionNarrow[7]
t-Bu-m-DCC / 2,4-dimethylpyridine (B42361) / BCl₃Methyl ChlorideVariesHighNot Specified[9]

Mₙ: Number-average molecular weight; PDI: Polydispersity Index

Table 2: BCl₃-Catalyzed Ring-Opening Polymerization of Hexachlorocyclotriphosphazene

[BCl₃] (m)[I]₀ (m)Temperature (°C)Conversion (%)Polymer CharacteristicsReference
< 0.500.5419060Soluble, high molecular weight[3]
Varies0.31 - 1.2200VariesSoluble polymer[12]

[I]₀: Initial concentration of hexachlorocyclotriphosphazene

Experimental Protocols

Protocol 1: Living Cationic Polymerization of Isobutylene

This protocol is a generalized procedure based on the principles of living carbocationic polymerization of isobutylene initiated by a tertiary alkyl methyl ether/BCl₃ system.[4][6]

Materials:

  • Isobutylene (IB), dried and purified

  • Tertiary alkyl methyl ether (e.g., 2-methoxy-2,4,4-trimethylpentane)

  • This compound (BCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) or Methyl Chloride (CH₃Cl), dried and purified

  • Methanol (B129727) (for quenching)

  • Nitrogen gas, high purity

  • Glass reactor equipped with a magnetic stirrer, thermocouple, and inlet/outlet for nitrogen and reagents.

Procedure:

  • Reactor Setup: Assemble the glass reactor and thoroughly dry it under vacuum while heating. Allow the reactor to cool to room temperature under a stream of dry nitrogen.

  • Solvent and Initiator Addition: Charge the reactor with the desired amount of dried dichloromethane or methyl chloride. Cool the reactor to the target temperature (e.g., -30°C) using a cooling bath. Add the tertiary alkyl methyl ether initiator to the cooled solvent.

  • BCl₃ Addition: Slowly add the this compound co-initiator to the reactor while stirring. An initiating complex will form.

  • Monomer Addition: Introduce the purified and cooled isobutylene monomer into the reactor. The polymerization will commence. The rate of addition can be controlled to manage the exothermicity of the reaction.

  • Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight. The molecular weight of the polymer is directly proportional to the ratio of monomer consumed to the initiator concentration.

  • Quenching: Terminate the polymerization by adding pre-chilled methanol to the reactor.

  • Polymer Isolation: Precipitate the polyisobutylene by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Ring-Opening Polymerization of Hexachlorocyclotriphosphazene

This protocol describes a general procedure for the BCl₃-catalyzed solution polymerization of hexachlorocyclotriphosphazene.[3][12]

Materials:

Procedure:

  • Reactant Preparation: In a glovebox under a nitrogen atmosphere, weigh the purified hexachlorocyclotriphosphazene and dissolve it in the appropriate volume of dry 1,2,4-trichlorobenzene to achieve the desired monomer concentration (e.g., 0.54 m).

  • Catalyst Addition: Add the required amount of this compound to the monomer solution.

  • Reaction Setup: Transfer the reaction mixture to glass ampoules and flame-seal them under vacuum, or use a pressure reactor.

  • Polymerization: Place the sealed ampoules or reactor in an oven preheated to the desired polymerization temperature (e.g., 150-200°C).[3][12]

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the concentration of the monomer using techniques like laser Raman spectroscopy.[3][12]

  • Polymer Isolation: After the desired conversion is reached, cool the reactor. Open the ampoules in a glovebox. Precipitate the poly(dichlorophosphazene) by adding the reaction mixture to pentane or heptane.

  • Purification: Redissolve the precipitated polymer in a minimum amount of toluene and re-precipitate it in pentane or heptane to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer using Size Exclusion Chromatography (SEC) to determine its molecular weight and distribution.

Signaling Pathways and Experimental Workflows

Mechanism of BCl₃-Initiated Cationic Polymerization of Isobutylene

The initiation of isobutylene polymerization by BCl₃ in the presence of an ether (RO-R') can be visualized as a two-step process leading to the formation of a carbocationic species that propagates the polymerization.

G BCl3 BCl3 Complex [BCl3 • R-O-R'] Initiating Complex BCl3->Complex Ether R-O-R' Ether->Complex Carbocation R⁺ [BCl3OR']⁻ Carbocationic Species Complex->Carbocation + M IB1 Isobutylene (M) IB1->Carbocation Propagation Propagation Carbocation->Propagation IB2 Isobutylene (M) IB2->Propagation

Caption: Formation of the initiating complex and carbocation in BCl₃/ether systems.

Proposed Mechanism of BCl₃-Catalyzed Ring-Opening Polymerization

The ring-opening polymerization of hexachlorocyclotriphosphazene catalyzed by BCl₃ is a complex process that can involve initiation, catalysis, and even inhibition by BCl₃ itself depending on the reaction conditions.[3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Inhibition Trimer (NPCl₂)₃ Active_Center Active Center [e.g., (N₃P₃Cl₅)⁺ BCl₄⁻] Trimer->Active_Center BCl3_init BCl₃ BCl3_init->Active_Center Active_Center_prop Active Center Polymer_Chain Growing Polymer Chain -(NPCl₂)n- Active_Center_prop->Polymer_Chain + n(NPCl₂)₃ Trimer_prop (NPCl₂)₃ Trimer_prop->Polymer_Chain Growing_Chain_term Growing Polymer Chain Inactive_Species Inactive Species Growing_Chain_term->Inactive_Species BCl3_term BCl₃ (excess) BCl3_term->Inactive_Species

Caption: Simplified overview of BCl₃-catalyzed ROP of (NPCl₂)₃.

Experimental Workflow for Living Polymerization

The following diagram outlines the key steps in a typical laboratory-scale living polymerization experiment.

G start Start reactor_prep Reactor Preparation (Drying, Inert Atmosphere) start->reactor_prep reagent_prep Reagent Preparation (Purification, Drying) start->reagent_prep reaction_setup Reaction Setup (Solvent, Initiator, Cooling) reactor_prep->reaction_setup reagent_prep->reaction_setup catalyst_add Catalyst (BCl₃) Addition reaction_setup->catalyst_add monomer_add Monomer Addition catalyst_add->monomer_add polymerization Polymerization (Controlled Time & Temp) monomer_add->polymerization quenching Quenching Reaction polymerization->quenching isolation Polymer Isolation (Precipitation, Filtration) quenching->isolation drying Drying isolation->drying characterization Characterization (GPC, NMR, etc.) drying->characterization end End characterization->end

Caption: General workflow for a BCl₃-catalyzed living polymerization experiment.

References

Application Notes and Protocols for Doping Silicon Wafers Using Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the p-type doping of silicon wafers using boron trichloride (B1173362) (BCl₃). This process is a fundamental technique in semiconductor manufacturing, enabling the creation of p-n junctions essential for a wide range of electronic devices, including transistors, diodes, and solar cells.[1] Boron, a Group III element, introduces positive charge carriers (holes) into the silicon lattice, thereby modifying its electrical conductivity.[2][3]

Introduction to Boron Doping with BCl₃

Boron trichloride is a widely used gaseous source for boron doping in the semiconductor industry. It is favored for its relatively high vapor pressure and the ability to achieve uniform and controllable doping profiles. The process is typically carried out in a high-temperature furnace, where BCl₃ reacts with oxygen to form a layer of borosilicate glass (BSG) on the silicon wafer surface.[4][5] Boron atoms then diffuse from this BSG layer into the silicon substrate.

Alternatively, BCl₃ can be used for in-situ doping during Low-Pressure Chemical Vapor Deposition (LPCVD) of polysilicon films, where it is introduced along with a silicon source gas like silane (B1218182) (SiH₄).[6][7][8]

Safety Precautions

This compound is a toxic, corrosive, and water-reactive gas.[3] It is imperative to handle BCl₃ in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant laboratory coat.[3] Ensure that all equipment is rated for cylinder pressure and that a backflow preventative device is used in the piping.

Experimental Protocols

Wafer Cleaning

Proper cleaning of the silicon wafer surface is critical to remove contaminants that can hinder the doping process and lead to defects. A standard cleaning procedure, such as the RCA clean, is recommended.[9][10][11]

Protocol for Standard Wafer Clean (RCA-1 and HF Dip):

  • Solvent Clean: Immerse the wafer in heated acetone (B3395972) (~55°C) for 10 minutes to remove organic residues, followed by a 5-minute immersion in methanol.[12] Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.[12][13]

  • RCA-1 (Standard Clean 1): Prepare a solution of DI water, ammonium (B1175870) hydroxide (B78521) (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 ratio. Heat the solution to 70-80°C and immerse the wafer for 10-15 minutes to remove any remaining organic contaminants.[9][12] Rinse thoroughly with DI water.

  • HF Dip: To remove the native oxide layer, immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF) for 1-2 minutes.[12]

  • Final Rinse: Rinse the wafer extensively with DI water until the resistivity of the water returns to its baseline value, and then dry the wafer using high-purity nitrogen gas.

Thermal Diffusion Doping using a Furnace

This process involves two main steps: pre-deposition and drive-in.

Protocol for Thermal Diffusion:

  • Pre-deposition:

    • Place the cleaned silicon wafers in a quartz boat and load them into a high-temperature diffusion furnace.

    • Ramp up the furnace temperature to the desired pre-deposition temperature, typically between 800°C and 1100°C.[5]

    • Introduce a carrier gas (typically nitrogen, N₂) and the reactive gases, including BCl₃ and oxygen (O₂). The BCl₃ is diluted in the carrier gas.[5]

    • The reaction between BCl₃ and O₂ at high temperatures forms a borosilicate glass (BSG) layer on the wafer surface.

    • This step is typically carried out for a duration of 30 to 60 minutes.[14]

  • Drive-in:

    • After the pre-deposition step, the BCl₃ flow is stopped.

    • The furnace temperature is often increased for the drive-in step, typically in the range of 900°C to 1200°C.

    • The drive-in is performed in an inert (N₂) or an oxidizing (N₂ + O₂) atmosphere. This step allows the boron atoms from the BSG layer to diffuse deeper into the silicon wafer to achieve the desired junction depth and doping profile.

    • The duration of the drive-in can range from 30 minutes to several hours, depending on the required doping profile.

In-Situ Doping using Low-Pressure Chemical Vapor Deposition (LPCVD)

This method is used to dope (B7801613) polysilicon films as they are being deposited.

Protocol for In-Situ LPCVD Doping:

  • System Preparation: Load the cleaned wafers into an LPCVD reactor.

  • Process Conditions:

    • Heat the reactor to the deposition temperature, typically between 400°C and 600°C.[6][8]

    • Establish a low-pressure environment, usually in the range of 100 to 500 mTorr.

    • Introduce the process gases: a silicon source gas (e.g., SiH₄) and the doping gas (BCl₃), along with a carrier gas (e.g., He or N₂).

  • Deposition and Doping: The gases react on the wafer surface, leading to the deposition of a boron-doped polysilicon film. The boron concentration in the film is controlled by the partial pressure of the BCl₃ gas.[6]

  • Process Termination: Once the desired film thickness is achieved, stop the gas flow and cool down the reactor.

Post-Doping Processing: Borosilicate Glass (BSG) Removal

After thermal diffusion, the BSG layer must be removed.

Protocol for BSG Removal:

  • HF Etch: Immerse the wafer in a dilute HF solution (e.g., 50:1 DI water:HF) for approximately 20 seconds to etch away the BSG.[4]

  • Oxidation: Immerse the wafer in a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) (1:1 ratio) for about 10 minutes to oxidize any elemental boron that may have formed at the surface.[4]

  • Final HF Etch: Perform a second HF dip to remove the newly formed oxide layer.[4]

  • Rinse and Dry: Thoroughly rinse with DI water and dry with nitrogen.

Data Presentation

The following tables summarize typical process parameters and resulting film properties for BCl₃ doping of silicon.

Table 1: Thermal Diffusion Process Parameters

ParameterPre-depositionDrive-in
Temperature860 - 900°C[14]960 - 1000°C[14]
Pressure300 - 500 mbar[15]300 - 500 mbar[15]
BCl₃ Flow Rate100 - 175 sccm[14]-
O₂ Flow RateVariesVaries
N₂ Flow RateCarrier GasVaries
Duration50 min[14]60 min[14]

Table 2: LPCVD In-Situ Doping Process Parameters

ParameterValue
Temperature400 - 450°C[6]
Pressure400 mTorr[6]
SiH₄ Flow Rate100 sccm[6]
BCl₃ (1% in He) Flow Rate1.8 - 9.2 sccm[6]
GeH₄ Flow Rate (for Poly-SiGe)60 sccm[6]

Table 3: Resulting Film Properties

Doping MethodBoron Concentration (atoms/cm³)Sheet Resistance (Ω/sq)
Thermal Diffusion10¹⁸ - 10²⁰70 - 90[16]
LPCVD In-Situ Doping6.0 x 10¹⁸ - 1.0 x 10²⁰[6]Varies with doping level
Atomic Layer Deposition (UHV)> 1.2 x 10²¹ (peak)[17]~1.91 kΩ[17]

Visualizations

Doping_Workflow cluster_pre Pre-Processing cluster_doping Doping Process cluster_post Post-Processing Wafer_Cleaning Wafer Cleaning (e.g., RCA Clean) Thermal_Diffusion Thermal Diffusion (Pre-deposition & Drive-in) Wafer_Cleaning->Thermal_Diffusion Option 1 LPCVD In-Situ Doping (LPCVD) Wafer_Cleaning->LPCVD Option 2 BSG_Removal BSG Removal (for Thermal Diffusion) Thermal_Diffusion->BSG_Removal Characterization Characterization (e.g., Four-Point Probe, SIMS) LPCVD->Characterization BSG_Removal->Characterization

General workflow for silicon wafer doping using BCl₃.

BCl3_Doping_Mechanism BCl3_gas BCl₃ Gas + O₂ BSG_layer Borosilicate Glass (BSG) Layer (B₂O₃ + SiO₂) BCl3_gas->BSG_layer High Temperature Reaction 4BCl₃ + 3O₂ → 2B₂O₃ + 6Cl₂ Si_surface Silicon Wafer Surface Doped_Si Boron Doped Silicon (p-type) BSG_layer->Doped_Si Diffusion 2B₂O₃ + 3Si → 4B + 3SiO₂

Chemical pathway for thermal diffusion doping with BCl₃.

References

Application Notes and Protocols for Anisotropic Plasma Etching of Aluminum with BCl₃/Cl₂ Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the anisotropic plasma etching of aluminum and its alloys using boron trichloride (B1173362) (BCl₃) and chlorine (Cl₂) gas mixtures. This process is a critical step in the fabrication of microelectronic devices and sensors.

Introduction

Anisotropic plasma etching of aluminum is a cornerstone of modern semiconductor fabrication. The use of BCl₃/Cl₂ plasma chemistry allows for the precise and controlled removal of aluminum, enabling the creation of high-fidelity patterns for interconnects and other microstructures. This process is favored for its ability to achieve vertical sidewalls, a critical requirement for high-density integrated circuits.

The primary challenge in aluminum etching is the presence of a tenacious native aluminum oxide (Al₂O₃) layer. BCl₃ plays a crucial role in removing this layer through a combination of chemical scavenging of oxygen and physical sputtering.[1][2] Once the oxide is breached, Cl₂ acts as the primary etchant, reacting with the underlying aluminum to form volatile aluminum chloride (AlCl₃) byproducts.[1][2] Achieving anisotropy—etching vertically at a much higher rate than laterally—is accomplished through a balance of chemical etching and ion bombardment, often with the addition of passivating species to protect the sidewalls.

Etching Mechanism

The anisotropic plasma etching of aluminum with BCl₃/Cl₂ mixtures proceeds in two main stages:

  • Native Oxide Breakthrough: The process begins with the removal of the native Al₂O₃ layer. BCl₃ is essential for this step, as pure Cl₂ plasma is ineffective at etching this stable oxide.[2] The breakthrough is achieved through ion bombardment, which sputters the oxide, and chemical reactions where BCl₃ scavenges oxygen to form volatile boron-oxygen-chlorine compounds (e.g., (BOCl)₃).[3]

  • Aluminum Etching: Once the underlying aluminum is exposed, the chlorine radicals (Cl*) generated in the plasma become the primary etchant. They react with aluminum to form AlCl₃, a volatile product that is removed by the vacuum system. The chemical reaction is as follows:

    Al + 3Cl* → AlCl₃

Anisotropic etching is promoted by the directional bombardment of ions from the plasma, which enhances the etch rate at the bottom of the features while sidewall-passivating films, sometimes formed with additives or from photoresist sputtering, prevent lateral etching.

Experimental Protocols

The following protocols are generalized starting points for the anisotropic plasma etching of aluminum in both Reactive Ion Etching (RIE) and Inductively Coupled Plasma (ICP) systems. The optimal parameters will vary depending on the specific equipment, substrate, and desired etch profile.

General Two-Step Etch Protocol for Al-Si (1%)

This protocol is designed for etching a common aluminum alloy, Al-Si 1%, and includes a passivation step to prevent post-etch corrosion.[1]

Step 1: Main Etch

  • Gases:

    • BCl₃: 15 sccm

    • Cl₂: 35 sccm

  • Pressure: 20 mTorr

  • ICP Power: 350 W

  • RIE Power (Bias): 150-250 W (resulting in a DC Bias of -400V to -500V)

  • Chuck Temperature: 35°C

  • Helium Backside Cooling: 5 Torr

  • Endpoint: Monitor the Al emission line (e.g., 396 nm) or perform a timed etch based on a pre-determined etch rate.

Step 2: Post-Etch Passivation

  • Gas:

    • CF₄: 40 sccm

  • Pressure: 25 mTorr

  • ICP Power: 400 W

  • RIE Power (Bias): 100 W (resulting in a DC Bias of -125 V)

  • Helium Backside Cooling: 0 Torr

  • Time: 20 to 40 seconds

This passivation step helps to remove chlorine residues and passivate the photoresist, making it easier to strip in subsequent processing.[1]

Protocol for High Al Content AlGaN Etching (ICP-RIE)

This protocol is adapted for etching high aluminum content compound semiconductors, which share challenges with aluminum etching, namely the stable oxide.[4][5]

  • Gases:

    • BCl₃: Varied (e.g., 4.5 sccm for 10% mixture)

    • Cl₂: Varied (e.g., 35.5 sccm for 10% BCl₃ mixture)

    • Ar: 5 sccm (for plasma stability and actinometry)

  • Total Gas Flow: 45 sccm

  • Pressure: 3 mTorr

  • ICP Power: 125 W

  • Bias Power: 10 W

  • Chuck Temperature: 20°C

A pre-treatment with 100% BCl₃ for 60 seconds can significantly increase the etch rate by ensuring complete removal of the surface oxide before the main etch.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the plasma etching of aluminum and related materials using BCl₃/Cl₂ chemistries.

Table 1: Process Parameters and Etch Rates for Aluminum and Aluminum Oxide

MaterialEtch ChemistryPressure (mTorr)ICP Power (W)Bias Power (W)Etch Rate (nm/min)Source
Al-Si 1%BCl₃/Cl₂ (15/35 sccm)20350150-250Not Specified[1]
Al₂O₃100% Cl₂312510~2.4[4]
Al₂O₃10% BCl₃ / 90% Cl₂312510~10[4]
Al₂O₃100% BCl₃312510~25[4]
Al₂O₃BCl₃/Cl₂/Ar5600-115.75[6]

Table 2: Etch Rates of AlN with BCl₃ Pre-treatment and Varying BCl₃/Cl₂ Ratios

MaterialPre-treatmentEtch ChemistryEtch Rate (nm/min)Source
AlNNone100% Cl₂52.5[4]
AlN60s 100% BCl₃100% Cl₂131.5[4]
AlNNone100% BCl₃8.7[4]
AlN-Cl₂650[7]
AlN-BCl₃130[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for anisotropic plasma etching of aluminum.

G cluster_prep Sample Preparation cluster_etch Plasma Etching cluster_post Post-Etch Processing p1 Substrate Cleaning p2 Aluminum Deposition p1->p2 p3 Photolithography (Mask Patterning) p2->p3 e1 Load Sample into Etch Chamber p3->e1 e2 Pump Down to Base Pressure e1->e2 e3 Introduce BCl3/Cl2 Gases e2->e3 e4 Strike Plasma (ICP & RIE Power) e3->e4 e5 Native Oxide Breakthrough e4->e5 e6 Main Aluminum Etch e5->e6 e7 Endpoint Detection e6->e7 po1 In-situ Passivation (e.g., CF4 Plasma) e7->po1 po2 Vent and Unload po1->po2 po3 Resist Stripping po2->po3 po4 Final Inspection (SEM) po3->po4

Caption: Workflow for anisotropic aluminum plasma etching.

Logical Relationship of Etch Parameters

The following diagram illustrates the key relationships between plasma parameters and etch characteristics in the BCl₃/Cl₂ system.

G cluster_inputs Input Parameters cluster_plasma Plasma Characteristics cluster_outputs Etch Characteristics BCl3 BCl3 Flow OxideRemoval Oxide Removal Rate BCl3->OxideRemoval Increases Cl2 Cl2 Flow Cl_Density Chlorine Radical Density Cl2->Cl_Density Increases Power RF Power (ICP/Bias) IonEnergy Ion Energy & Directionality Power->IonEnergy Increases Ion_Density Ion Density Power->Ion_Density Increases Pressure Chamber Pressure Pressure->IonEnergy Decreases Pressure->Cl_Density Increases (to a point) EtchRate Etch Rate IonEnergy->EtchRate Increases Anisotropy Anisotropy IonEnergy->Anisotropy Increases Cl_Density->EtchRate Increases Ion_Density->EtchRate Increases Selectivity Selectivity OxideRemoval->EtchRate Enables

Caption: Key parameter relationships in Al etching.

Troubleshooting and Considerations

  • Post-Etch Corrosion: Aluminum chloride byproducts are hygroscopic and can react with atmospheric moisture to cause corrosion.[1] An in-situ passivation step with a fluorine-containing plasma (e.g., CF₄ or SF₆) is highly recommended. This converts the reactive AlCl₃ residues into more stable AlF₃.

  • Residue Formation: In Al-Si alloys, silicon can be redeposited on the etched surfaces. Higher bias voltages can help to sputter away these residues.[1] For Al-Cu alloys, copper is not readily etched by chlorine chemistry and requires a significant physical sputtering component (i.e., higher bias voltage) for its removal.[2]

  • Loading Effect: The etch rate can be dependent on the exposed area of aluminum. It is important to characterize the etch rate for your specific pattern density.

  • Photoresist Hardening: Exposure to chlorine-based plasmas can make photoresist difficult to strip. The passivation step can help mitigate this, but dedicated resist stripping processes may be required.[1]

  • Safety: BCl₃ and Cl₂ are toxic and corrosive gases. All handling should be done in accordance with established safety protocols and with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Troubleshooting low yield in Boron trichloride demethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in boron trichloride (B1173362) (BCl₃) demethylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during BCl₃ demethylation of aryl methyl ethers.

Q1: My BCl₃ demethylation reaction is incomplete, showing significant starting material. What are the potential causes and solutions?

A1: Incomplete demethylation is a frequent issue and can arise from several factors:

  • Insufficient Reagent: Boron trichloride is a strong Lewis acid that complexes with the ether oxygen. One equivalent of BCl₃ is required for each methoxy (B1213986) group. However, other Lewis basic functional groups in your substrate (e.g., carbonyls, amines) will also react with BCl₃, consuming the reagent. It is advisable to use a molar excess of BCl₃.

  • Suboptimal Temperature: While many reactions are initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. The optimal temperature is substrate-dependent.

  • Short Reaction Time: Some demethylations can be sluggish. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reaction time may be necessary.

  • Reagent Quality: BCl₃ is highly sensitive to moisture and reacts violently with water.[1] Using an old or improperly stored bottle of BCl₃ solution can lead to reduced reactivity. It is recommended to use a fresh or recently purchased solution.[1] Commercial BCl₃ solutions in dichloromethane (B109758) may also form a precipitate upon storage, which can affect their molarity.[2]

Q2: My reaction produces multiple spots on TLC, leading to a low yield of the desired product. What are these side products and how can I minimize them?

A2: The formation of multiple products can be due to incomplete reaction or side reactions.

  • Partially Demethylated Products: In molecules with multiple methoxy groups, it's common to see a mixture of partially demethylated intermediates. To drive the reaction to completion, consider increasing the equivalents of BCl₃, the reaction temperature, or the reaction time.

  • Substrate Degradation: BCl₃ is a powerful reagent and can cause degradation of sensitive substrates, especially at elevated temperatures or with prolonged reaction times. If you suspect degradation, try running the reaction at a lower temperature for a longer period.

  • Side Reactions with Other Functional Groups: While BCl₃ is primarily used for ether cleavage, it can react with other functional groups. For instance, it can cause the ring-opening of lactones.[3] It is important to consider the compatibility of all functional groups in your starting material with strong Lewis acids.

Q3: I am struggling with the workup of my BCl₃ reaction. I observe a persistent emulsion or a solid precipitate between the organic and aqueous layers. How can I resolve this?

A3: This is a very common problem arising from the formation of boron-containing byproducts during the quenching process. Here are several strategies to address this:

  • Careful Quenching: Always quench the reaction at a low temperature (e.g., 0 °C) by slowly adding the quenching agent (e.g., water, methanol (B129727), or aqueous bicarbonate solution). A rapid, exothermic quench can lead to the formation of intractable solids.

  • Use of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[4][5][6]

  • Solvent Addition: Diluting the mixture with more of the organic extraction solvent can sometimes help to dissolve precipitates and improve phase separation.[4]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer with dilute acid or base can help to dissolve boron salts.

  • Filtration: In some cases, the solid precipitate can be removed by filtration through a pad of celite before proceeding with the aqueous extraction.[7]

Q4: Should I be concerned about the stability of the BCl₃ solution in dichloromethane?

A4: Yes, 1.0 M solutions of BCl₃ in dichloromethane can form a precipitate upon storage.[2] It is recommended to store the solution at 2-8°C. If a precipitate is observed, it may affect the concentration of the reagent. For critical reactions, using a fresh bottle is advisable. The 25 mL Sure/Seal™ bottles are recommended for single use to prevent degradation from repeated punctures.

Data Presentation

The following table summarizes representative reaction conditions for the demethylation of various aryl methyl ethers using this compound. Note that optimal conditions are highly substrate-dependent.

SubstrateEquivalents of BCl₃SolventTemperature (°C)Time (h)Yield (%)Reference
3,5-Dimethoxytoluene2.2CH₂Cl₂0 to rt1695Fictional Example
2-Methoxy-4-propylphenol1.1CH₂Cl₂-78 to rt488Fictional Example
Veratrole (1,2-Dimethoxybenzene)2.5CH₂Cl₂0292Fictional Example
4,4'-Dimethoxybiphenyl2.2CH₂Cl₂-78 to rt1285Fictional Example
Hindered Aryl Methyl Ether3.0CH₂Cl₂rt to 402475[8]

Experimental Protocols

General Protocol for this compound Demethylation of an Aryl Methyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl methyl ether (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • This compound (1.0 M solution in DCM, 1.1 - 1.5 eq per methoxy group)

  • Inert gas (Nitrogen or Argon)

  • Appropriate workup and purification solvents (e.g., water, saturated sodium bicarbonate, brine, ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the aryl methyl ether in anhydrous dichloromethane in a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to the desired initial temperature (typically 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).

  • Addition of BCl₃: Slowly add the BCl₃ solution dropwise to the stirred solution of the substrate via the dropping funnel. Monitor the internal temperature to ensure the reaction does not become too exothermic. The formation of a white precipitate at this stage is common.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC. To take a TLC sample, carefully withdraw a small aliquot with a syringe and quench it in a separate vial containing a small amount of methanol or water before spotting on the TLC plate.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back down to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of water or a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and may produce HCl gas. Ensure adequate ventilation.

  • Workup: Transfer the quenched reaction mixture to a separatory funnel. Add more dichloromethane if necessary and separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Substrate Dissolve Substrate Inert Atmosphere Inert Atmosphere Dissolve Substrate->Inert Atmosphere Cool Reaction Cool Reaction Inert Atmosphere->Cool Reaction Add BCl3 Add BCl3 Cool Reaction->Add BCl3 Stir & Monitor (TLC) Stir & Monitor (TLC) Add BCl3->Stir & Monitor (TLC) Quench Quench Stir & Monitor (TLC)->Quench Extraction Extraction Quench->Extraction Dry & Concentrate Dry & Concentrate Extraction->Dry & Concentrate Purification Purification Dry & Concentrate->Purification

Caption: General experimental workflow for a BCl₃ demethylation reaction.

Troubleshooting Decision Tree

troubleshooting_demethylation start Low Yield check_reaction Reaction Incomplete? start->check_reaction Analyze TLC check_workup Workup Issues? start->check_workup Observe Workup side_products Side Products? start->side_products Analyze Product Mixture increase_bcl3 Increase BCl3 eq. check_reaction->increase_bcl3 Yes increase_temp Increase Temperature check_reaction->increase_temp Yes increase_time Increase Time check_reaction->increase_time Yes check_reagent Use Fresh BCl3 check_reaction->check_reagent Yes use_brine Add Brine to Break Emulsion check_workup->use_brine Emulsion adjust_ph Adjust pH of Aqueous Layer check_workup->adjust_ph Precipitate dilute Dilute with Organic Solvent check_workup->dilute Emulsion/Precipitate lower_temp Lower Reaction Temperature side_products->lower_temp Yes

Caption: Troubleshooting decision tree for low yield in BCl₃ demethylation.

References

Technical Support Center: Optimizing BCl₃ for Selective Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Boron Trichloride (B1173362) (BCl₃) concentration in selective ether cleavage reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of BCl₃ in ether cleavage?

A1: Boron trichloride (BCl₃) is a strong Lewis acid that is commonly used for the dealkylation of ethers, particularly for the demethylation of aryl methyl ethers.[1] It coordinates to the ether oxygen, activating the C-O bond and making it susceptible to cleavage.

Q2: How does the reactivity of BCl₃ compare to other boron halides like BBr₃?

A2: BCl₃ is generally less reactive than Boron tribromide (BBr₃). This reduced reactivity can be advantageous, allowing for greater selectivity in cleaving specific ether groups, especially in molecules with multiple sensitive functionalities.

Q3: What are the typical stoichiometric recommendations for BCl₃ in ether cleavage?

A3: The stoichiometry of BCl₃ can range from catalytic amounts to several equivalents, depending on the substrate and the desired outcome. For aryl monomethyl ethers, a common starting point is a 1:1 to 1:2 ratio of the ether to BCl₃. For substrates with multiple ether groups or other Lewis basic sites, a higher excess of BCl₃ may be necessary.

Q4: Can BCl₃ be used to selectively cleave one methoxy (B1213986) group in a polymethoxyarene?

A4: Yes, BCl₃ can be a highly effective reagent for the selective demethylation of sterically hindered methoxy groups in polymethoxyarenes.[1] By carefully controlling the concentration of BCl₃ and the reaction time, it is often possible to cleave the most sterically hindered methoxy group while leaving others intact.

Q5: What are common side reactions to be aware of when using BCl₃?

A5: A common side reaction, particularly in the debenzylation of aryl benzyl (B1604629) ethers, is the electrophilic C-benzylation of the aromatic ring by the released benzyl cation. This can be suppressed by using a cation scavenger. In some cases, incomplete deprotection can lead to a mixture of partially deprotected products, which can complicate purification.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause Suggested Solution
Incomplete reaction; starting material remains. 1. Insufficient BCl₃. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the equivalents of BCl₃ incrementally (e.g., from 1.1 eq to 1.5 eq). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature or gently heat if the substrate is stable.
Formation of multiple products observed by TLC. 1. Non-selective cleavage of multiple ether groups. 2. Side reactions, such as C-alkylation. 3. Degradation of starting material or product.1. Reduce the equivalents of BCl₃ and lower the reaction temperature. 2. For benzyl ethers, add a cation scavenger like pentamethylbenzene. 3. Ensure anhydrous conditions and perform the reaction under an inert atmosphere.
Low yield of the desired product. 1. Incomplete reaction. 2. Product degradation during workup. 3. Difficult purification.1. See "Incomplete reaction" above. 2. Use a careful aqueous quench at low temperature. 3. To remove boron byproducts, co-evaporate the crude product with methanol (B129727) several times to form volatile trimethyl borate (B1201080).
Difficulty in removing boron-containing byproducts. Boric acid and other boron salts can be difficult to remove through standard extraction.After the aqueous workup, concentrate the organic layer and then add methanol and re-concentrate. Repeat this process 2-3 times. This converts boron residues into volatile trimethyl borate which can be removed under reduced pressure.

Data Presentation: BCl₃ Concentration and Selectivity

The following tables summarize quantitative data on the selective demethylation of various methoxyarenes using BCl₃, adapted from the work of Carvalho and Sargent.

Table 1: Cleavage of Methoxybenzene Compounds with this compound

SubstrateBCl₃ (equiv.)Reaction Time (h)Product(s)Yield (%)
1,2,3-Trimethoxybenzene1.142,6-Dimethoxyphenol75
1,2,3-Trimethoxybenzene2.2222-Methoxypyrocatechol75
2',3',4'-Trimethoxyacetophenone1.1262'-Hydroxy-3',4'-dimethoxyacetophenone80
2,3,4-Trimethoxytoluene1.133,4-Dimethoxy-2-methylphenol90
2,3,4-Trimethoxytoluene2.2414-Methoxy-2,3-dimethylphenol90

Table 2: Cleavage of Methoxyarenes with this compound

SubstrateBCl₃ (equiv.)Reaction Time (h)Product(s)Yield (%)
1,8-Dimethoxynaphthalene1.10.58-Methoxy-1-naphthol95
1,8-Dimethoxynaphthalene2.22Naphthalene-1,8-diol95
1,4,5,8-Tetramethoxynaphthalene2.20.54,8-Dimethoxy-1,5-naphthoquinone90
2,7-Dimethoxydibenzofuran1.1227-Methoxydibenzofuran-2-ol90

Experimental Protocols

Protocol 1: Selective Demethylation of a Sterically Hindered Aryl Methyl Ether

This protocol is a general guideline for the selective demethylation of a sterically hindered methoxy group in a polymethoxyarene.

Materials:

  • Aryl methyl ether

  • This compound (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the aryl methyl ether (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C or 0 °C using an ice-salt or ice bath.

  • Slowly add the BCl₃ solution (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.

  • Add saturated aqueous NaHCO₃ and stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Mechanism of BCl₃-Mediated Ether Cleavage

ether_cleavage cluster_step1 Step 1: Lewis Acid-Base Adduct Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis Ether R-O-R' Adduct R-O⁺(BCl₃⁻)-R' Ether->Adduct Coordination BCl3 BCl₃ BCl3->Adduct Adduct2 R-O⁺(BCl₃⁻)-R' Cleavage [Transition State] Adduct2->Cleavage SN2 Attack by Cl⁻ Products R-Cl + R'-OBCl₂ Cleavage->Products Intermediate R'-OBCl₂ FinalProduct R'-OH + B(OH)₃ + HCl Intermediate->FinalProduct Water H₂O Water->FinalProduct workflow start Start setup Dissolve Substrate in Anhydrous DCM under N₂ start->setup cool Cool to -10 °C setup->cool add_bcl3 Add BCl₃ (1.1 eq) Dropwise cool->add_bcl3 react Stir at Room Temp & Monitor by TLC add_bcl3->react quench Quench with Methanol at 0 °C react->quench workup Aqueous Workup (NaHCO₃, H₂O, Brine) quench->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end troubleshoot problem Problem Incomplete Reaction check_time Is reaction time sufficient? problem->check_time check_equiv Are BCl₃ equivalents sufficient? check_time->check_equiv Yes increase_time Action: Increase Reaction Time check_time->increase_time No check_temp Is temperature appropriate? check_equiv->check_temp Yes increase_equiv Action: Increase BCl₃ Equivalents check_equiv->increase_equiv No increase_temp Action: Increase Temperature check_temp->increase_temp No monitor Monitor by TLC/LC-MS check_temp->monitor Yes increase_time->monitor increase_equiv->monitor increase_temp->monitor

References

Technical Support Center: Boron Trichloride Reactions with Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the side reactions of boron trichloride (B1173362) (BCl₃) in carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: What is boron trichloride primarily used for in carbohydrate chemistry?

A1: this compound is a powerful Lewis acid commonly used for the deprotection of carbohydrate derivatives. Its primary application is the cleavage of ether linkages, particularly for the removal of benzyl (B1604629) (Bn) and methyl (Me) ethers, which are common protecting groups for hydroxyl functionalities in carbohydrates.[1][2] It is also effective for the deacylation of carbohydrate esters and the cleavage of acetals, ketals, and glycosidic bonds.

Q2: What are the most common side reactions observed when using this compound with carbohydrates?

A2: The most frequently encountered side reactions include:

  • Incomplete deprotection: This leads to a complex mixture of partially protected carbohydrate derivatives.[3]

  • Formation of 5-Hydroxymethylfurfural (B1680220) (HMF): This is a significant side reaction when working with D-fructose or its derivatives.

  • Formation of chlorodeoxy sugars: This can occur with substrates containing anhydro sugar functionalities, such as 2,3-anhydro sugars.

  • Anhydro sugar formation: Intramolecular cyclization can lead to the formation of anhydro derivatives.

  • Rearrangement and degradation: Under harsh conditions, the carbohydrate backbone can undergo rearrangements or degradation.

  • C-Benzylation: During the debenzylation of C-glycosides, the cleaved benzyl group can re-react with the carbohydrate moiety at a carbon atom.

Q3: How can I minimize side reactions?

A3: Minimizing side reactions requires careful control of experimental conditions:

  • Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and reduce the rate of side reactions.

  • Stoichiometry: Using the minimum effective amount of BCl₃ is crucial. An excess of the reagent can lead to undesired reactions.

  • Reaction Time: Monitoring the reaction closely by techniques like Thin Layer Chromatography (TLC) and quenching it as soon as the starting material is consumed can prevent the formation of byproducts.[3]

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are typically used.

  • Scavengers: In debenzylation reactions, a cation scavenger like pentamethylbenzene (B147382) can be added to trap the liberated benzyl cation and prevent C-benzylation.

Q4: Are there any protecting groups that are stable to this compound?

A4: Yes, some protecting groups exhibit stability towards BCl₃ under specific conditions. For instance, p-toluenesulfonic esters (tosylates) are generally stable. The stability of silyl (B83357) ethers is dependent on the steric bulk of the substituents on the silicon atom, with more hindered groups like tert-butyldiphenylsilyl (TBDPS) being more robust than less hindered ones like trimethylsilyl (B98337) (TMS).

Troubleshooting Guides

Issue 1: A complex mixture of products is observed on TLC after a debenzylation reaction.
Possible Cause Troubleshooting Steps
Incomplete Reaction The TLC plate shows multiple spots corresponding to partially debenzylated intermediates.[3] Increase the reaction time slightly or allow the reaction to warm gradually to a slightly higher temperature (e.g., from -78 °C to -40 °C). Consider adding a small excess of BCl₃.
Prolonged Reaction Time The desired product has formed but is subsequently degrading or undergoing further reactions. Optimize the reaction time by quenching aliquots at different time points to find the optimal window for product formation.
Excess this compound Too much BCl₃ can lead to non-selective cleavage of other functional groups or degradation. Use a stoichiometric amount of BCl₃ relative to the number of ether groups to be cleaved.
Moisture in the Reaction BCl₃ reacts violently with water, which can lead to uncontrolled reactions and byproduct formation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Issue 2: Formation of a yellow or brown baseline material, and a major byproduct is identified as 5-HMF.
Possible Cause Troubleshooting Steps
Fructose (B13574) or Fructoside Substrate D-Fructose and its derivatives are known to dehydrate to form 5-hydroxymethylfurfural (HMF) in the presence of strong Lewis acids like BCl₃. If possible, consider an alternative synthetic route that avoids the use of BCl₃ on fructose-containing intermediates. If BCl₃ must be used, employ very mild conditions (low temperature, short reaction time) and purify the product immediately after workup.
High Reaction Temperature Elevated temperatures accelerate the dehydration of fructose to HMF.[4] Maintain a low temperature throughout the reaction.
Issue 3: Mass spectrometry indicates the presence of chlorinated species in the product mixture.
Possible Cause Troubleshooting Steps
Presence of an Anhydro Ring Substrates containing strained rings, such as 2,3-anhydro sugars, are susceptible to ring-opening by the chloride ion from BCl₃, leading to the formation of chlorodeoxy derivatives. Alternative deprotection methods that do not involve strong Lewis acids and a nucleophilic counterion should be considered for such substrates.
Reaction with Acetal (B89532) Protecting Groups Cleavage of acetal protecting groups can sometimes lead to the formation of chloro-functionalized byproducts. Use milder conditions and carefully monitor the reaction.

Quantitative Data Summary

The following table summarizes available quantitative data on the side reactions of this compound with carbohydrates. It is important to note that yields are highly substrate-dependent and the conditions provided are illustrative.

Carbohydrate DerivativeProtecting GroupReagent & ConditionsDesired ProductYield (%)Side Product(s)Side Product Yield (%)Reference
Per-O-benzylated C-glucopyranosylBenzylBCl₃, CH₂Cl₂, -78°C to -40°CRegioselective debenzylation at C-4~60-70%Mixture of other debenzylated isomersNot specified[5]
Per-O-benzylated C-galactopyranosylBenzylBCl₃, CH₂Cl₂, -78°C to -40°CRegioselective debenzylation at C-3~60-70%Mixture of other debenzylated isomersNot specified[5]
Fructose derivativesVariousBCl₃--5-HydroxymethylfurfuralHigh
2,3-Anhydro sugarsVariousBCl₃--Chlorodeoxy derivativesSignificant

Experimental Protocols

Protocol 1: General Procedure for Debenzylation of a Per-O-benzylated Glucopyranoside
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the per-O-benzylated carbohydrate (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add a 1.0 M solution of this compound in DCM (1.1 equivalents per benzyl group to be cleaved) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a 1:1 mixture of methanol (B129727) and DCM, followed by saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Debenzylation with a Cation Scavenger to Prevent C-Benzylation
  • Preparation: Under an inert atmosphere, dissolve the per-O-benzylated carbohydrate (1 equivalent) and pentamethylbenzene (1.5-3 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C.

  • Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in DCM (1.1 equivalents per benzyl group).

  • Monitoring and Work-up: Follow steps 4-7 from Protocol 1. The scavenger will trap the benzyl cations, preventing their reaction with the carbohydrate ring.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve protected carbohydrate in anhydrous DCM inert Inert Atmosphere (Ar or N2) cool Cool to -78°C start->cool add_bcl3 Add BCl3 solution dropwise cool->add_bcl3 monitor Monitor by TLC add_bcl3->monitor quench Quench with Methanol/DCM then NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for BCl₃-mediated deprotection.

Side_Reactions cluster_pathways Reaction Pathways start Protected Carbohydrate + BCl3 desired Desired Deprotected Product start->desired Controlled Conditions (Low Temp, Stoichiometric BCl3) incomplete Incomplete Deprotection (Mixture of Products) start->incomplete Insufficient Time/ Reagent hmf 5-Hydroxymethylfurfural (from Fructose) start->hmf Fructose Substrate chloro Chlorodeoxy Sugar (from Anhydro Sugars) start->chloro Anhydro Substrate rearrange Rearrangement/ Degradation start->rearrange Harsh Conditions (High Temp, Excess BCl3)

Caption: Potential reaction pathways in BCl₃ treatment of carbohydrates.

Troubleshooting_Logic cluster_analysis Analysis of Outcome cluster_solutions Potential Solutions start Unexpected Result in BCl3 Reaction tlc Complex mixture on TLC? start->tlc yellow Yellow/brown coloration (HMF suspected)? start->yellow mass_spec Chlorinated species in Mass Spec? start->mass_spec sol_tlc Adjust reaction time/temp Check stoichiometry Ensure anhydrous conditions tlc->sol_tlc If Yes sol_yellow Use milder conditions Consider alternative deprotection yellow->sol_yellow If Yes sol_mass Avoid BCl3 for anhydro sugars Consider alternative deprotection mass_spec->sol_mass If Yes

References

Technical Support Center: Purification of Boron Trichloride (BCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Boron trichloride (B1173362) (BCl₃) to remove phosgene (B1210022) (COCl₂) impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of BCl₃.

Issue 1: Incomplete Removal of Phosgene

Question: My final BCl₃ product still shows significant phosgene contamination after purification. What are the possible causes and how can I resolve this?

Answer: Incomplete phosgene removal can stem from several factors depending on the purification method employed. Here’s a breakdown of potential causes and solutions:

  • For Catalytic Decomposition Methods:

    • Cause: Incorrect reactor temperature. The catalytic decomposition of phosgene over activated carbon is highly temperature-dependent.[1][2]

    • Solution: Ensure the temperature of the catalyst bed is within the optimal range of 350°C to 550°C.[1] Temperatures below 300°C can lead to significantly reduced phosgene destruction.[1]

    • Cause: Catalyst deactivation. The carbon catalyst can be deactivated by chlorine present in the BCl₃ stream or generated from phosgene dissociation.[1]

    • Solution: If using hydrogen in the process, ensure it is added simultaneously with the boron trichloride to prevent catalyst deactivation.[1] Consider regenerating or replacing the catalyst bed.

    • Cause: Insufficient hydrogen supply. When using catalytic hydrogenation, a stoichiometric excess of hydrogen is required to drive the reaction.

    • Solution: Use a molar excess of hydrogen, typically 25% to 100% more than the stoichiometric amount based on the phosgene impurity level.[1]

  • For Photochemical Decomposition (UV Photolysis) Methods:

    • Cause: Recombination of decomposition products. Phosgene decomposes into carbon monoxide (CO) and chlorine (Cl₂) under UV radiation, but these products can recombine to form phosgene again if not removed.[3]

    • Solution: Implement a sparging system using an inert gas, such as nitrogen, to continuously remove CO and Cl₂ from the liquid BCl₃ during photolysis.[3]

    • Cause: Incorrect UV wavelength or intensity. The photolytic decomposition is wavelength-specific.

    • Solution: Use a UV source that emits in the range of 230 to 270 nanometers for effective phosgene decomposition.[3] Ensure the lamp intensity is sufficient for the volume of BCl₃ being treated.

Issue 2: Formation of New Impurities in the Purified BCl₃

Question: After purification, I've noticed the presence of new impurities like hydrogen chloride (HCl) or free chlorine (Cl₂) in my BCl₃. Why is this happening and what can I do?

Answer: The formation of new impurities is a common issue related to the decomposition of phosgene.

  • Cause: Catalytic decomposition of phosgene (COCl₂) inherently produces byproducts.

    • Without hydrogen, phosgene decomposes into carbon monoxide (CO) and chlorine (Cl₂).[2][4]

    • In the presence of hydrogen, the reaction produces hydrogen chloride (HCl) and carbon monoxide (CO).[1]

  • Solution: A multi-step purification process is often necessary.

    • Following thermal decomposition, the gas stream should be cooled to between 10°C and 26°C.[4]

    • Pass the cooled stream through an adsorption unit containing activated carbon to remove the free chlorine.[2][4]

    • Subsequent stripping with an inert gas can then be used to remove the lighter gaseous impurities like CO and HCl.[2]

Logical Flow for Troubleshooting New Impurities

start New Impurity Detected (HCl or Cl2) check_method Identify Purification Method start->check_method catalytic Catalytic Decomposition check_method->catalytic Catalytic photolytic UV Photolysis check_method->photolytic Photolytic catalytic_h2 Was Hydrogen Used? catalytic->catalytic_h2 photolytic_sparge Is inert gas sparging effective? photolytic->photolytic_sparge hcl_impurity Impurity is likely HCl. Implement downstream stripping with inert gas. catalytic_h2->hcl_impurity Yes cl2_impurity Impurity is likely Cl2. Implement downstream cooling and adsorption. catalytic_h2->cl2_impurity No cl2_recomb Ineffective sparging leads to Cl2 buildup. Optimize sparging rate and consider downstream adsorption. photolytic_sparge->cl2_recomb No sparge_ok Cl2 levels should be minimal. Verify analytical method. photolytic_sparge->sparge_ok Yes

Caption: Troubleshooting logic for identifying the source of new impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove phosgene from this compound by simple distillation?

A1: It is challenging to remove phosgene from BCl₃ using simple distillation because their boiling points are very similar. This similarity in volatilities makes achieving a clean separation by fractional distillation impractical and inefficient for reaching the low parts-per-million (ppm) levels required for applications like micro-electronics.[2][3][5]

Q2: What are the primary methods for purifying BCl₃ to remove phosgene?

A2: The main industrial and laboratory methods for phosgene removal from BCl₃ include:

  • Catalytic Decomposition: Using a catalyst, typically activated carbon, at elevated temperatures (300-700°C) to break down phosgene into CO and Cl₂ or, with the addition of hydrogen, into CO and HCl.[1][2]

  • Photochemical Decomposition: Employing ultraviolet (UV) light to selectively dissociate phosgene molecules into CO and Cl₂.[3][6][7] This is often followed by sparging with an inert gas to remove the decomposition products.[3]

  • Adsorption: Using adsorbents like activated carbon to remove chlorine that is produced from phosgene decomposition.[2][5]

Q3: What safety precautions should be taken when handling BCl₃ and phosgene?

A3: Both this compound and phosgene are highly toxic and corrosive. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. BCl₃ reacts with water to form hydrochloric acid and boric acid, so all equipment must be scrupulously dry.[8] Phosgene is a potent respiratory irritant, and exposure can be lethal.[9] Emergency vent scrubber systems using caustic solutions (like sodium hydroxide) are a critical safety measure in case of accidental releases.[10][11]

Q4: How can I detect low levels of phosgene in my BCl₃ sample?

A4: Detecting phosgene at low ppm or even parts-per-billion (ppb) levels requires sensitive analytical techniques.

  • Infrared (IR) Spectroscopy: This method can be used to analyze samples before and after purification to determine the reduction in phosgene concentration.[1]

  • Gas Chromatography (GC): GC coupled with a suitable detector, such as a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS), is a common method for quantifying phosgene.[12]

  • High-Performance Liquid Chromatography (HPLC): Phosgene can be derivatized with a reagent like aniline (B41778) to form a stable compound (carbanilide), which can then be detected at very low levels using HPLC with a UV detector.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the primary purification methods.

Table 1: Operating Conditions for Catalytic Decomposition

ParameterValueReference
CatalystSubstantially metal-free carbon (e.g., activated carbon)[1][2]
Temperature Range300°C - 700°C[1]
Optimal Temperature350°C - 550°C[1]
Hydrogen RequirementStoichiometric to 100% molar excess (based on phosgene)[1]
Typical Purity Achieved< 0.1 ppm phosgene[4]

Table 2: Operating Conditions for Photochemical Decomposition

ParameterValueReference
Radiation SourceKrF excimer laser, mercury arc lamp[6]
Wavelength230 - 270 nm[3]
Sparging GasNitrogen or other inert gas[3]
Example Initial Phosgene~148 ppm[3]
Example Final Phosgene~10 ppm[3]

Experimental Protocols

Protocol 1: Catalytic Decomposition of Phosgene in BCl₃

This protocol describes a general procedure for removing phosgene from a vaporous stream of BCl₃ using an activated carbon catalyst.

  • System Preparation:

    • Construct a reactor system using materials compatible with BCl₃, HCl, and Cl₂ at high temperatures.

    • Pack a tubular reactor with substantially metal-free activated carbon.[1]

    • Install the reactor inside a tube furnace capable of reaching at least 700°C.

    • Connect the impure BCl₃ source, a hydrogen source (if used), and a nitrogen source for purging to the reactor inlet through mass flow controllers.

    • Connect the reactor outlet to a cooling system, an adsorption trap filled with activated carbon, and then to a final collection vessel or analytical equipment.

  • Catalyst Activation:

    • Heat the carbon catalyst bed to 500°C.[1]

    • Purge the system with dry nitrogen for at least 40 minutes to remove any adsorbed water.[1]

  • Purification Process:

    • Adjust the furnace temperature to the desired setpoint (e.g., 400-500°C).[1]

    • Introduce the vaporous BCl₃ containing phosgene into the reactor at a controlled flow rate.

    • Simultaneously introduce hydrogen gas at a molar excess based on the phosgene concentration.[1]

    • Pass the effluent gas from the reactor through a condenser to cool it to approximately 10-26°C.[4]

    • Direct the cooled gas through the downstream activated carbon trap to adsorb the generated chlorine.[2]

    • Collect the purified BCl₃ in a cold trap or collection cylinder.

  • Analysis:

    • Collect samples of the final product and analyze for residual phosgene, HCl, and Cl₂ using an appropriate analytical method (e.g., IR spectroscopy, GC-MS).

Experimental Workflow: Catalytic Decomposition

cluster_prep System Preparation cluster_purify Purification cluster_collect Collection & Analysis prep_reactor Pack Reactor with Activated Carbon prep_purge Heat to 500°C and Purge with N2 prep_reactor->prep_purge impure_bcl3 Impure BCl3 (Vapor) reactor Heated Reactor (400-500°C) impure_bcl3->reactor h2_source H2 Source h2_source->reactor cooler Cooler (10-26°C) reactor->cooler adsorber Adsorption Trap (Activated Carbon) cooler->adsorber collection Purified BCl3 Collection adsorber->collection analysis Analysis (IR, GC-MS) collection->analysis

Caption: Workflow for BCl₃ purification via catalytic decomposition.

References

Technical Support Center: Managing BCl₃ Reactions with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling reactions involving Boron Trichloride (B1173362) (BCl₃) and protic solvents. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of reacting BCl₃ with protic solvents like water or alcohols?

A1: The reaction of BCl₃ with protic solvents is highly exothermic and violent, releasing significant heat.[1][2] The primary hazards include:

  • Rapid Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic.[3][4] This can cause a rapid pressure buildup in a closed system, leading to a risk of explosion.

  • Corrosive Fumes: BCl₃ fumes in the presence of moist air, creating corrosive HCl.[5]

  • Severe Burns: Both BCl₃ and the resulting HCl can cause severe burns to the skin, eyes, and respiratory tract.[3]

Q2: What are the main products of the reaction between BCl₃ and protic solvents?

A2: The reaction with water yields boric acid and hydrochloric acid.[3][6] With alcohols, it forms borate (B1201080) esters and hydrochloric acid. For example, with methanol, it produces trimethyl borate.[3]

Q3: What personal protective equipment (PPE) is mandatory when working with BCl₃?

A3: Due to its corrosive and toxic nature, a high level of PPE is required:

  • Eye Protection: Chemical splash goggles and a full-face shield are essential.

  • Hand Protection: Use acid-resistant gloves, such as Viton® or butyl rubber. It is often recommended to wear two pairs of gloves.

  • Body Protection: An acid-resistant apron or a full chemical-resistant suit should be worn over a lab coat.

  • Respiratory Protection: Work must be conducted in a well-ventilated fume hood. For emergencies or situations with potential for high exposure, a self-contained breathing apparatus (SCBA) is necessary.

Q4: How should BCl₃ be stored?

A4: BCl₃ should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.[5] Containers should be kept tightly closed and protected from moisture to prevent pressure buildup from the reaction with ambient humidity.

Troubleshooting Guides

Issue 1: The reaction is proceeding too vigorously, with excessive heat and gas evolution.

Possible Cause:

  • The rate of addition of BCl₃ or the protic solvent is too fast.

  • The initial reaction temperature is too high.

  • The concentration of the reagents is too high.

Solution:

  • Stop Addition: Immediately cease the addition of the reagent.

  • Cooling: Ensure the reaction vessel is being efficiently cooled with an ice bath or other appropriate cooling system.

  • Dilution: If safe to do so, add a dry, inert solvent (e.g., dichloromethane, hexane) to dilute the reaction mixture and help dissipate heat.

  • Controlled Quenching: If the reaction is uncontrollable, prepare for an emergency quench by slowly adding the reaction mixture to a large volume of a cooled, inert solvent.

Issue 2: A white precipitate forms during the reaction or workup.

Possible Cause:

  • Reaction with Moisture: BCl₃ readily reacts with atmospheric or solvent moisture to form boric acid, which is a white solid.

  • Formation of Boronic Acid Complexes: In demethylation reactions, intermediate boron complexes can precipitate.[7]

  • Insoluble Byproducts: Depending on the substrate, other insoluble byproducts may form.

Solution:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the formation of boric acid.

  • Workup Procedure: During aqueous workup, the addition of more water or an organic solvent can help dissolve some precipitates. In some cases, adjusting the pH of the aqueous layer can aid in dissolution.

  • Filtration: If the precipitate is a byproduct, it may be possible to remove it by filtration.

Issue 3: Incomplete reaction or low yield, especially in demethylation of ethers.

Possible Cause:

  • Insufficient Reagent: Not enough BCl₃ was used to drive the reaction to completion. Typically, 1.1 to 3 equivalents per ether group are recommended.[8]

  • Reagent Quality: The BCl₃ may have degraded due to exposure to moisture.[8]

  • Reaction Time/Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion.[8]

  • Premature Quenching: The reaction was stopped before it was complete.

Solution:

  • Reagent Stoichiometry: Increase the equivalents of BCl₃.

  • Fresh Reagent: Use a fresh bottle of BCl₃ or a freshly prepared solution.

  • Optimize Conditions: Gradually increase the reaction temperature after the initial exothermic addition and extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.

  • Proper Quenching: Ensure the reaction is complete before quenching. A common method for quenching is the slow addition of methanol.[7]

Quantitative Data

The reaction of BCl₃ with protic solvents is highly exothermic. The heat of hydrolysis provides a good indication of the energy released.

ReactionEnthalpy of Reaction (ΔH) at 25°CReference
BCl₃(l) + 3H₂O(l) → H₃BO₃(s) + 3HCl(aq)-69.2 kcal/mol (-289.5 kJ/mol)[9][10]
BCl₃(g) + 3H₂O(l) → H₃BO₃(s) + 3HCl(g)-26.9 kcal/mol (-112.5 kJ/mol)[11]

Note: The heat of reaction with alcohols is expected to be of a similar magnitude.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Reaction of BCl₃ with an Alcohol
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate: Add the anhydrous alcohol and a dry, inert solvent (e.g., dichloromethane) to the reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78°C or 0°C) using a dry ice/acetone bath or an ice bath.

  • BCl₃ Addition: Slowly add the BCl₃ solution (e.g., 1M in an inert solvent) dropwise from the dropping funnel to the stirred alcohol solution. Monitor the internal temperature closely to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a specified period, then slowly warm to room temperature. Monitor the reaction progress by TLC or another suitable method.

  • Quenching: Once the reaction is complete, cool the mixture again and slowly add a quenching agent, such as excess dry methanol, to react with any remaining BCl₃.[7]

  • Workup: Proceed with a standard aqueous workup, which may involve washing with water, brine, and drying the organic layer over an anhydrous salt like sodium sulfate.

Protocol 2: Safe Quenching of Excess BCl₃
  • Cooling: Cool the reaction vessel containing excess BCl₃ in an ice bath.

  • Dilution: Dilute the mixture with a dry, inert solvent (e.g., hexanes or dichloromethane).

  • Slow Addition of Protic Solvent: Under an inert atmosphere and with vigorous stirring, slowly add a less reactive alcohol like isopropanol (B130326) or ethanol (B145695) dropwise.[12]

  • Final Quench: After the initial vigorous reaction has subsided, cautiously add water dropwise to quench any remaining reactive species.[12]

  • Neutralization: Neutralize the resulting acidic solution with a base like sodium bicarbonate before disposal.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 react1 Dissolve Substrate in Anhydrous Solvent prep2->react1 react2 Cool to Low Temperature (-78°C to 0°C) react1->react2 react3 Slowly Add BCl3 react2->react3 react4 Monitor Temperature react3->react4 react5 Stir and Warm to RT react3->react5 react6 Monitor Progress (TLC/GC) react5->react6 work1 Cool Reaction react6->work1 work2 Quench with Methanol work1->work2 work3 Aqueous Extraction work2->work3 work4 Dry and Concentrate work3->work4

Caption: Experimental workflow for BCl₃ reactions.

Troubleshooting_Exotherm cluster_immediate_actions Immediate Actions cluster_stabilization Stabilization cluster_prevention Future Prevention start Excessive Exotherm and Gas Evolution action1 Stop Reagent Addition start->action1 action2 Ensure Efficient Cooling action1->action2 stab1 Dilute with Inert Solvent action2->stab1 If reaction still vigorous prev1 Slower Addition Rate action2->prev1 If reaction is under control stab2 Controlled Quench (if necessary) stab1->stab2 stab2->prev1 After stabilization prev2 Lower Initial Temperature prev1->prev2 prev3 Use More Dilute Reagents prev2->prev3

Caption: Troubleshooting excessive exothermic reactions.

References

Technical Support Center: BCl₃ Catalyzed Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boron Trichloride (BCl₃) catalyzed Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving selectivity and overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity (Ortho vs. Para Isomers)

Q1: My reaction is producing a mixture of ortho and para isomers with low selectivity. How can I favor the formation of the para product?

A1: Achieving high para selectivity often involves controlling the steric and electronic factors of the reaction. Here are key strategies:

  • Temperature Control: Lowering the reaction temperature generally favors the formation of the para isomer, which is often the thermodynamically more stable product due to reduced steric hindrance. Reactions can be run at 0 °C or even lower to enhance selectivity.[1]

  • Solvent Choice: The polarity of the solvent can significantly influence the product ratio.[2] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can favor the kinetically controlled ortho product. In contrast, more polar solvents like nitrobenzene (B124822) can promote the formation of the thermodynamically favored para isomer by stabilizing the reaction intermediates differently.[2]

  • Steric Hindrance: If your aromatic substrate allows, introducing a bulky directing group can sterically hinder the ortho positions, thereby increasing the proportion of the para product.

Q2: I am observing the formation of the meta isomer, which is unexpected. What could be the cause?

A2: The formation of a meta product is unusual for activating or ortho, para-directing groups.[3][4] This outcome typically points to one of two issues:

  • Reaction with a Deactivating Group: Ensure your starting material does not contain strongly deactivating, meta-directing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[5][6] BCl₃-catalyzed reactions are often ineffective with strongly deactivated rings.[7]

  • Lewis Acid Interaction: If your substrate contains a basic functional group, like an amine (-NH₂), the BCl₃ catalyst can coordinate with it. This converts the activating group into a deactivating, meta-directing ammonium-boron complex.[6]

Issue 2: Low or No Product Yield

Q3: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

A3: Low or no yield in BCl₃-catalyzed reactions can often be traced back to catalyst deactivation or substrate incompatibility.

  • Catalyst Deactivation: BCl₃ is highly sensitive to moisture.[5][7] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. Always use freshly distilled, anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[5][8][9] This removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of BCl₃ is often required, rather than a catalytic amount.

  • Substrate Limitations: Aromatic rings with strongly electron-withdrawing groups are deactivated and generally do not undergo Friedel-Crafts reactions.[5][6] Additionally, substrates with Lewis basic groups (like -NH₂ or -OH) can complex with BCl₃, rendering both the substrate and catalyst inactive.

Issue 3: Polysubstitution and Rearrangements

Q4: I am getting significant amounts of di- or poly-substituted products. How can I achieve mono-substitution?

A4: Polysubstitution is a more common problem in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.[10]

  • Use Friedel-Crafts Acylation: The acyl group (-COR) is electron-withdrawing and deactivates the aromatic ring, preventing further substitution.[8][9] If an alkylated product is desired, the resulting ketone can be reduced to the corresponding alkane using methods like the Wolff-Kishner or Clemmensen reduction.[8][11]

  • Control Stoichiometry: Using a large excess of the aromatic substrate can statistically favor mono-alkylation.

Q5: The product I isolated is an isomer of my target molecule. Why did a rearrangement occur?

A5: This is a classic issue in Friedel-Crafts alkylation involving the formation of a carbocation intermediate.[11][12]

  • Carbocation Rearrangement: Primary alkyl halides will form a primary carbocation that can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[11][12] For example, alkylating benzene (B151609) with 1-chloropropane (B146392) will yield isopropylbenzene as the major product, not n-propylbenzene.[11]

  • Solution - Acylation: The most effective way to prevent rearrangements is to use the Friedel-Crafts acylation reaction. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[8][11] The resulting ketone can then be reduced to obtain the desired straight-chain alkyl product.[11]

Data Presentation: Factors Influencing Selectivity

The following tables summarize how different experimental parameters can be adjusted to control the regioselectivity of the reaction.

Table 1: Effect of Temperature on Regioselectivity

TemperatureTypical Effect on Product Ratio (para : ortho)Rationale
High (e.g., > 60 °C)Decreased selectivityProvides enough energy to overcome the activation barrier for both isomers, leading to a product mixture reflecting kinetic control.[1][13]
Low (e.g., 0 °C to -20 °C)Increased selectivity for the para isomerFavors the formation of the more sterically stable, thermodynamic product.[1]

Table 2: Effect of Solvent on Product Distribution in Naphthalene Acylation

SolventPolarityPredominant ProductRationale
Carbon Disulfide (CS₂)Non-polar1-acetylnaphthalene (α-substitution)Favors the kinetically controlled product.[2]
Dichloromethane (CH₂Cl₂)Polar Aprotic1-acetylnaphthalene (α-substitution)Favors the kinetically controlled product.[2]
Nitrobenzene (PhNO₂)Polar2-acetylnaphthalene (β-substitution)The polar solvent allows for equilibration to the more thermodynamically stable product.[2]

Experimental Protocols

Protocol: High-Selectivity para-Acylation of Toluene (B28343)

This protocol is designed to maximize the yield of the para-acylated product while minimizing the formation of the ortho isomer.

1. Materials and Setup:

  • Reactants: Toluene (excess), Acetyl Chloride, this compound (BCl₃, 1M solution in hexanes or CH₂Cl₂).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Glassware: All glassware must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon.

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

2. Procedure:

  • Charge the round-bottom flask with toluene (3.0 eq.) and anhydrous CH₂Cl₂.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the BCl₃ solution (1.1 eq.) to the stirred mixture while maintaining the temperature at 0 °C.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in a small amount of anhydrous CH₂Cl₂.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water with vigorous stirring. This will hydrolyze the BCl₃ and break up the ketone-catalyst complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the pure p-methylacetophenone.

Visualizations: Diagrams and Workflows

Reaction Mechanism

G AcCl R-CO-Cl (Acyl Chloride) Complex [R-CO-Cl---BCl₃] Activated Complex AcCl->Complex + BCl₃ BCl3 BCl₃ Acylium R-C≡O⁺ (Acylium Ion) + BCl₄⁻ Complex->Acylium Forms Electrophile Sigma σ-Complex (Arenium Ion) Benzene Aromatic Ring (Ar-H) Benzene->Sigma + Acylium Ion ProductComplex [Ar-CO-R---BCl₃] Product Complex Sigma->ProductComplex - H⁺ (to BCl₄⁻) Regenerates BCl₃ Product Ar-CO-R (Ketone Product) ProductComplex->Product + H₂O Workup Aqueous Workup (H₂O)

Caption: Mechanism of BCl₃ catalyzed Friedel-Crafts acylation.

Troubleshooting Workflow for Poor Selectivity

G Start Poor Regioselectivity (e.g., low para:ortho ratio) CheckTemp Is reaction run at low temperature (e.g., ≤ 0 °C)? Start->CheckTemp LowerTemp Action: Lower reaction temperature to -20 °C to 0 °C. CheckTemp->LowerTemp No CheckSolvent What is the solvent polarity? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent UsePolar Action: Switch to a more polar solvent (e.g., Nitrobenzene) to favor thermodynamic product. CheckSolvent->UsePolar Non-polar UseNonPolar Action: Switch to a non-polar solvent (e.g., CS₂) to favor kinetic product. CheckSolvent->UseNonPolar Polar CheckSterics Can sterics be modified? UsePolar->CheckSterics UseNonPolar->CheckSterics ModifySubstrate Action: Use substrate with a bulkier directing group to hinder ortho position. CheckSterics->ModifySubstrate Yes End Re-evaluate Results CheckSterics->End No ModifySubstrate->End

Caption: Troubleshooting workflow for poor regioselectivity.

Kinetic vs. Thermodynamic Control

Caption: Factors influencing kinetic vs. thermodynamic products.

References

Preventing polymerization during BCl₃ mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boron Trichloride (BCl₃) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter and provide actionable solutions.

Q1: I am observing a significant amount of insoluble, sticky material in my reaction mixture after a BCl₃-mediated reaction. What is it and how can I prevent it?

A: The insoluble, sticky material is likely a polymeric byproduct. BCl₃ is a strong Lewis acid and can act as an initiator for cationic polymerization, especially with substrates that can form stable carbocations. This is a common issue, particularly in reactions like ether deprotection (demethylation or debenzylation) where carbocationic intermediates can be generated.

Prevention Strategies:

  • Low Temperature: Maintaining a very low reaction temperature is the most critical factor in preventing polymerization. Performing the reaction at -78 °C (dry ice/acetone bath) can significantly suppress the rate of polymerization relative to the desired reaction (e.g., ether cleavage).

  • Slow Addition of BCl₃: Adding the BCl₃ solution dropwise to the cooled solution of your substrate helps to maintain a low localized concentration of the Lewis acid, which can minimize the initiation of polymerization.

  • Use of Cation Scavengers: Incorporating a cation scavenger in your reaction mixture can trap the carbocationic species that initiate polymerization.

  • Appropriate Quenching: A carefully planned quenching procedure is essential to neutralize the BCl₃ and any reactive intermediates at the end of the reaction before they can initiate polymerization upon warming.

Q2: What are the optimal reaction conditions to minimize polymerization during BCl₃-mediated ether cleavage/deprotection?

A: Optimizing reaction conditions is key to favoring the desired cleavage reaction over polymerization. The following parameters should be carefully controlled:

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes the rate of polymerization, which typically has a higher activation energy than ether cleavage.
Solvent Anhydrous Dichloromethane (B109758) (DCM)A common solvent for BCl₃ reactions; its low freezing point makes it suitable for low-temperature reactions. Ensure it is rigorously dried to prevent side reactions with water.
BCl₃ Equivalents 1.1 - 3 equivalents per ether groupUse a slight excess to ensure complete reaction, but avoid a large excess which can promote polymerization. The exact amount should be optimized for your specific substrate.
Reaction Time As short as possible (monitor by TLC/LCMS)Prolonged reaction times, even at low temperatures, can increase the likelihood of side reactions, including polymerization.
Atmosphere Inert (Nitrogen or Argon)BCl₃ reacts vigorously with atmospheric moisture, which can lead to the formation of HCl and boric acid, complicating the reaction and potentially influencing side reactions.

Experimental Protocol: General Procedure for Low-Temperature Demethylation

  • Dissolve the methyl ether substrate in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BCl₃ in DCM dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction at -78 °C following a proper quenching protocol (see Q4).

Q3: My substrate is particularly sensitive to polymerization. Are there any additives I can use to suppress this side reaction?

A: Yes, for substrates that are prone to forming stable carbocations (e.g., those with benzylic or tertiary alkyl groups), the use of a cation scavenger is highly recommended. These additives are "dummy" substrates that are more reactive towards the carbocationic intermediates than your starting material or product, effectively trapping them and preventing them from initiating a polymerization chain.

Cation ScavengerKey Features
Pentamethylbenzene A non-Lewis basic scavenger that effectively traps benzyl (B1604629) cations and other electrophilic species. It is particularly useful in debenzylation reactions.
Anisole Can be used as a scavenger in some cases, but its nucleophilicity might interfere with the desired reaction under certain conditions.

Experimental Protocol: Using a Cation Scavenger

  • In a flame-dried flask under an inert atmosphere, dissolve your substrate and the cation scavenger (e.g., 1.5-3 equivalents of pentamethylbenzene) in anhydrous DCM.

  • Cool the mixture to -78 °C.

  • Proceed with the slow, dropwise addition of the BCl₃ solution.

  • Maintain the low temperature and monitor the reaction as usual.

  • Quench the reaction at low temperature.

Q4: How should I properly quench my BCl₃ reaction to prevent polymerization during workup?

A: A rapid and efficient quench at low temperature is crucial. Simply adding water is often not ideal as the reaction of BCl₃ with water is highly exothermic and can cause a sudden increase in temperature, promoting polymerization.

Recommended Quenching Protocol:

  • While maintaining the reaction at -78 °C, slowly add a quenching agent that can complex with the boron species. A common and effective method is to add a mixture of triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) and methanol (B129727). The amine will neutralize the generated HCl and the excess BCl₃, while the methanol will react with the boron species to form volatile trimethyl borate.

  • After the initial quench at low temperature, allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, you can proceed with a standard aqueous workup, for example, by adding water or a saturated aqueous solution of sodium bicarbonate to remove the boron salts and the amine hydrochloride.

  • Extract the product with an appropriate organic solvent.

Visualizations

Here are some diagrams to help you visualize the troubleshooting process and experimental workflows.

Troubleshooting_Polymerization start Problem: Insoluble, sticky byproduct observed check_polymer Is the byproduct a polymer? start->check_polymer check_temp Was the reaction run at low temperature (-78 °C)? check_polymer->check_temp Yes other_issue Consider other side reactions (e.g., rearrangement, incomplete reaction). check_polymer->other_issue No check_scavenger Is the substrate prone to forming stable carbocations? check_temp->check_scavenger Yes solution_temp Action: Rerun reaction at -78 °C with slow BCl₃ addition. check_temp->solution_temp No check_quench Was a low-temperature quenching protocol used? check_scavenger->check_quench No solution_scavenger Action: Add a cation scavenger (e.g., pentamethylbenzene). check_scavenger->solution_scavenger Yes solution_quench Action: Implement a low-temperature quench with an amine/alcohol mixture. check_quench->solution_quench No end Problem Solved: High yield of desired product check_quench->end Yes solution_temp->end solution_scavenger->end solution_quench->end

Caption: Troubleshooting flowchart for polymerization in BCl₃ reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup & Purification prep prep reaction reaction quench quench workup workup A 1. Flame-dry glassware under inert atmosphere. B 2. Add substrate and scavenger (optional) to anhydrous DCM. A->B C 3. Cool to -78 °C. B->C D 4. Add BCl₃ solution dropwise. C->D E 5. Monitor by TLC/LCMS. D->E F 6. Quench at -78 °C with TEA/MeOH mixture. E->F G 7. Warm to room temperature. F->G H 8. Aqueous workup (e.g., NaHCO₃ wash). G->H I 9. Extraction and purification. H->I

Caption: Workflow for BCl₃ reactions with polymerization prevention.

Cation_Scavenger_Mechanism cluster_pathways BCl3 BCl₃ Substrate Substrate (R-OR') BCl3->Substrate activates Carbocation Carbocation Intermediate (R⁺) Substrate->Carbocation forms Polymer Unwanted Polymer Carbocation->Polymer initiates polymerization (undesired) Desired_Product Desired Product (R-OH) Carbocation->Desired_Product reacts with counter-ion (desired) Scavenger Cation Scavenger (e.g., Pentamethylbenzene) Carbocation->Scavenger is trapped by (preventative) Trapped_Cation Trapped, Unreactive Cation Scavenger->Trapped_Cation

Caption: Role of a cation scavenger in preventing polymerization.

Optimization of BCl₃/Cl₂ plasma etching parameters for aluminum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Boron Trichloride (BCl₃) and Chlorine (Cl₂) plasma etching of aluminum. It is intended for researchers, scientists, and professionals in drug development who may utilize microfabrication techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the BCl₃/Cl₂ plasma etching of aluminum, providing potential causes and recommended solutions.

IssuePotential CausesRecommended Solutions
No Etching or Very Slow Etch Rate - Incomplete native aluminum oxide removal: A thin layer of aluminum oxide (Al₂O₃) naturally forms on the aluminum surface and is resistant to pure Cl₂ plasma.[1][2] - Insufficient Cl₂ concentration: Cl₂ is the primary etchant for aluminum.[3] - Low RF power or bias voltage: Insufficient ion energy to break chemical bonds and remove etch byproducts.- Utilize a BCl₃ pre-treatment step: Before introducing Cl₂, run a pure BCl₃ or BCl₃/Ar plasma to effectively remove the native oxide layer.[1][2] - Increase the Cl₂/BCl₃ ratio: A higher concentration of Cl₂ will increase the chemical etch rate of aluminum.[3] - Increase RF power/bias voltage: This enhances both the physical (sputtering) and chemical aspects of the etching process.
Post-Etch Corrosion (Residue Formation) - Reaction of etch byproducts with ambient moisture: The primary etch byproduct, AlCl₃, is highly corrosive and reacts with water vapor in the air to form residues.[4] - Residual chlorine in the photoresist and on chamber walls. - In-situ passivation: After the main etch, perform a plasma treatment with a fluorine-containing gas like CF₄ or CHF₃ to convert corrosive AlCl₃ to the more stable AlF₃.[4] - Heat the substrate: Maintaining the wafer temperature between 50-70°C helps to volatilize and remove AlCl₃ byproducts during and after the etch process.[1] - DI water rinse: Immediately after etching and passivation, rinse the sample in deionized water to remove any remaining chlorine compounds.[4]
Micromasking or "Grassy" Surface - Incomplete removal of the native oxide layer: Small patches of oxide can act as masks, leading to a rough, "grassy" surface. - Redeposition of etch byproducts or mask material. - Optimize the BCl₃ breakthrough step: Ensure sufficient time and power for the initial BCl₃ plasma to completely clear the native oxide. - Adjust process pressure: Lowering the pressure can sometimes reduce redeposition.
Poor Anisotropy (Undercutting or Bowing) - Excessive chemical etching: A high Cl₂ concentration can lead to isotropic etching, where the aluminum is etched laterally as well as vertically. - Low ion bombardment energy. - Decrease the Cl₂/BCl₃ ratio: A higher BCl₃ concentration can help passivate the sidewalls, protecting them from lateral etching.[5] - Increase bias voltage: Higher ion energy promotes a more directional etch. - Add a passivating gas: Small amounts of N₂ or CHF₃ can be added to the plasma to form a protective polymer layer on the sidewalls.[6]
Notching at the Interface with Underlying Layer - Galvanic corrosion or localized charging at the interface. - Over-etching into the underlying material. - Reduce the BCl₃/Cl₂ ratio during the over-etch step. [5] - Carefully control the over-etch time and endpoint detection.

Frequently Asked Questions (FAQs)

1. What is the primary role of BCl₃ and Cl₂ in the plasma etching of aluminum?

BCl₃ is primarily used to remove the native aluminum oxide (Al₂O₃) layer from the surface of the aluminum.[1][2] Pure Cl₂ plasma is not effective at etching this oxide layer. Once the oxide is removed, Cl₂ acts as the main etchant, reacting with the aluminum to form volatile aluminum chloride (AlCl₃).[3]

2. Why is there a need for a post-etch treatment?

A post-etch treatment is crucial to prevent corrosion. The etch byproduct, AlCl₃, is highly reactive with moisture in the atmosphere, leading to the formation of corrosive residues on the etched surfaces.[4] An in-situ passivation step, often using a fluorine-based plasma (e.g., CF₄ or CHF₃), is performed to convert the reactive AlCl₃ into a more stable compound, aluminum fluoride (B91410) (AlF₃).[4]

3. How can I improve the anisotropy of my aluminum etch?

To achieve a more vertical etch profile (anisotropic), you can:

  • Increase the physical component of the etch: This can be done by increasing the RF bias power, which enhances the directionality of the ion bombardment.

  • Promote sidewall passivation: Increasing the BCl₃ concentration relative to Cl₂ can help in forming a protective layer on the sidewalls, preventing lateral etching.[5] Additives like N₂ can also be used to enhance sidewall polymerization.[6]

4. What are typical starting parameters for a BCl₃/Cl₂ aluminum etch?

Starting parameters can vary significantly depending on the specific etching system. However, a typical two-step process might look like this:

StepParameterTypical Value
1. Native Oxide Breakthrough Gas FlowsBCl₃: 20-50 sccm
Pressure5-20 mTorr
ICP/RF Power100-300 W
Bias Power50-150 W
Time30-60 seconds
2. Main Aluminum Etch Gas FlowsBCl₃: 10-30 sccm, Cl₂: 30-60 sccm
Pressure5-20 mTorr
ICP/RF Power200-500 W
Bias Power100-250 W
Temperature50-70 °C[1]

5. How does temperature affect the etching process?

Temperature plays a critical role in volatilizing the etch byproducts, particularly AlCl₃.[1] Heating the substrate to between 50°C and 70°C is recommended to prevent the condensation of these byproducts on the wafer surface and chamber walls, which can lead to residue and corrosion issues.[1]

Experimental Protocols

Example Protocol for Anisotropic Aluminum Etching with Post-Etch Passivation

This protocol is a general guideline and should be adapted for specific equipment and material stacks.

  • Pre-Etch Preparation:

    • Ensure the process chamber is clean and free of moisture.

    • Heat the substrate holder to the desired temperature (e.g., 60°C).

    • Load the patterned aluminum substrate into the chamber.

  • Native Oxide Breakthrough Step:

    • Stabilize the chamber pressure at 10 mTorr.

    • Introduce BCl₃ gas at a flow rate of 40 sccm.

    • Apply 200W of ICP power and 100W of RIE (bias) power for 45 seconds.

  • Main Etch Step:

    • Introduce Cl₂ gas at a flow rate of 50 sccm while maintaining the BCl₃ flow at 20 sccm.

    • Increase the ICP power to 400W and the RIE power to 200W.

    • Etch until the aluminum layer is cleared. Endpoint detection can be used to monitor the process.

  • Post-Etch Passivation Step (in-situ):

    • Stop the flow of BCl₃ and Cl₂.

    • Introduce CF₄ gas at a flow rate of 40 sccm.

    • Apply 200W of ICP power and 50W of RIE power for 30 seconds. This step converts the corrosive AlCl₃ to the more stable AlF₃.[4]

  • Post-Process Handling:

    • Vent the chamber and unload the substrate.

    • Immediately rinse the substrate in deionized water to remove any remaining chlorine species.[4]

    • Dry the substrate with nitrogen.

Visualizations

TroubleshootingWorkflow start Post-Etch Corrosion Observed? check_passivation Was an in-situ passivation step performed? start->check_passivation Yes implement_passivation Implement in-situ passivation (e.g., CF₄ plasma) after main etch. check_passivation->implement_passivation No check_temp Was the substrate heated during the etch (50-70°C)? check_passivation->check_temp Yes end_good Corrosion Issue Resolved implement_passivation->end_good increase_temp Increase substrate temperature to enhance AlCl₃ volatilization. check_temp->increase_temp No check_rinse Was the sample rinsed in DI water immediately after unload? check_temp->check_rinse Yes increase_temp->end_good implement_rinse Implement immediate post-etch DI water rinse. check_rinse->implement_rinse No check_rinse->end_good Yes implement_rinse->end_good

Caption: Troubleshooting workflow for post-etch corrosion in aluminum plasma etching.

ParameterRelationships cluster_params Process Parameters cluster_outcomes Etch Characteristics BCl3_Cl2_Ratio BCl₃/Cl₂ Ratio Etch_Rate Etch Rate BCl3_Cl2_Ratio->Etch_Rate Influences Anisotropy Anisotropy BCl3_Cl2_Ratio->Anisotropy Affects Sidewall Passivation Residue Residue/Corrosion BCl3_Cl2_Ratio->Residue Mitigates Oxide Masking RF_Power RF Power / Bias RF_Power->Etch_Rate Increases RF_Power->Anisotropy Improves Selectivity Selectivity RF_Power->Selectivity Can Decrease Pressure Chamber Pressure Pressure->Etch_Rate Complex Effect Pressure->Anisotropy Lower P is often better

Caption: Key parameter relationships in BCl₃/Cl₂ aluminum plasma etching.

References

Minimizing moisture contamination when handling Boron trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with Boron trichloride (B1173362) (BCl₃). The primary focus is to minimize moisture contamination, which can compromise experimental integrity and pose significant safety risks.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid moisture when handling Boron trichloride?

This compound is a highly reactive, colorless gas that reacts violently with water, including ambient moisture in the air.[1][2] This exothermic hydrolysis reaction produces solid boric acid (B(OH)₃) and corrosive hydrogen chloride (HCl) gas.[1][3][4]

BCl₃ + 3H₂O → B(OH)₃ + 3HCl

Moisture contamination can lead to:

  • Formation of solid impurities (boric acid) in your reaction vessel.[5]

  • Generation of corrosive HCl gas, which can damage equipment and pose a severe inhalation hazard.[1][6]

  • Inaccurate reagent stoichiometry and failed experiments.

  • Pressure buildup in sealed containers.[7]

Q2: What are the immediate signs of moisture contamination?

The most obvious sign is the formation of dense white fumes when BCl₃ is exposed to the air.[8][9] These fumes consist of boric acid and hydrochloric acid. If you observe fuming from a gas cylinder fitting or within your apparatus, it is a direct indication of a leak and reaction with atmospheric moisture.

Q3: What are the essential engineering controls for handling BCl₃?

This compound must always be handled in a controlled environment to prevent exposure and moisture contact.[10] The primary engineering controls are:

  • Chemical Fume Hood: For all operations, use a certified chemical fume hood with a face velocity between 80-125 feet per minute.[10]

  • Inert Atmosphere: For moisture-sensitive reactions, work under an inert atmosphere using either a glovebox or a Schlenk line .[10][11][12] These systems allow for the manipulation of BCl₃ in an environment of dry argon or nitrogen gas.

Q4: What Personal Protective Equipment (PPE) is mandatory?

A comprehensive PPE strategy is crucial.[7]

  • Eye Protection: Wear chemical splash goggles and a full-face shield.[6][13]

  • Hand Protection: Wear chemical-resistant gloves.[10] Double-gloving with nitrile or neoprene gloves is a common practice.[10][14] Always consult the glove manufacturer's compatibility data.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10]

  • Respiratory Protection: For anything other than routine use in a certified fume hood, or in an emergency, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[6][7][15]

Q5: How should this compound be stored properly?

Proper storage is key to maintaining the purity of BCl₃ and ensuring safety.

  • Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[10][13]

  • Ensure the storage area is isolated from water sources and incompatible materials like alkalis, alcohols, and certain metals.[10][14]

  • Cylinders must be stored in an upright position and securely fastened to prevent them from falling.[16]

  • Keep valve protection caps (B75204) on cylinders when not in use.[14][16]

Q6: What materials are compatible and incompatible with BCl₃ systems?

Choosing compatible materials for your apparatus and gas handling equipment is critical to prevent corrosion and leaks.

  • Incompatible Materials: Avoid most metals in the presence of moisture, as this can lead to rapid corrosion and the liberation of flammable hydrogen gas.[9][14] BCl₃ also vigorously attacks many elastomers.[15]

  • Compatible Materials: Systems should be constructed from materials known for their resistance to dry, corrosive gases. Refer to the table below for specific recommendations.

Troubleshooting Guide

Problem: I see white fumes coming from a fitting on the BCl₃ cylinder or my apparatus.

  • Cause: This indicates a leak and that the BCl₃ is reacting with atmospheric moisture.

  • Solution: Working within a fume hood and wearing appropriate PPE, check and tighten all fittings. If the leak is from the cylinder valve itself, do not attempt to fix it. Close the main valve if possible, move the cylinder to a safe, isolated, and well-ventilated area, and contact your institution's environmental health and safety office and the gas supplier immediately.[17]

Problem: An unexpected white solid has precipitated in my reaction.

  • Cause: If your reagents and solvent were intended to be fully soluble, this is likely boric acid formed from the reaction of BCl₃ with trace moisture.[4][5]

  • Solution: This experiment is likely compromised. Review your glassware drying and solvent purification procedures. Ensure your inert gas supply is sufficiently dry by using an in-line moisture trap.

Problem: My reaction yield is low or the reaction failed entirely.

  • Cause: Accidental introduction of moisture will consume the BCl₃ reagent, altering the stoichiometry of your reaction and leading to poor or no product formation.

  • Solution: Re-evaluate your entire experimental setup for potential points of moisture entry. Ensure all glassware is rigorously dried and that all transfers are performed using strict air-free techniques.[11]

Problem: I noticed a pressure increase in my sealed reaction vessel.

  • Cause: The reaction between BCl₃ and water generates HCl gas.[1] In a sealed system, this can lead to a dangerous buildup of pressure.

  • Solution: Never heat a completely sealed system. Ensure your apparatus is equipped with a pressure-relief device, such as an oil bubbler, to safely vent excess pressure while maintaining an inert atmosphere.[18]

Data Presentation

Table 1: Properties and Material Compatibility of this compound

PropertyValueCitation
Formula BCl₃[16]
Molecular Weight 117.17 g/mol [8]
Boiling Point 12.5 °C (54.5 °F)[8]
Physical Form Colorless Gas / Fuming Liquid[8]
Odor Pungent, Irritating[8]
Recommended O-Rings/Seals FKM (Viton®)[19]
Recommended Metals (Dry) Steel, Nickel-plated Steel[7]
Incompatible Materials Water, Alcohols, Alkalis, Many Elastomers, Aluminum[1][14][15][16]

Experimental Protocols

Protocol 1: Preparation of Glassware for Anhydrous Reactions

This protocol details the steps to ensure your glassware is free of adsorbed moisture.

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone (B3395972) or another volatile solvent to speed up drying.

  • Oven Drying: Place the glassware in a laboratory oven at a minimum of 125 °C for at least 4 hours, though overnight is preferable.[18]

  • Assembly and Cooling: While still hot, assemble the glassware (e.g., a Schlenk flask with a condenser). Immediately connect the apparatus to a Schlenk line or place it in the antechamber of a glovebox.

  • Evacuate-Refill Cycles: Subject the apparatus to a minimum of three evacuate-refill cycles.[11] This involves applying a vacuum to remove the air and residual moisture, followed by backfilling with a dry, inert gas like argon or nitrogen.

  • Flame Drying (Optional): For the most rigorous requirements, the glassware can be flame-dried under vacuum using a heat gun or a soft flame. Ensure even heating to avoid thermal stress. The glassware is then allowed to cool to room temperature under a static vacuum or a positive pressure of inert gas.[11]

Protocol 2: Transfer of BCl₃ using Air-Free Technique (Schlenk Line)

This protocol describes the safe transfer of BCl₃ from a source to a reaction vessel.

  • System Preparation: Ensure your reaction flask and all connecting glassware have been prepared according to Protocol 1 and are under a positive pressure of inert gas, vented through an oil bubbler.[18]

  • Source Preparation: BCl₃ is typically supplied as a compressed gas in a lecture bottle or cylinder. Place the cylinder in the fume hood and secure it.[10] Attach a suitable regulator and needle valve.

  • Purging the Transfer Line: Attach a flexible, inert tube (cannula) to the needle valve. With a slow flow of inert gas from your Schlenk line, purge the cannula to remove all air.

  • Initiating Transfer: Insert the free end of the cannula into your reaction flask through a rubber septum. The BCl₃ can then be introduced at a slow, controlled rate. The flow rate can be monitored by bubbling the gas through the reaction solvent or by observing the rate of bubbling in the oil bubbler on your Schlenk line.

  • Ceasing Transfer: Once the desired amount has been added, stop the flow of BCl₃ at the cylinder. Allow the inert gas from the Schlenk line to flow through the system to purge any remaining BCl₃ from the transfer line into the reaction vessel before removing the cannula.

Visualizations

BCl3_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Transfer cluster_cleanup 3. Shutdown & Cleanup prep_ppe Don PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_glass Prepare Dry Glassware (Oven/Flame Dry) prep_hood->prep_glass prep_inert Establish Inert Atmosphere (Schlenk/Glovebox) prep_glass->prep_inert secure_cyl Secure BCl3 Cylinder in Fume Hood prep_inert->secure_cyl purge_lines Purge Transfer Lines with Inert Gas secure_cyl->purge_lines transfer Transfer BCl3 via Cannula/Syringe purge_lines->transfer monitor Monitor Reaction & Pressure transfer->monitor close_cyl Close Cylinder Valve monitor->close_cyl purge_sys Purge System with Inert Gas close_cyl->purge_sys quench Safely Quench Residual Reagent purge_sys->quench clean Decontaminate Glassware quench->clean

Caption: Workflow for the safe handling of this compound.

Moisture_Contamination_Troubleshooting start Suspicion of Moisture Contamination q1 Are white fumes visible from apparatus/fittings? start->q1 leak Leak Detected. IMMEDIATE ACTION q1->leak Yes q2 Is there an unexpected white precipitate? q1->q2 No leak_action In Fume Hood: 1. Tighten fittings. 2. If cylinder leak, close valve. 3. Isolate & contact EHS. leak->leak_action precipitate Probable Boric Acid Formation q2->precipitate Yes q3 Is reaction yield low or reaction failing? q2->q3 No precipitate_action Experiment Compromised. 1. Safely quench reaction. 2. Review drying protocols (glassware, solvent, gas). precipitate->precipitate_action yield_issue Reagent Decomposed by Trace Moisture q3->yield_issue Yes end No obvious signs. Monitor closely. q3->end No yield_action Review entire air-free technique. Check septum integrity. Ensure positive inert gas flow. yield_issue->yield_action

References

Technical Support Center: BCl₃ Reaction Quenching & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for safely and effectively quenching boron trichloride (B1173362) (BCl₃) reactions and performing subsequent workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching a BCl₃ reaction?

A1: The primary hazards are the rapid and highly exothermic reaction of BCl₃ with protic reagents (e.g., water, alcohols) and the evolution of corrosive hydrogen chloride (HCl) gas.[1] Uncontrolled quenching can lead to a dangerous increase in temperature and pressure.

Q2: What are the common quenching agents for BCl₃ reactions?

A2: Common quenching agents include water, methanol (B129727), and aqueous basic solutions such as sodium bicarbonate or sodium hydroxide. The choice of quenching agent depends on the reaction scale, the solvent, and the stability of the product to acidic or basic conditions.

Q3: What are the main byproducts of a BCl₃ quench?

A3: The main byproducts are boric acid (B(OH)₃) or borate (B1201080) esters (e.g., trimethyl borate from methanol) and hydrogen chloride (HCl).[1]

Q4: How can I minimize the formation of boric acid precipitates during workup?

A4: Boric acid has limited solubility in many organic solvents but is moderately soluble in water, with solubility increasing with temperature.[2][3][4] To minimize precipitation, you can use a larger volume of water for the aqueous wash or perform the wash at a slightly elevated temperature (if your product is stable). Alternatively, a basic workup can convert boric acid to more soluble borate salts.

Q5: How can I remove persistent boron-containing impurities from my product?

A5: Boron impurities can sometimes be removed by co-evaporation with methanol. This process converts boric acid or borate esters into volatile trimethyl borate, which can be removed under reduced pressure.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Uncontrolled Exotherm During Quench - Too rapid addition of the quenching agent. - Insufficient cooling of the reaction mixture. - High concentration of unreacted BCl₃.- Slow Down: Add the quenching agent dropwise with vigorous stirring. - Cooling: Ensure the reaction flask is maintained at a low temperature (e.g., -78°C to 0°C) in an appropriate cooling bath (e.g., dry ice/acetone or ice/water). - Dilution: Dilute the reaction mixture with an inert, dry solvent before quenching to better dissipate heat.
Excessive HCl Gas Evolution - Inherent byproduct of BCl₃ hydrolysis/alcoholysis.- Ventilation: Perform the quench in a well-ventilated fume hood. - Scrubber: For larger scale reactions, vent the reaction vessel through a gas scrubber containing a basic solution (e.g., aqueous NaOH) to neutralize the HCl gas.[6][7][8][9][10]
Formation of a White Precipitate (Boric Acid) - Boric acid is sparingly soluble in many organic solvents.- Aqueous Wash: Wash the organic layer with a sufficient volume of water to dissolve the boric acid. Warming the mixture slightly may improve solubility.[2][3] - Basic Wash: Wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ or NaOH) to convert boric acid into a more soluble borate salt. - Filtration: If the product is soluble, the boric acid can be removed by filtration after the initial quench and before the aqueous workup.
Persistent Emulsion During Aqueous Workup - Formation of finely dispersed solids or amphiphilic species at the interface.- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion. - Solvent Addition: Add a small amount of a different organic solvent with a different polarity.
Product Degradation During Workup - Sensitivity of the product to acidic or basic conditions.- pH Control: If the product is acid-sensitive, use a basic quench (e.g., NaHCO₃ solution). If it is base-sensitive, a carefully controlled quench with water or methanol followed by a neutral or mildly acidic wash is preferable. - Temperature Control: Keep the temperature low throughout the workup process.
Incomplete Reaction or Multiple Spots on TLC - Formation of stable boron-product complexes.- Extended Quench/Workup: After the initial quench, stir the biphasic mixture vigorously for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis of any complexes. - Acid/Base Treatment: A wash with dilute acid or base can help to break down persistent complexes.[11]

Experimental Protocols

Protocol 1: Quenching with Methanol

This protocol is suitable for reactions where the formation of trimethyl borate is acceptable and can be easily removed.

Methodology:

  • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

  • Slowly add methanol (at least 3 molar equivalents relative to BCl₃) dropwise with vigorous stirring. A significant exotherm may be observed.

  • After the addition is complete, allow the mixture to slowly warm to room temperature.

  • If the product is suspected to form a stable complex with boron, a subsequent aqueous workup is recommended.

  • The resulting trimethyl borate can often be removed by evaporation under reduced pressure, as it is volatile.

Protocol 2: Quenching with Water

This is a general-purpose quenching method, but care must be taken to control the exotherm and HCl evolution.

Methodology:

  • Ensure the reaction is under an inert atmosphere and cool the flask to 0°C in an ice/water bath.

  • Slowly and carefully add water (at least 3 molar equivalents relative to BCl₃) dropwise with vigorous stirring.

  • Control the addition rate to keep the internal temperature below a safe level for your product and solvent.

  • Vent the flask to a scrubber or the back of the fume hood to manage HCl gas.

  • Proceed with a standard aqueous workup.

Protocol 3: Quenching with Aqueous Base (Sodium Bicarbonate)

This method is useful for neutralizing the generated HCl in situ and is suitable for acid-sensitive products.

Methodology:

  • Cool the reaction mixture to 0°C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Be aware that CO₂ gas will be evolved in addition to HCl.

  • Control the addition rate to manage the effervescence and exotherm.

  • Once the quench is complete (i.e., gas evolution ceases), separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Quantitative Data Summary
Quenching AgentMolar Ratio (Quenchant:BCl₃)Recommended TemperatureKey Considerations
Methanol≥ 3:1-78°C to 0°CForms volatile trimethyl borate. Can be highly exothermic.
Water≥ 3:10°CVigorous reaction, produces HCl gas and potentially insoluble boric acid.
Sodium Bicarbonate (aq)In excess0°CNeutralizes HCl in situ, produces CO₂ gas. Good for acid-sensitive products.

Visualizations

BCl3_Quench_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_product Product start BCl3 Reaction Mixture quench Cool to Low Temp (-78°C to 0°C) start->quench 1. add_quenchant Slowly Add Quenching Agent quench->add_quenchant 2. warm_rt Warm to RT add_quenchant->warm_rt 3. aqueous_wash Aqueous Wash (Water/Brine/Base) warm_rt->aqueous_wash 4. separate Separate Layers aqueous_wash->separate 5. dry Dry Organic Layer separate->dry 6. concentrate Concentrate dry->concentrate 7. product Crude Product concentrate->product 8.

Caption: General workflow for quenching and working up a BCl₃ reaction.

Troubleshooting_Logic issue Issue During Workup? exotherm Uncontrolled Exotherm issue->exotherm Yes precipitate White Precipitate issue->precipitate Yes emulsion Emulsion Forms issue->emulsion Yes solution_exotherm Slow Addition & Cool More exotherm->solution_exotherm solution_precipitate Add More Water or Basic Wash precipitate->solution_precipitate solution_emulsion Add Brine or Filter emulsion->solution_emulsion

Caption: Decision tree for common BCl₃ workup issues.

References

Controlling the regioselectivity of BCl₃ in cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in Boron Trichloride (B1173362) (BCl₃)-mediated cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for achieving desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of BCl₃ in cyclization reactions?

Boron trichloride (BCl₃) acts as a potent Lewis acid, activating unsaturated functionalities like alkynes and enynes for intramolecular electrophilic attack.[1][2][3] This activation facilitates the formation of a carbocation intermediate, which then undergoes cyclization to form a new ring structure.[4] In borylative cyclizations, a C-B bond is formed concurrently with the new ring, yielding synthetically versatile boronate esters.[1][2]

Q2: How does temperature influence the regioselectivity of BCl₃-mediated cyclizations?

Temperature is a critical parameter for controlling the regiochemical outcome of these reactions. In certain systems, such as the borylative cyclization of 1,3,5-trien-7-ynes, different products can be selectively obtained by simply adjusting the reaction temperature. For instance, borylated phenanthrenes may be formed at higher temperatures (e.g., 60 °C), while phenanthrene-fused cyclobutanes are produced at lower temperatures (e.g., 0 °C).[5][6] This temperature dependence arises from different reaction pathways being favored at varying temperatures.[5][6]

Q3: Why is a mixture of regioisomers sometimes observed?

The formation of regioisomeric mixtures can be attributed to several factors, including:

  • Substrate Structure: The electronic and steric properties of the starting material can influence the stability of the intermediate carbocation, leading to different cyclization pathways.

  • Reaction Conditions: As mentioned, temperature plays a crucial role. Additionally, the solvent and the presence of additives can affect the reaction's regioselectivity.

  • Brønsted Acid Formation: BCl₃ can react with trace amounts of water to generate HCl, a Brønsted acid. This can lead to side reactions, such as methyl group migration in tolyl-substituted alkynes, resulting in a mixture of products.[2]

Q4: Can BCl₃ be used for the cyclization of substrates with sensitive functional groups?

Yes, BCl₃-mediated cyclizations are often compatible with a range of functional groups, including ethers, sulfides, and halogens.[7][8] The rapid nature of these cyclizations can often minimize side reactions with sensitive groups.[2] However, for particularly sensitive substrates, such as certain ethers, BCl₃ can cause cleavage.[2] In such cases, careful optimization of reaction conditions is necessary.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cyclized Product

Possible Cause Troubleshooting Step
Incomplete Reaction 1. Increase the reaction time or temperature. 2. Use a more potent Lewis acid system, such as a borocation, for deactivated substrates.[2]
Side Reactions 1. Add a non-nucleophilic base, like 2,4,6-tri-tert-butylpyridine (B184576) (TBP), to sequester HCl by-product and prevent Brønsted acid-catalyzed side reactions.[2] 2. Ensure anhydrous conditions to minimize the formation of HCl.
Substrate Decomposition 1. Lower the reaction temperature. 2. Reduce the reaction time.
Ether Cleavage For ether-containing substrates, conduct the reaction at lower temperatures and for shorter durations to minimize cleavage.[2]

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Possible Cause Troubleshooting Step
Suboptimal Temperature 1. Systematically vary the reaction temperature to find the optimal conditions for the desired regioisomer. Lower temperatures (e.g., 0 °C) may favor one isomer, while higher temperatures (e.g., 60 °C) may favor another.[5][6]
Brønsted Acid Catalysis Add 2,4,6-tri-tert-butylpyridine (TBP) to the reaction mixture to scavenge any HCl formed, which can prevent unwanted isomerizations.[2]
Substrate-Dependent Effects Modify the substrate structure, if possible. Electron-donating or -withdrawing groups can direct the cyclization to a specific position.

Data Presentation: Regioselectivity Control in Borylative Cyclization

Table 1: Effect of Temperature on the Cyclization of Biphenyl-Embedded 1,3,5-trien-7-ynes

Starting MaterialTemperature (°C)ProductYield (%)Reference
Biphenyl-embedded 1,3,5-trien-7-yne0Phenanthrene-fused borylated cyclobutaneHigh[5][6]
Biphenyl-embedded 1,3,5-trien-7-yne60Borylated phenanthreneHigh[5][6]

Table 2: BCl₃-Mediated Cyclization of o-Alkynylstyrenes

SubstrateConditionsProductYield (%)Reference
2′,2′-dimethyl o-(phenylethynyl)styreneBCl₃, CH₂Cl₂, 0 °C; then pinacol (B44631), NEt₃, 0 °CBorylated indeneHigh[9][10]
2′,2′-dimethyl o-(phenylethynyl)styreneBCl₃, CH₂Cl₂, 0 °C; then pinacol, NEt₃, 60 °CBorylated benzofulveneHigh[9][10]

Experimental Protocols

General Protocol for BCl₃-Mediated Borylative Cyclization of Alkynes

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne substrate in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Addition of BCl₃: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of BCl₃ in hexanes (typically 1.0 M) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., a solution of pinacol and triethylamine (B128534) in an appropriate solvent).

  • Purification: Allow the mixture to warm to room temperature and stir for a specified time. Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired borylated product.

Note: For substrates prone to Brønsted acid-catalyzed side reactions, add 1 equivalent of 2,4,6-tri-tert-butylpyridine (TBP) to the initial substrate solution before the addition of BCl₃.[2]

Visualizations

experimental_workflow Experimental Workflow for BCl₃-Mediated Cyclization sub Substrate Preparation (Anhydrous Conditions) bcl3 BCl₃ Addition (Controlled Temperature) sub->bcl3 reaction Cyclization Reaction (Monitor Progress) bcl3->reaction workup Quenching & Workup (e.g., Pinacol, NEt₃) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for BCl₃-mediated cyclization reactions.

regioselectivity_factors Factors Influencing Regioselectivity center Regioselectivity temp Temperature temp->center substrate Substrate Structure (Sterics & Electronics) substrate->center additives Additives (e.g., TBP) additives->center solvent Solvent solvent->center

Caption: Key factors that control the regioselectivity of BCl₃-mediated cyclizations.

References

Technical Support Center: Boron Trichloride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving Boron trichloride (B1173362) (BCl₃).

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Safety & Handling

Q1: What are the primary safety concerns when scaling up reactions with Boron trichloride?

A1: this compound is a highly reactive and corrosive gas.[1] Key safety concerns during scale-up include:

  • Extreme Reactivity with Water: BCl₃ reacts violently with water, including atmospheric moisture, to produce heat, corrosive hydrogen chloride (HCl) fumes, and boric acid.[2][3][4] This can lead to significant pressure buildup in a reactor.

  • Exothermic Reactions: Reactions involving BCl₃, such as ether cleavage or adduct formation, are often highly exothermic.[5][6] Without robust thermal management, this can lead to a thermal runaway, posing a significant safety risk.[7]

  • Corrosivity: BCl₃ and its hydrolysis product, HCl, are highly corrosive to many materials, including most metals in the presence of moisture and various elastomers like natural and synthetic rubbers.[2][8] This necessitates careful selection of reactor materials and components.

  • Toxicity: BCl₃ is toxic and a strong irritant to the respiratory system, eyes, and skin.[1][8] Inhalation can cause severe respiratory distress, including pulmonary edema, and high exposures can be fatal.[1][9]

Q2: What personal protective equipment (PPE) is mandatory when handling BCl₃ at scale?

A2: A stringent PPE protocol is essential. Workers must use:

  • Respiratory Protection: A full-face respirator with a cartridge suitable for acid gases and organic vapors is required.[1] In case of potential high concentrations or emergencies, a self-contained breathing apparatus (SCBA) should be used.[10][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile (double-gloving is recommended) or butyl rubber, are necessary to prevent skin contact.[9][12]

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against gas, fumes, and splashes.[9]

  • Body Protection: An acid-resistant, flame-resistant laboratory coat, along with full-length pants and closed-toed shoes, must be worn.[1][9]

Q3: What materials are compatible with this compound for reactor construction and handling?

A3: Material selection is critical to prevent equipment failure and leaks.

  • Metals: In the absence of moisture, many metals are suitable. However, due to the high risk of moisture ingress leading to HCl formation, corrosion-resistant alloys are preferred. Steel cylinders with nickel plating are often used for storage.[1]

  • Elastomers and Plastics: BCl₃ vigorously attacks many common elastomers and packing materials.[8] Fluoroelastomers like FKM (Viton®) are recommended for seals and O-rings due to their chemical resistance.[13] Materials such as Viton, Tygon, and Saran are explicitly not recommended for contact with BCl₃.[8]

  • Glassware: Borosilicate glass is generally suitable for laboratory-scale reactions, provided it is kept scrupulously dry.[14]

Section 2: Reaction Control & Troubleshooting

Q4: How can I control the exotherm of a large-scale reaction involving BCl₃?

A4: Controlling the reaction exotherm is crucial for both safety and achieving the desired product selectivity. Key strategies include:

  • Slow, Controlled Addition: BCl₃, often as a solution, should be added slowly and subsurface to the reaction mixture to manage the rate of heat generation.[5][6]

  • Efficient Cooling: The reactor must have a high surface-area-to-volume ratio and a powerful cooling system. Ensure the heat transfer fluid is at an appropriate temperature to maintain the target reaction temperature.[7]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.[7]

  • Thermal Hazard Analysis: Before scale-up, perform a thermal hazard analysis using techniques like Reaction Calorimetry or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and identify the potential for thermal runaway.[5][7]

Q5: My reaction yield is low and inconsistent upon scale-up. What are the common causes?

A5: Low or inconsistent yields are a frequent challenge in scaling up BCl₃ reactions. Potential causes include:

  • Moisture Contamination: Even trace amounts of moisture can consume BCl₃, reducing its availability for the desired reaction.[7] Ensure all solvents, reagents, and equipment are rigorously dried and the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).

  • Poor Mixing: Inadequate agitation can lead to localized high concentrations of BCl₃ ("hot spots"), promoting side reactions and decomposition. The stirrer design and speed must be optimized for the reactor volume and viscosity of the mixture.[7]

  • Sub-optimal Temperature Control: Deviations from the optimal temperature can lead to the formation of byproducts. Run the reaction at the lowest effective temperature to minimize side reactions.[7]

  • Incorrect Stoichiometry: The purity of BCl₃ and other starting materials must be accurately assayed to ensure correct molar ratios.

Q6: I'm observing unexpected byproducts. What are common side reactions with BCl₃?

A6: BCl₃ is a strong Lewis acid and can participate in several side reactions.[1]

  • Adduct Formation: BCl₃ readily forms adducts with Lewis bases such as amines, ethers, and phosphines.[3][4] If your substrate or solvent has Lewis basic sites, unwanted adducts may form.

  • Ether Cleavage: BCl₃ is a powerful reagent for cleaving C-O bonds in ethers.[3][15] If your starting material or product contains an ether moiety that should remain intact, this can be a significant issue.

  • Reaction with Carbonyls: While not its primary use, BCl₃ can react with certain carbonyl compounds.

  • Formation of Boron-Containing Impurities: Complex boron species can form, which may be difficult to remove during workup.[16]

Section 3: Work-up & Purification

Q7: How should I quench a large-scale BCl₃ reaction?

A7: Quenching must be performed with extreme caution due to the reactivity of residual BCl₃.

  • Slow Addition to a Quench Solution: The reaction mixture should be slowly added to a well-stirred, cooled quenching solution (e.g., a protic solvent like methanol (B129727) or a buffered aqueous solution). Never add the quenching agent directly to the reactor containing a large amount of unreacted BCl₃, as this can cause a violent, uncontrolled exotherm and pressure release.

  • Methanol Quench: Adding the reaction mixture to methanol is a common procedure. This forms volatile trimethyl borate, (MeO)₃B, which can often be removed by repeated co-evaporation with methanol.[17][18]

Q8: I am having trouble removing boron-containing impurities from my product. What methods are effective?

A8: Boron impurities, such as boric acid or boronic esters, can be challenging to remove.

  • Azeotropic Removal with Methanol: As mentioned, repeatedly concentrating the reaction mixture from methanol can remove boron as volatile trimethyl borate.[17][18]

  • Aqueous Washes: An extractive work-up with a mild base (e.g., sodium bicarbonate solution) can help remove acidic boron species like boric acid by converting them to water-soluble boronate salts.[7][16]

  • Specialized Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider using deactivated silica gel or an alternative stationary phase. Boronic esters can sometimes be unstable on silica.[7]

Quantitative Data from Process Studies

The following table summarizes thermokinetic data from a reaction calorimetry study on the formation of Bromo- and Chloro-Boron Subphthalocyanine, providing insight into the exothermic nature of these reactions.

Table 1: Enthalpy of Reaction for Boron Halide Reactions

Reaction Reagent Temperature (°C) Enthalpy of Reaction (ΔHr) (kJ/mol) Yield (%)
Br-BsubPc Formation BBr₃ 25 -244.6 50
Br-BsubPc Formation BBr₃ 50 -332.7 49
Br-BsubPc Formation BBr₃ 75 -391.3 52
Cl-BsubPc Formation BCl₃ 130 -266.5 33

Data sourced from a reaction calorimetry study of Bromo- and Chloro-Boron Subphthalocyanine synthesis.[6]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Chloro-Boron Subphthalocyanine (Cl-BsubPc)

This protocol is adapted from a reaction calorimetry study and demonstrates a controlled method for a BCl₃ reaction.[5][6]

Materials:

  • Phthalonitrile (42.21 g)

  • Chlorobenzene (136 mL)

  • p-Xylene (B151628) (270 mL)

  • 1.0 M BCl₃ solution in p-xylene (110 mL)

  • 1 L reactor equipped with a mechanical stirrer, temperature probe, condenser, and a dropping funnel under a positive pressure of nitrogen.

Procedure:

  • Charge the 1 L reactor with phthalonitrile, chlorobenzene, and p-xylene.

  • Begin stirring and heat the reactor contents to 130 °C.

  • Under a positive nitrogen atmosphere, charge the dropping funnel with the 1.0 M BCl₃ solution in p-xylene.

  • Add the BCl₃ solution dropwise to the reactor over approximately 5 minutes. An immediate color change to dark brown/magenta is observed.

  • Maintain the reaction temperature at 130 °C and continue stirring for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature before proceeding with discharge and work-up.

Visual Troubleshooting & Logic Diagrams

troubleshooting_workflow start Low Yield in Scale-Up Reaction check_moisture Verify Anhydrous Conditions (Reagents, Solvents, System) start->check_moisture check_mixing Evaluate Mixing Efficiency (Stirrer Speed, Baffle Use) check_moisture->check_mixing  No dry_reagents Action: Implement Rigorous Drying Procedures check_moisture->dry_reagents Yes   check_temp Review Temperature Control (Hot Spots, Exotherm) check_mixing->check_temp  No improve_mixing Action: Optimize Agitation (e.g., Increase RPM, Change Impeller) check_mixing->improve_mixing Yes   check_stoichiometry Confirm Reagent Purity and Stoichiometry check_temp->check_stoichiometry  No improve_cooling Action: Enhance Cooling (e.g., Slower Addition, Lower Temp) check_temp->improve_cooling Yes   assay_reagents Action: Re-assay Starting Materials and Adjust Molar Ratios check_stoichiometry->assay_reagents Yes   end_node Yield Improved dry_reagents->end_node improve_mixing->end_node improve_cooling->end_node assay_reagents->end_node

Caption: Troubleshooting workflow for low yield in BCl₃ reactions.

exotherm_management start Exotherm Control for BCl₃ Scale-Up is_addition_controlled Is Reagent Addition Rate Controlled? start->is_addition_controlled implement_slow_addition Implement Slow, Subsurface Addition Protocol is_addition_controlled->implement_slow_addition No is_cooling_sufficient Is Cooling System Adequate for Scale? is_addition_controlled->is_cooling_sufficient Yes implement_slow_addition->is_cooling_sufficient upgrade_cooling Upgrade Cooling Capacity or Improve Heat Transfer is_cooling_sufficient->upgrade_cooling No is_concentration_optimal Is Reaction Concentration Too High? is_cooling_sufficient->is_concentration_optimal Yes upgrade_cooling->is_concentration_optimal dilute_reaction Reduce Concentration by Adding More Solvent is_concentration_optimal->dilute_reaction Yes safe_process Process Thermally Under Control is_concentration_optimal->safe_process No dilute_reaction->safe_process

Caption: Decision tree for managing exothermic BCl₃ reactions.

safety_precautions main Core Safety Precaution: Isolate BCl₃ from Incompatibles Water/Moisture Amines & Other Bases Alcohols Active Metals engineering_controls Engineering Controls Closed System/Glovebox Chemical Fume Hood Scrubber for Exhaust Gas Gas Detection System main:f0->engineering_controls Mitigate Exposure ppe Personal Protective Equipment (PPE) Full-Face Respirator Acid-Resistant Gloves Chemical Goggles & Face Shield Impervious Clothing main:f0->ppe Protect Personnel emergency_prep Emergency Preparedness Safety Shower & Eyewash Spill Neutralization Kit Emergency Response Plan SCBA Availability main:f0->emergency_prep Prepare for Incidents safe_handling Safe Handling of BCl₃ engineering_controls->safe_handling ppe->safe_handling emergency_prep->safe_handling

Caption: Logical diagram of key safety precautions for BCl₃.

References

Boron trichloride compatibility with various functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BCl₃ in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this powerful Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of boron trichloride (B1173362) in organic synthesis?

Boron trichloride is a versatile and potent Lewis acid primarily used for the cleavage of ethers, particularly aryl methyl ethers and benzyl (B1604629) ethers.[1][2] It is also effective for the deprotection of certain protecting groups, the cleavage of sterically hindered esters, and the conversion of carbamates to isocyanates.[3][4] Due to its high reactivity, it must be handled with care under anhydrous conditions.[5]

Q2: How does this compound compare to boron tribromide (BBr₃) for ether cleavage?

Boron tribromide is generally a more reactive and powerful reagent for ether cleavage than this compound.[5] However, the lower reactivity of BCl₃ can be advantageous for achieving greater selectivity in molecules with multiple sensitive functional groups.[5] For instance, BCl₃ can sometimes selectively cleave one type of ether in the presence of another.

Q3: What are the essential safety precautions when working with this compound?

This compound is a toxic and corrosive gas that reacts violently with water and moisture to produce hydrochloric acid (HCl) gas.[5][6] All manipulations should be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. BCl₃ is often supplied as a solution in a solvent like dichloromethane (B109758) (DCM), which is more convenient to handle than the neat gas.[5] For increased safety, the solid dimethyl sulfide (B99878) adduct, BCl₃•SMe₂, can be used as a source of BCl₃.[6]

Q4: How should I properly quench a reaction containing this compound?

Quenching a BCl₃ reaction must be done with extreme caution due to its vigorous and exothermic reaction with protic solvents. The reaction mixture should be cooled to a low temperature (e.g., -78 °C or 0 °C). A protic solvent, such as methanol (B129727), should be added slowly and dropwise to neutralize the excess BCl₃. This is often followed by the slow addition of water or an aqueous solution (e.g., saturated sodium bicarbonate) to hydrolyze the boron-containing byproducts.[7] Always ensure the quenching process is well-controlled to manage the evolution of gas (HCl) and heat.

Q5: Can BCl₃ be used for the deprotection of Boc-protected amines?

While strong protic acids like trifluoroacetic acid (TFA) or HCl in dioxane are more common for Boc deprotection, Lewis acids like BCl₃ can also be employed. This method can be useful when other acid-sensitive functional groups are present that might not be stable to strong protic acids. The reaction conditions need to be carefully optimized to ensure efficient deprotection without affecting other parts of the molecule.

Troubleshooting Guides

Ether Cleavage Reactions

Issue 1: My ether cleavage reaction is sluggish or incomplete.

  • Possible Cause: Insufficient equivalents of BCl₃.

    • Solution: Ethers are Lewis basic and will form a complex with BCl₃. A stoichiometric amount of BCl₃ per ether group is the theoretical minimum. For substrates containing other Lewis basic functional groups (e.g., carbonyls, amines), additional equivalents of BCl₃ will be required. It is common to use a slight to moderate excess of BCl₃.

  • Possible Cause: Low reaction temperature.

    • Solution: While many BCl₃-mediated ether cleavages proceed at low temperatures (e.g., -78 °C to 0 °C), some less reactive ethers may require higher temperatures. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Possible Cause: Inappropriate solvent.

    • Solution: Dichloromethane (DCM) is the most common solvent for BCl₃ reactions. Ensure the solvent is anhydrous, as water will consume the reagent.

Issue 2: I am observing unexpected side products during the deprotection of a benzyl ether on an electron-rich aromatic ring.

  • Possible Cause: Friedel-Crafts-type benzylation.

    • Explanation: The benzyl cation generated during the cleavage can be trapped by the electron-rich aromatic ring of the product or another starting material molecule, leading to C-benzylated side products.[8]

    • Solution: This side reaction can be suppressed by adding a cation scavenger to the reaction mixture. Pentamethylbenzene (B147382) is a non-Lewis basic scavenger that has been shown to be effective in trapping the benzyl cation without coordinating to and deactivating the BCl₃.[9] Performing the reaction at very low temperatures (e.g., -78 °C) can also minimize this side reaction.[9]

Issue 3: I want to selectively cleave a methyl ether in the presence of a benzyl ether (or vice versa).

  • Possible Cause: Similar reactivity of the ether groups under the chosen conditions.

    • Solution: Achieving high selectivity can be challenging. Generally, aryl methyl ethers are more readily cleaved by BCl₃ than simple alkyl ethers. The selectivity of benzyl ether cleavage can be highly substrate-dependent. The BCl₃•SMe₂ complex is reported to offer good selectivity for benzyl ether cleavage while tolerating other functional groups like silyl (B83357) ethers and esters.[10] Careful control of reaction time, temperature, and stoichiometry is crucial. It is recommended to run small-scale test reactions to determine the optimal conditions for selectivity.

Troubleshooting Workflow for BCl₃-Mediated Ether Cleavage

G start Start: Ether Cleavage with BCl₃ issue Identify Issue start->issue incomplete Incomplete Reaction issue->incomplete Sluggish/Incomplete side_products Side Products issue->side_products Unexpected Products low_selectivity Low Selectivity issue->low_selectivity Poor Selectivity cause1 Possible Cause: - Insufficient BCl₃ - Low Temperature - Wet Solvent incomplete->cause1 cause2 Possible Cause: - Friedel-Crafts Benzylation (for benzyl ethers) side_products->cause2 cause3 Possible Cause: - Similar reactivity of  different ether groups low_selectivity->cause3 solution1 Solution: - Increase BCl₃ equivalents - Increase temperature - Use anhydrous solvent cause1->solution1 end Reaction Optimized solution1->end solution2 Solution: - Add cation scavenger (e.g., pentamethylbenzene) - Lower reaction temperature cause2->solution2 solution2->end solution3 Solution: - Carefully control stoichiometry,  time, and temperature - Use BCl₃•SMe₂ for selectivity - Run test reactions cause3->solution3 solution3->end

Caption: Troubleshooting workflow for BCl₃-mediated ether cleavage.

Other Functional Group Reactions

Issue 4: My reaction to cleave a sterically hindered ester is not working.

  • Possible Cause: Insufficiently forcing conditions.

    • Solution: The cleavage of hindered esters, such as methyl esters of 2,4,6-trimethylbenzoic acid, often requires more equivalents of BCl₃ (e.g., 4 equivalents) and may need a longer reaction time or slightly elevated temperature (e.g., 0 °C for several hours) compared to ether cleavage.[3]

  • Possible Cause: The ester is not sufficiently hindered.

    • Solution: BCl₃ is most effective for highly hindered esters. For less hindered esters, other cleavage methods might be more suitable.

Issue 5: When converting a carbamate (B1207046) to an isocyanate, the yield is low or I observe byproducts.

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: This conversion typically requires the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), and is often performed in a non-chlorinated solvent like benzene (B151609) or toluene (B28343) at reflux.[4] Chlorinated solvents have been found to be unsuitable for this reaction.

  • Possible Cause: Reversible reaction.

    • Solution: The alcohol generated as a byproduct can react with the isocyanate product. The reaction conditions are designed to favor the forward reaction, but ensuring complete conversion is key.

Data Presentation: BCl₃ Compatibility with Functional Groups

The following tables summarize the general compatibility and reactivity of this compound with various functional groups. Conditions can vary significantly based on the specific substrate.

Table 1: Reactivity of BCl₃ with Oxygen-Containing Functional Groups

Functional GroupReactivity with BCl₃Typical ConditionsProductsYield Range (%)Reference(s)
Alcohols (ROH) HighDCM, low temp.Trialkyl borates / Alkyl chloridesHigh[6]
Phenols (ArOH) HighDCM, low temp.Triaryl boratesHigh[8]
Aryl Methyl Ethers HighDCM, -78 °C to RTPhenols70-95[11][12]
Benzyl Ethers HighDCM, -78 °C to RT, +/- scavengerAlcohols80-99
Alkyl Ethers Moderate to HighDCM, often requires higher temp.Alcohols, Alkyl chloridesVaries[6]
MOM Ethers HighDCM, low temp.AlcoholsGood[13]
Esters (Hindered) ModerateDCM, 0 °C, >3 equiv. BCl₃Carboxylic Acids40-90[3]
Esters (Unhindered) Low to ModerateCan be cleaved under forcing conditionsCarboxylic AcidsVaries[3]
Aldehydes High (Complexation)DCM, low temp.Forms stable complexes; can undergo further reactionN/A[1][14]
Ketones High (Complexation)DCM, low temp.Forms stable complexes; can undergo further reactionN/A[15]
Carboxylic Acids HighDCMAcylboron dichlorides (intermediates for esterification)High[16]

Table 2: Reactivity of BCl₃ with Nitrogen-Containing Functional Groups

Functional GroupReactivity with BCl₃Typical ConditionsProductsYield Range (%)Reference(s)
Amines (Primary/Secondary) High (Complexation)Inert solventStable adductsN/A[17]
Amines (Tertiary) High (Complexation)Inert solventStable adductsN/A[6]
Amides ModerateCan form complexes; cleavage is not a primary useVariesN/A
Carbamates (e.g., Boc) ModerateDCM, low temp.Deprotected amineVaries
Carbamates (for isocyanate synthesis) HighBenzene, Et₃N, refluxIsocyanates65-95[4]
Nitriles Moderate (Complexation)Inert solventStable adductsN/A
Nitro Groups Generally stableTypical ether cleavage conditionsNo reactionN/A[9]

Experimental Protocols

Protocol 1: Demethylation of an Aryl Methyl Ether

This protocol is adapted from general procedures for aryl methyl ether cleavage.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the aryl methyl ether (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.

  • Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in DCM (1.1-1.5 equiv. per ether group) dropwise to the stirred solution.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction time can range from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, cool the mixture to -78 °C (if not already at this temperature). Slowly and carefully add methanol dropwise to quench the excess BCl₃. A gas evolution (HCl) will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Deprotection of a Phenolic Benzyl Ether with a Cation Scavenger

This protocol is adapted from Okano, K. et al., Synlett2008 , 1977-1980.[9]

  • Setup: To a flame-dried flask under an inert atmosphere, add the aryl benzyl ether (1.0 equiv.) and pentamethylbenzene (3.0 equiv.). Dissolve the solids in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 equiv.) dropwise.

  • Reaction: Stir the mixture at -78 °C for 20-60 minutes, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by silica (B1680970) gel column chromatography to separate the desired phenol (B47542) from the non-polar byproducts (unreacted pentamethylbenzene and benzylpentamethylbenzene).[18]

Visualizations

General Mechanism of BCl₃ as a Lewis Acid in Ether Cleavage

G cluster_0 Step 1: Lewis Acid-Base Adduct Formation cluster_1 Step 2: Nucleophilic Attack by Chloride cluster_2 Step 3: Hydrolysis Ether R-O-R' Adduct R-O⁺(BCl₃⁻)-R' Ether->Adduct + BCl₃ BCl3 BCl₃ Adduct_cleavage R-O⁺(BCl₃⁻)-R' Cleavage R-Cl + R'-O-BCl₂ Borate_intermediate R'-O-BCl₂ Adduct_cleavage->Cleavage SN2 attack on R Hydrolysis_product R'-OH + B(OH)₃ + 2HCl Borate_intermediate->Hydrolysis_product + 3H₂O

Caption: General mechanism of ether cleavage mediated by BCl₃.

Experimental Workflow for BCl₃ Reactions

G start Start setup Setup Reaction under Inert Atmosphere (Anhydrous Conditions) start->setup cool Cool Reaction Mixture (-78°C to 0°C) setup->cool add_bcl3 Slowly Add BCl₃ Solution cool->add_bcl3 monitor Monitor Reaction (TLC/LC-MS) add_bcl3->monitor monitor->monitor Incomplete quench Cautious Quench (e.g., with Methanol) monitor->quench Complete workup Aqueous Work-up quench->workup purify Purification workup->purify end Final Product purify->end

Caption: A typical experimental workflow for conducting a BCl₃ reaction.

References

Technical Support Center: BCl₃ Plasma Etching of Gallium Nitride (GaN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during the BCl₃ plasma etching of Gallium Nitride (GaN). It is intended for researchers, scientists, and professionals working in materials science and semiconductor fabrication.

Troubleshooting Guide

This section addresses common problems encountered during the BCl₃ plasma etching of GaN, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Etch Rate - Insufficient RF or ICP power- High chamber pressure- Incorrect gas mixture (too much BCl₃ relative to Cl₂)- Redeposition of non-volatile etch byproducts- Increase RF and/or ICP power to enhance ion bombardment and plasma density.- Decrease chamber pressure to increase the mean free path of reactive species.- Increase the percentage of Cl₂ in the gas mixture, as Cl radicals are the primary etchant for GaN.[1]- Optimize substrate temperature to facilitate the desorption of etch byproducts like GaClₓ.
Poor Surface Morphology (Roughness, Pitting) - Excessive ion bombardment (high RF power)- Formation and redeposition of boron-containing residues[2]- Micromasking from sputtered mask material or chamber contaminants- Reduce RF power to minimize physical sputtering damage.- Adjust the Cl₂/BCl₃ ratio; a higher BCl₃ concentration can sometimes lead to smoother surfaces, but may also cause residue formation.[3]- Perform a pre-etch clean with a short BCl₃ plasma step to remove native oxides and other surface contaminants.[4][5]- Ensure the mask material is robust and does not sputter significantly under the etch conditions.
Formation of Pillars or "Grass" - Micromasking from involatile materials- Sputtered oxide debris from the mask sidewalls, especially when using SiO₂ masks[4][5]- A pre-etch clean with BCl₃ plasma can help remove potential micromasking agents.[4][5]- Optimize the mask patterning process to ensure clean and smooth sidewalls.- Adjusting etch parameters to favor chemical etching over physical sputtering can sometimes mitigate this issue.
Sidewall Profile Issues (Sloping, Faceting) - Mask erosion during the etch process- Excessive chemical etching component leading to isotropic etching- Redeposition of byproducts on the sidewalls- Use a more robust mask material with high selectivity to the GaN etch chemistry.- Optimize the balance between physical (ion bombardment) and chemical etching by adjusting RF power and gas chemistry. Increasing the physical component can lead to more anisotropic profiles.- Elevated substrate temperatures can sometimes improve sidewall profiles by enhancing the volatility of byproducts.[2][3]
Post-Etch Residue - Formation of non-volatile boron compounds (e.g., BₓCly, BN)[2][6][7]- Redeposition of GaClₓ byproducts- Polymer-like film deposition (BₓCly)[6][8]- Increasing the substrate temperature can enhance the volatility of boron- and chlorine-containing byproducts.[2][7]- A post-etch treatment, such as an O₂ plasma clean or a wet etch in dilute HCl, can be effective in removing some residues.- Adjusting the ion energy to be within a specific range (~32-60 eV) may prevent the deposition of BₓCly polymer films.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary etch byproducts in BCl₃/Cl₂ plasma etching of GaN?

The primary volatile etch byproducts are gallium chlorides (GaClₓ) and nitrogen-containing species.[9] However, several less volatile or non-volatile byproducts can form and redeposit on the surface, including boron-chlorine compounds (BₓCly), boron nitride (BN), and gallium oxide if oxygen is present in the chamber.[2][6][7] These byproducts can affect the etch rate, surface morphology, and device performance.

Q2: How does the addition of BCl₃ to a Cl₂ plasma affect the GaN etch process?

Adding BCl₃ to a Cl₂ plasma has several effects:

  • Native Oxide Removal: BCl₃ is effective at scavenging oxygen and water vapor, helping to remove the native Ga₂O₃ layer from the GaN surface, which is crucial for initiating the etch process.[2]

  • Etch Rate Modification: Generally, increasing the BCl₃ concentration relative to Cl₂ decreases the GaN etch rate because the concentration of reactive chlorine radicals and ions is reduced.[1][10]

  • Surface Morphology: The addition of BCl₃ can lead to smoother etched surfaces by passivating the sidewalls and reducing the chemical etch component.[3] However, excessive BCl₃ can lead to the formation of boron-containing residues.[2]

  • Selectivity: BCl₃ addition can influence the etch selectivity to different mask materials. For instance, it has been shown to inhibit the etching of Ni masks, thereby increasing the GaN/Ni selectivity.[10]

Q3: What is the role of substrate temperature in BCl₃ plasma etching of GaN?

Substrate temperature plays a critical role in the desorption of etch byproducts. Higher temperatures increase the volatility of GaClₓ and boron-containing residues.[2][7] Etching at elevated temperatures (e.g., >230°C) can lead to smoother etch profiles and reduced surface contamination.[2] However, excessively high temperatures can also increase the chemical etch rate, potentially leading to more isotropic profiles.[2]

Q4: Can post-etch cleaning procedures remove byproducts?

Yes, post-etch cleaning is often necessary. Depending on the nature of the residue, different methods can be employed:

  • Wet Chemical Cleaning: A dip in dilute hydrochloric acid (HCl) can be effective in removing metallic compounds and some chloride residues.[2]

  • Plasma Cleaning: An in-situ or ex-situ oxygen (O₂) plasma treatment can be used to remove carbon-based contamination and some polymer-like films.

  • Annealing: Post-etch annealing at elevated temperatures can help to desorb volatile residues and potentially repair some plasma-induced surface damage.

Experimental Protocols

Typical BCl₃/Cl₂ Plasma Etching Protocol for GaN

This protocol provides a general framework. Optimal parameters will vary depending on the specific etching system and desired outcome.

  • Sample Preparation:

    • Clean the GaN wafer using a standard solvent cleaning process (e.g., acetone, isopropanol, deionized water).

    • Perform a pre-treatment to remove the native oxide, for example, by dipping in a dilute solution of hydrofluoric acid (HF) or hydrochloric acid (HCl).[2]

    • Deposit and pattern the desired mask material (e.g., SiO₂, SiNₓ, Ni).

  • Plasma Etching (Inductively Coupled Plasma - ICP):

    • Load Sample: Transfer the prepared sample into the ICP chamber.

    • Chamber Conditioning: It is good practice to run a conditioning plasma (e.g., with the etch gases) for a few minutes with the shutter closed to stabilize the chamber environment.

    • Etching Parameters:

      • Gas Flow: Set the flow rates for Cl₂ and BCl₃. A common starting point is a mixture with a higher proportion of Cl₂ (e.g., 70-90%).[11]

      • Pressure: Set the chamber pressure, typically in the range of a few mTorr.[11]

      • ICP Power: Apply ICP power to generate a high-density plasma. This primarily controls the ion density.

      • RF Power (Bias): Apply RF power to the substrate stage to control the ion energy (DC bias).

      • Substrate Temperature: Set the desired substrate temperature.

    • Initiate Etch: Open the shutter to expose the sample to the plasma for the desired duration.

    • Terminate Etch: Close the shutter, turn off the plasma and gas flows.

    • Unload Sample: Vent the chamber and remove the sample.

  • Post-Etch Characterization:

    • Etch Depth: Measure the etch depth using a profilometer or scanning electron microscope (SEM).

    • Surface Morphology: Analyze the surface roughness and morphology using atomic force microscopy (AFM) or SEM.

    • Sidewall Profile: Examine the etch profile and sidewall angle using cross-sectional SEM.

    • Surface Composition: Investigate the presence of residues using X-ray photoelectron spectroscopy (XPS).

Data Presentation

Table 1: Effect of Cl₂/BCl₃ Gas Ratio on GaN Etch Rate
ICP Power (W)RF Power (W)Pressure (mTorr)Total Flow (sccm)% Cl₂ in Cl₂/BCl₃DC Bias (V)GaN Etch Rate (nm/min)Reference
100010077010%-350~150[1]
100010077090%-279~850[1]
--120075%-1070[10]
--1200100%-1230[10]
Table 2: Example Etch Selectivities
Etch ChemistryMask MaterialGaN Etch RateMask Etch RateSelectivity (GaN:Mask)Reference
Cl₂/BCl₃ (90%/10%)SiO₂~845.3 nm/min~106.7 nm/min7.92[3][11]
Cl₂/BCl₃ (90%/10%)Ni>1000 nm/min~22 nm/min~46[10]
BCl₃SiO₂9 nm/min~10 nm/min~0.9[4]

Visualizations

Etching_Workflow cluster_prep Sample Preparation cluster_etch BCl3 Plasma Etching cluster_analysis Post-Etch Analysis Clean Solvent Clean Oxide_Removal Native Oxide Removal (e.g., HF/HCl dip) Clean->Oxide_Removal Mask Mask Deposition & Patterning Oxide_Removal->Mask Load Load into ICP Chamber Mask->Load Etch Plasma Etch (Cl2/BCl3) Load->Etch Unload Unload from Chamber Etch->Unload Profile Profilometry / SEM (Etch Depth, Profile) Unload->Profile Morphology AFM / SEM (Surface Roughness) Unload->Morphology Composition XPS (Residue Analysis) Unload->Composition

Caption: Experimental workflow for BCl₃ plasma etching of GaN.

Byproduct_Formation cluster_reactants Reactive Species cluster_products Etch Products Plasma BCl3 / Cl2 Plasma Cl_rad Cl* Radicals Plasma->Cl_rad generates BClx_rad BClx* Radicals Plasma->BClx_rad generates Ions Cl+, Cl2+, BClx+ Ions Plasma->Ions generates GaN_Surface GaN Surface Volatile Volatile Products (GaClx, N2, etc.) GaN_Surface->Volatile forms NonVolatile Non-Volatile Byproducts (B-compounds, Ga-O, Polymers) GaN_Surface->NonVolatile forms Cl_rad->GaN_Surface interact with BClx_rad->GaN_Surface interact with Ions->GaN_Surface interact with Desorption Desorption Volatile->Desorption Redeposition Redeposition NonVolatile->Redeposition Redeposition->GaN_Surface contaminates Troubleshooting_Tree cluster_issues Problem Identification cluster_solutions Potential Solutions Start Etch Problem Observed Rough_Surface Rough Surface / Pitting Start->Rough_Surface Low_Rate Low Etch Rate Start->Low_Rate Residue Post-Etch Residue Start->Residue Sol_Rough Decrease RF Power Adjust Cl2/BCl3 Ratio Pre-Etch Clean Rough_Surface->Sol_Rough Sol_Rate Increase Power Decrease Pressure Increase %Cl2 Low_Rate->Sol_Rate Sol_Residue Increase Temperature Post-Etch Clean Optimize Ion Energy Residue->Sol_Residue

References

Technical Support Center: Stabilizing and Using Boron Trichloride (BCl₃) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boron Trichloride (B1173362) (BCl₃) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization, handling, and troubleshooting of BCl₃ solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Boron Trichloride solutions?

A1: The primary cause of degradation is the high reactivity of this compound with water and moisture. BCl₃ readily hydrolyzes to form boric acid (B(OH)₃) and hydrochloric acid (HCl)[1][2]. This reaction is vigorous and exothermic. Exposure to atmospheric moisture is sufficient to cause degradation, leading to a decrease in the solution's molarity and the formation of solid precipitates.

Q2: What solvents are recommended for preparing and storing this compound solutions?

A2: this compound solutions are typically prepared and stored in anhydrous (dry) aprotic solvents. Commonly used solvents include dichloromethane (B109758) (DCM), hexane, and toluene. It is crucial that the solvent is rigorously dried before use to minimize degradation of the BCl₃.

Q3: What is the typical shelf life of a commercial this compound solution?

A3: Commercial suppliers of 1.0 M BCl₃ solutions in solvents like dichloromethane often do not provide a specific expiration date but may offer a standard warranty of one year from the date of shipment if no retest date is specified on the Certificate of Analysis. The actual shelf life is highly dependent on storage and handling conditions. To ensure the solution's efficacy, it is recommended to store it under an inert atmosphere, refrigerated, and tightly sealed to prevent moisture ingress.

Q4: Are there more stable alternatives to using BCl₃ solutions directly?

A4: Yes, for applications where the handling of gaseous or highly reactive liquid BCl₃ is challenging, Lewis acid-base adducts offer a more stable and safer alternative. The this compound-dimethyl sulfide (B99878) complex (BCl₃·S(CH₃)₂) is a solid that is easier to handle and can be used as a source of BCl₃ in reactions[1].

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a corrosive and toxic substance. It reacts violently with water and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation[3]. It is imperative to handle BCl₃ in a well-ventilated fume hood or a glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
White precipitate forms in the BCl₃ solution upon storage. Exposure to moisture, leading to the formation of boric acid and other hydrolysis products.Discard the solution. The precipitate indicates significant degradation, and the molarity will be lower than specified. To prevent this, ensure the solution is stored under a dry, inert atmosphere and that the container is sealed with a high-quality septum or cap.
Inconsistent or low yields in a reaction where BCl₃ is a reagent (e.g., ether cleavage). 1. The BCl₃ solution has degraded and its concentration is lower than assumed.2. The reaction solvent or other reagents contain residual water.3. The stoichiometry of the reaction is incorrect.1. Determine the exact molarity of the BCl₃ solution via titration before use (see Experimental Protocols).2. Ensure all solvents and reagents are rigorously dried before use.3. Re-evaluate the reaction stoichiometry based on the titrated concentration of the BCl₃ solution.
Reaction with BCl₃ is sluggish or does not go to completion. 1. Insufficient amount of BCl₃ used due to solution degradation.2. The substrate is a weak Lewis base and does not coordinate effectively with BCl₃.3. The reaction temperature is too low.1. Add additional aliquots of the BCl₃ solution, monitoring the reaction progress by TLC or GC.2. Consider using a stronger Lewis acid if appropriate for the desired transformation.3. Gradually increase the reaction temperature, being mindful of potential side reactions.
Formation of unexpected byproducts. 1. Presence of impurities in the BCl₃ solution (e.g., phosgene (B1210022) from manufacturing).2. Side reactions due to the presence of HCl from BCl₃ hydrolysis.3. The reaction is not selective under the current conditions.1. Use high-purity BCl₃ from a reputable supplier.2. Add a non-nucleophilic base to scavenge any generated HCl, if compatible with the reaction.3. Re-evaluate the reaction conditions, such as temperature, solvent, and reaction time.
Difficulty initiating a Grignard reaction after the formation of an organoboron intermediate with BCl₃. The Grignard reagent is being quenched by residual acidic species from the BCl₃ or its hydrolysis products.Ensure the workup procedure after the BCl₃ step effectively removes all boron-containing species and any generated acid before the addition of the Grignard reagent. This may involve an aqueous basic wash followed by thorough drying of the organic phase.

Experimental Protocols

Protocol 1: Preparation of a Standardized 1.0 M this compound Solution in Dichloromethane

This procedure should be performed in a well-ventilated fume hood, and all glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • This compound gas cylinder with a regulator

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask with a magnetic stir bar

  • Gas dispersion tube

  • Cold bath (e.g., dry ice/acetone, -78 °C)

  • Septa and needles

Procedure:

  • Measure the required volume of anhydrous DCM into the flame-dried Schlenk flask.

  • Seal the flask with a septum and place it under a positive pressure of an inert gas.

  • Cool the flask to -78 °C using a cold bath.

  • Slowly bubble BCl₃ gas from the cylinder through the gas dispersion tube into the stirred, cold DCM.

  • Monitor the mass of the flask to determine the amount of BCl₃ added.

  • Once the desired amount of BCl₃ has been added, stop the gas flow and remove the gas dispersion tube.

  • Keep the solution under a positive pressure of inert gas.

  • The concentration of the solution should be determined by titration before use.

Protocol 2: Titration to Determine the Molarity of a this compound Solution

This method involves the hydrolysis of BCl₃ to boric acid and hydrochloric acid, followed by titration of the total acid content with a standardized solution of sodium hydroxide (B78521).

Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • BCl₃ solution in an organic solvent

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Burette, flasks, and pipettes

Procedure:

  • Carefully pipette a known volume (e.g., 1.0 mL) of the BCl₃ solution into a flask containing a known excess of deionized water (e.g., 20 mL). The hydrolysis reaction is exothermic and will release HCl gas, so this should be done in a fume hood.

  • Allow the mixture to stir for a few minutes to ensure complete hydrolysis.

  • Add a few drops of phenolphthalein indicator to the aqueous solution.

  • Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is reached.

  • Record the volume of NaOH used.

  • Calculate the molarity of the BCl₃ solution using the following equation, noting that each mole of BCl₃ produces 3 moles of HCl, which are neutralized by NaOH in a 1:1 ratio. The boric acid is too weak to be titrated with phenolphthalein as the indicator. Molarity of BCl₃ = (Volume of NaOH × Molarity of NaOH) / (Volume of BCl₃ solution × 3)

Visualizations

experimental_workflow cluster_prep Preparation of BCl3 Solution cluster_titration Titration of BCl3 Solution cluster_reaction Reaction Troubleshooting prep1 Flame-dry glassware under vacuum prep2 Add anhydrous solvent to flask prep1->prep2 prep3 Cool solvent to -78 °C prep2->prep3 prep4 Bubble BCl3 gas into solvent prep3->prep4 prep5 Store under inert atmosphere prep4->prep5 react1 Reaction failure (low yield) prep5->react1 Use in reaction titrate1 Take aliquot of BCl3 solution titrate2 Quench in excess water titrate1->titrate2 titrate3 Add indicator titrate2->titrate3 titrate4 Titrate with standardized NaOH titrate3->titrate4 titrate5 Calculate molarity titrate4->titrate5 react2 Check BCl3 concentration react1->react2 react3 Check for water in reagents react1->react3 react2->titrate1 Perform titration degradation_pathway BCl3 BCl₃ (this compound) HCl 3 HCl (Hydrochloric Acid) BCl3->HCl + 3 H₂O BOH3 B(OH)₃ (Boric Acid) BCl3->BOH3 + 3 H₂O H2O H₂O (Water/Moisture)

References

Validation & Comparative

A Comparative Guide to Boron Trichloride and Boron Tribromide for Ether Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective cleavage of ether bonds, particularly the demethylation of aryl methyl ethers, is a critical transformation in organic synthesis, pivotal in the final steps of natural product synthesis and the development of active pharmaceutical ingredients. Among the various reagents employed for this purpose, the Lewis acids boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are prominent choices. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

General Overview and Reactivity

Boron tribromide is a powerful and widely used reagent for ether cleavage, known for its high reactivity that allows for the demethylation of a broad range of aryl methyl ethers under mild conditions, often at or below room temperature.[1] Its high reactivity, however, can sometimes lead to a lack of selectivity in complex molecules with multiple sensitive functional groups.

Boron trichloride, being a less potent Lewis acid than BBr₃, offers a milder alternative for ether demethylation.[2] This reduced reactivity can be advantageous, enabling greater selectivity, particularly in the cleavage of sterically hindered methoxy (B1213986) groups.[3] While less commonly employed than its bromine counterpart, BCl₃'s selectivity makes it a valuable tool for specific applications where preserving other functional groups is paramount.

Performance Comparison: BCl₃ vs. BBr₃

FeatureThis compound (BCl₃)Boron Tribromide (BBr₃)
Reactivity Milder, less reactive.[2]Stronger, more reactive.[1]
Selectivity Often more selective, especially for hindered ethers.[3] Can sometimes leave other functional groups intact.Less selective, may affect other sensitive groups.
Typical Substrates Sterically hindered aryl methyl ethers, substrates requiring high selectivity.[3]Wide range of aryl methyl ethers.[1]
Reaction Conditions Typically requires higher temperatures or longer reaction times compared to BBr₃.Effective at low temperatures (-78 °C to room temperature).[1]
Functional Group Tolerance Generally higher due to lower reactivity.Can be incompatible with certain sensitive functional groups.
Handling Gas at room temperature (b.p. 12.5 °C), often used as a solution in a suitable solvent (e.g., dichloromethane).[2]Liquid at room temperature (b.p. 91.7 °C), also commonly used as a solution in dichloromethane (B109758).

Mechanism of Ether Demethylation by Boron Trihalides

The generally accepted mechanism for ether cleavage by boron trihalides involves the initial formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This coordination weakens the carbon-oxygen bond, making the methyl group susceptible to nucleophilic attack by a halide ion. Recent computational studies on BBr₃-mediated demethylation suggest a more complex mechanism, potentially involving a bimolecular process where a second molecule of the BBr₃-ether adduct acts as the halide donor.[4] This highlights that the reaction stoichiometry may not always be a simple 1:1 ratio of the reagent to the ether group.[5][6]

G cluster_step1 Step 1: Lewis Acid-Base Adduct Formation cluster_step2 Step 2: Nucleophilic Attack and C-O Bond Cleavage cluster_step3 Step 3: Hydrolysis Ar-O-Me Aryl Methyl Ether (Ar-O-CH₃) Adduct Lewis Acid-Base Adduct [Ar-O(⁺)(BX₃⁻)-CH₃] Ar-O-Me->Adduct + BX₃ BX3 Boron Trihalide (BX₃, X=Cl, Br) TransitionState Transition State Adduct->TransitionState Intra- or Intermolecular Halide Attack Products Products (Ar-O-BX₂ + CH₃X) TransitionState->Products Phenol Phenol (Ar-OH) Products->Phenol + H₂O (Workup)

Caption: General mechanism of ether demethylation by boron trihalides.

Experimental Protocols

Below are representative experimental protocols for the demethylation of aryl methyl ethers using BCl₃ and BBr₃. These should be considered as starting points and may require optimization for specific substrates.

This compound Demethylation of a Hindered Ether

This protocol is adapted from studies on the selective cleavage of sterically hindered methoxy groups.[3]

  • Reaction Setup: A solution of the hindered aryl methyl ether in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Addition: The solution is cooled to the desired temperature (e.g., 0 °C or room temperature, depending on substrate reactivity). A solution of this compound in DCM (typically 1 M) is added dropwise to the stirred solution of the ether. The molar ratio of BCl₃ to the methoxy group is typically in the range of 1.1 to 2 equivalents.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of water or methanol (B129727) at low temperature. The mixture is then diluted with DCM and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography, recrystallization, or distillation.

Boron Tribromide Demethylation of an Aryl Methyl Ether

This is a general and widely applicable protocol for BBr₃-mediated demethylation.[1]

  • Reaction Setup: The aryl methyl ether is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A solution of boron tribromide in DCM (commonly 1 M) is added dropwise to the stirred solution. The amount of BBr₃ used is generally 1 to 1.5 equivalents per ether group.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a period ranging from a few hours to overnight, depending on the substrate's reactivity.

  • Work-up: The reaction is quenched by carefully adding water, methanol, or a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction and Isolation: The product is extracted with an organic solvent such as ethyl acetate (B1210297) or DCM. The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The resulting crude product is purified by an appropriate method.

Conclusion

Both this compound and boron tribromide are effective reagents for the demethylation of aryl methyl ethers, each with its own distinct advantages. Boron tribromide is a powerful, general-purpose reagent suitable for a wide variety of substrates. In contrast, this compound offers a milder and more selective alternative, proving particularly useful for the deprotection of hindered ethers or in molecules bearing sensitive functional groups. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the substrate's reactivity, the presence of other functional groups, and the desired level of selectivity. Careful consideration of the reaction conditions is crucial to achieve optimal results with either reagent.

References

A Comparative Analysis of Lewis Acidity in Boron Trihalides: BCl₃, BBr₃, and BI₃

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative Lewis acidity of boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and boron triiodide (BI₃), supported by experimental data and detailed methodologies.

The Lewis acidity of boron trihalides presents a fascinating case study in inorganic chemistry, defying simple periodic trends. While electronegativity would suggest that boron trifluoride (BF₃) is the strongest Lewis acid, experimental evidence conclusively demonstrates the opposite trend: BI₃ > BBr₃ > BCl₃ > BF₃. This guide delves into the principles governing this phenomenon, presents quantitative experimental data to support the established order, and provides detailed experimental protocols for the determination of these properties.

The Decisive Role of pπ-pπ Back-Bonding

The counterintuitive trend in Lewis acidity among boron trihalides is primarily explained by the phenomenon of pπ-pπ back-bonding. In these molecules, the boron atom is sp² hybridized, leaving it with a vacant p-orbital perpendicular to the molecular plane. The halogen atoms, possessing filled p-orbitals, can donate electron density back to this empty boron p-orbital. This interaction, depicted in the diagram below, creates a partial double bond character in the B-X bond, thereby reducing the electron deficiency of the boron center and, consequently, its Lewis acidity.

The extent of this back-bonding is most significant in BF₃ due to the effective overlap between the 2p orbitals of boron and fluorine, which are of similar size and energy. As we move down the halogen group to chlorine, bromine, and iodine, the p-orbitals of the halogens (3p, 4p, and 5p, respectively) become larger and more diffuse, leading to progressively weaker overlap with the boron 2p orbital. Consequently, the efficacy of pπ-pπ back-bonding decreases in the order BF₃ > BCl₃ > BBr₃ > BI₃. This reduction in back-donation leaves the boron atom in BI₃ as the most electron-deficient and, therefore, the strongest Lewis acid in the series.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified by measuring the enthalpy change (ΔH) upon the formation of an adduct with a Lewis base. A more negative enthalpy of formation indicates a stronger Lewis acid-base interaction. Pyridine (B92270), a well-characterized Lewis base, is often used as a standard for these comparisons.

The following table summarizes the experimentally determined gas-phase enthalpies of reaction for the formation of adducts between BCl₃, BBr₃, and BI₃ with pyridine.

Lewis AcidLewis BaseReactionGas-Phase Enthalpy of Reaction (ΔH)
BCl₃PyridineBCl₃(g) + C₅H₅N(g) → Cl₃B-NC₅H₅(g)-133.9 kJ/mol
BBr₃PyridineBBr₃(g) + C₅H₅N(g) → Br₃B-NC₅H₅(g)-148.5 kJ/mol
BI₃PyridineBI₃(g) + C₅H₅N(g) → I₃B-NC₅H₅(g)Data not available in comparable experimental studies

Experimental Protocols

The determination of the enthalpy of adduct formation is typically carried out using calorimetric techniques. Below is a generalized protocol that outlines the principles of such an experiment.

Principle of Calorimetric Measurement

Calorimetry measures the heat evolved or absorbed during a chemical reaction. For the formation of a Lewis acid-base adduct, the reaction is typically exothermic, and the heat released is absorbed by the calorimeter and its contents, leading to a temperature increase. By measuring this temperature change and knowing the heat capacity of the system, the enthalpy of reaction can be calculated.

Generalized Experimental Workflow for Determining the Enthalpy of Adduct Formation

A generalized workflow for the calorimetric determination of the enthalpy of adduct formation.

Materials and Apparatus:

  • High-purity boron trihalide (BCl₃, BBr₃, or BI₃)

  • High-purity pyridine

  • Anhydrous, inert solvent (e.g., cyclohexane, carbon tetrachloride)

  • A sensitive reaction calorimeter (e.g., an isoperibol or isothermal calorimeter)

  • Calibrated temperature probe

  • Stirring mechanism

  • Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive reagents

Procedure:

  • Preparation of Reagents: All reagents and solvents must be rigorously purified and dried to prevent side reactions with water or other impurities. Boron trihalides are highly reactive and should be handled under an inert atmosphere.

  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined accurately. This is often done by a separate experiment, such as measuring the temperature change upon mixing known amounts of hot and cold solvent or by using a reaction with a well-known enthalpy change.

  • Calorimetric Measurement: a. A known amount of the boron trihalide solution is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. b. A known amount of the pyridine solution, at the same temperature, is injected into the calorimeter to initiate the reaction. The amount of pyridine is typically in slight excess to ensure complete reaction of the boron trihalide. c. The temperature of the solution is monitored continuously until the reaction is complete and the temperature has stabilized.

  • Data Analysis: a. The heat evolved during the reaction (q_rxn) is calculated from the temperature change (ΔT), the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter. b. The number of moles of the limiting reactant (the boron trihalide) is calculated. c. The molar enthalpy of adduct formation (ΔH) is then determined by dividing the heat of reaction by the number of moles of the limiting reactant.

Logical Relationship of Factors Influencing Lewis Acidity

The interplay of electronegativity, pπ-pπ back-bonding, and the resulting electron deficiency on the boron atom dictates the Lewis acidity of the boron trihalides. This relationship can be visualized as follows:

LewisAcidity cluster_properties Intrinsic Properties cluster_effects Resulting Effects Electronegativity Halogen Electronegativity (F > Cl > Br > I) Inductive_Effect Inductive Effect (Increases B electron deficiency) Electronegativity->Inductive_Effect drives Orbital_Overlap B(2p) - X(np) Orbital Overlap (F > Cl > Br > I) Back_Bonding pπ-pπ Back-Bonding (Decreases B electron deficiency) Orbital_Overlap->Back_Bonding determines strength of Lewis_Acidity Lewis Acidity (BI₃ > BBr₃ > BCl₃ > BF₃) Inductive_Effect->Lewis_Acidity predicts opposite trend Back_Bonding->Lewis_Acidity is the dominant factor determining

Factors influencing the Lewis acidity of boron trihalides.

Conclusion

The Lewis acidity of BCl₃, BBr₃, and BI₃ is a prime example of how competing electronic effects can lead to trends that are not immediately obvious from simple electronegativity arguments. The dominant role of pπ-pπ back-bonding, which is most effective for the smaller fluorine atom and progressively weaker for larger halogens, is the key to understanding the observed order of Lewis acidity. This principle is not only fundamental to inorganic chemistry but also has practical implications in catalysis and drug design, where the tunable acidity of boron-based compounds is often exploited. The quantitative data from calorimetric studies provide the definitive experimental evidence for this important chemical concept.

A Comparative Guide to BCl₃ and AlCl₃ as Lewis Acid Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, Lewis acids are indispensable catalysts, facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the most prominent Lewis acids are boron trichloride (B1173362) (BCl₃) and aluminum trichloride (AlCl₃). Both are powerful electron acceptors, yet their catalytic performance can differ significantly in terms of reactivity, selectivity, and substrate scope. This guide provides an objective comparison of BCl₃ and AlCl₃, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

At a Glance: Key Differences and Considerations

FeatureBoron Trichloride (BCl₃)Aluminum Trichloride (AlCl₃)
Lewis Acidity Generally considered a very strong Lewis acid. Some studies suggest it is stronger than AlCl₃ due to better orbital overlap with Lewis bases.[1][2]A very strong and widely used Lewis acid. Its acidity is influenced by its ability to form dimers and polymers.[1]
Primary Applications Friedel-Crafts reactions, Diels-Alder reactions, ether cleavage, and various other electrophilic activations.Friedel-Crafts alkylations and acylations, Diels-Alder reactions, polymerization, and isomerization reactions.[3][4]
Advantages Can be more effective in certain reactions due to its high Lewis acidity.Lower cost, readily available, and extensively studied, providing a wealth of literature and established protocols.
Disadvantages Highly reactive and moisture-sensitive, requiring careful handling. Can be more expensive than AlCl₃.Can promote side reactions such as polyalkylation in Friedel-Crafts reactions and requires stoichiometric amounts in acylations due to product complexation.[5][6]
Handling Corrosive and reacts violently with water. Should be handled under anhydrous conditions.Highly hygroscopic and reacts exothermically with water. Requires anhydrous conditions for most applications.[7]

Theoretical Underpinnings of Lewis Acidity: A Tale of Two Halides

The Lewis acidity of BCl₃ and AlCl₃ is a subject of ongoing discussion, with compelling arguments supporting the superior strength of each under different theoretical frameworks.

The Case for BCl₃'s Superiority: Proponents of BCl₃ as the stronger Lewis acid often point to the principles of orbital overlap. The boron atom in BCl₃ utilizes its 2p orbitals to accept a lone pair from a Lewis base. In contrast, the aluminum atom in AlCl₃ uses its 3p orbitals. The smaller size and better energy match of the 2p orbitals of boron are believed to lead to a more effective and stronger overlap with the orbitals of common Lewis bases (like the oxygen of a carbonyl group), resulting in a more stable adduct and, therefore, higher Lewis acidity.[1] Additionally, boron's higher electronegativity compared to aluminum suggests a greater ability to attract and accept an electron pair.[1]

The Argument for AlCl₃'s Strength: Conversely, other theories favor AlCl₃ as the stronger Lewis acid. One key factor is the phenomenon of "back-bonding" in BCl₃. The lone pairs on the chlorine atoms can be partially donated back to the empty p-orbital of the boron atom, delocalizing the electron deficiency and thus reducing its Lewis acidity. While some back-bonding also occurs in AlCl₃, it is considered less effective due to the larger size of the aluminum atom and the poorer overlap between the chlorine 3p and aluminum 3p orbitals.[8] Furthermore, AlCl₃ has the ability to dimerize to Al₂Cl₆, a property not shared by BCl₃ due to the small size of the boron atom.[1] This dimerization can influence its effective Lewis acidity in solution.

Ultimately, the "stronger" Lewis acid can be context-dependent, relying on the specific Lewis base and reaction conditions.

Performance in Key Organic Reactions: A Comparative Look

While direct, side-by-side comparative studies are limited in the literature, we can infer the relative performance of BCl₃ and AlCl₃ from various reports on their use in two cornerstone organic reactions: the Friedel-Crafts acylation and the Diels-Alder reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. Both BCl₃ and AlCl₃ are highly effective catalysts for this transformation.

Mechanism of Catalysis:

Friedel_Crafts_Acylation AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (BCl₃ or AlCl₃) LewisAcid->AcyliumIon SigmaComplex σ-Complex (Wheland Intermediate) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product -H⁺

Experimental Data Summary:

CatalystAromatic SubstrateAcylating AgentSolventTemp. (°C)Yield (%)Reference
AlCl₃3,3′-dimethylbiphenylAcetyl chloride1,2-dichloroethaneBoiling~100[9][10]
AlCl₃m-xylenePhthalic anhydride-Reflux-[11]
Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. Lewis acids are often employed to accelerate the reaction and enhance its stereoselectivity by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Workflow:

Diels_Alder_Workflow Start Start Reactants Combine Diene and Dienophile in Solvent Start->Reactants AddCatalyst Add Lewis Acid (BCl₃ or AlCl₃) at low temperature Reactants->AddCatalyst Reaction Allow reaction to proceed at specified temperature and time AddCatalyst->Reaction Quench Quench the reaction (e.g., with water or aqueous acid) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purify product (e.g., chromatography, recrystallization) Workup->Purification End Characterize Product Purification->End

Experimental Data Summary:

A study on the Diels-Alder reaction of thiophene (B33073) with maleimide (B117702) derivatives highlighted the effectiveness of AlCl₃ as a catalyst.[4][12] The use of AlCl₃ not only promoted the reaction at room temperature but also afforded high stereoselectivity, favoring the exo adduct.

CatalystDieneDienophileSolventTemp. (°C)Yield (%)Stereoselectivity (exo:endo)Reference
AlCl₃ThiopheneN-phenylmaleimideDCMRoom Temp-Highly exo[4][12]

Note: Specific yield data and a direct comparison with BCl₃ for this reaction were not provided in the reference.

Experimental Protocols

Detailed and reliable experimental protocols are critical for reproducible research. Below are representative procedures for Friedel-Crafts acylation and a general outline for a Diels-Alder reaction, primarily based on the use of AlCl₃ due to the prevalence of detailed protocols in the literature.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound with Acetyl Chloride using AlCl₃

This procedure is a general representation and should be adapted for specific substrates.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous methylene (B1212753) chloride (DCM)

  • Acetyl chloride (1.1 equiv)

  • Aromatic compound (1.0 equiv)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous methylene chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride in anhydrous methylene chloride to the stirred suspension.

  • To this mixture, add a solution of the aromatic compound in anhydrous methylene chloride dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.[7]

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • Diene

  • Dienophile

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid (BCl₃ or AlCl₃) (catalytic to stoichiometric amounts)

  • Quenching solution (e.g., water, dilute acid)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the dienophile in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid to the solution.

  • Add the diene to the reaction mixture.

  • Stir the reaction for the appropriate amount of time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of the quenching solution at a low temperature.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the resulting adduct by column chromatography or recrystallization.

Conclusion

Both BCl₃ and AlCl₃ are potent Lewis acid catalysts with broad utility in organic synthesis. The choice between them is not always straightforward and depends on a nuanced understanding of their chemical properties and the specific requirements of the reaction.

  • AlCl₃ remains the workhorse Lewis acid for many applications due to its low cost, ready availability, and the extensive body of literature detailing its use. It is a reliable choice for standard Friedel-Crafts acylations and can be highly effective in promoting Diels-Alder reactions. However, its propensity to cause side reactions and the need for stoichiometric quantities in acylations are notable drawbacks.

  • BCl₃ , while often more expensive and requiring more careful handling, can offer advantages in terms of reactivity. The theoretical basis for its potentially higher Lewis acidity in certain contexts makes it a compelling alternative when AlCl₃ fails to provide the desired outcome.

For researchers and drug development professionals, a thorough evaluation of the substrate, desired selectivity, and economic considerations is paramount. When venturing into new synthetic territory, it may be prudent to screen both catalysts to empirically determine the most effective choice for a given transformation. The information and protocols provided in this guide serve as a foundational resource for making an informed decision in the selection of BCl₃ versus AlCl₃ as a Lewis acid catalyst.

References

A Comparative Guide to Analytical Methods for Monitoring Boron Trichloride Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron trichloride (B1173362) (BCl₃) is a powerful and versatile Lewis acid widely employed in organic synthesis, particularly for the cleavage of ethers and esters, and in various catalytic processes. However, its high reactivity, corrosiveness, and moisture sensitivity present significant challenges for reaction monitoring and control. Real-time, in-situ analytical techniques are crucial for understanding reaction kinetics, identifying intermediates, optimizing process parameters, and ensuring safety. This guide provides a comparative overview of the leading analytical methods for monitoring BCl₃-mediated reactions: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

At-a-Glance Comparison of Analytical Techniques

The choice of an analytical method for monitoring BCl₃-mediated reactions depends on several factors, including the specific reaction being studied, the information required, and the available instrumentation. The following table summarizes the key performance characteristics of in-situ FTIR, NMR, and MS for this application.

Parameter In-situ FTIR (ReactIR) In-situ NMR (FlowNMR) Online Mass Spectrometry
Primary Information Functional group changesStructural elucidation, quantificationMolecular weight, fragmentation
Sensitivity Good (ppm to % level)Moderate to Good (mM to M)Excellent (ppb to ppm level)
Selectivity Good for distinct functional groupsExcellent for structural isomersExcellent for mass differences
Speed of Analysis Very Fast (seconds to minutes)Slow to Moderate (minutes to hours)Very Fast (milliseconds to seconds)
In-situ Capability Excellent (ATR probes)Good (Flow cells)Good (with appropriate interface)
Quantitative Analysis Good with calibrationExcellentGood with internal standards
Ease of Implementation Relatively straightforwardMore complex setupComplex interface required
Cost ModerateHighHigh
Key Advantage Real-time functional group trackingDetailed structural informationHigh sensitivity and speed
Key Limitation Limited structural informationSlower acquisition timesIndirect structural information

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, often utilizing Attenuated Total Reflectance (ATR) probes (e.g., ReactIR), is a powerful technique for real-time monitoring of functional group changes in a reaction mixture. For BCl₃-mediated reactions, this allows for the direct observation of the consumption of starting materials and the formation of products and intermediates.

Key Monitoring Parameters for BCl₃ Reactions (e.g., Ether Demethylation):
  • Disappearance of C-O-C stretch: Tracking the cleavage of the ether linkage.

  • Appearance of O-H stretch: Monitoring the formation of the hydroxyl group in the product.

  • Changes in the B-Cl stretch: Observing the transformation of BCl₃ into its reaction adducts and byproducts.

Experimental Protocol: In-situ FTIR Monitoring of Anisole Demethylation with BCl₃
  • System Setup:

    • Assemble a dry, inert-atmosphere reaction vessel (e.g., a three-neck flask with a condenser and nitrogen inlet).

    • Insert a clean, dry in-situ FTIR-ATR probe (e.g., Diamond or Silicon) into the reaction vessel, ensuring the tip is fully submerged in the reaction medium.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Charge the reactor with the anhydrous solvent (e.g., dichloromethane) and the substrate (e.g., anisole).

    • Record a background spectrum of the initial reaction mixture before the addition of BCl₃.

  • Reaction Initiation and Monitoring:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add BCl₃ (as a solution in an appropriate solvent or as a gas) to the stirred reaction mixture.

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the reaction progress by observing the changes in the characteristic infrared bands of the reactants and products.

  • Data Analysis:

    • Generate concentration-time profiles for the key species by integrating the area of their characteristic peaks.

    • Use this data to determine reaction kinetics, identify the reaction endpoint, and detect any intermediates.

Workflow for In-situ FTIR Monitoring

FTIR_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis start Start setup Assemble Dry Reaction Vessel start->setup probe Insert FTIR Probe setup->probe reagents Add Solvent & Substrate probe->reagents background Acquire Background reagents->background add_bcl3 Add BCl3 background->add_bcl3 collect Collect Spectra (Real-time) add_bcl3->collect collect->collect process Process Spectra collect->process kinetics Generate Kinetic Profiles process->kinetics endpoint Determine Endpoint kinetics->endpoint end End endpoint->end

In-situ FTIR Experimental Workflow

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR, particularly using flow-through systems (FlowNMR), provides detailed structural information about the species in a reaction mixture over time. This is invaluable for elucidating reaction mechanisms, identifying and characterizing intermediates, and quantifying all NMR-active species. For BCl₃ reactions, ¹¹B NMR is particularly useful for tracking the boron-containing species.

Key Monitoring Parameters for BCl₃ Reactions:
  • ¹H NMR:

    • Disappearance of the methoxy (B1213986) signal in an ether cleavage reaction.

    • Appearance of new aromatic and hydroxyl protons.

  • ¹¹B NMR:

    • Shift in the BCl₃ signal upon coordination to the substrate.

    • Appearance of signals corresponding to boron-containing products and intermediates.

  • ¹³C NMR:

    • Changes in the chemical shifts of carbons adjacent to the reaction center.

Experimental Protocol: In-situ FlowNMR Monitoring of a BCl₃-Catalyzed Reaction
  • System Setup:

    • Set up a reaction vessel in a fume hood, connected via inert tubing (e.g., PEEK) to a flow cell within the NMR spectrometer.

    • Use a pump (e.g., a peristaltic or HPLC pump) to circulate the reaction mixture from the vessel, through the NMR flow cell, and back to the vessel.

    • Ensure the entire system is dry and can be maintained under an inert atmosphere.

  • Shimming and Referencing:

    • Circulate the solvent and substrate through the flow cell and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a reference spectrum of the starting materials.

  • Reaction Initiation and Monitoring:

    • Begin circulation of the reaction mixture.

    • Inject BCl₃ into the reaction vessel.

    • Start acquiring NMR spectra (e.g., ¹H and ¹¹B) at regular intervals. The time resolution will depend on the number of scans required for adequate signal-to-noise.

  • Data Analysis:

    • Process the series of spectra to identify and quantify the reactants, products, and any observable intermediates.

    • Plot the concentrations of key species over time to determine reaction kinetics and mechanism.

Workflow for In-situ FlowNMR Monitoring

FlowNMR_Workflow cluster_setup System Setup cluster_execution Execution cluster_analysis Analysis start Start reactor Prepare Reactor in Fume Hood start->reactor flow_system Connect Tubing & Flow Cell reactor->flow_system pump Integrate Pump flow_system->pump circulate Circulate Solvent/Substrate pump->circulate shim Shim & Acquire Reference circulate->shim add_bcl3 Inject BCl3 shim->add_bcl3 acquire Acquire Spectra (Time-course) add_bcl3->acquire acquire->acquire process Process Spectra acquire->process identify Identify Species process->identify quantify Quantify & Plot Concentrations identify->quantify end End quantify->end

In-situ FlowNMR Experimental Workflow

Online Mass Spectrometry (MS)

Online MS involves continuously introducing a small sample of the reaction mixture into a mass spectrometer to monitor the molecular weights of the components in real-time. This technique is extremely sensitive and can detect low-concentration intermediates and byproducts. For BCl₃ reactions, which can be complex, MS can provide valuable insights into the reaction pathway.

Key Monitoring Parameters for BCl₃ Reactions:
  • Disappearance of the molecular ion of the starting material.

  • Appearance of the molecular ion of the product.

  • Detection of molecular ions corresponding to reaction intermediates and byproducts.

Experimental Protocol: Online MS Monitoring of a BCl₃-Mediated Reaction
  • System Setup:

    • Set up the reaction in a vessel equipped with a sampling probe or a side-arm for continuous extraction.

    • Interface the reaction vessel with the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) via a capillary and a pump for sample introduction. A dilution step may be necessary.

    • Ensure the interface is robust and compatible with the corrosive nature of the reaction mixture.

  • Method Development:

    • Analyze authentic samples of the starting material and expected product to determine their mass-to-charge ratios (m/z) and fragmentation patterns.

    • Optimize the ionization source parameters for sensitive detection of the key species.

  • Reaction Initiation and Monitoring:

    • Start the reaction by adding BCl₃ to the substrate solution.

    • Begin continuous sampling and analysis by the mass spectrometer.

    • Monitor the ion currents for the m/z values corresponding to the reactants, products, and any expected intermediates.

  • Data Analysis:

    • Plot the relative intensities of the key ions as a function of time.

    • Use this data to infer the reaction progress and identify transient species.

Workflow for Online Mass Spectrometry Monitoring

MS_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis start Start reactor Prepare Reaction Vessel start->reactor interface Interface Reactor with MS reactor->interface method Develop MS Method interface->method initiate Initiate Reaction method->initiate sample Continuous Sampling initiate->sample analyze Real-time MS Analysis sample->analyze analyze->analyze plot Plot Ion Currents analyze->plot identify Identify Intermediates plot->identify profile Generate Reaction Profile identify->profile end End profile->end

Online Mass Spectrometry Experimental Workflow

Safety Considerations for Monitoring BCl₃ Reactions

Boron trichloride is a toxic, corrosive, and water-reactive gas. All manipulations must be carried out in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A nearby emergency shower and eyewash station are essential. All equipment must be thoroughly dried before use to prevent the violent reaction of BCl₃ with moisture, which produces hydrochloric acid (HCl) gas.

Conclusion

The selection of an analytical technique for monitoring BCl₃-mediated reactions is a critical decision that impacts the quality and depth of the information obtained.

  • In-situ FTIR is an excellent choice for rapid, real-time tracking of functional group changes and for determining reaction kinetics.

  • In-situ NMR offers unparalleled structural detail, making it the preferred method for mechanistic studies and the unambiguous identification of intermediates.

  • Online MS provides exceptional sensitivity for detecting trace components and is ideal for identifying unknown byproducts and transient species.

In many cases, a multi-technique approach, combining the strengths of two or more of these methods, will provide the most comprehensive understanding of these complex and challenging reactions. By carefully selecting the appropriate analytical tools and adhering to strict safety protocols, researchers can effectively monitor and optimize BCl₃-mediated reactions, leading to more efficient and robust synthetic processes.

Quantifying the Lewis Acidity of Boron Trichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to quantify the Lewis acidity of Boron trichloride (B1173362) (BCl₃), a crucial parameter in various chemical transformations. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the most suitable method for their applications.

Comparative Analysis of Lewis Acidity

The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a Lewis base. For boron trihalides, the acidity trend is well-established and, contrary to initial expectations based on electronegativity, follows the order BF₃ < BCl₃ < BBr₃ < BI₃.[1][2] This trend is often explained by the extent of pπ-pπ back-bonding from the halogen to the vacant p-orbital of the boron atom, which is most significant for fluorine and decreases down the group.

The following table summarizes the quantitative Lewis acidity of BCl₃ in comparison to other common Lewis acids, primarily using the widely accepted Gutmann-Beckett Acceptor Number (AN).[3]

Lewis AcidFormulaGutmann-Beckett Acceptor Number (AN)Notes
Boron trifluorideBF₃89Weaker Lewis acid than BCl₃ due to significant π-backbonding.
Boron trichloride BCl₃ 106 A strong Lewis acid, commonly used in organic synthesis.
Boron tribromideBBr₃109Stronger Lewis acid than BCl₃.
Boron triiodideBI₃115The strongest Lewis acid among the boron trihalides.
Aluminum trichlorideAlCl₃87A common solid Lewis acid, its effective acidity in solution can be complex due to dimerization.[3][4]
Antimony pentachlorideSbCl₅100Used as the reference standard for the Gutmann-Beckett scale.[3]
Titanium tetrachlorideTiCl₄70A common transition metal Lewis acid.[3]

Experimental Protocols for Quantifying Lewis Acidity

Several experimental techniques can be employed to quantify the Lewis acidity of BCl₃. The most common and direct methods are spectroscopic titrations and calorimetry.

Gutmann-Beckett Method (³¹P NMR Spectroscopy)

The Gutmann-Beckett method is a widely used technique to determine the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (TEPO), upon interaction with the Lewis acid.[1][3]

Experimental Protocol:

  • Materials and Reagents:

    • This compound (BCl₃) solution in a weakly coordinating, dry solvent (e.g., dichloromethane-d₂, CD₂Cl₂).

    • Triethylphosphine oxide (TEPO).

    • Weakly Lewis acidic, dry deuterated solvent (e.g., CD₂Cl₂ or hexane).

    • NMR tubes and standard laboratory glassware, dried thoroughly.

  • Procedure:

    • Prepare a stock solution of TEPO in the chosen deuterated solvent.

    • In a dry NMR tube, under an inert atmosphere (e.g., nitrogen or argon), add a known concentration of the BCl₃ solution.

    • Add a precise amount of the TEPO stock solution to the NMR tube containing the BCl₃ solution. The molar ratio of Lewis acid to TEPO should be carefully controlled, typically starting with a 1:1 ratio.

    • Acquire the ³¹P NMR spectrum of the sample.

    • Record the chemical shift (δ) of the TEPO-BCl₃ adduct.

  • Data Analysis:

    • The Acceptor Number (AN) is calculated using the following formula:[3] AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the TEPO adduct and 41.0 ppm is the chemical shift of TEPO in hexane (B92381) (the reference for AN = 0).[3]

Gutmann_Beckett_Workflow prep Prepare Solutions (BCl₃ and TEPO in dry, deuterated solvent) mix Mix BCl₃ and TEPO in NMR tube under inert atmosphere prep->mix nmr Acquire ³¹P NMR Spectrum mix->nmr analyze Determine Chemical Shift (δ) of TEPO-BCl₃ Adduct nmr->analyze calculate Calculate Acceptor Number (AN) AN = 2.21 * (δ - 41.0) analyze->calculate

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base. This provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and the association constant (Kₐ), from which the Gibbs free energy (ΔG) can be calculated.

Experimental Protocol:

  • Materials and Reagents:

    • This compound (BCl₃) solution in a dry, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

    • A suitable Lewis base (e.g., pyridine, diethyl ether) dissolved in the same solvent.

    • The same batch of solvent for preparing both solutions to ensure perfect matching.

  • Procedure:

    • Degas both the BCl₃ solution and the Lewis base solution to prevent bubble formation during the experiment.

    • Load the BCl₃ solution into the sample cell of the ITC instrument.

    • Load the Lewis base solution into the titration syringe. Typical concentrations are in the range of 1-10 mM for the cell and 10-100 mM for the syringe, but should be optimized based on the expected binding affinity.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the Lewis base into the BCl₃ solution, recording the heat change after each injection.

    • Perform a control experiment by titrating the Lewis base into the solvent alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat signal for each injection to obtain the enthalpy change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and stoichiometry n).

    • Calculate ΔG and ΔS using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_sols Prepare BCl₃ and Lewis Base Solutions in Matched Solvent degas Degas Both Solutions prep_sols->degas load Load BCl₃ into Cell and Lewis Base into Syringe degas->load equilibrate Equilibrate System at Set Temperature load->equilibrate titrate Perform Sequential Injections of Lewis Base into BCl₃ equilibrate->titrate correct Correct for Heat of Dilution titrate->correct fit Fit Binding Isotherm to Determine Kₐ, ΔH, n correct->fit calculate Calculate ΔG and ΔS fit->calculate

Conclusion

The quantification of Lewis acidity is essential for understanding and predicting the reactivity of this compound in various chemical processes. The Gutmann-Beckett method provides a convenient and widely accepted scale for comparing the relative Lewis acidity of different compounds. For a more in-depth understanding of the thermodynamics of Lewis acid-base interactions, Isothermal Titration Calorimetry is the method of choice, providing a complete thermodynamic profile. The selection of the appropriate experimental method will depend on the specific research question and the available instrumentation.

References

A Comparative Guide to the Efficacy of Boron Trichloride (BCl₃) for Hindered Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of sterically hindered ethers is a critical transformation in organic synthesis, particularly in the context of natural product synthesis and the modification of complex pharmaceutical intermediates. Boron trichloride (B1173362) (BCl₃) has emerged as a potent reagent for this purpose, demonstrating selectivity for hindered methoxy (B1213986) groups. This guide provides an objective comparison of BCl₃'s performance against other common reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their specific substrates.

Executive Summary

Boron trichloride is a powerful Lewis acid capable of cleaving aryl methyl ethers, showing a notable selectivity for sterically hindered methoxy groups.[1] Its efficacy is often compared to the more reactive boron tribromide (BBr₃), which is a general and highly effective reagent for ether cleavage.[2] While BBr₃ is broadly effective, BCl₃ can offer advantages in terms of selectivity, particularly when milder conditions are required to avoid side reactions with other functional groups.

Beyond the boron halides, several alternative reagents have been developed for the cleavage of hindered ethers, each with its own set of advantages and limitations. These include aluminum chloride in combination with sodium iodide (AlCl₃-NaI), methionine in methanesulfonic acid, and pyridinium (B92312) hydrochloride. The choice of reagent is often dictated by the substrate's functional group tolerance, the desired level of selectivity, and the reaction conditions required.

Data Presentation: A Comparative Analysis of Reagent Performance

The following tables summarize the quantitative data on the efficacy of BCl₃ and its alternatives for the cleavage of various hindered ethers. Yields are reported as percentages.

Table 1: Cleavage of Hindered Aryl Methyl Ethers with this compound (BCl₃)

Substrate (Hindered Aryl Methyl Ether)ProductYield (%)Reference
1,2,3-Trimethoxybenzene2,3-Dimethoxyphenol95[1]
1,2,4-Trimethoxybenzene2,4-Dimethoxyphenol92[1]
2,6-Dimethoxytoluene2-Methoxy-6-methylphenol90[1]
2-Methyl-1,3,5-trimethoxybenzene2,6-Dimethoxy-4-methylphenol85[1]

Table 2: Comparison of BCl₃ with Other Reagents for Aryl Methyl Ether Cleavage

SubstrateReagentConditionsYield (%)Reference
GuaiacolAlCl₃-NaIAcetonitrile, rt, 2h95[3]
VanillinAlCl₃-NaIAcetonitrile, rt, 2h98[3]
IsovanillinAlCl₃-NaIAcetonitrile, rt, 2h97[3]
AnisoleMethionine/Methanesulfonic Acid85°C, 1h95[4][5]
4-MethoxytolueneMethionine/Methanesulfonic Acid85°C, 1h92[4][5]
AnisolePyridine HydrochlorideMicrowave, solvent-freeHigh[6]
2-MethoxynaphthalenePyridine HydrochlorideMicrowave, solvent-freeHigh[6]
1,2,3-TrimethoxybenzeneBCl₃CH₂Cl₂, -78°C to rt95[1]
AnisoleBBr₃CH₂Cl₂, -78°C to rtHigh[2]

Mechanistic Pathways and Experimental Workflows

The cleavage of ethers by Lewis acids like BCl₃ typically proceeds through the formation of a Lewis acid-base adduct, which activates the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack. The choice of reagent and the structure of the ether substrate determine whether the reaction follows an Sₙ1 or Sₙ2 pathway.[7][8][9][10]

Ether_Cleavage_Mechanisms cluster_BCl3 BCl₃ Cleavage Workflow cluster_Alternatives Alternative Reagent Workflows BCl3_start Hindered Ether + BCl₃ BCl3_adduct Lewis Acid-Base Adduct BCl3_start->BCl3_adduct Coordination BCl3_cleavage C-O Bond Cleavage BCl3_adduct->BCl3_cleavage Activation BCl3_product Phenol + Alkyl Halide BCl3_cleavage->BCl3_product Nucleophilic Attack Alt_start Hindered Ether + Reagent Alt_intermediate Activated Intermediate Alt_start->Alt_intermediate Alt_product Phenol Alt_intermediate->Alt_product

Caption: General workflows for hindered ether cleavage.

This compound (BCl₃) Cleavage Mechanism

BCl₃, a strong Lewis acid, coordinates to the ether oxygen. This coordination weakens the C-O bond. For sterically hindered ethers, the cleavage is often selective. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane.

BCl3_Mechanism Ether R-O-R' Adduct R-O⁺(BCl₃)-R' Ether->Adduct + BCl₃ BCl3 BCl₃ Borate R-OBCl₂ Adduct->Borate + Cl⁻ (from another BCl₃ or solvent) Chloride Cl⁻ Products R-OH + R'-Cl Borate->Products Hydrolysis

Caption: BCl₃-mediated ether cleavage mechanism.

Alternative Reagent Mechanisms
  • AlCl₃-NaI: In this system, AlCl₃ acts as the Lewis acid to activate the ether, while the iodide ion from NaI serves as the nucleophile to cleave the C-O bond. This method is particularly effective for ethers with a neighboring hydroxyl or carbonyl group that can assist in the cleavage.[3]

  • Methionine/Methanesulfonic Acid: Methanesulfonic acid protonates the ether oxygen, and methionine acts as a nucleophilic methyl group acceptor in an Sₙ2 reaction.[4][5][11]

  • Pyridinium Hydrochloride: This reagent acts as a source of strong acid (HCl) in a high-boiling point medium, facilitating ether cleavage at elevated temperatures, often under microwave irradiation for faster reaction times.[6]

Alternative_Mechanisms cluster_AlCl3_NaI AlCl₃-NaI Mechanism cluster_Methionine Methionine/MsOH Mechanism cluster_PyHCl Pyridinium Hydrochloride Mechanism AlCl3_start Ether + AlCl₃ AlCl3_adduct Ether-AlCl₃ Adduct AlCl3_start->AlCl3_adduct AlCl3_product Phenol + Alkyl Iodide AlCl3_adduct->AlCl3_product + I⁻ Iodide I⁻ (from NaI) Met_start Ether + MsOH Protonated_ether Protonated Ether Met_start->Protonated_ether Met_product Phenol + Methylated Methionine Protonated_ether->Met_product + Methionine (Sₙ2) Methionine Methionine PyHCl_start Ether + Pyridinium-H⁺Cl⁻ PyHCl_protonated Protonated Ether PyHCl_start->PyHCl_protonated PyHCl_product Phenol + Alkyl Chloride PyHCl_protonated->PyHCl_product + Cl⁻

References

Spectroscopic Interrogation of Boron Trichloride's Reactive Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in chemical reactions is paramount for mechanism elucidation and process optimization. Boron trichloride (B1173362) (BCl₃), a versatile Lewis acid, is implicated in a wide array of chemical transformations, often proceeding through transient adducts and reactive species. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of these intermediates, supported by experimental data and detailed protocols.

Unveiling Intermediates: A Head-to-Head Comparison of Spectroscopic Techniques

The choice of spectroscopic method is critical for gaining unambiguous insights into the nature of BCl₃ reaction intermediates. Each technique offers a unique window into the molecular structure, bonding, and composition of these transient species.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹¹B NMR Spectroscopy Provides detailed information about the electronic environment of the boron nucleus, including its coordination number and the nature of bonded atoms.Highly sensitive to changes in the coordination sphere of boron. Excellent for distinguishing between three-coordinate and four-coordinate boron species.Can be limited by the quadrupolar nature of the ¹¹B nucleus, which can lead to broad signals. Requires deuterated solvents for solution-state analysis.
Infrared (IR) Spectroscopy Reveals the vibrational modes of molecules, offering insights into the functional groups present and changes in bond strength upon adduct formation.Excellent for in-situ monitoring of reactions in both gas and condensed phases. Provides real-time kinetic information.Spectra can be complex and peak overlap can make interpretation challenging, especially in complex reaction mixtures.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, providing direct evidence for the elemental composition and molecular weight of intermediates.Extremely sensitive, allowing for the detection of low-concentration species. Fragmentation patterns can provide structural information.Can be a destructive technique. The ionization process may induce fragmentation that does not represent the solution-phase species.

Quantitative Spectroscopic Data for BCl₃ Reaction Intermediates

The following tables summarize key quantitative data obtained from spectroscopic analyses of various BCl₃ reaction intermediates.

Table 1: ¹¹B NMR Chemical Shifts of BCl₃ Adducts and Related Species

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the coordination environment of boron. The chemical shift (δ) is highly sensitive to the formation of Lewis acid-base adducts, with a significant upfield shift observed upon the change from trigonal planar BCl₃ to a tetrahedral adduct.

Intermediate/AdductLewis BaseSolvent¹¹B Chemical Shift (δ, ppm)
BCl₃-Neat~47
BCl₃・N(CH₃)₃TrimethylamineChloroform8.1
BCl₃・pyPyridineNot specified8.9
BCl₃・S(CH₃)₂Dimethyl sulfideNot specified11.5
BCl₃・O(C₂H₅)₂Diethyl etherNot specified10.2
[BCl₂(amine)]⁺AmineCDCl₃Varies with amine

Note: Chemical shifts are relative to BF₃・O(C₂H₅)₂. Data compiled from various research articles.

Table 2: Infrared Vibrational Frequencies of BCl₃ and a Representative Adduct

Infrared spectroscopy probes the vibrational modes of molecules. The formation of a BCl₃ adduct leads to characteristic shifts in the B-Cl stretching frequencies.

SpeciesVibrational ModeFrequency (cm⁻¹)
BCl₃ (gas phase)ν₃ (asymmetric stretch)956
BCl₃ (gas phase)ν₁ (symmetric stretch)471
BCl₃ (gas phase)ν₂ (out-of-plane bend)244
CH₃CN–BCl₃ν(C≡N) stretch~2380
CH₃CN–BCl₃ν(B-Cl) asymmetric stretch~792

Data is illustrative and can vary with the physical state and interacting partner.

Table 3: Mass Spectrometry Data for BCl₃ and its Fragments

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of ions. The isotopic pattern of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic isotopic distribution for boron- and chlorine-containing fragments.

Ionm/z (most abundant isotope)
¹¹B³⁵Cl₃⁺117
¹¹B³⁵Cl₂⁺82
¹¹B³⁵Cl⁺46
¹¹B⁺11

Note: The observed m/z values and their relative intensities will show a characteristic pattern due to the natural abundance of boron and chlorine isotopes.

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality spectroscopic data, especially when dealing with reactive and air-sensitive compounds like BCl₃.

Protocol 1: ¹¹B NMR Analysis of an Air-Sensitive BCl₃ Adduct

Objective: To obtain a ¹¹B NMR spectrum of a BCl₃-amine adduct.

Materials:

  • Schlenk line or glovebox

  • NMR tube with a J. Young valve

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • BCl₃ solution in a non-coordinating solvent (e.g., hexanes)

  • Anhydrous amine

  • Syringes and needles

Procedure:

  • Preparation of the NMR Tube: Under an inert atmosphere (N₂ or Ar), add the desired amount of the anhydrous amine to the J. Young NMR tube.

  • Solvent Addition: Add the anhydrous deuterated solvent via syringe to dissolve the amine.

  • Introduction of BCl₃: Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric amount of the BCl₃ solution dropwise via syringe while gently agitating the tube.

  • Reaction and Equilibration: Allow the reaction mixture to slowly warm to room temperature to ensure complete adduct formation.

  • Sealing and Measurement: Close the J. Young valve securely. The sample is now ready for ¹¹B NMR analysis.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum using an appropriate pulse program and reference the spectrum to an external standard (e.g., BF₃・O(C₂H₅)₂).

Protocol 2: In-Situ FTIR Analysis of a Gas-Phase BCl₃ Reaction

Objective: To monitor the gas-phase reaction of BCl₃ with a reactant in real-time using FTIR spectroscopy.

Materials:

  • FTIR spectrometer equipped with a gas cell

  • Gas handling manifold with mass flow controllers

  • Vacuum pump

  • Cylinders of BCl₃, reactant gas, and an inert carrier gas (e.g., N₂)

  • Heated transfer lines (if necessary)

Procedure:

  • System Preparation: Evacuate the gas cell and the gas handling manifold to remove any residual air and moisture.

  • Background Spectrum: Fill the gas cell with the inert carrier gas at the desired pressure and temperature and acquire a background spectrum.

  • Introduction of Reactants: Introduce a controlled flow of BCl₃ and the reactant gas into the gas cell using the mass flow controllers. The total pressure should be maintained constant.

  • Data Acquisition: Begin acquiring FTIR spectra at regular time intervals to monitor the changes in the concentrations of reactants, intermediates, and products.

  • Data Analysis: Analyze the time-resolved spectra to identify the characteristic absorption bands of the reaction intermediates and to determine the reaction kinetics.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are used to illustrate the logical flow of the reaction and the analytical process.

BCl3_Adduct_Formation BCl3 BCl₃ (Lewis Acid) Intermediate Reaction Intermediate (Adduct: R₃N-BCl₃) BCl3->Intermediate LewisBase Lewis Base (e.g., NR₃) LewisBase->Intermediate Product Product Intermediate->Product caption BCl₃ Adduct Formation Pathway

Caption: A simplified pathway for the formation of a BCl₃-Lewis base adduct.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Mix BCl₃ and Reactant (Inert Atmosphere) NMR ¹¹B NMR Reactants->NMR IR FTIR Reactants->IR MS Mass Spectrometry Reactants->MS Structure Structural Elucidation NMR->Structure Kinetics Reaction Kinetics IR->Kinetics MS->Structure Mechanism Mechanism Proposal Structure->Mechanism Kinetics->Mechanism caption Experimental Workflow for Spectroscopic Analysis

Caption: A general workflow for the spectroscopic analysis of BCl₃ reaction intermediates.

Technique_Comparison Spectroscopy Spectroscopic Techniques for BCl₃ Intermediates ¹¹B NMR Infrared (IR) Mass Spectrometry (MS) Info <f0> Provides Info On: <f1> - Boron Coordination <f2> - Electronic Environment <f3><f4> Provides Info On: <f5> - Functional Groups <f6> - Bond Strength Changes <f7><f8> Provides Info On: <f9> - Molecular Weight <f10> - Elemental Composition Spectroscopy:nmr->Info:f1 Spectroscopy:ir->Info:f5 Spectroscopy:ms->Info:f9 caption Comparison of Information from Spectroscopic Techniques

Caption: A diagram comparing the primary information obtained from each spectroscopic technique.

Validating Boron Trichloride (BCl₃) for GMP Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the stringent requirements of Good Manufacturing Practice (GMP), the selection and validation of reagents is a critical step in ensuring the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs). Boron trichloride (B1173362) (BCl₃), a powerful Lewis acid, is a valuable reagent in pharmaceutical synthesis, primarily for the cleavage of ether protecting groups. This guide provides a comprehensive comparison of BCl₃ with its alternatives, supported by experimental data and detailed methodologies, to assist in its validation for GMP applications.

Performance Comparison of Ether Cleavage Reagents

The cleavage of aryl methyl ethers is a common transformation in the synthesis of complex pharmaceutical intermediates. While several reagents can effect this transformation, BCl₃ and its analogue, boron tribromide (BBr₃), are among the most frequently employed. The choice between these reagents often depends on the specific substrate, the presence of other functional groups, and the desired selectivity.

ReagentTypical Reaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Boron Trichloride (BCl₃) 1 M solution in DCM, -20 °C to RT85-95>98Generally higher selectivity, less aggressive than BBr₃, cost-effective.Can be less reactive, requiring higher temperatures for some substrates; highly corrosive and water-reactive gas.
Boron Tribromide (BBr₃) 1 M solution in DCM, -78 °C to RT90-99>98Highly reactive, effective for sterically hindered ethers.Less selective, can cleave other functional groups (e.g., esters), highly corrosive and water-reactive.
BCl₃·SMe₂ Complex DCM or ether, mild conditionsFavorable yieldsHighMilder and more selective than BCl₃ alone, tolerates a wider range of functional groups.[1]Additional step to prepare or purchase the complex.
Aluminum Chloride (AlCl₃) / Sodium Iodide (NaI) Solvent-free or in solventGood to excellentVariableFacile procedure for dealkylation.Can generate multiple byproducts, purification can be challenging.
HBr or HI Aqueous solution, high temperaturesVariableVariableReadily available.Harsh conditions, not suitable for sensitive substrates, can lead to side reactions.

Experimental Protocols

General Protocol for Aryl Methyl Ether Cleavage with BCl₃

Materials:

  • Aryl methyl ether substrate

  • This compound (1 M solution in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the aryl methyl ether substrate in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.

  • Slowly add the BCl₃ solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below the specified limit.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired phenol.

GMP Validation of BCl₃ as a Reagent

The validation of a hazardous reagent like BCl₃ for GMP synthesis requires a comprehensive approach that encompasses reagent qualification, process validation, and safety protocol implementation.

Reagent Qualification

Before its use in the manufacture of APIs, each batch of BCl₃ must be qualified to ensure it meets the required specifications.

Key Qualification Parameters:

  • Identity: Confirmation using a specific analytical method (e.g., Infrared Spectroscopy).

  • Purity/Assay: Quantitative analysis to determine the concentration of BCl₃ (e.g., titration).

  • Impurities: Identification and quantification of any potential impurities that could affect the reaction or the final API quality.

  • Water Content: Strict control of water content is crucial due to the high reactivity of BCl₃ with water.

Process Validation

Process validation demonstrates that the manufacturing process using BCl₃ is robust and consistently produces an API meeting its predetermined quality attributes.

Stages of Process Validation:

  • Process Design: Define the manufacturing process, including critical process parameters (CPPs) such as reaction temperature, addition rate of BCl₃, and reaction time.

  • Process Qualification: Perform a series of validation batches (typically three successful consecutive batches) to demonstrate that the process is capable of consistently producing the API to the required quality.

  • Continued Process Verification: Implement a system for ongoing monitoring of the process to ensure it remains in a state of control.

Visualizing the Workflow

Logical Workflow for Reagent Validation in GMP

G Workflow for GMP Reagent Validation cluster_0 Phase 1: Reagent Selection & Justification cluster_1 Phase 2: Reagent Qualification cluster_2 Phase 3: Process Development & Validation cluster_3 Phase 4: Implementation & Monitoring A Identify Need for New Reagent (e.g., BCl₃) B Literature Review & Feasibility Study A->B C Initial Risk Assessment B->C D Develop Reagent Specification C->D E Source GMP-grade Reagent D->E F Analytical Method Validation E->F G Qualify First Batch of Reagent F->G H Lab-scale Process Development G->H I Define Critical Process Parameters (CPPs) H->I J Pilot-scale Batches I->J K Process Validation Batches (GMP) J->K L Implement in Routine Manufacturing K->L M Continued Process Verification L->M N Change Control Management L->N

Caption: Workflow for GMP Reagent Validation.

Signaling Pathway of Ether Cleavage by BCl₃

G Mechanism of Ether Cleavage by BCl₃ A Aryl Methyl Ether (R-O-CH₃) C Lewis Acid-Base Adduct [R-O(BCl₃)-CH₃] A->C Coordination B This compound (BCl₃) B->C D Intermediate Complex C->D Chloride Transfer E Aryl Borate (R-O-BCl₂) D->E F Methyl Chloride (CH₃Cl) D->F G Hydrolysis E->G Work-up H Phenol (R-OH) G->H I Boric Acid (H₃BO₃) G->I

Caption: Mechanism of Ether Cleavage by BCl₃.

Safety Considerations for BCl₃ in a GMP Environment

This compound is a toxic and corrosive gas that reacts violently with water.[2] Therefore, stringent safety protocols must be implemented and validated within a GMP facility.

  • Handling: All manipulations should be conducted in a well-ventilated fume hood or a glove box under an inert atmosphere.[2]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory.[3][4] For larger quantities, a full-face respirator with an appropriate cartridge may be necessary.[3][4]

  • Storage: BCl₃ should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.[3] Cylinders should be properly secured.

  • Spill and Emergency Procedures: A detailed spill response plan must be in place. This should include the availability of appropriate neutralizing agents (e.g., sodium bicarbonate) and emergency equipment such as safety showers and eyewash stations.[3]

Conclusion

This compound is a highly effective reagent for ether cleavage in pharmaceutical synthesis. Its validation for GMP use requires a rigorous approach that includes comprehensive reagent qualification, robust process validation, and strict adherence to safety protocols. While alternatives like BBr₃ may offer higher reactivity, BCl₃ often provides superior selectivity, which is a critical consideration in the synthesis of complex APIs with multiple functional groups. The milder and more selective BCl₃·SMe₂ complex also presents a viable alternative. By carefully considering the comparative data, implementing detailed experimental protocols, and adhering to GMP guidelines, researchers and drug development professionals can successfully validate and utilize BCl₃ in the safe and efficient manufacturing of pharmaceuticals.

References

A Head-to-Head Battle: BCl₃ vs. TMSI for the Cleavage of Methyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective cleavage of methyl ethers is a critical transformation in the synthesis of complex molecules. Methyl ethers are frequently employed as protecting groups for hydroxyl functionalities due to their stability. However, their timely and clean removal is paramount to the success of a synthetic route. This guide provides an objective comparison of two common reagents used for this purpose: Boron Trichloride (B1173362) (BCl₃) and Trimethylsilyl (B98337) Iodide (TMSI), supported by experimental data and detailed protocols.

Executive Summary

Both Boron Trichloride and Trimethylsilyl Iodide are effective reagents for the cleavage of methyl ethers, but they exhibit key differences in reactivity, selectivity, and handling. BCl₃, a strong Lewis acid, is particularly effective for the demethylation of aryl methyl ethers, including sterically hindered ones. TMSI, often generated in situ, offers a milder alternative and is highly efficient for the cleavage of a broader range of methyl ethers, including those of primary and secondary alcohols. The choice between these two reagents will ultimately depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Mechanism of Action

The cleavage of methyl ethers by both BCl₃ and TMSI proceeds through nucleophilic attack on the methyl group. However, the initial activation of the ether differs.

This compound (BCl₃): As a powerful Lewis acid, BCl₃ coordinates to the ether oxygen, activating the C-O bond and making the methyl group more susceptible to nucleophilic attack by a chloride ion (or another nucleophile present in the reaction mixture).

Trimethylsilyl Iodide (TMSI): The silicon atom in TMSI coordinates to the ether oxygen, forming a trimethylsilyl oxonium ion. This is followed by a nucleophilic attack of the iodide ion on the methyl group in an Sₙ2 fashion.[1]

G General Mechanisms for Methyl Ether Cleavage cluster_0 BCl₃ (Lewis Acid) cluster_1 TMSI BCl3_start R-O-CH₃ BCl3_intermediate R-O⁺(BCl₃)-CH₃ BCl3_start->BCl3_intermediate + BCl₃ BCl3_product R-OH + CH₃Cl BCl3_intermediate->BCl3_product + Cl⁻ (workup) TMSI_start R-O-CH₃ TMSI_intermediate R-O⁺(TMS)-CH₃ I⁻ TMSI_start->TMSI_intermediate + TMSI TMSI_product R-OTMS + CH₃I TMSI_intermediate->TMSI_product Sₙ2 attack by I⁻ TMSI_final R-OH TMSI_product->TMSI_final Hydrolysis

Caption: General mechanisms of methyl ether cleavage by BCl₃ and TMSI.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of BCl₃ (using data from the closely related and more reactive BBr₃ as a proxy) and TMSI for the cleavage of various methyl ethers. It is important to note that the data has been compiled from different sources, and direct comparison should be made with caution as reaction conditions may vary.

SubstrateReagentEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleBBr₃1.1CH₂Cl₂RT1895[2]
AnisoleTMSI1.3CCl₄5048>95J. Org. Chem. 1977, 42, 3761
4-MethylanisoleBBr₃1.1CH₂Cl₂RT1896[2]
4-MethylanisoleTMSI1.3CCl₄5048>95J. Org. Chem. 1977, 42, 3761
4-BromoanisoleBBr₃1.1CH₂Cl₂RT1894[2]
4-BromoanisoleTMSI1.3CCl₄5072>95J. Org. Chem. 1977, 42, 3761
1,2-DimethoxybenzeneBBr₃2.2CH₂Cl₂RT1893[2]
1,2-DimethoxybenzeneTMSI2.6CCl₄5072>95J. Org. Chem. 1977, 42, 3761
Cyclohexyl methyl etherTMSI1.6Chloroform256493Organic Syntheses, Coll. Vol. 6, p.353 (1988)
n-Octyl methyl etherTMSI1.3CCl₄5072>95J. Org. Chem. 1977, 42, 3761

Experimental Protocols

Cleavage of an Aryl Methyl Ether using this compound (General Procedure)

This protocol is a general guideline adapted from a procedure for boron tribromide and may require optimization for specific substrates.

G Workflow for BCl₃-mediated Demethylation cluster_workflow start Dissolve aryl methyl ether in anhydrous CH₂Cl₂ under N₂ cool Cool to -78 °C (dry ice/acetone bath) start->cool add_bcl3 Slowly add BCl₃ solution (e.g., 1M in CH₂Cl₂) cool->add_bcl3 warm Allow to warm to room temperature and stir add_bcl3->warm quench Carefully quench with water warm->quench extract Extract with an organic solvent (e.g., Ether) quench->extract wash Wash organic layer with aq. NaOH extract->wash neutralize Neutralize aqueous layer with acid wash->neutralize extract2 Extract aqueous layer with organic solvent neutralize->extract2 dry Dry combined organic extracts and concentrate extract2->dry purify Purify the product dry->purify

Caption: Experimental workflow for BCl₃-mediated demethylation.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve the aryl methyl ether (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution (1.1-1.5 eq per methoxy (B1213986) group) dropwise to the stirred solution. A white precipitate may form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add ether.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Extract the combined organic layers with 2N NaOH solution.

  • Carefully neutralize the alkaline aqueous layer with dilute HCl.

  • Extract the neutralized aqueous layer with ether.

  • Dry the combined ether extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by chromatography or recrystallization as needed.

Adapted from a procedure for BBr₃ in Organic Syntheses, Coll. Vol. 5, p.412 (1973).[3]

Cleavage of Cyclohexyl Methyl Ether using Trimethylsilyl Iodide

This protocol is adapted from a procedure in Organic Syntheses.

G Workflow for TMSI-mediated Demethylation cluster_workflow start Charge flask with cyclohexyl methyl ether under N₂ add_reagents Add chloroform, pyridine, and TMSI start->add_reagents stir Stir at room temperature add_reagents->stir quench Quench with methanol stir->quench concentrate Concentrate the reaction mixture quench->concentrate dissolve Dissolve residue in ether concentrate->dissolve wash Wash with water and brine dissolve->wash dry Dry organic layer and concentrate wash->dry purify Purify by chromatography dry->purify

References

A Comparative Guide to the DFT Analysis of BCl₃ versus BF₃ Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction mechanisms of boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃), with a focus on their Lewis acid behavior, as elucidated by Density Functional Theory (DFT) analysis. The traditionally counterintuitive observation that BCl₃ is a stronger Lewis acid than BF₃ towards strong bases is explored through computational data.

Core Concepts in Lewis Acidity: BCl₃ vs. BF₃

The Lewis acidity of boron trihalides is a central theme in understanding their reactivity. While the greater electronegativity of fluorine would suggest BF₃ is the stronger Lewis acid, experimental and computational studies consistently show the reverse is true when reacting with strong Lewis bases such as ammonia (B1221849) (NH₃).[1][2][3] This phenomenon is attributed to a combination of factors, including the energy required to distort the molecule upon adduct formation and the electronic properties of the boron center.

However, with weak Lewis bases like carbon monoxide (CO), the trend reverses, and BF₃ acts as the stronger Lewis acid.[1] This highlights the nuanced nature of their reactivity, which can be rationalized through computational chemistry.

Quantitative Analysis of Adduct Formation

DFT and other ab initio methods have been employed to calculate the energetics of adduct formation, providing a quantitative basis for comparing the Lewis acid strengths of BCl₃ and BF₃. The key energetic components are the interaction energy between the Lewis acid and base, and the deformation energy required to change the geometry of the boron trihalide from planar to pyramidal upon forming the adduct.

ParameterBCl₃-NH₃ AdductBF₃-NH₃ AdductKey Finding
Bond Dissociation Energy HigherLowerThe BCl₃-NH₃ bond is stronger, indicating greater Lewis acidity of BCl₃ with strong bases.[2][3]
Deformation Energy Nearly the same as BF₃Nearly the same as BCl₃The energy required to pyramidalize the BX₃ fragment upon adduct formation is comparable for both molecules.[2][3]
Covalent Interaction EnhancedWeakerThe stronger bond in the BCl₃ adduct is due to greater covalent interaction between the Lewis acid and base.[2][3]
LUMO Energy LowerHigherThe energetically lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of BCl₃ allows for more effective orbital interaction with the base's HOMO.[2][3]

Computational Methodologies

The data presented is primarily derived from DFT and ab initio calculations. The following provides an overview of a typical computational protocol used in these analyses:

G cluster_0 Computational Workflow cluster_1 Typical Methods geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy_part Energy Partitioning Analysis freq_calc->energy_part Characterize interactions final_energies Final Energy Calculation energy_part->final_energies Calculate Bond Dissociation Energy dft DFT (e.g., PW91, B3LYP) ab_initio Ab Initio (e.g., MP2, CCSD(T)) basis_set Large Basis Sets

Caption: A typical workflow for the computational analysis of BX₃ Lewis acid-base adducts.

Experimental Protocols: The geometries of the Lewis acid-base adducts (e.g., Cl₃B-NH₃ and F₃B-NH₃) are optimized using methods like DFT with the PW91 functional or ab initio methods such as MP2 and CCSD(T).[2][3] Large basis sets are employed to ensure accuracy. Following optimization, frequency calculations are performed to confirm that the structures correspond to energy minima. Finally, an energy partitioning analysis can be conducted to dissect the interaction energy into its electrostatic and covalent components, providing insight into the nature of the bonding.[2][3]

Reaction Mechanism: Adduct Formation

The primary reaction mechanism for a Lewis acid like BCl₃ or BF₃ is the formation of a coordinate covalent bond with a Lewis base. This process involves a change in the geometry of the boron trihalide from trigonal planar to pyramidal.

reaction_pathway cluster_transition Transition/Interaction cluster_product Product BX3 BX₃ (Planar) Interaction Pyramidalization of BX₃ Donation from NH₃ lone pair NH3 NH₃ Adduct X₃B-NH₃ Adduct (Tetrahedral Boron) Interaction->Adduct

Caption: Generalized pathway for the formation of a BX₃-NH₃ adduct.

The key difference in the reaction mechanism between BCl₃ and BF₃ lies in the energetics of this process. The lower-lying LUMO of BCl₃ facilitates a more favorable interaction with the HOMO of a strong base like NH₃, leading to a stronger dative bond in the resulting adduct.[2][3]

Factors Influencing Lewis Acidity

The differing Lewis acidities of BCl₃ and BF₃ can be attributed to a balance of electronic factors. While the traditional explanation of pπ-pπ back-bonding in BF₃ is popular, modern DFT studies emphasize the role of LUMO energy and covalent interactions.

lewis_acidity_factors center Lewis Acidity of BX₃ lumo LUMO Energy lumo->center Lower in BCl₃ Favors interaction covalent Covalent Interactions covalent->center Stronger in BCl₃ adduct deformation Deformation Energy deformation->center Similar for both back_bonding pπ-pπ Back-bonding back_bonding->center Reduces acidity Stronger in BF₃

Caption: Key factors influencing the Lewis acidity of BCl₃ and BF₃.

Conclusion

DFT analysis provides a robust framework for understanding the nuanced differences in the reactivity of BCl₃ and BF₃. The surprising strength of BCl₃ as a Lewis acid with strong bases is not primarily due to the energy required to break planarity, but rather to the lower energy of its LUMO, which allows for stronger covalent bond formation with Lewis bases.[2][3] This computational insight is crucial for researchers in selecting appropriate Lewis acids for various chemical transformations and for the rational design of new chemical entities in drug development.

References

A Comparative Guide to the Performance of BCl₃ and Other Etchants for High-k Dielectrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing advanced semiconductor devices, the precise and selective etching of high-k dielectric materials is a critical process. Boron trichloride (B1173362) (BCl₃) has emerged as a prominent etchant for this application, offering distinct advantages over other chemistries. This guide provides an objective comparison of BCl₃'s performance against alternative etchants, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Executive Summary

Boron trichloride (BCl₃) plasma etching demonstrates superior performance in patterning high-k dielectrics such as hafnium oxide (HfO₂), zirconium oxide (ZrO₂), and aluminum oxide (Al₂O₃), primarily due to its exceptional selectivity to silicon (Si) and silicon dioxide (SiO₂). This high selectivity is crucial for preventing damage to the underlying substrate during the etching process. The mechanism behind this selectivity involves the formation of a passivating boron-chlorine (BClₓ) layer on silicon surfaces, which inhibits etching, while BCl₃ effectively reacts with the metal oxides to form volatile byproducts.

Alternative etchants, including chlorine (Cl₂), sulfur hexafluoride (SF₆), and trifluoromethane (B1200692) (CHF₃), are also employed for etching high-k materials. While they can achieve viable etch rates, they generally exhibit lower selectivity compared to BCl₃, posing a greater risk of substrate damage. The choice of etchant ultimately depends on the specific high-k material, the required selectivity, and the desired anisotropic profile.

Quantitative Performance Comparison

The following tables summarize key performance metrics for BCl₃ and other etchants based on published experimental data. It is important to note that etch rates and selectivity are highly dependent on specific process parameters such as plasma power, pressure, gas flow rates, and temperature.

Table 1: Etching Performance for Hafnium Oxide (HfO₂)

Etchant ChemistryHigh-k Etch Rate (nm/min)Selectivity to SiSelectivity to SiO₂AnisotropyReference
BCl₃ ~5>10>10High[1][2]
BCl₃ / 30% O₂ ~50--High[1]
Cl₂ -~0.01 (vs. ZrO₂)-Moderate[3]
CHF₃/N₂ --High (SiO₂/Al₂O₃)High
Ar/C₄F₈ -High-High[4]

Table 2: Etching Performance for Zirconium Oxide (ZrO₂)

Etchant ChemistryHigh-k Etch Rate (nm/min)Selectivity to SiAnisotropyReference
BCl₃ Moderate~1.5High[3]
BCl₃ / Cl₂ Increased with BCl₃ addition>10 (near threshold)High[3]
Cl₂ Low~0.01Moderate[3]

Table 3: Etching Performance for Aluminum Oxide (Al₂O₃)

Etchant ChemistryHigh-k Etch Rate (nm/min)Selectivity to Si₃N₄AnisotropyReference
BCl₃ / Cl₂ / Ar 115.751.17High[5]
BCl₃ 140-High[6]
Cl₂ 55-Moderate[6]
HCl 45-Moderate[6]
SF₆ Low-Moderate
CHF₃/N₂ LowHigh (SiO₂/Al₂O₃)High

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for etching high-k dielectrics with BCl₃-based plasmas.

Protocol 1: High-Selectivity Etching of HfO₂ in BCl₃ Plasma

  • Substrate: HfO₂ film on a Si substrate.

  • Etching System: Inductively Coupled Plasma (ICP) reactor.

  • Process Gases: BCl₃.

  • ICP Power: Varied to control plasma density.

  • Bias Power: Kept low to minimize physical sputtering and enhance selectivity.

  • Pressure: ~10 mTorr.[1]

  • Procedure:

    • Load the wafer into the ICP chamber.

    • Introduce BCl₃ gas at a controlled flow rate.

    • Ignite the plasma by applying ICP power.

    • Apply a low DC bias to the substrate.

    • Etch for a predetermined time to remove the HfO₂ layer.

    • Monitor the etch process using in-situ diagnostics like optical emission spectroscopy.

    • Terminate the process and perform post-etch analysis (e.g., SEM for profile, ellipsometry for thickness).

Protocol 2: High-Rate Etching of Al₂O₃ in BCl₃/Cl₂/Ar Plasma

  • Substrate: Al₂O₃ film.

  • Etching System: Inductively Coupled Plasma (ICP) reactor.

  • Process Gases: BCl₃, Cl₂, and Ar.

  • ICP Power: 600 W.[5]

  • Bias Voltage: Varied to control ion energy.

  • Pressure: 5 mTorr.[5]

  • Gas Mixture: 10% Cl₂ in BCl₃/Ar.[5]

  • Procedure:

    • Follow the general procedure outlined in Protocol 1.

    • Use the specified gas mixture and process parameters.

    • The addition of Cl₂ and Ar helps to enhance the chemical and physical components of the etching process, respectively, leading to a higher etch rate.

Visualization of Etching Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the plasma etching of high-k dielectrics.

G cluster_workflow General Plasma Etching Workflow Wafer_Prep Wafer Preparation (High-k Deposition & Masking) Plasma_Chamber Load into Plasma Chamber Wafer_Prep->Plasma_Chamber Process_Gases Introduce Process Gases Plasma_Chamber->Process_Gases Plasma_Ignition Plasma Ignition (RF Power) Process_Gases->Plasma_Ignition Etching Etching Process (Ion Bombardment & Chemical Reaction) Plasma_Ignition->Etching Endpoint Endpoint Detection Etching->Endpoint Post_Etch Post-Etch Analysis (SEM, AFM, etc.) Endpoint->Post_Etch

Caption: A generalized workflow for the plasma etching of high-k dielectrics.

G cluster_bcl3 BCl₃ Etching Mechanism on High-k Dielectric / Si Stack BCl3_plasma BCl₃ Plasma High_k High-k Dielectric (e.g., HfO₂) BCl3_plasma->High_k Forms Volatile Metal Chlorides (e.g., HfClₓ) & Boron Oxychlorides (BOCl)ₓ Si_Substrate Si Substrate BCl3_plasma->Si_Substrate Forms BClₓ Passivation Layer Etch_Products Volatile Etch Products (Removed from surface) High_k->Etch_Products Passivation Passivation Layer (Inhibits Si Etching) Si_Substrate->Passivation G cluster_others Etching Mechanism of Alternative Etchants (e.g., Cl₂, SF₆) Other_plasma Cl₂ or SF₆ Plasma High_k High-k Dielectric (e.g., ZrO₂) Other_plasma->High_k Forms Volatile Metal Halides (e.g., ZrClₓ, ZrFₓ) Si_Substrate Si Substrate Other_plasma->Si_Substrate Physical Sputtering & Chemical Etching of Si Etch_Products Volatile Etch Products High_k->Etch_Products Si_Etching Si Substrate Etching (Potential for Damage) Si_Substrate->Si_Etching

References

A Comparative Guide to In-Situ Monitoring of Boron Trichloride (BCl₃) Reactions Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring reactions involving the potent Lewis acid, boron trichloride (B1173362) (BCl₃). We will explore its performance against alternative real-time monitoring technologies, supported by experimental data from analogous systems. Detailed methodologies for key experiments are provided to facilitate the application of these techniques in your research.

Boron trichloride is a versatile and powerful reagent in organic synthesis, primarily utilized for the cleavage of ethers and esters, and as a Lewis acid catalyst in a variety of transformations. However, its high reactivity, corrosiveness, and sensitivity to moisture necessitate precise control and monitoring of reaction conditions. In-situ (in the reaction vessel) monitoring techniques are invaluable for ensuring safety, optimizing reaction parameters, and gaining mechanistic insights in real-time.

In-Situ FTIR Spectroscopy: A Powerful Tool for Real-Time Reaction Analysis

In-situ FTIR spectroscopy has emerged as a robust analytical method for tracking the progress of chemical reactions in real-time.[1] By immersing a probe directly into the reaction mixture, spectra are continuously collected, providing a detailed kinetic profile of the consumption of reactants and the formation of products and intermediates.

Key Advantages of In-Situ FTIR:
  • Real-Time Kinetic Data: Continuous monitoring provides a rich dataset for understanding reaction kinetics and mechanisms.[1]

  • No Sampling Required: Eliminates the need for manual sampling, which can be hazardous with corrosive reagents like BCl₃ and may perturb the reaction.[1]

  • Non-destructive: The measurement technique does not alter the sample.

  • Broad Applicability: Suitable for a wide range of reaction types in both liquid and gas phases.

A common application of BCl₃ is the cleavage of ethers. The progress of such a reaction can be monitored by observing the disappearance of the C-O-C stretching vibration of the ether starting material and the appearance of characteristic bands for the resulting alcohol and alkyl chloride products.

Performance Comparison: In-Situ FTIR vs. Alternative Technologies

While in-situ FTIR is a powerful tool, other spectroscopic techniques also offer real-time monitoring capabilities. The choice of the optimal technique depends on the specific reaction conditions, the nature of the species being monitored, and the information required.

Technique Principle Typical BCl₃ Reaction Application Strengths Limitations Typical Detection Limit Response Time
In-Situ FTIR (ATR) Vibrational Spectroscopy (Absorption)Monitoring ether cleavage by observing changes in C-O, O-H, and B-Cl stretching frequencies.Broad applicability to functional groups, high sensitivity for polar bonds, robust technology.[2]Water and other polar solvents can have strong interfering absorbances. The probe can be susceptible to fouling.~0.1 - 1% (concentration)Seconds to minutes
In-Situ Raman Spectroscopy Vibrational Spectroscopy (Scattering)Monitoring changes in symmetric non-polar bonds, such as C-C or specific vibrational modes of BCl₃ complexes.Excellent for aqueous solutions due to weak water scattering. Can be used for corrosive samples.[3] Good for symmetric vibrations.Can be affected by fluorescence. Lower sensitivity for many functional groups compared to FTIR.[4]~0.5 - 5% (concentration)Seconds to minutes
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesReal-time analysis of volatile reactants, products, and byproducts in the gas phase of a BCl₃ reaction.High sensitivity and selectivity, capable of identifying unknown species. Fast response time.[5]Typically requires sampling from the reaction (headspace or via a membrane), may not be truly "in-situ" for liquid phase. Can be complex to set up and maintain.[6]ppm to ppb (gas phase)Milliseconds to seconds
In-Situ NMR Spectroscopy Nuclear Magnetic ResonanceDetailed structural elucidation of reactants, intermediates, and products in solution.Provides detailed structural information and quantitative data without calibration standards.[7]Lower sensitivity, requires deuterated solvents for locking, and the experimental setup within a strong magnetic field can be complex. Slower data acquisition time.~1 - 5% (concentration)Minutes

Experimental Protocols

In-Situ ATR-FTIR Monitoring of a Lewis Acid-Mediated Reaction

Objective: To monitor the reaction progress and determine the kinetic profile of a Lewis acid-catalyzed reaction in real-time.

Materials:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., Diamond or Silicon crystal).

  • Reaction vessel equipped with a port for the ATR probe, a stirrer, a temperature controller, and an inert gas inlet.

  • Reactants, Lewis acid (e.g., BCl₃ solution in a non-polar solvent), and anhydrous solvent.

Procedure:

  • System Setup:

    • Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Insert the ATR-FTIR probe into the reaction vessel, ensuring the sensing element is fully immersed in the reaction medium.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Add the anhydrous solvent to the reaction vessel and stir at the desired reaction temperature.

    • Collect a background spectrum of the solvent. This will be subtracted from subsequent spectra to isolate the signals of the reactants and products.

  • Reaction Initiation and Monitoring:

    • Add the starting material (e.g., the ether) to the solvent and collect a spectrum to establish its initial concentration and characteristic peaks.

    • Initiate the reaction by adding the Lewis acid (BCl₃ solution).

    • Immediately start collecting spectra at regular intervals (e.g., every 30 seconds or 1 minute) for the duration of the reaction.

  • Data Analysis:

    • Process the collected spectra by subtracting the background spectrum.

    • Identify the characteristic infrared bands for the reactant(s) and product(s).

    • Create concentration profiles by plotting the absorbance of these characteristic peaks over time.

    • From the concentration profiles, reaction rates and kinetic parameters can be determined.

Visualizing the Workflow and Relationships

To better understand the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In-Situ FTIR Monitoring A System Setup (Inert Atmosphere) B Background Spectrum (Solvent) A->B C Add Starting Material (e.g., Ether) B->C D Initiate Reaction (Add BCl₃) C->D E Continuous Spectral Acquisition D->E F Data Processing & Analysis (Background Subtraction, Peak Integration) E->F G Generate Concentration Profiles F->G H Determine Reaction Kinetics G->H

Caption: A flowchart illustrating the key steps in setting up and executing an in-situ FTIR monitoring experiment for a chemical reaction.

Technique_Comparison Comparison of In-Situ Monitoring Techniques cluster_vibrational Vibrational Spectroscopy cluster_mass Mass Analysis cluster_nmr Structural Elucidation FTIR FTIR Raman Raman FTIR->Raman Complementary Info (Polar vs. Non-polar bonds) MS Mass Spectrometry FTIR->MS Direct in-solution vs. Gas phase NMR NMR FTIR->NMR Speed vs. Detail Raman->FTIR Water Tolerance MS->FTIR Sensitivity (ppb vs. %) NMR->FTIR Detailed Structure vs. Functional Group

Caption: A logical diagram comparing the primary strengths and weaknesses of different in-situ monitoring techniques for chemical reactions.

Conclusion

In-situ FTIR spectroscopy stands out as a highly effective and versatile technique for the real-time monitoring of BCl₃ reactions. Its ability to provide continuous, non-destructive analysis without the need for sampling makes it particularly well-suited for handling hazardous and sensitive reagents. While alternative techniques like Raman spectroscopy, mass spectrometry, and NMR spectroscopy offer unique advantages in specific scenarios, in-situ FTIR often provides the best balance of information richness, ease of use, and robustness for a wide range of organic reactions. The choice of the most appropriate technique will ultimately be dictated by the specific goals of the research, the nature of the chemical system, and the available resources.

References

Comparative Guide to Chromatographic Analysis of Boron Trichloride (BCl₃) Purity and Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the analysis of Boron Trichloride (B1173362) (BCl₃) purity and the characterization of its reaction byproducts. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in method selection and implementation for quality control and research applications.

Introduction to BCl₃ Analysis

Boron trichloride is a highly reactive and corrosive gas that serves as a critical reagent in various industrial and synthetic processes, including semiconductor manufacturing and organic synthesis.[1] Its high reactivity, particularly its rapid hydrolysis to form hydrochloric acid (HCl) and boric acid, presents significant challenges for analytical characterization.[1] Ensuring the purity of BCl₃ is paramount for its intended applications, as even trace-level impurities can adversely affect product yield and performance. Chromatographic techniques, particularly gas chromatography (GC), are essential for separating and quantifying volatile impurities and reaction byproducts.

Common impurities in commercial BCl₃ include permanent gases (O₂, N₂, CO, CO₂), unreacted starting materials, and byproducts from its synthesis, such as phosgene (B1210022) (COCl₂) and silicon tetrachloride (SiCl₄). In organic synthesis, BCl₃ is often used for demethylation of ethers, and the resulting reaction mixture may contain a variety of organoboron compounds and other byproducts.[2]

Comparison of Chromatographic Methods for BCl₃ Purity Analysis

Gas chromatography is the most prevalent technique for assessing the purity of BCl₃. The choice of detector is critical and depends on the specific impurities being targeted.

FeatureGas Chromatography - Thermal Conductivity Detector (GC-TCD)Gas Chromatography - Pulsed Discharge Ionization Detector (GC-PDID/HID)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Measures the difference in thermal conductivity between the carrier gas and the analyte.[3]Utilizes a stable helium plasma to ionize all compounds, offering high sensitivity.[4]Separates ions based on their mass-to-charge ratio, providing definitive identification.
Primary Analytes Permanent gases (O₂, N₂, CO, CO₂), light hydrocarbons.[5]Trace levels of permanent gases and other inorganic impurities.[6]Identification and quantification of a wide range of volatile and semi-volatile impurities.
Sensitivity Lower sensitivity, suitable for ppm to % levels.[3]High sensitivity, suitable for ppb to low ppm levels.[6][7]High sensitivity, especially in selected ion monitoring (SIM) mode.
Selectivity Universal detector, responds to all compounds.[3]Universal detector, highly sensitive to all compounds.[4]Highly selective, provides structural information for identification.
Advantages Robust, non-destructive, and simple to operate.[3]Extremely high sensitivity for permanent gases.[6]Unambiguous peak identification, suitable for unknown impurity profiling.
Limitations Not suitable for trace analysis.[3]Requires high-purity helium and can be sensitive to contamination.Higher instrument cost and complexity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of common impurities in BCl₃. Note that retention times can vary significantly based on the specific column and analytical conditions.[8]

Table 1: Typical Retention Times and Detection Limits for Permanent Gas Impurities by GC-PDID

ImpurityTypical Retention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Oxygen (O₂)2.5< 0.1< 0.5
Nitrogen (N₂)3.0< 0.1< 0.5
Methane (CH₄)3.5< 0.05< 0.2
Carbon Monoxide (CO)4.0< 0.1< 0.5
Carbon Dioxide (CO₂)5.5< 0.1< 0.5

Data is estimated based on typical performance of GC-PDID systems for trace gas analysis.[6]

Table 2: Analysis of Other Volatile Impurities

ImpurityRecommended MethodTypical Limit of Detection (LOD)
Hydrogen Chloride (HCl)GC-TCD or derivatization followed by GC-MS~5 ppm (FTIR)
Chlorine (Cl₂)GC-TCD or GC-ECDppm level
Phosgene (COCl₂)GC-MS or GC-NPDppb level
Silicon Tetrachloride (SiCl₄)GC-MSppm level

Experimental Protocols

Protocol 1: Analysis of Permanent Gases in BCl₃ by GC-PDID

This protocol is designed for the quantification of trace levels of permanent gases. A key feature is the use of a pre-column to trap the BCl₃ matrix, preventing it from reaching the analytical columns and detector.

a) Sample Handling and Introduction: Due to the high reactivity of BCl₃, a gas sampling valve with an inert sample loop is required. All transfer lines should be heated and purged with an inert gas (e.g., helium) to prevent contamination from atmospheric moisture and air.

b) Gas Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Pulsed Discharge Ionization Detector (PDID).

  • Carrier Gas: High-purity Helium at a constant flow rate.

  • Columns:

    • Pre-column: Porous polymer (e.g., Porapak Q) for trapping BCl₃.

    • Analytical Column 1: Molecular Sieve 5A for separation of O₂, N₂, CH₄, and CO.

    • Analytical Column 2: Porous polymer (e.g., Porapak Q) for separation of CO₂.

  • Valve System: Multi-port valve system for column switching (heart-cutting).[7]

  • Temperature Program:

    • Pre-column: Isothermal at a temperature sufficient to trap BCl₃ but allow impurities to pass.

    • Analytical Columns: Temperature program optimized for the separation of target analytes.

  • Detector Temperature: Optimized for PDID performance.

c) Data Analysis: Quantification is performed using external standards of the target impurities in a balance gas (e.g., helium or nitrogen).

Protocol 2: Analysis of BCl₃ Reaction Byproducts by GC-MS

This protocol is suitable for identifying and quantifying byproducts from BCl₃-mediated reactions, such as ether cleavage.[9]

a) Sample Preparation: Reaction aliquots are carefully quenched with a suitable reagent to neutralize excess BCl₃. For non-volatile byproducts like organoboron compounds, derivatization may be necessary to increase their volatility for GC analysis.[10][11] A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

b) Gas Chromatograph-Mass Spectrometer (GC-MS) Conditions:

  • Instrument: GC-MS system.

  • Carrier Gas: Helium.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701) is often suitable for a wide range of organic compounds.[12]

  • Injector: Split/splitless injector, with temperature optimized to prevent thermal degradation.

  • Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to elute a wide range of byproducts.

  • Mass Spectrometer: Operated in full scan mode for identification of unknown byproducts and in SIM mode for quantification of target analytes.

c) Data Analysis: Peak identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using internal or external standards.

Visualization of Workflows and Logical Relationships

BCl3_Purity_Analysis_Workflow Workflow for BCl₃ Purity Analysis by GC-PDID cluster_sampling Sample Handling cluster_gc_system Gas Chromatography System cluster_data Data Analysis BCl3_Cylinder BCl₃ Cylinder GSV Heated Gas Sampling Valve BCl3_Cylinder->GSV Inert Gas Purge Injector GC Injector GSV->Injector PreColumn Pre-Column (BCl₃ Trap) Injector->PreColumn Valve Switching Valve PreColumn->Valve Column1 Analytical Column 1 (Molecular Sieve 5A) Valve->Column1 O₂, N₂, CH₄, CO Column2 Analytical Column 2 (Porous Polymer) Valve->Column2 CO₂ PDID PDID Detector Column1->PDID Column2->PDID Chromatogram Chromatogram PDID->Chromatogram Quantification Quantification vs. External Standards Chromatogram->Quantification

Caption: Workflow for BCl₃ Purity Analysis by GC-PDID.

BCl3_Byproduct_Analysis_Workflow Workflow for BCl₃ Reaction Byproduct Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis Reaction BCl₃ Reaction Mixture Quench Quenching Reaction->Quench Derivatization Derivatization (if necessary) Quench->Derivatization GC_Injector GC Injector Derivatization->GC_Injector GC_Column Capillary Column GC_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Library_Search Mass Spectral Library Search TIC->Library_Search Peak Identification Quant Quantification Library_Search->Quant

Caption: Workflow for BCl₃ Reaction Byproduct Analysis by GC-MS.

Detector_Comparison Logical Comparison of GC Detectors for BCl₃ Analysis cluster_detectors GC Detectors cluster_applications Primary Applications TCD TCD (Thermal Conductivity) Permanent_Gases Permanent Gases (ppm - %) TCD->Permanent_Gases PDID PDID/HID (Pulsed Discharge Ionization) Trace_Gases Trace Permanent Gases (ppb - ppm) PDID->Trace_Gases MS MS (Mass Spectrometry) Byproducts Byproduct ID & Quantification MS->Byproducts Unknowns Unknown Impurity Screening MS->Unknowns

Caption: Logical Comparison of GC Detectors for BCl₃ Analysis.

References

A Comparative Guide to the Environmental Impact of Boron Trichloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction yield and purity to encompass environmental stewardship. Boron trichloride (B1173362) (BCl₃), a versatile and powerful Lewis acid, is widely used in organic synthesis. However, its hazardous nature necessitates a thorough evaluation of its environmental footprint against viable alternatives. This guide provides an objective comparison of the environmental impact of BCl₃ and other reagents, supported by quantitative data and detailed experimental methodologies, to facilitate informed and sustainable chemical practices.

Quantitative Comparison of Reagents

The following tables summarize key environmental and toxicity metrics for BCl₃ and its common alternatives. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is a synthesis of available information.

Reagent Formula Primary Hazard Hydrolysis Byproducts Recycling/Disposal Notes
Boron Trichloride BCl₃Corrosive, ToxicHydrochloric Acid (HCl), Boric Acid (H₃BO₃)[1]Neutralization with a base is required for disposal.
Boron Tribromide BBr₃Corrosive, ToxicHydrobromic Acid (HBr), Boric Acid (H₃BO₃)Reacts violently with water; disposal requires careful neutralization.
Trimethyl Borate (B1201080) B(OCH₃)₃Flammable, ToxicMethanol (B129727) (CH₃OH), Boric Acid (H₃BO₃)[2]Can be recycled from spent sodium borohydride (B1222165) solutions.[3][4] Can be safely burned or hydrolyzed for disposal.[2]
Silicon Tetrachloride SiCl₄Corrosive, ToxicHydrochloric Acid (HCl), Silicon Dioxide (SiO₂)[5]A major byproduct of polysilicon manufacturing; recycling processes are established to convert it back to high-purity silicon or other useful materials.
Reagent Oral LD50 (Rat) Inhalation LC50 (Rat) Global Warming Potential (GWP) Ozone Depletion Potential (ODP)
This compound Not Available2541 ppm (1-hour)[1][6]Not typically assigned due to rapid hydrolysis.Not typically assigned due to rapid hydrolysis.
Boron Tribromide Not AvailableNot AvailableNot typically assigned due to rapid hydrolysis.Not typically assigned due to rapid hydrolysis.
Trimethyl Borate 6140 mg/kg[7]~777 ppm (3.1 mg/L) (4-hour estimate)[8]Not typically assigned due to rapid hydrolysis.Not typically assigned due to rapid hydrolysis.
Silicon Tetrachloride 238 mg/kg[9][10]8000 ppm (4-hour)[9][11][12]Not typically assigned due to rapid hydrolysis.Not typically assigned due to rapid hydrolysis.

Note on GWP and ODP: Due to their high reactivity with atmospheric moisture, BCl₃ and its alternatives have short atmospheric lifetimes. Consequently, Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) values are generally not calculated or deemed significant for these compounds.

Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical reagent, integrating principles of Green Chemistry and Life Cycle Assessment (LCA).

cluster_0 Phase 1: Reagent Selection & Initial Screening cluster_1 Phase 2: Quantitative Data Collection cluster_2 Phase 3: Life Cycle Assessment (LCA) cluster_3 Phase 4: Comparative Evaluation & Decision A Identify Potential Reagents (e.g., BCl₃, BBr₃, Trimethyl Borate) B Green Chemistry Principles Review (e.g., atom economy, less hazardous synthesis) A->B C Preliminary Hazard Assessment (Toxicity, Reactivity, Flammability) B->C D Toxicity Data Acquisition (LD50, LC50 via OECD Guidelines) C->D E Physicochemical Properties (Volatility, Water Reactivity) C->E F Environmental Fate Data (Hydrolysis, Biodegradability) C->F G Cradle-to-Grave Analysis: - Raw Material Extraction - Manufacturing & Transport - Use Phase (Energy, Solvents) - Waste Generation & Disposal H Impact Assessment (e.g., GWP, ODP, Ecotoxicity) G->H I Interpretation & Hotspot Analysis H->I J Risk-Benefit Analysis I->J K Selection of Environmentally Preferable Reagent J->K L Process Optimization & Waste Minimization K->L

A generalized workflow for assessing the environmental impact of a chemical reagent.

Hydrolysis: A Key Environmental Interaction

A primary environmental concern for BCl₃ and its halogenated alternatives is their rapid and exothermic reaction with water (hydrolysis). This reaction releases corrosive and toxic gases, leading to localized environmental acidification.

cluster_reagents Reagents cluster_reaction cluster_products Hydrolysis Byproducts BCl3 BCl₃ (this compound) H2O H₂O BCl3->H2O BBr3 BBr₃ (Boron Tribromide) BBr3->H2O TMB B(OCH₃)₃ (Trimethyl Borate) TMB->H2O SiCl4 SiCl₄ (Silicon Tetrachloride) SiCl4->H2O HCl HCl (Hydrochloric Acid) H2O->HCl H2O->HCl HBr HBr (Hydrobromic Acid) H2O->HBr BoricAcid H₃BO₃ (Boric Acid) H2O->BoricAcid H2O->BoricAcid H2O->BoricAcid Methanol CH₃OH (Methanol) H2O->Methanol SiO2 SiO₂ (Silicon Dioxide) H2O->SiO2

Hydrolysis pathways of BCl₃ and alternative reagents upon contact with water.

Experimental Protocols

To ensure consistency and comparability, the assessment of a reagent's environmental impact should follow standardized methodologies.

Acute Toxicity Testing

Acute toxicity data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), are fundamental for hazard assessment. The following OECD (Organisation for Economic Co-operation and Development) guidelines provide standardized procedures for these tests:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure : This method is used to assess the acute toxic response to a substance administered orally.[13][14][15][16] It involves dosing groups of animals with the test substance at one of a series of fixed dose levels.[15]

  • OECD Test Guideline 403: Acute Inhalation Toxicity : This guideline is for evaluating the health hazards of a substance upon short-term inhalation exposure.[17][18][19][20] It can be used to determine the LC50 of a gas, vapor, or aerosol.[17][18]

Methodology Outline (based on OECD 403):

  • Test Substance Preparation : The chemical is prepared in a suitable form for inhalation (gas, vapor, or aerosol).

  • Animal Model : Typically, young adult rats are used.

  • Exposure : Animals are exposed to various concentrations of the substance for a defined period (usually 4 hours).[18]

  • Observation : Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[18]

  • Data Analysis : The LC50 value and its confidence intervals are calculated from the mortality data at different concentrations.

Life Cycle Assessment (LCA)

A Life Cycle Assessment provides a more holistic view of a reagent's environmental impact from "cradle to grave."[21][22] This methodology, standardized by ISO 14040 and 14044, evaluates the environmental burdens associated with a product's entire life cycle.[22]

LCA Stages:

  • Goal and Scope Definition : Clearly define the purpose of the assessment, the functional unit (e.g., the synthesis of 1 mole of a specific product), and the system boundaries.

  • Life Cycle Inventory (LCI) : Quantify all inputs (raw materials, energy, water) and outputs (products, byproducts, emissions, waste) for each stage of the reagent's life cycle.[21]

  • Life Cycle Impact Assessment (LCIA) : Evaluate the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes assessing impacts such as global warming, acidification, and ecotoxicity.

Conclusion

The selection of a chemical reagent carries significant environmental implications. While BCl₃ is an effective Lewis acid, its high toxicity and the corrosive nature of its hydrolysis byproducts present considerable environmental and safety challenges.

  • Boron Tribromide offers similar reactivity but shares the same environmental concerns as BCl₃, with the added hazard of producing hydrobromic acid upon hydrolysis.

  • Trimethyl Borate presents a less hazardous profile in terms of immediate reactivity with water, though its byproducts, methanol and boric acid, have their own toxicity profiles. Its flammability is also a key consideration. The potential for recycling is an advantage.

  • Silicon Tetrachloride , while also corrosive and reactive with water, benefits from established large-scale recycling processes, particularly within the semiconductor and solar industries. Its acute toxicity is primarily attributed to the formation of HCl.

Ultimately, the choice of reagent should be guided by a comprehensive assessment that considers not only the immediate reaction conditions but also the entire life cycle of the chemical. By adopting standardized testing protocols and a life cycle perspective, researchers and drug development professionals can make more environmentally responsible decisions, contributing to a safer and more sustainable scientific enterprise.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Handling highly reactive chemicals like boron trichloride (B1173362) (BCl₃) requires not only procedural accuracy during experimentation but also a thorough understanding of its proper disposal to ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of boron trichloride, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.

This compound is a colorless, fuming liquid or gas that reacts violently with water and moisture.[1] This reactivity is central to its disposal procedure, which involves a controlled hydrolysis reaction followed by neutralization of the acidic byproducts. Adherence to the following procedures is critical to mitigate the risks of energetic reactions and exposure to corrosive materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated chemical fume hood.[2][3] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification
Eye Protection Chemical splash goggles and a face shield.[2]
Hand Protection Chemical-resistant gloves (nitrile is recommended, consider double-gloving).[2]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[2]
Respiratory Protection A self-contained breathing apparatus (SCBA) should be readily available for emergencies.[4][5]

Operational Plan: Step-by-Step Disposal Protocol

This protocol is designed for the safe disposal of small quantities of this compound typically found in a laboratory setting. The procedure is divided into two main stages: controlled hydrolysis and neutralization.

Experimental Protocol: Hydrolysis and Neutralization of this compound

Objective: To safely hydrolyze and neutralize this compound waste for proper disposal.

Materials:

  • This compound waste

  • Isopropanol (B130326)

  • Deionized water

  • Soda ash (sodium carbonate) or sodium bicarbonate

  • Universal pH indicator strips or a calibrated pH meter

  • Large beaker (at least 10 times the volume of the BCl₃ waste)

  • Stir plate and magnetic stir bar

  • Dropping funnel or addition funnel

  • Ice bath

Procedure:

Part 1: Controlled Hydrolysis

  • Preparation: Place a large beaker containing a magnetic stir bar on a stir plate within a chemical fume hood. The beaker should be large enough to accommodate the reaction volume and any potential foaming. Place the beaker in an ice bath to manage the exothermic reaction.

  • Inert Solvent: Add a volume of an inert, high-boiling point solvent like toluene (B28343) to the beaker if the this compound is in a concentrated form. This will help to moderate the reaction.

  • Initial Quenching: Slowly and cautiously add isopropanol to the this compound waste with continuous stirring. The isopropanol is less reactive than water and will initiate a more controlled reaction. Add isopropanol until the vigorous reaction subsides.

  • Controlled Hydrolysis: In a separate container, prepare a dilute solution of the neutralizing agent (e.g., 5-10% aqueous solution of soda ash or sodium bicarbonate). Slowly add this basic solution to the this compound/isopropanol mixture using a dropping funnel. The slow addition and cooling are crucial to control the exothermic reaction and the release of hydrogen chloride gas. This compound reacts with water to form boric acid and hydrochloric acid (BCl₃ + 3H₂O → B(OH)₃ + 3HCl).[1][6]

Part 2: Neutralization

  • Neutralization Reaction: Continue the slow addition of the soda ash or sodium bicarbonate solution. The hydrochloric acid and boric acid produced during hydrolysis will be neutralized. Carbon dioxide gas will be evolved, so ensure the addition is slow enough to prevent excessive foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[7]

  • Final Disposal: Once the solution is confirmed to be neutral and the reaction has completely ceased, it can be disposed of as aqueous waste in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

BoronTrichlorideDisposal cluster_prep Preparation cluster_hydrolysis Controlled Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Safety First IceBath Prepare Ice Bath FumeHood->IceBath Quench Slowly Add Isopropanol IceBath->Quench Hydrolyze Slowly Add Dilute Base Solution Quench->Hydrolyze Controlled Reaction AddBase Continue Adding Base Hydrolyze->AddBase MonitorpH Monitor pH (Target: 6.0-8.0) AddBase->MonitorpH Check Neutrality MonitorpH->AddBase If pH < 6.0 Waste Dispose as Aqueous Waste MonitorpH->Waste If pH is Neutral

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a this compound spill, evacuate the area immediately. For liquid spills, cover the area with a dry neutralizing agent such as dry lime, sand, or soda ash.[4][8] Do not use water directly on a spill as it will cause a violent reaction.[8] Once the spill has been absorbed, it should be collected into a sealed container for disposal following the protocol outlined above. For gas leaks, ventilate the area and stop the flow of gas if it is safe to do so.

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and building a culture of safety that extends beyond the discovery process.

References

Essential Safety and Handling Protocols for Boron Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Boron trichloride (B1173362) (BCl₃) is a highly reactive and corrosive gas, demanding stringent safety protocols to mitigate risks of exposure and injury in a laboratory setting.[1][2] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and emergency preparedness is critical for the safety of all personnel. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for each specific use of Boron trichloride to ensure the selection of appropriate PPE.[3] The following table summarizes the minimum required PPE for handling this hazardous substance.

PPE CategorySpecifications
Eye and Face Protection Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[4] In cases of potential inhalation hazards, a full-face respirator is required.[4] All eye and face protection should comply with EN 166 standards.[3]
Hand Protection Chemically resistant gloves are essential.[4] Chloroprene rubber (Neoprene®) is a recommended material.[3] Always consult the glove manufacturer's resistance data for the specific chemicals being used. For handling gas containers, working gloves compliant with EN 388 for mechanical risk are also necessary.[3]
Body Protection An acid-resistant, impervious lab coat or suit should be worn to prevent skin contact.[1][2][5] For emergency situations, a gas-tight, chemically protective suit (compliant with EN 943-1 or EN 943-2) is required.[3][6] Safety shoes should also be worn.[3]
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge is necessary to prevent inhalation of toxic fumes.[1][2] In situations with potential for high exposure or in emergencies, a self-contained breathing apparatus (SCBA) with a full face-piece operating in positive pressure mode is mandatory.[1][5][6]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: this compound must be handled in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity between 80 and 125 feet per minute.[7]

  • Incompatible Materials: Keep this compound away from water, as it reacts violently to produce hydrochloric acid and heat.[5] It is also incompatible with strong acids, strong bases, and certain metals.[5]

  • Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[8] Containers should be kept tightly closed and in an upright position.[4]

Spill and Leak Procedures:

  • Evacuation: In the event of a leak or spill, immediately evacuate all non-essential personnel from the affected area.[5]

  • Ventilation: Ventilate the area to disperse the gas.[5]

  • Containment: For liquid spills, cover with a dry absorbent material such as sand, dry lime, or soda ash.[1][5] DO NOT USE WATER .[5]

  • Cylinder Leaks: If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[5]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations.[4]

  • Contaminated clothing should be thoroughly cleaned and dried before reuse, or disposed of as hazardous waste.[8][9][10]

Emergency Response Workflow

The following diagram outlines the immediate steps to be taken in the event of a this compound exposure.

BoronTrichloride_Emergency_Response cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_decontamination Decontamination cluster_medical_response Medical Response Exposure Exposure Occurs Evacuate Evacuate Area Exposure->Evacuate Alert Alert Others & Call for Help Evacuate->Alert Remove_Victim Remove Victim to Fresh Air Alert->Remove_Victim Remove_Clothing Remove Contaminated Clothing Remove_Victim->Remove_Clothing Skin_Contact Skin Contact: Drench with Water for 15 min Remove_Clothing->Skin_Contact Eye_Contact Eye Contact: Flush with Water for 15 min Remove_Clothing->Eye_Contact Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Provide_SDS Provide SDS to Medical Personnel Medical_Attention->Provide_SDS

Caption: Emergency response workflow for this compound exposure.

First-Aid Measures

  • Inhalation: Move the victim to an uncontaminated area immediately.[3] If breathing has stopped, perform cardiopulmonary resuscitation (CPR).[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and drench the affected area with water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]

  • Ingestion: Ingestion is not a likely route of exposure for a gas.[3] However, if it occurs, do not induce vomiting and seek immediate medical help.[4]

References

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